molecular formula C27H45NaO4S B12830108 Cholesteryl sulfate sodium

Cholesteryl sulfate sodium

货号: B12830108
分子量: 488.7 g/mol
InChI 键: LMPVQXVJTZWENW-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cholesteryl sulfate sodium is a useful research compound. Its molecular formula is C27H45NaO4S and its molecular weight is 488.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPVQXVJTZWENW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Functions of Cholesteryl Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663) (CS) is a sulfated derivative of cholesterol ubiquitously present in mammalian tissues and fluids. Far from being an inert metabolite, CS has emerged as a critical signaling molecule with pleiotropic biological functions. It plays integral roles in maintaining skin barrier integrity, modulating immune responses, regulating steroidogenesis, and influencing cell differentiation and proliferation. The enzymatic activities of cholesterol sulfotransferase (SULT2B1b) and steroid sulfatase (STS) tightly control its endogenous levels, and dysregulation of this metabolic axis is implicated in various pathologies, including X-linked ichthyosis, cancer, and inflammatory diseases. This technical guide provides a comprehensive overview of the biological functions of cholesteryl sulfate, with a focus on its molecular mechanisms of action. It includes a summary of quantitative data, detailed experimental protocols for its study, and visual representations of key signaling pathways and experimental workflows to facilitate further research in this dynamic field.

Introduction

Cholesteryl sulfate (CS) is a naturally occurring sterol sulfate that is widely distributed throughout the human body, including in the skin, adrenal glands, liver, brain, and plasma.[1] For many years, its physiological significance was underappreciated, often considered merely a metabolic byproduct of cholesterol. However, a growing body of evidence has solidified its role as a key regulatory molecule in a multitude of cellular processes.[2]

The synthesis of CS from cholesterol is primarily catalyzed by the enzyme cholesterol sulfotransferase SULT2B1b, while its hydrolysis back to cholesterol is mediated by steroid sulfatase (STS).[3][4] This "cholesterol sulfate cycle" is crucial for maintaining cellular homeostasis, and its disruption can lead to disease.[5][6] This guide will delve into the multifaceted biological functions of CS, presenting the current understanding of its roles in cellular signaling, physiology, and pathology.

Quantitative Data

The concentration of cholesteryl sulfate varies significantly across different tissues and physiological states. The following tables summarize key quantitative data related to CS levels and the kinetics of its metabolizing enzymes.

Table 1: Cholesteryl Sulfate Concentrations in Human Tissues and Fluids

Sample TypeConcentrationReference(s)
Plasma (Normal Adult)< 350 µ g/100 ml[7]
Plasma (Steroid Sulfatase Deficiency)2,700 - 4,000 µ g/100 ml[7]
Red Blood Cell Membranes (Normal)< 300 µ g/100 ml erythrocytes[7]
Red Blood Cell Membranes (Steroid Sulfatase Deficiency)5,200 - 9,800 µ g/100 ml erythrocytes[7]
Platelets164 - 512 pmol/mL[5]

Table 2: Kinetic Parameters of Enzymes Involved in Cholesteryl Sulfate Metabolism

EnzymeSubstrateKmVmaxReference(s)
Human SULT2B1bDHEA3.8 µM (in the presence of 10 mM MgCl2)Not Specified[8]
Human SULT2B1b(24S)-hydroxycholesterol23.5 µMNot Specified[8]
Mouse SULT2B1bCholesterolNot Specified45.0 ± 7.3 pmol/min/mg[9]
Human Placental Steroid SulfataseDHEA Sulfate15.4 µM (Tris buffer)1420 pmol/min/mg protein[10]
Human Ovarian Steroid SulfataseDHEA Sulfate14.3 µM (Tris buffer)27.6 pmol/min/mg protein[10]

Note: Specific kinetic data for human SULT2B1b with cholesterol as a substrate and human STS with cholesteryl sulfate as a substrate are not consistently reported in the literature. The provided data for related substrates offer an approximation of their enzymatic activity.

Key Biological Functions and Signaling Pathways

Cholesteryl sulfate exerts its biological effects through various mechanisms, including direct interaction with proteins, modulation of enzyme activity, and alteration of cell membrane properties.

Epidermal Differentiation and Skin Barrier Function

In the epidermis, a "cholesterol sulfate cycle" is essential for proper differentiation and desquamation.[5][6] CS is synthesized in the lower, proliferating layers of the epidermis and is hydrolyzed to cholesterol by STS in the outer, cornified layers.[5] An accumulation of CS, as seen in the genetic disorder X-linked ichthyosis (caused by STS deficiency), leads to defective skin barrier function and abnormal scaling.[5][11]

CS promotes keratinocyte differentiation by activating specific isoforms of protein kinase C (PKC), particularly PKCη.[12] It also induces the expression of key differentiation markers like filaggrin and loricrin.[13]

Skin_Differentiation Cholesterol Cholesterol SULT2B1b SULT2B1b Cholesterol->SULT2B1b CS Cholesteryl Sulfate SULT2B1b->CS  Synthesis PKC_eta PKCη CS->PKC_eta Activates Differentiation_Markers Filaggrin, Loricrin PKC_eta->Differentiation_Markers Induces Expression Keratinocyte_Differentiation Keratinocyte Differentiation Differentiation_Markers->Keratinocyte_Differentiation

Cholesteryl sulfate-mediated keratinocyte differentiation.
Immune System Modulation

Cholesteryl sulfate has emerged as a significant regulator of immune responses, primarily through its interaction with the Dedicator of cytokinesis 2 (DOCK2) protein.[14][15] DOCK2 is a guanine (B1146940) nucleotide exchange factor (GEF) crucial for the activation of the small GTPase Rac, which is essential for lymphocyte migration and activation.[14] CS directly binds to the catalytic DHR-2 domain of DOCK2, inhibiting its GEF activity.[14] This inhibitory action can suppress T-cell activation and migration, contributing to immune evasion in certain cancers.[14]

Immune_Modulation CS Cholesteryl Sulfate DOCK2 DOCK2 CS->DOCK2 Inhibits Rac_GDP Rac-GDP (inactive) Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP  DOCK2 (GEF activity) T_Cell_Activation T-Cell Activation & Migration Rac_GTP->T_Cell_Activation

Inhibition of DOCK2-mediated T-cell activation by cholesteryl sulfate.
Regulation of Nuclear Receptors

Cholesteryl sulfate can act as a ligand for nuclear receptors, thereby directly influencing gene expression. It has been identified as a natural ligand for the Retinoic acid-related orphan receptor alpha (RORα).[16] The binding of CS to the ligand-binding domain of RORα is of higher affinity than that of cholesterol, suggesting a significant role in modulating RORα's transcriptional activity.[16] RORα is involved in regulating genes related to lipid metabolism and inflammation.

RORa_Signaling CS Cholesteryl Sulfate RORa RORα CS->RORa Binds Target_Genes Target Gene Expression RORa->Target_Genes Regulates Cellular_Response Regulation of Metabolism & Inflammation Target_Genes->Cellular_Response

Cholesteryl sulfate as a ligand for the nuclear receptor RORα.
Role in Steroidogenesis

Cholesteryl sulfate can serve as a precursor for the synthesis of various steroid hormones. The enzyme steroid sulfatase (STS) hydrolyzes CS to cholesterol, which can then be utilized in the steroidogenic pathway.[17] This is particularly important in tissues like the placenta and adrenal glands.[18]

Experimental Protocols

The study of cholesteryl sulfate's biological functions requires a range of specialized techniques. Below are detailed methodologies for key experiments.

Quantification of Cholesteryl Sulfate by LC-MS/MS

This protocol describes the quantification of CS in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Internal standard (e.g., d7-cholesteryl sulfate)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: To 100 µL of plasma or tissue homogenate, add a known amount of internal standard.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the lipids with 1 mL of methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate volume of the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify cholesteryl sulfate and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (C18) Protein_Precipitation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Experimental workflow for cholesteryl sulfate quantification.
In Vitro Steroid Sulfatase (STS) Activity Assay

This assay measures the activity of STS by quantifying the conversion of a sulfated substrate to its desulfated product.

Materials:

  • Cell or tissue lysate containing STS

  • Radiolabeled substrate (e.g., [³H]estrone sulfate) or a fluorogenic substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter (for radiolabeled assay) or a fluorescence plate reader (for fluorogenic assay)

Procedure (using a radiolabeled substrate):

  • Enzyme Preparation: Prepare a lysate from cells or tissues known to express STS. Determine the protein concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, and the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction and extract the desulfated product (which is more hydrophobic) using an organic solvent (e.g., toluene).

  • Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Keratinocyte Differentiation Assay

This protocol assesses the effect of cholesteryl sulfate on the differentiation of keratinocytes in culture.

Materials:

  • Primary human keratinocytes or a keratinocyte cell line

  • Keratinocyte growth medium

  • Cholesteryl sulfate sodium salt

  • Antibodies against differentiation markers (e.g., involucrin, filaggrin)

  • Reagents for immunofluorescence or Western blotting

Procedure:

  • Cell Culture: Culture keratinocytes in their specific growth medium.

  • Treatment: Treat the cells with varying concentrations of cholesteryl sulfate for a specified duration (e.g., 24-72 hours).

  • Analysis of Differentiation Markers:

    • Immunofluorescence: Fix and permeabilize the cells, then stain with primary antibodies against differentiation markers, followed by fluorescently labeled secondary antibodies. Visualize the expression and localization of the markers using a fluorescence microscope.

    • Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the differentiation markers.

  • Assessment of Cornified Envelope Formation: Induce cornified envelope formation and quantify their number to assess terminal differentiation.

Conclusion

Cholesteryl sulfate is a pleiotropic signaling molecule with diverse and critical biological functions. Its roles in skin health, immune regulation, and steroidogenesis highlight its importance in maintaining physiological homeostasis. The intricate control of its metabolism by SULT2B1b and STS underscores the significance of the cholesterol sulfate cycle. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers investigating the multifaceted biology of cholesteryl sulfate and its potential as a therapeutic target in a range of human diseases. Further research into the precise molecular interactions and regulatory networks governed by this fascinating molecule will undoubtedly unveil new avenues for therapeutic intervention.

References

Cholesteryl Sulfate Sodium: A Technical Guide on its Impact on Steroidogenesis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Steroidogenesis, the intricate process of converting cholesterol into vital steroid hormones, is a cornerstone of endocrine physiology. The rate-limiting step of this pathway is the transport of cholesterol from the outer to the inner mitochondrial membrane, a function critically mediated by the Steroidogenic Acute Regulatory (StAR) protein. This technical guide provides an in-depth examination of cholesteryl sulfate (B86663) (CS), an endogenous sulfated sterol, and its significant role as a negative regulator of steroidogenesis. We will explore its mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and illustrate the involved signaling pathways. This document serves as a comprehensive resource for professionals investigating endocrine pathways and developing novel therapeutic agents.

Introduction to Steroidogenesis and its Regulation

The synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids, originates from a common precursor: cholesterol.[1] The conversion process involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases.[2][3] The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) by the cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1), located on the inner mitochondrial membrane.[2][4]

Due to its hydrophobic nature, cholesterol cannot passively cross the aqueous space between the outer and inner mitochondrial membranes.[5] This crucial transport step is facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[4][5] The expression and activity of StAR are tightly regulated, making it the primary locus for acute control of steroid output. Cholesteryl sulfate (CS), a ubiquitous sulfated form of cholesterol found in various mammalian tissues, has emerged as a key endogenous inhibitor of this critical process.[6][7][8] This guide will elucidate the multifaceted impact of CS on the regulation of steroidogenesis.

Mechanism of Action: How Cholesteryl Sulfate Inhibits Steroidogenesis

Cholesteryl sulfate exerts its inhibitory effects on steroid production through a dual mechanism primarily targeting the StAR protein and its function.

Transcriptional Repression of the StAR Gene

Studies utilizing the human adrenocortical carcinoma H295R cell line have demonstrated that CS directly suppresses the synthesis of the StAR protein.[6][8] This is not due to post-translational modification or protein degradation but occurs at the level of gene expression. Treatment of steroidogenic cells with CS leads to a significant reduction in StAR mRNA levels.[6][8] Further investigation using promoter-reporter assays has confirmed that CS decreases the promoter activity of the StAR gene.[6][8] This transcriptional downregulation is a key mechanism by which CS chronically reduces the steroidogenic capacity of a cell.

Inhibition of Intramitochondrial Cholesterol Transport

Beyond its effects on gene expression, CS also acutely inhibits the function of the cholesterol transport machinery. Research using isolated rat adrenal mitochondria has shown that CS inhibits the conversion of cholesterol to pregnenolone by specifically impeding the intramitochondrial movement of cholesterol, without affecting the enzymatic activity of P450scc itself.[7] Kinetic analyses revealed the inhibition to be noncompetitive with respect to cholesterol, suggesting an allosteric mechanism.[7] This indicates that CS likely binds to a regulatory site on the StAR protein or an associated transport complex, distinct from the cholesterol-binding site, thereby reducing the efficiency of cholesterol translocation.

Quantitative Data on the Inhibitory Effects of Cholesteryl Sulfate

The following tables summarize key quantitative findings from foundational studies, providing a clear overview of the potent inhibitory effects of CS.

Table 1: Effect of Exogenous Cholesteryl Sulfate on Steroidogenesis in H295R Cells

Parameter Measured CS Concentration Observation Significance Reference
Pregnenolone Production > 50 µg/mL Decreased production compared to control cells P < 0.05 [6][8]
StAR Protein Level 50 µg/mL Decreased protein level detected by Western blot - [6][8]
StAR mRNA Level 50 µg/mL Decreased mRNA level detected by RT-PCR - [6]

| StAR Promoter Activity | 50 µg/mL | Decreased activity in luciferase reporter assays | - |[6] |

Table 2: Endogenous Cholesteryl Sulfate and Steroidogenic Activity in Isolated Rat Adrenal Mitochondria

Parameter Measured Observation Correlation Reference
Endogenous CS Content Ranged from 0.05 to 0.8 nmol/mg protein - [7]
CS Level vs. Side-Chain Cleavage Activity Inverse correlation between CS level and the rate of pregnenolone synthesis - [7]

| Effect of Endogenous CS Removal | Removal of CS resulted in a 3-fold activation of cholesterol side-chain cleavage | - |[7] |

Signaling Pathways and Regulatory Models

Visualizing the complex interactions within steroidogenic pathways is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the core processes and the inhibitory role of cholesteryl sulfate.

G cholesterol Cholesterol (Outer Mitochondrial Membrane) transport Transport cholesterol->transport star StAR Protein star->transport Mediates imm Cholesterol (Inner Mitochondrial Membrane) transport->imm pregnenolone Pregnenolone imm->pregnenolone Catalyzes p450scc P450scc (CYP11A1) p450scc->pregnenolone steroids Downstream Steroid Hormones pregnenolone->steroids

Caption: Core pathway of steroidogenesis initiation in the mitochondrion.

G cs Cholesteryl Sulfate (CS) star_gene StAR Gene (Transcription) cs->star_gene Inhibits Promoter Activity star_mrna StAR mRNA (Translation) star_gene->star_mrna star_protein StAR Protein star_mrna->star_protein chol_transport Cholesterol Transport star_protein->chol_transport Mediates steroid_synthesis Steroid Synthesis chol_transport->steroid_synthesis Enables

Caption: Transcriptional inhibition of StAR by Cholesteryl Sulfate.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in the key studies investigating the effects of cholesteryl sulfate.

Protocol 1: H295R Cell Culture and Cholesteryl Sulfate Treatment
  • Cell Line: Human adrenocortical carcinoma H295R cells, which express the key enzymes for steroidogenesis.[6][8][9]

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: For experiments, cells are seeded in multi-well plates. Once they reach desired confluency, the medium is replaced with serum-free medium containing various concentrations of cholesteryl sulfate (e.g., 0, 10, 25, 50 µg/mL).[6][8] A vehicle control (e.g., ethanol (B145695) or DMSO) is run in parallel.

  • Incubation: Cells are incubated with CS for a specified period (e.g., 24-48 hours) before harvesting the cells or culture medium for downstream analysis.

Protocol 2: Quantification of Pregnenolone Production
  • Sample Collection: After the treatment period with CS, the cell culture medium is collected.

  • Assay Method: Pregnenolone concentrations in the medium are quantified. While various methods exist, radioimmunoassay (RIA) is a commonly cited technique for its high sensitivity and specificity.[8] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for robust and precise quantification.

  • Data Analysis: Pregnenolone levels from CS-treated cells are compared to those from vehicle-treated control cells. Data are typically normalized to total protein content per well to account for variations in cell number.

Protocol 3: Western Blot Analysis for StAR Protein
  • Cell Lysis: After CS treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method, such as the Bradford or BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

  • Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for the StAR protein. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.[6]

  • Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Protocol 4: StAR Promoter Activity Assay (Luciferase Reporter Assay)
  • Plasmid Constructs: H295R cells are transiently transfected with a reporter plasmid containing the StAR gene promoter region cloned upstream of a luciferase reporter gene (e.g., pGL2-StAR).[6][8] A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is performed to normalize for transfection efficiency.

  • Transfection and Treatment: Transfection is carried out using a suitable lipid-based reagent. Following transfection, cells are allowed to recover before being treated with cholesteryl sulfate as described in Protocol 1.

  • Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity (from the StAR promoter) is normalized to the Renilla luciferase activity. The resulting relative luciferase units (RLU) from CS-treated cells are compared to the vehicle control.[8]

Experimental and Logical Workflows

A systematic workflow is essential for investigating the bioactivity of compounds like cholesteryl sulfate. The diagram below outlines a typical experimental approach.

G cluster_endpoints Endpoint Analysis start Hypothesis: CS inhibits steroidogenesis culture Culture H295R Cells start->culture treat Treat cells with varying concentrations of CS culture->treat hormone Measure Pregnenolone in Medium (RIA/LC-MS) treat->hormone protein Analyze StAR Protein (Western Blot) treat->protein mrna Quantify StAR mRNA (RT-PCR) treat->mrna promoter Assess StAR Promoter Activity (Luciferase Assay) treat->promoter analysis Statistical Analysis (Compare CS vs. Control) hormone->analysis protein->analysis mrna->analysis promoter->analysis conclusion Conclusion on Mechanism and Dose-Response analysis->conclusion

Caption: Experimental workflow for assessing CS impact on steroidogenesis.

Conclusion and Future Directions

The evidence strongly establishes cholesteryl sulfate as a potent, physiologically relevant negative regulator of steroidogenesis. Its dual-action mechanism—suppressing StAR gene transcription and acutely inhibiting cholesterol transport—positions it as a critical modulator of steroid hormone production. For researchers in endocrinology and drug development, understanding the role of CS is vital. It may represent a novel therapeutic target for conditions characterized by steroid overproduction. Conversely, its presence must be considered when developing and interpreting results from in vitro steroidogenesis screening assays, as endogenous or exogenous CS could be a significant confounding factor. Future research should focus on elucidating the specific transcription factors and nuclear receptors through which CS mediates its effects on the StAR promoter and further characterizing the allosteric site involved in the inhibition of cholesterol transport.

References

The Role of Cholesteryl Sulfate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663) (CS), an endogenous sulfated sterol, is increasingly recognized not merely as a metabolic intermediate but as a potent signaling molecule with pleiotropic effects on cellular function. Long implicated in epidermal differentiation and membrane stabilization, recent evidence has unveiled its critical roles in modulating complex intracellular signaling cascades. This technical guide provides an in-depth exploration of the mechanisms of action of cholesteryl sulfate sodium in cell signaling. It details its interactions with key protein targets, delineates the downstream consequences on major signaling pathways, summarizes key quantitative data, and provides detailed protocols for relevant experimental investigation. This document is intended to serve as a comprehensive resource for researchers investigating the physiological functions of CS and for professionals exploring its therapeutic potential.

Introduction to Cholesteryl Sulfate

Cholesteryl sulfate is synthesized from cholesterol by the sulfotransferase enzyme SULT2B1b and is catabolized back to cholesterol by steroid sulfatase (STS). This metabolic cycle is crucial for maintaining cellular and tissue homeostasis, particularly in the epidermis where it regulates desquamation and barrier function.[1] Beyond its structural roles, CS functions as a direct modulator of protein activity and gene expression, influencing a diverse range of biological processes from immune responses to cholesterol homeostasis.[2][3] This guide focuses on four primary mechanisms of CS action: activation of Protein Kinase C (PKC), regulation of the nuclear receptor RORα, inhibition of T-Cell Receptor (TCR) signaling, and control of cellular cholesterol metabolism.

Core Signaling Pathways Modulated by Cholesteryl Sulfate

Cholesteryl sulfate exerts its influence through direct interaction with several key signaling proteins. The following sections detail the molecular mechanisms and downstream effects of these interactions.

Activation of Protein Kinase C η (PKCη) in Epidermal Differentiation

In epithelial tissues, particularly keratinocytes, CS acts as a direct activator of the novel protein kinase C eta isoform (PKCη).[4][5] This interaction is a cornerstone of its role in promoting squamous cell differentiation.

Mechanism: Unlike conventional PKC isoforms that require diacylglycerol (DAG) and calcium for activation, PKCη can be robustly activated by CS.[6] This activation is more potent than that achieved by the combination of phosphatidylserine (B164497) and phorbol (B1677699) esters. The Vmax for PKCη activation by CS is reportedly 3.6 times greater than with phosphatidylserine and phorbol ester, indicating that CS is a highly efficacious activator.[5] Upon activation by CS, PKCη phosphorylates downstream target proteins, initiating a cascade that promotes the expression of key differentiation markers.

Downstream Effects:

  • Gene Expression: CS-activated PKCη signaling leads to the transcriptional upregulation of genes involved in forming the cornified envelope of keratinocytes.[6] This includes genes such as involucrin (B1238512) and transglutaminase 1.

  • AP-1 Transcription Factor Regulation: The mechanism for this gene regulation involves the Activator Protein-1 (AP-1) transcription factor complex. CS treatment increases the cellular levels of the AP-1 components Fra-1, Fra-2, and JunD, which then bind to AP-1 sites in the promoter regions of differentiation-specific genes to drive their transcription.

PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol cluster_nucleus Nucleus CS Cholesteryl Sulfate (CS) PKCeta PKCη (inactive) CS->PKCeta Binds & Activates PKCeta_active PKCη (active) AP1_inactive Fra/Jun (basal levels) PKCeta_active->AP1_inactive Phosphorylates & Upregulates AP1_active AP-1 Complex (↑ Fra-1, Fra-2, JunD) AP1_inactive->AP1_active Translocates to Nucleus DNA AP-1 Response Element (e.g., Involucrin Promoter) AP1_active->DNA Binds Gene_Exp ↑ Expression of Differentiation Genes DNA->Gene_Exp Drives Transcription

Regulation of Retinoic Acid-related Orphan Receptor α (RORα)

CS is an endogenous ligand for the nuclear receptor RORα, a key regulator of metabolism, inflammation, and development.[1]

Mechanism: CS binds directly to the ligand-binding domain (LBD) of RORα. The sulfate group of CS forms additional hydrogen bonds with three residues in the LBD (Gln289, Tyr290, and Arg370) that are not engaged by the hydroxyl group of cholesterol.[1] This results in a higher binding affinity for CS compared to cholesterol, which translates into an increased transcriptional activity of RORα.[1] While a precise dissociation constant (Kd) is not firmly established, competitive binding assays suggest a significantly higher affinity than cholesterol.[7]

Downstream Effects:

  • Lipid Metabolism: As a RORα agonist, CS influences the expression of genes involved in lipid homeostasis. RORα is known to regulate genes such as those for apolipoproteins (e.g., APOA1), which are critical for high-density lipoprotein (HDL) metabolism, and reverse cholesterol transporters like ABCA1 and ABCG1.[7]

  • Immune Cell Function: In CD8+ T cells, activation of RORα by CS is crucial for maintaining cholesterol homeostasis and has been shown to enhance effector responses, suggesting a role in anti-cancer immunity.[8] RORα achieves this, in part, by attenuating NF-κB signaling, which represses the expression of genes involved in cholesterol esterification (Acat1) and efflux (Abcg1).[8]

RORa_Signaling cluster_cytosol Cytosol / Nucleus cluster_dna CS Cholesteryl Sulfate (CS) RORa_inactive RORα CS->RORa_inactive Binds RORa_active CS-RORα Complex RORE ROR Response Element (RORE) in DNA RORa_active->RORE Binds NFkB_pathway NF-κB Signaling Pathway RORa_active->NFkB_pathway Attenuates Target_Genes ↑ Transcription of Target Genes (e.g., APOA1, ABCA1) RORE->Target_Genes Activates NFkB_repression ↓ Repression of NF-κB Target Genes (e.g., Acat1, Abcg1)

Inhibition of T-Cell Receptor (TCR) Signaling

In the adaptive immune system, CS acts as a negative regulator of T-cell activation.

Mechanism: The T-cell receptor (TCR) complex requires cholesterol binding to its β subunit (TCRβ) to form multimers or "nanoclusters," a process essential for robust signal transduction upon antigen recognition. CS directly competes with cholesterol for this binding site on TCRβ. By displacing cholesterol, CS disrupts the formation of these TCR nanoclusters.[9] This leads to a reduction in the avidity of the TCR for its peptide-MHC ligand and inhibits the crucial first step of T-cell activation: the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 subunits.[9]

TCR_Signaling cluster_membrane T-Cell Membrane cluster_response Chol Cholesterol TCR TCRβ Subunit Chol->TCR Binds & Promotes TCR_Cluster TCR Nanocluster (Active Signaling) ITAM_Phos CD3 ITAM Phosphorylation TCR_Cluster->ITAM_Phos Enables CS Cholesteryl Sulfate (CS) CS->TCR Competitively Binds CS->TCR_Cluster Disrupts T_Cell_Activation T-Cell Activation ITAM_Phos->T_Cell_Activation Leads to

Regulation of Cellular Cholesterol Homeostasis

CS plays a multifaceted role in regulating intracellular cholesterol levels, acting through a feedback system that controls both cholesterol synthesis and uptake.

Mechanism: The master transcriptional regulator of cholesterol homeostasis is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[10] When cellular cholesterol is low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi, where it is cleaved to its active form. Active SREBP-2 then moves to the nucleus to activate genes for cholesterol synthesis and uptake. CS inhibits this pathway at multiple points:

  • HMG-CoA Reductase (HMGCR) Degradation: CS promotes the proteasomal degradation of HMGCR, the rate-limiting enzyme in cholesterol synthesis.[10]

  • SREBP-2 Processing: CS suppresses the proteolytic activation of SREBP-2, reducing the amount of active transcription factor available to drive gene expression.[10]

  • LDL Receptor (LDLR) Endocytosis: CS blocks the endocytosis of the LDL receptor, thereby reducing the uptake of cholesterol from circulating low-density lipoproteins.[10]

Cholesterol_Homeostasis cluster_er_golgi ER / Golgi cluster_nucleus Nucleus cluster_synthesis Cholesterol Synthesis & Uptake CS Cholesteryl Sulfate (CS) SREBP2_active SREBP-2 (Active Fragment) CS->SREBP2_active Suppresses Activation HMGCR HMG-CoA Reductase (HMGCR) CS->HMGCR Promotes Degradation LDLR LDL Receptor (LDLR) CS->LDLR Blocks Endocytosis SREBP2_inactive SREBP-2 (Inactive Precursor) SREBP2_inactive->SREBP2_active Proteolytic Cleavage SRE Sterol Response Element (SRE) in DNA SREBP2_active->SRE Binds SRE->HMGCR ↑ Transcription SRE->LDLR ↑ Transcription Chol_Synthesis ↑ Cholesterol Synthesis HMGCR->Chol_Synthesis Chol_Uptake ↑ Cholesterol Uptake LDLR->Chol_Uptake

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on the interactions and effects of cholesteryl sulfate.

ParameterTarget/SystemValue/ObservationReference(s)
Enzyme Kinetics PKCη ActivationVmax is 3.6-fold greater with CS compared to phosphatidylserine + phorbol ester.[5]
Binding Affinity RORαHigher affinity than cholesterol, attributed to additional H-bonds with Gln289, Tyr290, Arg370.[1]
Binding Affinity RORαBinds with lower affinity than 7-oxygenated sterols (Ki ~12-18 nM for oxysterols).[11]
In Vivo Effect Mouse Skin Carcinogenesis400 µg topical CS application resulted in an 81% decrease in tumors per mouse.[12]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signaling functions of cholesteryl sulfate.

Protocol: In Vitro PKCη Kinase Assay with Cholesteryl Sulfate

This protocol is adapted from standard non-radioactive, ELISA-based PKC activity assays to specifically measure the activation of PKCη by CS.

Objective: To quantify the kinase activity of purified or immunoprecipitated PKCη in the presence of varying concentrations of this compound.

Materials:

  • Purified recombinant human PKCη

  • PKC Substrate Microtiter Plate (pre-coated with a specific peptide substrate)

  • This compound (CS) stock solution (e.g., 10 mM in DMSO)

  • Kinase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 1-2 mM DTT)

  • ATP solution (e.g., 100 µM in kinase buffer)

  • Phosphospecific Substrate Antibody

  • HRP-conjugated Secondary Antibody

  • TMB Substrate and Stop Solution

  • Microplate reader capable of measuring absorbance at 450 nm

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare Reagents - Dilute PKCη enzyme - Prepare CS serial dilutions - Equilibrate buffers B 2. Pre-incubation - Add Kinase Assay Dilution Buffer to  PKC Substrate Plate (10 min, RT) A->B C 3. Kinase Reaction Setup - Aspirate buffer - Add PKCη enzyme - Add CS dilutions or vehicle (DMSO) B->C D 4. Initiate Reaction - Add ATP solution to all wells - Incubate (e.g., 60 min, 30°C) C->D E 5. Stop Reaction & Detect - Wash wells 3x with Wash Buffer - Add Phosphospecific Primary Ab (60 min, RT) D->E F 6. Secondary Detection - Wash wells 3x - Add HRP-conjugated Secondary Ab (30 min, RT) E->F G 7. Develop & Read - Wash wells 3x - Add TMB Substrate (30-60 min, RT) - Add Stop Solution - Read Absorbance at 450 nm F->G

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Kinase Assay Buffer. A typical concentration range to test would be 1 µM to 100 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest CS sample).

    • Dilute the purified PKCη to the desired working concentration in ice-cold Kinase Assay Buffer immediately before use.

  • Plate Preparation:

    • Add 100 µL of Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate. Incubate for 10 minutes at room temperature (RT).

    • Aspirate the buffer from all wells.

  • Kinase Reaction:

    • To appropriate wells, add 20 µL of the diluted PKCη enzyme.

    • Add 20 µL of the corresponding CS dilution or vehicle control.

    • Initiate the reaction by adding 20 µL of the ATP solution to each well. The final volume should be 60 µL.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Terminate the reaction by emptying the wells and washing three times with 200 µL of 1X Wash Buffer per well.

    • Add 50 µL of the diluted phosphospecific primary antibody to each well. Incubate for 60 minutes at RT.

    • Wash the wells three times with 1X Wash Buffer.

    • Add 50 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at RT.

    • Wash the wells three times with 1X Wash Buffer.

  • Data Acquisition:

    • Add 100 µL of TMB Substrate to each well and incubate at RT for 30-60 minutes, monitoring for color development.

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the background (no enzyme control) and plot the absorbance versus CS concentration to generate a dose-response curve.

Protocol: Surface Plasmon Resonance (SPR) for CS-RORα Interaction

This protocol outlines the general steps for analyzing the binding of cholesteryl sulfate (as the analyte) to immobilized RORα (as the ligand) using SPR.

Objective: To determine the binding kinetics (association rate, k_a; dissociation rate, k_d) and affinity (dissociation constant, K_D) of the cholesteryl sulfate-RORα interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Amine Coupling Kit (EDC, NHS, ethanolamine)

  • Purified recombinant human RORα Ligand Binding Domain (LBD)

  • This compound (CS)

  • SPR Running Buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization Buffers (e.g., 10 mM Sodium Acetate at various pH values for pre-concentration scouting)

  • Regeneration Solution (e.g., low pH glycine (B1666218) or high salt buffer, to be determined empirically)

Workflow Diagram:

SPR_Workflow A 1. Chip Preparation - Equilibrate CM5 chip with  SPR Running Buffer B 2. Ligand Immobilization - Activate surface (EDC/NHS) - Inject RORα-LBD to couple - Deactivate (Ethanolamine) A->B C 3. Analyte Preparation - Prepare serial dilutions of CS  in Running Buffer - Include a zero-concentration blank B->C D 4. Binding Measurement (Kinetics) - Inject blank buffer (baseline) - Inject CS dilution (Association) - Flow buffer only (Dissociation) C->D E 5. Surface Regeneration - Inject Regeneration Solution  to remove bound CS - Ensure baseline returns to start D->E F 6. Repeat & Analyze - Repeat steps 4-5 for each CS concentration - Fit sensorgram data to a binding model  (e.g., 1:1 Langmuir) to calculate ka, kd, KD E->F

Procedure:

  • Ligand Immobilization (RORα-LBD):

    • Equilibrate a CM5 sensor chip with SPR Running Buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified RORα-LBD (typically at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5-5.5) over the activated surface. The protein will covalently bind via its primary amine groups.

    • Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without the RORα-LBD injection.

  • Analyte Injection (Cholesteryl Sulfate):

    • Prepare a series of precise dilutions of cholesteryl sulfate in the SPR Running Buffer. Due to the nature of lipids, the buffer may need to include a low percentage of a non-ionic detergent (e.g., 0.05% P20) to prevent aggregation. A typical concentration range might be from low nanomolar to mid-micromolar.

    • A "zero analyte" (buffer only) injection is crucial for double referencing.

  • Binding Analysis:

    • Perform a binding cycle for each CS concentration. Each cycle consists of:

      • Association Phase: Inject the CS dilution over both the RORα and reference flow cells for a defined period (e.g., 120-180 seconds) to monitor binding.

      • Dissociation Phase: Switch back to flowing only the Running Buffer for a defined period (e.g., 300-600 seconds) to monitor the dissociation of CS from RORα.

  • Surface Regeneration:

    • After each binding cycle, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip any remaining bound CS without denaturing the immobilized RORα. This step must be optimized to ensure complete removal and retention of ligand activity.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the reference channel signal and the "zero analyte" signal (double referencing).

    • The resulting binding curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Conclusion and Future Directions

This compound is a multifaceted signaling molecule that operates through distinct, context-dependent mechanisms. Its ability to activate PKCη in the skin, modulate the nuclear receptor RORα in metabolic and immune cells, inhibit T-cell activation, and regulate cellular cholesterol homeostasis underscores its importance in physiology. The convergence of these pathways highlights CS as a critical node in the integration of lipid metabolism with cellular signaling and gene regulation.

For drug development professionals, these pathways present novel therapeutic opportunities. Modulating CS levels or targeting its downstream effectors could be a viable strategy for dermatological conditions, metabolic disorders, autoimmune diseases, and certain cancers. Future research should focus on obtaining high-resolution structural data for CS-protein complexes, precisely quantifying binding affinities in various cellular contexts, and further mapping the downstream signaling networks to fully harness the therapeutic potential of this endogenous lipid.

References

The Pivotal Role of Cholesteryl Sulfate in Skin Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin barrier, primarily orchestrated by the stratum corneum (SC), is essential for protecting the organism from external insults and preventing excessive water loss. Cholesteryl sulfate (B86663) (CS), a cholesterol metabolite synthesized in the epidermis, plays a multifaceted and critical role in the formation, maintenance, and regulation of this vital barrier. This technical guide provides an in-depth exploration of the involvement of cholesteryl sulfate in skin barrier function, detailing its synthesis and metabolism, its impact on SC lipid organization and corneodesmosome degradation, and the intricate signaling pathways it modulates. Quantitative data from comparative studies of normal and diseased skin, along with detailed experimental protocols for key assays, are presented to offer a comprehensive resource for researchers in dermatology, cosmetology, and drug development.

Introduction

The epidermal permeability barrier is a complex and dynamic structure, with the intercellular lipid matrix of the stratum corneum at its core. This matrix, composed primarily of ceramides, free fatty acids, and cholesterol, forms a highly organized lamellar structure that impedes the transepidermal water loss (TEWL) and prevents the entry of harmful substances.[1] Cholesteryl sulfate, though a minor component by weight, exerts a profound influence on the structural integrity and physiological processes of the epidermis.

An optimal balance of CS is crucial for skin homeostasis. This is vividly illustrated in the genetic disorder X-linked ichthyosis (XLI), where a deficiency in the enzyme steroid sulfatase (STS) leads to an accumulation of CS in the stratum corneum.[2] This accumulation results in a defective skin barrier, characterized by abnormal desquamation (scaling) and increased TEWL.[3] Understanding the precise mechanisms by which CS contributes to both normal and pathological skin conditions is therefore of paramount importance for the development of novel therapeutic and cosmetic interventions.

The Cholesterol Sulfate Cycle in the Epidermis

In the viable layers of the epidermis, a dynamic process known as the "cholesterol sulfate cycle" meticulously regulates the concentration of CS.[4][5] This cycle involves the synthesis of CS in the lower epidermis and its subsequent desulfation in the upper stratum corneum.

  • Synthesis: Cholesterol is sulfated to form cholesteryl sulfate by the enzyme cholesterol sulfotransferase (SULT2B1b) , which is predominantly active in the basal and spinous layers of the epidermis.[4][6]

  • Desulfation: As corneocytes mature and move towards the skin surface, the enzyme steroid sulfatase (STS) , located in the outer stratum corneum, hydrolyzes CS back into cholesterol.[4][5]

This tightly regulated cycle ensures a gradient of CS across the epidermis, with higher concentrations in the lower layers and a progressive decrease towards the surface. This gradient is essential for the orderly processes of keratinocyte differentiation and desquamation.

Quantitative Data: Stratum Corneum Lipid Composition

The accumulation of cholesteryl sulfate in X-linked ichthyosis provides a valuable model for understanding its impact on the lipid architecture of the stratum corneum. The following table summarizes the quantitative differences in the major lipid classes between normal human stratum corneum and the scale from individuals with XLI.

Lipid ClassNormal Stratum Corneum (% of total lipid)X-Linked Ichthyosis Scale (% of total lipid)Reference
Cholesteryl Sulfate ~1-5%10-12% [4][7]
Cholesterol ~25%Reduced by ~50% [4]
Ceramides ~50%Unchanged[7]
Free Fatty Acids ~10-15%Unchanged[7]

Note: The significant increase in cholesteryl sulfate in XLI is accompanied by a marked decrease in free cholesterol, which has profound implications for the structure and function of the intercellular lipid lamellae.

Impact of Cholesteryl Sulfate on Skin Barrier Function

Cholesteryl sulfate influences multiple aspects of skin barrier function, from the molecular organization of lipids to the regulation of cellular processes.

Modulation of Stratum Corneum Lipid Organization

The precise arrangement of lipids in the stratum corneum is critical for its barrier properties. Excess cholesteryl sulfate disrupts this organization in several ways:

  • Lamellar Phase Separation: High concentrations of CS lead to the separation of the intercellular lipids into distinct lamellar and non-lamellar phases, creating defects in the permeability barrier.[4]

  • Fluidization of Sterol Domains: CS increases the fluidity of the sterol-rich domains within the lipid matrix, which can contribute to increased permeability.[8][9]

  • Inhibition of Cholesterol Crystallization: CS helps to prevent the crystallization of cholesterol within the lipid lamellae, which is important for maintaining the flexibility and integrity of the barrier.[10]

Regulation of Desquamation

The shedding of dead skin cells, or desquamation, is a tightly controlled enzymatic process involving the degradation of corneodesmosomes, the protein structures that hold corneocytes together. Cholesteryl sulfate plays a key inhibitory role in this process:

  • Inhibition of Serine Proteases: CS acts as an inhibitor of serine proteases, such as kallikreins (KLKs), which are responsible for the breakdown of corneodesmosomal proteins.[4][11] In XLI, the accumulation of CS leads to the persistence of intact corneodesmosomes in the upper layers of the stratum corneum, resulting in impaired desquamation and the characteristic scaling of the skin.[4][11]

Signaling Pathways Modulated by Cholesteryl Sulfate

Cholesteryl sulfate is not merely a structural component of the epidermis; it also functions as a signaling molecule that actively regulates keratinocyte differentiation and gene expression.

Protein Kinase C (PKC) Pathway

Cholesteryl sulfate is a known activator of the novel protein kinase C (PKC) isoforms, particularly PKCη (eta).[3][12] Activation of PKCη by CS initiates a signaling cascade that promotes the expression of key proteins involved in the formation of the cornified envelope, such as loricrin and filaggrin.[8]

PKC_Pathway CS Cholesteryl Sulfate PKC Protein Kinase C η (PKCη) CS->PKC activates Differentiation Keratinocyte Differentiation PKC->Differentiation promotes CE Cornified Envelope Formation (Loricrin, Filaggrin) Differentiation->CE

Caption: Cholesteryl sulfate activates PKCη to promote keratinocyte differentiation.

AP-1 Transcription Factor Pathway

Cholesteryl sulfate has been shown to upregulate the expression and activity of the Activator Protein-1 (AP-1) family of transcription factors, including Fra-1, Fra-2, and JunD.[13][14] AP-1 plays a crucial role in regulating the transcription of genes involved in keratinocyte differentiation, such as involucrin (B1238512) and transglutaminase-1.[5][15]

AP1_Pathway CS Cholesteryl Sulfate AP1 AP-1 Transcription Factors (Fra-1, Fra-2, JunD) CS->AP1 increases expression and activity Gene Target Gene Promoters (Involucrin, TGM1) AP1->Gene binds to Transcription Gene Transcription Gene->Transcription

Caption: Cholesteryl sulfate enhances AP-1 activity, driving differentiation gene transcription.

RORα Signaling Pathway

Cholesteryl sulfate has been identified as an endogenous ligand for the Retinoic acid receptor-related Orphan Receptor alpha (RORα). Binding of CS to RORα enhances its transcriptional activity, leading to the expression of target genes involved in epidermal differentiation, such as filaggrin.[16]

RORa_Pathway CS Cholesteryl Sulfate (Ligand) RORa RORα (Nuclear Receptor) CS->RORa binds to and activates RORE RORα Response Element (in gene promoters) RORa->RORE binds to Transcription Target Gene Transcription (e.g., Filaggrin) RORE->Transcription

Caption: Cholesteryl sulfate activates the nuclear receptor RORα to regulate gene expression.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the role of cholesteryl sulfate in skin barrier function.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a fundamental measure of the skin's barrier integrity.

  • Principle: An open-chamber evaporimeter measures the rate of water vapor diffusing from the skin surface.

  • Instrumentation: A Tewameter® (or similar device) with a probe containing temperature and relative humidity sensors.

  • Procedure:

    • Acclimatize the subject in a temperature and humidity-controlled room (e.g., 21-23°C, 40-60% RH) for at least 20-30 minutes.

    • Gently place the probe perpendicularly on the skin site of interest (e.g., volar forearm) without applying excessive pressure.

    • Allow the reading to stabilize, which typically takes 30-60 seconds.

    • Record the TEWL value, usually expressed in g/m²/h.

    • Take multiple readings at each site and calculate the average to ensure accuracy.

Analysis of Stratum Corneum Lipids by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for separating and quantifying the major lipid classes in the stratum corneum.

  • Sample Collection:

    • Use adhesive tape strips (e.g., D-Squame®) to sequentially remove layers of the stratum corneum from the skin surface.

    • For quantitative analysis, the amount of SC removed can be determined by weighing the tape before and after stripping or by protein content analysis of the strips.

  • Lipid Extraction:

    • Pool the tape strips for a given site.

    • Extract the lipids from the tapes using a solvent mixture, typically chloroform:methanol (2:1, v/v).

    • Vortex the mixture thoroughly and then centrifuge to pellet the tape and any cellular debris.

    • Carefully collect the supernatant containing the lipid extract.

    • Dry the extract under a stream of nitrogen gas.

  • HPTLC Analysis:

    • Redissolve the dried lipid extract in a known volume of chloroform:methanol.

    • Apply the lipid extract and appropriate lipid standards (cholesteryl sulfate, cholesterol, ceramides, free fatty acids) to an HPTLC plate (e.g., silica (B1680970) gel 60).

    • Develop the plate in a chromatography tank containing a suitable solvent system to separate the lipid classes. A multi-step development with different solvent systems may be required for optimal separation.

    • After development, dry the plate.

    • Visualize the lipid bands by spraying with a primuline (B81338) solution and viewing under UV light, or by charring with a copper sulfate/phosphoric acid solution and heating.

    • Quantify the lipid bands using a densitometer and compare the integrated peak areas to those of the known standards.

In Vitro Keratinocyte Differentiation Assay

This assay allows for the study of the direct effects of cholesteryl sulfate on keratinocyte differentiation in a controlled environment.

  • Cell Culture:

    • Culture normal human epidermal keratinocytes (NHEK) in a low-calcium (e.g., 0.03-0.07 mM) keratinocyte growth medium.

  • Induction of Differentiation:

    • When the cells reach a desired confluency (e.g., 70-80%), switch to a high-calcium medium (e.g., 1.2-1.8 mM) to induce differentiation.

    • Simultaneously, treat the cells with varying concentrations of cholesteryl sulfate (solubilized in a suitable vehicle, such as ethanol (B145695) or DMSO) or the vehicle control.

  • Assessment of Differentiation Markers:

    • After a specified incubation period (e.g., 24-72 hours), harvest the cells.

    • Analyze the expression of differentiation markers at the protein level (e.g., Western blotting for involucrin, loricrin, filaggrin) or at the mRNA level (e.g., qRT-PCR).

Immunofluorescence Staining for Corneodesmosomes

This technique allows for the visualization of corneodesmosome distribution and integrity within skin sections.

  • Tissue Preparation:

    • Obtain skin biopsies and fix them in formalin, then embed in paraffin.

    • Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.

  • Immunostaining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the epitopes (e.g., heat-induced epitope retrieval in a citrate (B86180) buffer).

    • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

    • Incubate the sections with a primary antibody specific for a corneodesmosomal protein (e.g., anti-desmoglein 1 or anti-corneodesmosin).

    • Wash the sections to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488).

    • Wash the sections to remove unbound secondary antibody.

    • Counterstain the nuclei with a fluorescent nuclear stain (e.g., DAPI).

    • Mount the slides with an anti-fade mounting medium.

  • Visualization:

    • Examine the stained sections using a fluorescence microscope. The distribution and intensity of the fluorescent signal will indicate the location and relative abundance of the targeted corneodesmosomal protein.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for investigating the effects of cholesteryl sulfate on skin barrier function.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo / In Vivo Studies Keratinocytes Normal Human Epidermal Keratinocytes Treatment Treat with Cholesteryl Sulfate Keratinocytes->Treatment Analysis Analyze Differentiation Markers (Western Blot, qRT-PCR) Treatment->Analysis Skin Human Skin Biopsies or Reconstructed Skin Models Lipid_Analysis Stratum Corneum Lipid Analysis (HPTLC) Skin->Lipid_Analysis TEWL_Measurement TEWL Measurement Skin->TEWL_Measurement IF_Staining Immunofluorescence for Corneodesmosomes Skin->IF_Staining

Caption: Workflow for investigating cholesteryl sulfate's effects on skin barrier.

Logical_Relationship CS_Cycle Cholesterol Sulfate Cycle (SULT2B1b / STS) CS_Level Cholesteryl Sulfate Level CS_Cycle->CS_Level regulates Lipid_Org SC Lipid Organization CS_Level->Lipid_Org impacts Desquamation Desquamation (Corneodesmosome Degradation) CS_Level->Desquamation inhibits Signaling Intracellular Signaling (PKC, AP-1, RORα) CS_Level->Signaling modulates Barrier_Function Skin Barrier Function (TEWL, Permeability) Lipid_Org->Barrier_Function determines Desquamation->Barrier_Function influences Signaling->Barrier_Function regulates

Caption: Logical relationship of cholesteryl sulfate's roles in skin barrier function.

Conclusion

Cholesteryl sulfate is a key regulator of epidermal homeostasis, with a profound impact on skin barrier function. Its synthesis and degradation are tightly controlled by the cholesterol sulfate cycle, and disruptions in this cycle, as seen in X-linked ichthyosis, lead to significant barrier defects. Through its influence on stratum corneum lipid organization, corneodesmosome degradation, and intracellular signaling pathways, cholesteryl sulfate plays a dual role: essential for normal epidermal differentiation and desquamation at physiological concentrations, yet detrimental to barrier integrity when in excess.

A thorough understanding of the mechanisms of action of cholesteryl sulfate is critical for the development of targeted therapies for skin disorders characterized by impaired barrier function. Furthermore, this knowledge can be leveraged to design innovative cosmetic formulations aimed at maintaining and restoring a healthy and resilient skin barrier. The experimental approaches detailed in this guide provide a robust framework for future research in this important area of dermatology and skin science.

References

The Physiological Significance of Cholesteryl Sulfate in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, is a significant and multifaceted molecule in human physiology. Present in plasma at concentrations comparable to dehydroepiandrosterone (B1670201) sulfate (DHEA-S), CS is far more than a simple metabolite. It plays crucial roles in maintaining cell membrane integrity, regulating epidermal differentiation and desquamation, modulating steroid hormone synthesis, and influencing the immune system. Dysregulation of CS homeostasis is implicated in various pathological conditions, including X-linked ichthyosis, liver disease, and potentially cardiovascular disorders. This technical guide provides an in-depth overview of the physiological significance of cholesteryl sulfate in plasma, with a focus on its synthesis, metabolism, and diverse biological functions. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Cholesteryl sulfate is an amphipathic molecule synthesized from cholesterol by the action of sulfotransferase enzymes.[1][2] Unlike free cholesterol, which is transported in lipoproteins, the sulfated form is water-soluble, allowing for its free circulation in the plasma.[3] While its full range of functions is still under investigation, it is clear that CS is a key player in numerous physiological processes. This guide will explore the synthesis and metabolism of CS, its diverse physiological roles, and its implications in various disease states.

Synthesis and Metabolism of Cholesteryl Sulfate

The synthesis of cholesteryl sulfate is a two-step process primarily mediated by the sulfotransferase SULT2B1b.[1] The first step involves the activation of inorganic sulfate to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor. In the second step, SULT2B1b catalyzes the transfer of the sulfonyl group from PAPS to the 3β-hydroxyl group of cholesterol.

The reverse reaction, the desulfation of cholesteryl sulfate back to cholesterol, is catalyzed by the enzyme steroid sulfatase (STS). The balance between the activities of SULT2B1b and STS is crucial for maintaining CS homeostasis in various tissues.

Below is a diagram illustrating the biosynthesis and hydrolysis of cholesteryl sulfate.

Cholesterol Cholesterol CS Cholesteryl Sulfate Cholesterol->CS Sulfation CS->Cholesterol Hydrolysis STS Steroid Sulfatase (STS) CS->STS PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) SULT2B1b SULT2B1b PAPS->SULT2B1b PAP PAP (3'-phosphoadenosine-5'-phosphate) SULT2B1b->PAP STS->Cholesterol

Diagram 1. Biosynthesis and hydrolysis of cholesteryl sulfate.

Quantitative Data: Cholesteryl Sulfate Levels in Plasma

The concentration of cholesteryl sulfate in plasma can vary significantly depending on the physiological or pathological state. The following tables summarize the reported quantitative data for CS in human plasma under different conditions.

Condition Subject Group Plasma Cholesteryl Sulfate Concentration (μg/dL) Reference(s)
Healthy Normal Adults< 35[1]
Control Subjects253.0 ± 24.6 (mean ± SE)[4]
Steroid Sulfatase Deficiency (X-linked Ichthyosis) Patients (age 3 months - 74 years)3,300 (range: 2,700 - 4,000)[1]
Liver Disease Patients with Liver Cirrhosis444.6 ± 51.7 (mean ± SE)[4]
Hypercholesterolemia Patients413.7 ± 44.5 (mean ± SE)[4]

Note: Values are presented as reported in the cited literature and may have been determined using different analytical methods.

Physiological Roles of Cholesteryl Sulfate

Cholesteryl sulfate exerts a wide range of effects on various physiological systems.

Skin Physiology and Barrier Function

In the epidermis, a "cholesteryl sulfate cycle" plays a critical role in regulating differentiation, barrier function, and desquamation.[5] CS is synthesized in the lower layers of the epidermis and its concentration decreases towards the stratum corneum due to the action of steroid sulfatase.[5] An accumulation of CS, as seen in X-linked ichthyosis due to STS deficiency, leads to abnormal corneocyte adhesion and a characteristic scaly skin phenotype.[5]

Cholesteryl sulfate stimulates keratinocyte differentiation by activating protein kinase C (PKC) and influencing gene transcription.[6] It has been shown to increase the expression of key structural proteins of the cornified envelope, such as involucrin (B1238512), loricrin, and filaggrin.[6][7]

The signaling pathway for CS-induced involucrin expression is depicted below.

cluster_nucleus Nucleus CS Cholesteryl Sulfate Fra1 Fra-1 CS->Fra1 increases levels Fra2 Fra-2 CS->Fra2 increases levels JunD JunD CS->JunD increases levels AP1 AP-1 Complex Fra1->AP1 form Fra2->AP1 form JunD->AP1 form INV_promoter Involucrin Gene Promoter AP1->INV_promoter binds to INV_mRNA Involucrin mRNA INV_promoter->INV_mRNA transcription INV_protein Involucrin Protein INV_mRNA->INV_protein translation Differentiation Keratinocyte Differentiation INV_protein->Differentiation

Diagram 2. Cholesteryl sulfate signaling in keratinocyte differentiation.
Steroidogenesis

Cholesteryl sulfate acts as a negative regulator of steroid hormone production. It has been shown to reduce the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in the transport of cholesterol into the mitochondria for conversion to pregnenolone, the precursor for all steroid hormones.[8][9] By inhibiting StAR expression, CS effectively dampens the steroidogenic pathway.

The proposed mechanism of CS action on steroidogenesis is illustrated below.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion CS Cholesteryl Sulfate StAR_gene StAR Gene CS->StAR_gene inhibits transcription StAR_mRNA StAR mRNA StAR_gene->StAR_mRNA transcription StAR_protein StAR Protein StAR_mRNA->StAR_protein translation Cholesterol_transport Mitochondrial Cholesterol Transport StAR_protein->Cholesterol_transport facilitates Pregnenolone Pregnenolone Cholesterol_transport->Pregnenolone leads to Steroid_hormones Steroid Hormones Pregnenolone->Steroid_hormones precursor for

Diagram 3. Cholesteryl sulfate regulation of steroidogenesis.
Immune System Modulation

Cholesteryl sulfate has emerged as a significant regulator of the immune system, particularly T-cell function. It has been shown to inhibit T-cell receptor (TCR) signaling, a critical step in the activation of adaptive immune responses.[2][10] CS appears to exert this effect by binding to the TCRβ transmembrane region with a much higher affinity than cholesterol, thereby disrupting the formation of TCR-ligand complexes and inhibiting downstream signaling cascades.[11] This suggests that CS may play a role in maintaining immune tolerance and preventing excessive T-cell activation.

The interaction of cholesteryl sulfate with the T-cell receptor is depicted in the following diagram.

cluster_membrane T-Cell Membrane CS Cholesteryl Sulfate TCR T-Cell Receptor (TCR) CS->TCR binds with high affinity, displacing cholesterol Cholesterol Cholesterol Cholesterol->TCR binds and promotes active conformation TCR_activation TCR Signaling Activation TCR->TCR_activation leads to TCR_inhibition TCR Signaling Inhibition TCR->TCR_inhibition leads to

Diagram 4. Cholesteryl sulfate modulation of T-cell receptor signaling.
Other Physiological Roles

  • Erythrocyte Membrane Stabilization: Cholesteryl sulfate contributes to the stability of red blood cell membranes, protecting them from osmotic lysis.

  • Sperm Capacitation: It plays a role in the complex process of sperm capacitation, the final maturation step required for fertilization.[12]

  • Platelet Adhesion: CS can support platelet adhesion, which may have implications in thrombosis and atherosclerosis.

Experimental Protocols

This section provides detailed methodologies for the quantification of cholesteryl sulfate in plasma and for studying some of its key physiological effects.

Quantification of Cholesteryl Sulfate in Plasma

This protocol is a composite of established methods for the analysis of sterol sulfates.

a. Sample Preparation (Extraction and Derivatization):

  • To 200 µL of plasma, add an internal standard (e.g., deuterated cholesteryl sulfate).

  • Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture to separate the lipid fraction.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • To cleave the sulfate group, perform solvolysis by dissolving the residue in a solution of ethyl acetate (B1210297) and sulfuric acid and incubating at 37°C.

  • Extract the resulting free cholesterol with an organic solvent (e.g., hexane).

  • Evaporate the solvent and derivatize the cholesterol to a volatile trimethylsilyl (B98337) (TMS) ether by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubating at 60°C.[13]

b. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polar column).

  • Use a temperature program that allows for the separation of cholesterol-TMS from other plasma components.

  • The mass spectrometer should be operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for cholesterol-TMS and the internal standard.

  • Quantify the amount of cholesteryl sulfate in the original plasma sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of cholesteryl sulfate.

This method allows for the direct quantification of intact cholesteryl sulfate.

a. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated cholesteryl sulfate).

  • Precipitate proteins by adding a threefold excess of cold acetonitrile (B52724).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

b. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • The mass spectrometer should be a triple quadrupole instrument operated in negative electrospray ionization (ESI-) mode.

  • Use multiple reaction monitoring (MRM) to detect the specific transition of the precursor ion (m/z of cholesteryl sulfate) to a characteristic product ion.

  • Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Functional Assays

This assay assesses the stability of red blood cell membranes in response to osmotic stress.

  • Prepare a series of saline (NaCl) solutions with decreasing concentrations (e.g., from 0.9% down to 0.1%).

  • Prepare a stock solution of cholesteryl sulfate in a suitable solvent (e.g., ethanol) and add it to a portion of the saline solutions to achieve the desired final concentrations. A control set of saline solutions should contain the solvent alone.

  • Obtain a fresh sample of heparinized whole blood.

  • Add a small, standardized volume of whole blood to each of the saline solutions (with and without cholesteryl sulfate).

  • Incubate the tubes at room temperature for a set period (e.g., 30 minutes).

  • Centrifuge the tubes to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the degree of hemolysis.

  • Plot the percentage of hemolysis against the saline concentration for both the control and cholesteryl sulfate-treated samples to determine if CS alters the osmotic fragility of the erythrocytes.[3][14]

This assay evaluates the effect of cholesteryl sulfate on the ability of sperm to undergo capacitation.

  • Prepare a suitable sperm capacitation medium (e.g., modified Tyrode's medium) containing an energy source and a protein supplement like bovine serum albumin (BSA).

  • Prepare a stock solution of cholesteryl sulfate and add it to the capacitation medium at various concentrations. A control medium should contain the solvent alone.

  • Obtain a fresh semen sample and prepare a motile sperm fraction using a density gradient centrifugation method.

  • Incubate the motile sperm in the control and cholesteryl sulfate-containing capacitation media for a period sufficient to induce capacitation (typically 3-6 hours).

  • After incubation, assess capacitation status using one or more of the following methods:

    • Acrosome Reaction Induction: Treat the sperm with a physiological inducer of the acrosome reaction (e.g., progesterone (B1679170) or calcium ionophore A23187). Stain the sperm with a fluorescent lectin (e.g., fluorescein (B123965) isothiocyanate-conjugated peanut agglutinin, FITC-PNA) that binds to the acrosomal contents. Use fluorescence microscopy to quantify the percentage of acrosome-reacted sperm. A change in the percentage of acrosome-reacted sperm in the presence of cholesteryl sulfate indicates an effect on capacitation.[15]

    • Chlortetracycline (CTC) Staining: This fluorescent probe binds to sperm and exhibits different staining patterns depending on the capacitation state. Use fluorescence microscopy to categorize sperm into non-capacitated, capacitated, and acrosome-reacted populations based on the CTC staining pattern.

Conclusion

Cholesteryl sulfate is a dynamic and physiologically significant molecule with a broad spectrum of activities. From maintaining the integrity of the skin barrier to fine-tuning the immune response and regulating steroid hormone production, its importance in human health is becoming increasingly apparent. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the multifaceted roles of cholesteryl sulfate. A deeper understanding of its synthesis, metabolism, and signaling pathways will undoubtedly open new avenues for therapeutic intervention in a variety of diseases. The continued exploration of this fascinating molecule holds great promise for advancing our knowledge of human physiology and developing novel therapeutic strategies.

References

The Pivotal Interaction of Cholesteryl Sulfate with Cell Membrane Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interactions between cholesteryl sulfate (B86663) sodium (CS), a crucial endogenous sulfated sterol, and key cell membrane-associated proteins. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling pathways governed by these interactions, offering valuable insights for researchers in cellular biology, pharmacology, and drug discovery.

Quantitative Analysis of Cholesteryl Sulfate-Protein Interactions

The binding affinity of cholesteryl sulfate to its protein targets is a critical determinant of its biological function. While quantitative data for all interactions remain an active area of research, studies on the nuclear orphan receptor RORα have provided valuable insights into the thermodynamics of this specific interaction.

Target ProteinLigandMethodAffinity (Ki)Reference
Retinoic acid-related orphan receptor α (RORα)7-oxygenated sterolsRadioligand Binding Assay~10-20 nmol/l[1]
Retinoic acid-related orphan receptor α (RORα)Cholesteryl Sulfate(Not explicitly quantified, but noted as higher than cholesterol)-[1][2]
Retinoic acid-related orphan receptor α (RORα)Cholesterol(Not explicitly quantified, but noted as lower than 7-oxygenated sterols and CS)-[1]

Signaling Pathways Modulated by Cholesteryl Sulfate

Cholesteryl sulfate is a key player in several critical signaling cascades, influencing cellular processes ranging from proliferation and differentiation to inflammation and metabolism. Its interactions with PKC, PI3K, and RORα are central to these regulatory roles.

Protein Kinase C (PKC) Activation Pathway

Cholesteryl sulfate has been identified as a direct activator of novel PKC isoforms, specifically PKCη, PKCδ, and PKCε, in a dose-dependent manner. This activation is crucial for processes such as keratinocyte differentiation.[3]

PKC_Activation CS Cholesteryl Sulfate (CS) PKC Protein Kinase C (η, δ, ε isoforms) CS->PKC Binds & Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates Differentiation Keratinocyte Differentiation Downstream->Differentiation

Figure 1: Activation of specific PKC isoforms by Cholesteryl Sulfate.

Phosphoinositide 3-Kinase (PI3K) Signaling Pathway

Cholesteryl sulfate modulates the substrate specificity of PI3K, a key enzyme in the insulin (B600854) signaling pathway and other cellular processes. By influencing PI3K, CS can impact cell survival, growth, and metabolism.

PI3K_Pathway cluster_membrane Cell Membrane PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt/PKB PIP3->Akt Recruits & Activates CS Cholesteryl Sulfate (CS) CS->PI3K Modulates substrate specificity Receptor Receptor Tyrosine Kinase (e.g., Insulin Receptor) Receptor->PI3K Activates CellularResponse Cellular Responses (Growth, Proliferation, Metabolism) Akt->CellularResponse Phosphorylates downstream targets

Figure 2: Modulation of the PI3K signaling pathway by Cholesteryl Sulfate.

Retinoic Acid-Related Orphan Receptor α (RORα) Signaling Pathway

Cholesteryl sulfate is a natural ligand for the nuclear receptor RORα. The binding of CS to the ligand-binding domain of RORα leads to the recruitment of coactivators and the transcriptional regulation of target genes involved in metabolism and inflammation.[2][4]

RORa_Pathway cluster_nucleus Nucleus RORa RORα Coactivators Coactivators RORa->Coactivators Recruits DNA ROR Response Element (RORE) on Target Gene Promoters RORa->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates CS Cholesteryl Sulfate (CS) CS->RORa Binds to Ligand Binding Domain

Figure 3: RORα signaling pathway activated by Cholesteryl Sulfate.

Experimental Protocols

Detailed and robust experimental protocols are essential for elucidating the intricacies of cholesteryl sulfate-protein interactions. The following sections provide methodologies for key experiments.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of cholesteryl sulfate to activate specific PKC isoforms by quantifying the phosphorylation of a peptide substrate.

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Title In Vitro PKC Activity Assay Workflow Reagents Prepare Reagents: - Purified PKC isoform (η, δ, or ε) - Cholesteryl Sulfate (CS) solutions - PKC peptide substrate - [γ-32P]ATP - Kinase buffer - Phosphocellulose paper Incubate Incubate PKC, CS, substrate, and buffer at 30°C for 10 min Reagents->Incubate Start Initiate reaction by adding [γ-32P]ATP Incubate->Start Stop Stop reaction by spotting onto phosphocellulose paper Start->Stop Wash Wash paper to remove free [γ-32P]ATP Stop->Wash Scintillation Quantify incorporated 32P by scintillation counting Wash->Scintillation Analyze Analyze data to determine PKC activity Scintillation->Analyze

Figure 4: Workflow for the in vitro PKC activity assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the purified PKC isoform (e.g., 10-50 ng), varying concentrations of cholesteryl sulfate sodium (e.g., 0-100 µM), a specific PKC peptide substrate (e.g., 20 µM), and kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT) to a final volume of 40 µL.

  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow for the interaction between CS and PKC.

  • Initiation of Kinase Reaction: Add 10 µL of 100 µM [γ-³²P]ATP (specific activity ~3000 Ci/mmol) to initiate the phosphorylation reaction.

  • Incubation: Continue the incubation at 30°C for 10-20 minutes.

  • Termination: Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper disc.

  • Washing: Wash the paper discs three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed discs into scintillation vials with scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of PKC (in pmol of phosphate (B84403) incorporated per minute per mg of enzyme) and plot it against the concentration of cholesteryl sulfate to determine the dose-response relationship.

PI3K Lipid Kinase Activity Assay

This assay determines the effect of cholesteryl sulfate on the substrate specificity of PI3K by measuring the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2).

PI3K_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Lipid Analysis Title PI3K Lipid Kinase Activity Assay Workflow Reagents Prepare Reagents: - Purified PI3K - Cholesteryl Sulfate (CS) solutions - PIP2 substrate vesicles - [γ-32P]ATP - Kinase reaction buffer Incubate Incubate PI3K and CS at 30°C Reagents->Incubate AddSubstrate Add PIP2 vesicles and [γ-32P]ATP to start the reaction Incubate->AddSubstrate Stop Stop reaction with acidic solution AddSubstrate->Stop Extract Extract lipids with chloroform/methanol Stop->Extract TLC Separate lipids by Thin Layer Chromatography (TLC) Extract->TLC Autoradiography Visualize and quantify radiolabeled PIP3 by autoradiography TLC->Autoradiography

Figure 5: Workflow for the PI3K lipid kinase activity assay.

Methodology:

  • Substrate Preparation: Prepare sonicated vesicles of phosphatidylserine (B164497) (PS) and PIP2 (e.g., in a 4:1 molar ratio) in a suitable buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine purified PI3K (e.g., 50 ng), varying concentrations of this compound (e.g., 0-100 µM), and the PIP2-containing vesicles in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Initiation: Start the reaction by adding [γ-³²P]ATP (to a final concentration of 50 µM).

  • Incubation: Incubate the reaction at 30°C for 15-30 minutes.

  • Termination: Stop the reaction by adding 1N HCl.

  • Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform:methanol (1:1) solution.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) gel TLC plate and develop the chromatogram using a solvent system such as chloroform:acetone:methanol:acetic acid:water (40:15:13:12:8).

  • Autoradiography and Quantification: Expose the dried TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled PIP3. Quantify the spot intensity using densitometry to determine the effect of cholesteryl sulfate on PI3K activity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity between cholesteryl sulfate and a membrane protein.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Title Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize target membrane protein on a sensor chip Association Inject CS over the sensor surface (Association phase) Immobilize->Association PrepareCS Prepare serial dilutions of Cholesteryl Sulfate (CS) PrepareCS->Association Dissociation Flow buffer over the surface (Dissociation phase) Association->Dissociation Sensorgram Generate sensorgrams showing response units vs. time Dissociation->Sensorgram Kinetics Fit data to a binding model to determine ka, kd, and KD Sensorgram->Kinetics

Figure 6: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

  • Chip Preparation and Protein Immobilization: Covalently immobilize the purified membrane protein of interest (e.g., RORα ligand-binding domain, a specific PKC isoform, or PI3K) onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).

  • Binding Measurement:

    • Association: Inject the different concentrations of cholesteryl sulfate over the sensor surface at a constant flow rate and monitor the change in the resonance signal (response units, RU) over time.

    • Dissociation: After the association phase, switch to flowing only the running buffer over the sensor surface and monitor the decrease in the RU as the cholesteryl sulfate dissociates from the immobilized protein.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

This technical guide provides a foundational understanding of the critical interactions between cholesteryl sulfate and key membrane proteins. The provided data, pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers aiming to further unravel the complex roles of this sulfated sterol in cellular function and disease.

References

The Discovery and Physiological Significance of Cholesteryl Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, has evolved from being considered a minor metabolite to a molecule of significant interest in human physiology. Initially identified decades ago, it is now recognized as a key regulator in a multitude of biological processes, including epidermal differentiation and barrier function, steroidogenesis, cholesterol homeostasis, and cellular signaling. This technical guide provides an in-depth overview of the discovery, history, and multifaceted roles of cholesteryl sulfate. It details the enzymatic pathways governing its synthesis and degradation, summarizes its tissue distribution with quantitative data, outlines key experimental protocols for its analysis, and illustrates its involvement in critical signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the pathways involving this crucial biomolecule.

Discovery and History

The existence of cholesteryl sulfate in human tissues was established through concerted efforts in the mid-20th century. Though initially considered a simple trace metabolite, its significance grew as its presence was confirmed in a wide array of human tissues and fluids, including plasma, red blood cells, skin, bile, and seminal fluid[1][2]. It is quantitatively one of the most important sterol sulfates in human plasma, with concentrations that can overlap with dehydroepiandrosterone (B1670201) sulfate (DHEA-S)[1][3]. Early research focused on its role as a potential precursor for steroid hormones, with studies demonstrating its in vivo conversion to urinary C19 and C21 steroidal sulfates[4][5]. Subsequent investigations, particularly those related to the skin disorder X-linked ichthyosis (XLI), were pivotal. The discovery that XLI is caused by a deficiency in the enzyme steroid sulfatase (STS), leading to a massive accumulation of CS in the epidermis, firmly established its critical role in skin physiology and barrier function[6][7][8][9]. This finding catalyzed further research into its broader physiological functions, revealing it to be an active signaling molecule and metabolic regulator[1][3].

Biosynthesis and Metabolism

The homeostasis of cholesteryl sulfate is tightly regulated by the balanced activities of two key enzymes: a sulfotransferase for its synthesis and a sulfatase for its hydrolysis.

Biosynthesis: The synthesis of CS is primarily mediated by the cytosolic sulfotransferase SULT2B1b[10][11]. This enzyme catalyzes the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3β-hydroxyl group of cholesterol[10][12][13]. The SULT2B1 gene produces two isoforms, SULT2B1a and SULT2B1b, through alternative splicing[1][10]. While both can sulfate DHEA, SULT2B1b shows a distinct preference for cholesterol, whereas SULT2B1a preferentially sulfates pregnenolone[10].

Metabolism/Degradation: The reverse reaction, the hydrolysis of CS back to cholesterol, is catalyzed by steroid sulfatase (STS)[2][10]. This microsomal enzyme is located on the endoplasmic reticulum and Golgi membranes[10]. The human STS gene is located on the X chromosome (Xp22.3), and its deficiency leads to X-linked ichthyosis[6][10]. The liberated cholesterol can then be used for various cellular processes, including the synthesis of steroid hormones[10][14].

This enzymatic balance, often referred to as the "cholesterol sulfate cycle," is particularly crucial in the epidermis, where it regulates differentiation, desquamation, and permeability barrier homeostasis[6][7].

G Cholesteryl Sulfate Biosynthesis and Metabolism cluster_synthesis Biosynthesis chol Cholesterol sult2b1b SULT2B1b (Sulfotransferase) chol->sult2b1b paps PAPS (Active Sulfate Donor) paps->sult2b1b cs Cholesteryl Sulfate (CS) sult2b1b->cs sts STS (Steroid Sulfatase) chol_out Cholesterol sts->chol_out cs->sts Hydrolysis

Caption: The Cholesterol Sulfate Cycle.

Quantitative Data: Tissue and Fluid Distribution

Cholesteryl sulfate is widely distributed throughout the human body. Its concentration varies significantly between different tissues and fluids, reflecting its diverse physiological roles.

Biological MatrixConcentration RangeReference
Plasma/Serum 1.3 - 2.6 µg/mL (approx. 2.8 - 5.6 µmol/L)[10]
0.2 - 11 µmol/L (in healthy male infants)[15]
Red Blood Cells Present, contributes to membrane stability[1][10]
Platelets Present, supports adhesion[1][10]
Skin (Epidermis) ~1% to 5% of total lipids (increases from basal to granular layer)[6]
Can exceed 10% of total lipid mass in X-linked ichthyosis[6][7]
Adrenal Glands 0.05 - 0.8 nmol/mg protein (in rat mitochondria)[16]
Other Tissues Found in liver, kidney, lung, brain, uterine endometrium, seminal plasma[1][10]
Excretions (Urine, Feces) Present, CS in feces constitutes 2-20% of total cholesterol[1][10]

Physiological Functions and Signaling Pathways

CS is not merely an inert metabolite but an active signaling molecule with pleiotropic effects.

Epidermal Function and the "Cholesterol Sulfate Cycle"

In the skin, CS is a master regulator of keratinocyte differentiation and the formation of the stratum corneum, the outermost skin barrier[6][17]. SULT2B1b activity is highest in the lower, proliferating layers of the epidermis, leading to an accumulation of CS as keratinocytes differentiate and move upwards[6][7]. In the outer granular layer, STS activity increases, hydrolyzing CS back to cholesterol. This process is critical for:

  • Desquamation: High levels of CS inhibit the proteases that break down corneodesmosomes (the "glue" holding skin cells together). The degradation of CS in the outermost layer is necessary for normal skin shedding[6][7]. In XLI, the lack of STS activity leads to CS accumulation and the characteristic scaly skin phenotype[8].

  • Barrier Formation: The cholesterol liberated from CS contributes to the formation of the extracellular lipid lamellae, which are essential for the skin's permeability barrier[6][7].

  • Gene Expression: CS itself acts as a signaling molecule, inducing the expression of key differentiation markers like involucrin, transglutaminase 1, and filaggrin[6][17].

G The Epidermal Cholesterol Sulfate Cycle basal Basal Layer (Proliferation) spinous Spinous Layer granular Granular Layer (Peak CS) corneum Stratum Corneum (Desquamation) chol Cholesterol sult SULT2B1b Activity (High) chol->sult cs Cholesteryl Sulfate (CS) (Accumulates) sts STS Activity (High) cs->sts chol_final Cholesterol (For Barrier Lipids) sts->chol_final desquamation Normal Desquamation sts->desquamation

Caption: Regulation of epidermal homeostasis by CS.

Regulation of Cholesterol Homeostasis

Recent evidence has highlighted CS as a negative regulator of cellular cholesterol levels, acting through multiple mechanisms[2].

  • Inhibition of Cholesterol Synthesis: CS promotes the proteasomal degradation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis[2][10]. It achieves this by enhancing the ubiquitination of HMGCR[2].

  • Inhibition of Cholesterol Uptake: CS has been shown to block the endocytosis of the low-density lipoprotein receptor (LDLR), thereby reducing the uptake of LDL cholesterol[2].

  • Suppression of SREBP-2: CS suppresses the proteolytic activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcription factor that governs the expression of genes involved in both cholesterol synthesis (like HMGCR) and uptake (LDLR)[2].

G CS Regulation of Cholesterol Homeostasis cluster_synthesis Cholesterol Synthesis cluster_uptake Cholesterol Uptake cluster_transcription Transcriptional Regulation cs Cholesteryl Sulfate (CS) hmgcr HMGCR Degradation cs->hmgcr Promotes ldlr LDLR Endocytosis cs->ldlr Inhibits srebp2 SREBP-2 Activation cs->srebp2 Suppresses outcome Decreased Intracellular Cholesterol hmgcr->outcome ldlr->outcome srebp2->outcome

Caption: Mechanisms of CS-mediated cholesterol reduction.

Role in Steroidogenesis

CS plays a dual role in the adrenal glands and other steroidogenic tissues.

  • Precursor: CS can serve as a substrate for the mitochondrial cytochrome P450 side-chain cleavage (P450scc) system, resulting in the formation of pregnenolone (B344588) sulfate[1]. This suggests a "sulfate pathway" for steroid synthesis.

  • Inhibitor: Paradoxically, CS is also a potent inhibitor of steroidogenesis[14][16]. It has been shown to inhibit the intramitochondrial movement of cholesterol, which is the rate-limiting step in steroid hormone production[16][18]. Furthermore, CS can reduce the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is essential for transporting cholesterol into the mitochondria[14][18][19].

Other Key Physiological Roles
  • Membrane Stabilization: With its amphipathic nature, CS integrates into cell membranes, where it acts as a stabilizer. It is known to protect red blood cells from osmotic lysis[1][3][10].

  • Sperm Capacitation: CS plays a regulatory role in sperm capacitation, the final maturation step required for fertilization. Its removal from the sperm membrane is a key event in this process[2][3][10].

  • Platelet Adhesion and Coagulation: CS is present in platelet membranes and supports platelet adhesion[1][3]. It can also regulate the activity of serine proteases involved in blood clotting and fibrinolysis[1][3][20].

  • Immune System Modulation: CS can inhibit T-cell receptor signaling, thereby participating in the shaping of the T-cell repertoire[10][11][17].

  • Nuclear Receptor Ligand: CS acts as an endogenous ligand for the retinoic acid receptor-related orphan receptor alpha (RORα), a transcription factor involved in regulating metabolism and development[10].

Experimental Protocols: Quantification of Cholesteryl Sulfate

Accurate quantification of CS is essential for research and clinical diagnostics, particularly for conditions like X-linked ichthyosis. Isotope dilution-mass spectrometry is considered a gold standard method due to its high specificity and accuracy[15].

Key Method: Isotope Dilution-Gas Chromatography-Mass Spectrometry (ID-GC-MS)

This protocol provides a general workflow based on established methods for serum analysis[15].

1. Sample Preparation and Internal Standard Spiking:

  • A known amount of a stable isotope-labeled internal standard (e.g., ²H₇-cholesteryl sulfate) is added to the biological sample (e.g., serum). This is crucial for correcting for sample loss during extraction and processing.

2. Extraction:

  • The serum is extracted with an organic solvent, such as butanol, to isolate the lipids, including CS and the internal standard[15]. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the lipids is collected.

3. Purification:

  • The lipid extract is purified, often using thin-layer chromatography (TLC), to separate CS from other interfering lipids[15]. The area corresponding to CS is scraped from the TLC plate and the CS is eluted with a solvent.

4. Solvolysis (Desulfation):

  • The purified CS is solvolyzed to cleave the sulfate group, converting both the endogenous CS and the isotope-labeled internal standard into their respective free sterols (cholesterol and ²H₇-cholesterol)[15].

5. Derivatization:

  • The resulting cholesterol molecules are converted into volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers, to improve their chromatographic properties and fragmentation patterns in the mass spectrometer[15].

6. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

  • The GC separates the cholesterol-TMS ether from other components.

  • The MS is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the unlabeled cholesterol derivative (e.g., m/z 458) and the labeled internal standard derivative (e.g., m/z 465)[15].

7. Quantification:

  • The concentration of CS in the original sample is calculated by comparing the ratio of the peak areas of the endogenous analyte to the internal standard against a standard curve prepared with known concentrations[15].

G Workflow for CS Quantification by ID-GC-MS start Biological Sample (e.g., Serum) step1 1. Add Isotope-Labeled Internal Standard (²H₇-CS) start->step1 step2 2. Liquid-Liquid Extraction (e.g., Butanol) step1->step2 step3 3. Purification (e.g., Thin-Layer Chromatography) step2->step3 step4 4. Solvolysis (Cleavage of Sulfate Group) step3->step4 step5 5. Derivatization (e.g., TMS Ether Formation) step4->step5 step6 6. GC-MS Analysis (Selected Ion Monitoring) step5->step6 end 7. Calculate Concentration (Based on Isotope Ratio) step6->end

Caption: Experimental workflow for CS quantification.

Pathophysiological Implications and Therapeutic Potential

Dysregulation of CS metabolism is directly linked to human disease.

  • X-Linked Ichthyosis (XLI): As discussed, STS deficiency leads to CS accumulation, causing defective skin barrier function and abnormal scaling[6][7][9].

  • Junctional Epidermolysis Bullosa (JEB): In contrast to XLI, some forms of this severe blistering disease are associated with a loss of cholesterol and an upregulation of CS in the epidermis, suggesting a disrupted lipid homeostasis that contributes to the pathology[21][22][23].

  • Diabetes: CS has been shown to mitigate diabetes in mouse models by increasing pancreatic β-cell mass and function, partly through its regulation of cholesterol metabolism[10].

  • Cancer: The role of CS in cancer is complex. It has been implicated in regulating cancer metastasis, with altered levels found in various tumors[10][11].

  • Neurodegenerative Diseases: CS is involved in neurosteroid synthesis and may have neuroprotective effects, with altered levels observed in conditions like Alzheimer's disease and schizophrenia[10][11].

The central role of CS in these diverse physiological and pathological processes makes the enzymes of the cholesterol sulfate cycle, SULT2B1b and STS, attractive targets for therapeutic intervention in dermatology, endocrinology, and oncology.

Conclusion

Cholesteryl sulfate has emerged from obscurity to be recognized as a critical regulatory molecule in human health and disease. Its functions are remarkably diverse, ranging from structural roles in cell membranes to potent signaling effects in gene expression, metabolism, and cell differentiation. The intricate balance maintained by its synthesizing (SULT2B1b) and degrading (STS) enzymes is vital for homeostasis, particularly in the skin. A thorough understanding of the discovery, history, and complex physiology of cholesteryl sulfate provides a solid foundation for future research and the development of novel therapeutic strategies targeting this fascinating and important molecule.

References

Cholesteryl Sulfate: An Endogenous Modulator of Cell Membrane Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, is an essential endogenous component of mammalian cell membranes.[1] While structurally similar to cholesterol, the addition of a sulfate moiety imparts unique biophysical properties, influencing membrane fluidity, organization, and surface charge. Beyond its structural role, cholesteryl sulfate is a dynamic signaling molecule, modulating a variety of cellular processes including epidermal differentiation, sperm capacitation, platelet aggregation, and immune responses. This technical guide provides a comprehensive overview of the current understanding of cholesteryl sulfate's role in cell membranes, with a focus on its quantitative distribution, the experimental methodologies used for its study, and its involvement in key signaling pathways.

Introduction

Cholesteryl sulfate is a ubiquitous yet often overlooked lipid in the intricate tapestry of the cell membrane. It is synthesized from cholesterol by the action of sulfotransferase enzymes, primarily SULT2B1b, and can be hydrolyzed back to cholesterol by steroid sulfatase (STS).[2] This dynamic interplay creates a "cholesterol sulfate cycle" that is critical for tissue homeostasis, particularly in the epidermis.[3] The anionic nature of the sulfate group positions CS at the membrane-water interface, where it exerts significant influence on the biophysical properties of the lipid bilayer and interacts with membrane-associated proteins to trigger downstream signaling events. This guide delves into the multifaceted roles of cholesteryl sulfate, providing researchers with a foundational understanding of its importance in cellular physiology and pathology.

Quantitative Distribution of Cholesteryl Sulfate

The concentration of cholesteryl sulfate varies significantly across different cell types, tissues, and even within subcellular membrane compartments. This differential distribution is key to its diverse physiological functions. The following tables summarize the available quantitative data on CS levels.

Cell Type/Tissue Cholesteryl Sulfate Concentration Reference
Erythrocyte Membranes 343 ± 57 µg/10¹² RBCs[4]
646 ± 113 µg/10¹² RBCs (in Diabetes Mellitus Type I)[4]
Spermatozoa 15 µg/10⁹ cells[5]
~6% of total lipids in sperm membranes[6]
Epidermis (Stratum Corneum) 1% to 5% of total lipids (declines from inner to outer layers)[3]
Can exceed 10% of total lipid mass in X-linked ichthyosis[3]
Platelets Supports platelet adhesion in a concentration-dependent manner[7]
Mitochondria Nanomolar concentrations increase maximal respiratory capacity[3]
Subcellular Fraction Relative Cholesteryl Sulfate Abundance Reference
Plasma Membrane High, often localized in lipid rafts[8]
Mitochondrial Membranes Present and functionally active[3][9]
Endoplasmic Reticulum Lower compared to plasma membrane

Biophysical Effects on Cell Membranes

The presence of cholesteryl sulfate significantly alters the physical properties of the lipid bilayer.

  • Membrane Fluidity and Order: In cholesterol-poor membranes, increasing amounts of CS can lead to a slight decrease in membrane fluidity.[1] However, in the context of the stratum corneum, which is rich in ceramides (B1148491) and free fatty acids, a higher CS to cholesterol ratio can fluidize the sterol fraction, increasing the permeability of the skin barrier.[10]

  • Membrane Stability: Cholesteryl sulfate plays a crucial role in stabilizing cell membranes. For instance, it protects erythrocytes from osmotic lysis.[11]

  • Surface Charge: Due to its negatively charged sulfate group, the incorporation of CS into membranes decreases the surface potential.[1] This alteration in surface charge can influence the interaction of the membrane with proteins and other charged molecules.

Involvement in Cellular Signaling Pathways

Cholesteryl sulfate is not merely a structural component but an active participant in cellular signaling. It modulates the activity of various enzymes and receptors, initiating downstream cascades that regulate a wide array of cellular functions.

Protein Kinase C (PKC) Signaling

Cholesteryl sulfate is a known activator of specific protein kinase C (PKC) isoforms, particularly PKCη, which is predominantly expressed in epithelial tissues.[12][13] This activation is crucial for mediating squamous cell differentiation.

PKC_Signaling CS Cholesteryl Sulfate Membrane Cell Membrane CS->Membrane Integrates into PKCeta PKCη Membrane->PKCeta Activates Differentiation Squamous Cell Differentiation PKCeta->Differentiation Promotes PI3K_Akt_Signaling cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream PTEN PTEN PTEN->PIP3 Dephosphorylates CS Cholesteryl Sulfate (Potential Modulator) CS->PI3K Modulates? CS->PTEN Modulates? RORa_Signaling CS Cholesteryl Sulfate RORa RORα (Nuclear Receptor) CS->RORa Binds to DNA ROR Response Element (DNA) RORa->DNA Binds to Transcription Target Gene Transcription DNA->Transcription Regulates Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (II) FXa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin CS Cholesteryl Sulfate CS->FXIIa CS->FXIa CS->FXa CS->Thrombin LCMS_Workflow Sample Cell/Tissue Homogenate or Membrane Fraction Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Liquid Chromatography (Reverse Phase) Extraction->LC MS Mass Spectrometry (Tandem MS/MS) LC->MS Data Data Analysis (Quantification against internal standard) MS->Data Laurdan_Workflow Sample Liposomes or Cells with varying CS content Staining Incubate with Laurdan Sample->Staining Measurement Fluorescence Spectroscopy (Excitation ~350 nm, Emission at 440 & 490 nm) Staining->Measurement Calculation Calculate Generalized Polarization (GP) Measurement->Calculation Analysis Correlate GP with Membrane Fluidity Calculation->Analysis

References

The Regulatory Role of Cholesteryl Sulfate in Protein Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS), an endogenous sulfated derivative of cholesterol, is increasingly recognized as a critical signaling molecule with diverse physiological and pathological functions. While structurally similar to cholesterol, the addition of a sulfate moiety dramatically alters its physicochemical properties, rendering it more water-soluble and enabling it to interact with a distinct set of protein targets. This technical guide provides an in-depth exploration of the mechanisms by which cholesteryl sulfate modulates the activity of key proteins, with a focus on its roles in cellular differentiation, immune responses, and cancer progression. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Cholesteryl sulfate is synthesized from cholesterol by the enzyme cholesterol sulfotransferase (SULT2B1b) and is catabolized back to cholesterol by steroid sulfatase (STS). This "cholesterol sulfate cycle" is crucial for maintaining cellular homeostasis, particularly in the epidermis.[1][2] Dysregulation of this cycle is implicated in various pathological conditions, highlighting the importance of understanding the molecular interactions of CS.

This guide will delve into the specific interactions of cholesteryl sulfate with three key protein targets: Protein Kinase C eta (PKCη), Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα), and Dedicator of cytokinesis protein 2 (DOCK2). For each interaction, we will present the available quantitative data, detail the relevant experimental methodologies, and provide visual representations of the signaling pathways and experimental workflows.

Modulation of Protein Kinase C η (PKCη) Activity

Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in various cellular signaling pathways. The eta isoform of PKC (PKCη) is predominantly expressed in epithelial tissues and is closely associated with cellular differentiation.[3][4] Cholesteryl sulfate has been identified as a novel and specific activator of PKCη.[3][5]

Quantitative Data on PKCη Activation

Cholesteryl sulfate has been shown to be a potent activator of PKCη, with its efficacy being greater than the combination of phosphatidylserine (B164497) and phorbol (B1677699) ester, which are common PKC activators.[3] The activation of PKCη by cholesteryl sulfate exhibits distinct kinetic parameters.

ParameterValueReference
Vmax (relative to Phosphatidylserine + Phorbol Ester) 3.6-fold higher[3]
Km Approximately equal to Phosphatidylserine + Phorbol Ester[3]

Table 1: Kinetic parameters of PKCη activation by cholesteryl sulfate.

Signaling Pathway of PKCη Activation by Cholesteryl Sulfate

The activation of PKCη by cholesteryl sulfate is a key step in the signaling cascade that promotes squamous cell differentiation. This pathway involves the direct binding of CS to PKCη, leading to its activation and subsequent phosphorylation of downstream targets.

PKC_Activation_Pathway CS Cholesteryl Sulfate PKC_eta PKCη (inactive) CS->PKC_eta Binds PKC_eta_active PKCη (active) PKC_eta->PKC_eta_active Activation Downstream Downstream Substrates PKC_eta_active->Downstream Phosphorylates Differentiation Squamous Cell Differentiation Downstream->Differentiation Leads to

Diagram 1: Activation of PKCη by Cholesteryl Sulfate.
Experimental Protocol: In Vitro Protein Kinase C (PKC) Assay

This protocol outlines a method to measure the in vitro activation of PKCη by cholesteryl sulfate using a radioactive filter-binding assay.

Materials:

  • Recombinant human PKCη enzyme

  • Cholesteryl sulfate (CS)

  • Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (PMA) as control activators

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Lipid Vesicles:

    • Prepare lipid mixtures of PS and CS (or PS and PMA for control) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas.

    • Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles (containing CS or PS/PMA), and the PKC substrate peptide.

    • Add the recombinant PKCη enzyme to the mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.

  • Stopping the Reaction:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the washed P81 papers in scintillation vials with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKCη in the presence of varying concentrations of cholesteryl sulfate.

    • Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation.

PKC_Assay_Workflow start Start prepare_vesicles Prepare Lipid Vesicles (with CS or PS/PMA) start->prepare_vesicles setup_reaction Set up Kinase Reaction (PKCη, Substrate, Buffer) prepare_vesicles->setup_reaction initiate_reaction Initiate with [γ-³²P]ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction on P81 Paper incubate->stop_reaction wash Wash P81 Papers stop_reaction->wash quantify Quantify ³²P with Scintillation Counter wash->quantify analyze Data Analysis (Vmax, Km) quantify->analyze end End analyze->end

Diagram 2: In Vitro PKC Assay Workflow.

Regulation of Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα)

Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα) is a nuclear receptor that acts as a transcription factor, playing a crucial role in development, metabolism, and immunity. Cholesteryl sulfate has been identified as a putative natural ligand for RORα.[2][6]

Quantitative Data on RORα Interaction

While cholesteryl sulfate is considered a ligand for RORα, other endogenous molecules, such as 7-oxygenated sterols, have been shown to bind with significantly higher affinity. The precise binding affinity of cholesteryl sulfate for RORα is not well-defined in the literature with a specific Kd value. However, studies have shown that it can induce RORα expression and subsequently increase the expression of its target genes, such as filaggrin.[2][6]

LigandBinding Affinity (Ki) for RORαReference
7-oxygenated sterols ~20 nM[5]
Cholesteryl Sulfate Lower affinity than 7-oxygenated sterols[5]

Table 2: Comparative binding affinities of ligands for RORα.

Signaling Pathway of RORα Modulation by Cholesteryl Sulfate

Cholesteryl sulfate can modulate RORα activity through two main mechanisms: by directly binding to the receptor and by inducing its expression. This leads to the transcriptional activation of RORα target genes.

RORa_Modulation_Pathway cluster_nucleus Nucleus CS Cholesteryl Sulfate RORa_gene RORα Gene CS->RORa_gene Induces Expression RORa_protein RORα Protein CS->RORa_protein Binds & Activates RORa_gene->RORa_protein Transcription & Translation RORa_target_gene RORα Target Gene (e.g., Filaggrin) RORa_protein->RORa_target_gene Activates Transcription Target_protein Target Protein RORa_target_gene->Target_protein Transcription & Translation Luciferase_Assay_Workflow start Start culture_cells Culture HEK293T Cells start->culture_cells transfect Co-transfect Plasmids (RORα, RORE-Luc, Renilla) culture_cells->transfect treat Treat with Cholesteryl Sulfate transfect->treat incubate Incubate for 24-48h treat->incubate lyse Lyse Cells incubate->lyse measure_luciferase Measure Firefly & Renilla Luciferase Activity lyse->measure_luciferase analyze Normalize and Analyze Data (Dose-Response, EC₅₀) measure_luciferase->analyze end End analyze->end DOCK2_Inhibition_Pathway CS Cholesteryl Sulfate DOCK2 DOCK2 CS->DOCK2 Binds & Inhibits Rac_GDP Rac-GDP (inactive) DOCK2->Rac_GDP GEF Activity Rac_GTP Rac-GTP (active) DOCK2->Rac_GTP Rac_GDP->Rac_GTP GTP Exchange Migration Leukocyte Migration Rac_GTP->Migration Promotes Chemotaxis_Assay_Workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils setup_chamber Set up Boyden Chamber (Chemoattractant in lower well) isolate_neutrophils->setup_chamber treat_neutrophils Pre-treat Neutrophils with Cholesteryl Sulfate setup_chamber->treat_neutrophils add_neutrophils Add Neutrophils to Upper Well treat_neutrophils->add_neutrophils incubate Incubate at 37°C add_neutrophils->incubate quantify_migration Quantify Migrated Cells incubate->quantify_migration analyze Data Analysis (% Inhibition, IC₅₀) quantify_migration->analyze end End analyze->end

References

Cholesteryl Sulfate Sodium as a Substrate for Steroid Sulfatase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cholesteryl sulfate (B86663) sodium as a substrate for the enzyme steroid sulfatase (STS). It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the biochemical interactions, relevant signaling pathways, and experimental methodologies pertinent to the study of this substrate-enzyme system.

Introduction

Steroid sulfatase (STS) is a microsomal enzyme that plays a crucial role in the endocrine system by hydrolyzing a variety of sulfated steroids into their biologically active, unconjugated forms.[1][2] One of the key substrates for this enzyme is cholesteryl sulfate (CS), a sulfated form of cholesterol that is involved in numerous physiological and pathological processes. The desulfation of cholesteryl sulfate by STS yields cholesterol, a fundamental component of cell membranes and a precursor for the synthesis of steroid hormones.[1][3]

An understanding of the interaction between cholesteryl sulfate and STS is critical for several areas of research. A deficiency in STS activity leads to the accumulation of cholesteryl sulfate, a hallmark of the genetic disorder X-linked ichthyosis, which is characterized by dry, scaly skin.[3][4] Conversely, the overexpression of STS is implicated in hormone-dependent cancers, such as breast and prostate cancer, making it a significant target for therapeutic intervention.[2]

This guide will delve into the quantitative aspects of the STS-cholesteryl sulfate interaction, provide detailed experimental protocols for its study, and illustrate the key signaling pathways in which cholesteryl sulfate participates.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters of human steroid sulfatase with DHEAS in different tissues. This data can serve as a comparative baseline for researchers investigating the kinetics of cholesteryl sulfate.

TissueSubstrateKₘ (μM)Vₘₐₓ (pmol/min/mg protein)Buffer Conditions
PlacentaDHEA Sulfate15.414200.1 M Tris, pH 7.4
PlacentaDHEA Sulfate26.85230.1 M Phosphate, pH 7.4
OvaryDHEA Sulfate14.327.60.1 M Tris, pH 7.4
OvaryDHEA Sulfate33.011.00.1 M Phosphate, pH 7.4

Data sourced from a study on steroid sulfatase in human ovary and placenta.

It is important to note that kinetic parameters can be significantly influenced by the experimental conditions, including buffer composition, pH, and the presence of inhibitors.

Signaling Pathways Involving Cholesteryl Sulfate

Cholesteryl sulfate is not merely a metabolic byproduct; it is an active signaling molecule involved in several cellular pathways. Two of the most well-characterized pathways are its activation of Protein Kinase C (PKC) and its role as a ligand for the Retinoic acid-related orphan receptor alpha (RORα).

Protein Kinase C (PKC) Activation Pathway

Cholesteryl sulfate has been identified as an activator of the novel isoform of Protein Kinase C, PKCη (eta). This activation is implicated in the regulation of keratinocyte differentiation and the maintenance of the skin barrier.

PKC_Activation Cholesteryl Sulfate-Mediated PKCη Activation CS Cholesteryl Sulfate PKCeta_inactive PKCη (inactive) CS->PKCeta_inactive Binds to regulatory domain PKCeta_active PKCη (active) PKCeta_inactive->PKCeta_active Conformational change Downstream Downstream Signaling (e.g., Keratinocyte Differentiation) PKCeta_active->Downstream Phosphorylates substrates

Cholesteryl Sulfate activates the eta isoform of Protein Kinase C.
Retinoic acid-related orphan receptor alpha (RORα) Signaling Pathway

Cholesteryl sulfate also functions as an endogenous ligand for the nuclear receptor RORα. This interaction is involved in the regulation of gene expression related to metabolism and inflammation.

RORa_Signaling Cholesteryl Sulfate-RORα Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CS Cholesteryl Sulfate RORa_cyto RORα CS->RORa_cyto Binds RORa_nuc RORα RORa_cyto->RORa_nuc Translocates Coactivators Co-activators RORa_complex RORα-Co-activator Complex RORa_nuc->RORa_complex Coactivators->RORa_complex DNA ROR Response Element (RORE) in Target Gene Promoters RORa_complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates

Cholesteryl Sulfate acts as a ligand for the nuclear receptor RORα.

Experimental Protocols

The measurement of steroid sulfatase activity using cholesteryl sulfate as a substrate can be challenging due to the lack of a chromogenic or fluorogenic product. Therefore, radiometric assays using radiolabeled cholesteryl sulfate are often the method of choice. Below is a detailed methodology for a representative radiometric assay.

Radiometric Assay for Steroid Sulfatase Activity

This protocol is designed to determine the kinetic parameters of steroid sulfatase using [³H]-cholesteryl sulfate as the substrate.

Materials:

  • [³H]-Cholesteryl sulfate (specific activity ~50-60 Ci/mmol)

  • Unlabeled cholesteryl sulfate sodium salt

  • Recombinant human steroid sulfatase or microsomal preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Stopping Solution: 0.1 M NaOH

  • Scintillation fluid

  • Organic solvent for extraction (e.g., Toluene or a mixture of Chloroform:Methanol)

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of unlabeled cholesteryl sulfate in the assay buffer.

    • Prepare working solutions of [³H]-cholesteryl sulfate by diluting the stock with the unlabeled cholesteryl sulfate solution to achieve the desired final concentrations and a specific radioactivity that allows for sensitive detection.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer and the steroid sulfatase enzyme preparation.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding the [³H]-cholesteryl sulfate working solution. The final reaction volume is typically 100-200 µL.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding the stopping solution (e.g., 100 µL of 0.1 M NaOH).

    • Add an organic solvent (e.g., 500 µL of toluene) to extract the product, [³H]-cholesterol. The unreacted [³H]-cholesteryl sulfate will remain in the aqueous phase.

    • Vortex vigorously for 30 seconds to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the aqueous and organic phases.

  • Quantification:

    • Carefully transfer a known volume of the organic (upper) phase containing the [³H]-cholesterol to a scintillation vial.

    • Add scintillation fluid to the vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Create a standard curve using known amounts of [³H]-cholesteryl sulfate to convert CPM to moles of product formed.

    • Calculate the reaction velocity (V) at each substrate concentration.

    • Plot the reaction velocity against the substrate concentration and use non-linear regression analysis (e.g., Michaelis-Menten kinetics in GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

Experimental Workflow for STS Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of steroid sulfatase with cholesteryl sulfate.

STS_Kinetics_Workflow Workflow for Steroid Sulfatase Kinetic Analysis cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stock ([3H]-CS) - Stopping Solution Substrate_Dilutions Prepare Substrate Dilutions (Varying concentrations of [3H]-CS) Reagents->Substrate_Dilutions Incubation Incubate Enzyme and Substrate at 37°C for a set time Substrate_Dilutions->Incubation Termination Terminate Reaction (Add Stopping Solution) Incubation->Termination Extraction Extract Product ([3H]-Cholesterol) with Organic Solvent Termination->Extraction Quantification Quantify Radioactivity in Organic Phase via LSC Extraction->Quantification Calc_Velocity Calculate Reaction Velocity for each Substrate Concentration Quantification->Calc_Velocity Plotting Plot Velocity vs. [Substrate] Calc_Velocity->Plotting MM_Fit Fit Data to Michaelis-Menten Equation Plotting->MM_Fit Determine_Params Determine Km and Vmax MM_Fit->Determine_Params

A generalized workflow for determining STS kinetic parameters.

Conclusion

This compound is a physiologically significant substrate for steroid sulfatase, with implications in skin biology, cancer progression, and cellular signaling. While the determination of its kinetic parameters with STS requires specialized radiometric assays, a thorough understanding of these interactions is paramount for the development of novel therapeutics targeting STS. The methodologies and pathway diagrams presented in this guide offer a robust framework for researchers to design and execute experiments aimed at elucidating the role of cholesteryl sulfate in health and disease. Further research to precisely define the kinetic constants of STS with cholesteryl sulfate will be invaluable to the field.

References

An In-Depth Technical Guide to the Cholesteryl Sulfate Cycle in the Epidermis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cholesteryl sulfate (B86663) cycle is a critical metabolic pathway in the epidermis, playing a pivotal role in keratinocyte differentiation, stratum corneum homeostasis, and the formation of the skin's permeability barrier. This cycle involves the synthesis of cholesteryl sulfate from cholesterol by the enzyme cholesterol sulfotransferase (SULT2B1b) in the lower epidermal layers, and its subsequent hydrolysis back to cholesterol by steroid sulfatase (STS) in the outer layers of the stratum corneum. Dysregulation of this cycle is implicated in skin disorders such as X-linked ichthyosis, highlighting its importance in maintaining healthy skin function. This technical guide provides a comprehensive overview of the cholesteryl sulfate cycle, including its core components, regulatory mechanisms, and the functional significance of its intermediates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.

The Core Cholesteryl Sulfate Cycle

The concept of an epidermal cholesteryl sulfate cycle was first proposed to explain the dynamic changes in cholesteryl sulfate concentrations across the different layers of the epidermis. Cholesteryl sulfate levels increase from the basal layer to the granular layer, and then decrease towards the outer stratum corneum.[1] This gradient is established by the spatially distinct activities of two key enzymes: cholesterol sulfotransferase (SULT2B1b) and steroid sulfatase (STS).

  • Cholesterol Sulfotransferase (SULT2B1b): This cytosolic enzyme catalyzes the sulfation of cholesterol to form cholesteryl sulfate. In the epidermis, the SULT2B1b isoform is the primary enzyme responsible for this reaction.[2] Its expression and activity are highest in the granular layer of the epidermis, coinciding with the peak concentration of cholesteryl sulfate.[3]

  • Steroid Sulfatase (STS): This microsomal enzyme hydrolyzes cholesteryl sulfate, releasing cholesterol and a sulfate group. STS activity is low in the lower epidermis but increases significantly in the stratum corneum, leading to a decrease in cholesteryl sulfate levels in the outermost layers of the skin.[4]

This cyclical process is not merely a metabolic curiosity; it is intrinsically linked to the process of keratinocyte differentiation and the maintenance of the skin barrier.

Quantitative Data

The following tables summarize key quantitative data related to the cholesteryl sulfate cycle in the epidermis.

Table 1: Cholesteryl Sulfate Concentration in Epidermal Layers

Epidermal LayerCholesteryl Sulfate Concentration (% of total lipids)Reference
Basal LayerLow[1]
Granular LayerHigh (Peak concentration)[1]
Stratum Corneum (inner)Decreasing[1]
Stratum Corneum (outer)Low[1]

Table 2: Regulation of SULT2B1b mRNA Expression in Human Keratinocytes

RegulatorFold Change in SULT2B1b mRNACell TypeReference
Ciglitazone (PPARγ activator)~26-fold increaseCultured Human Keratinocytes[5]
LXR activatorSignificant increaseCultured Human Keratinocytes[5]
Retinoic AcidInhibitionCultured Human Keratinocytes[6]

Table 3: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxTissue/Cell TypeReference
Steroid Sulfatase (STS)DHEA Sulfate15.4 µM1420 pmol/min/mg proteinHuman Placenta[7]
Steroid Sulfatase (STS)DHEA Sulfate14.3 µM27.6 pmol/min/mg proteinHuman Ovary[7]
SULT2B1bPregnenolone--Recombinant Human[8]

Signaling Pathways

The cholesteryl sulfate cycle is tightly regulated by a network of signaling pathways that control keratinocyte differentiation and lipid metabolism. Furthermore, cholesteryl sulfate itself acts as a signaling molecule, influencing gene expression and cellular processes.

Regulation of SULT2B1b Expression

The expression of SULT2B1b, the rate-limiting enzyme for cholesteryl sulfate synthesis, is controlled by nuclear receptors that are key regulators of lipid metabolism and keratinocyte differentiation.

Regulation_of_SULT2B1b PPAR_agonists PPAR Agonists (e.g., Ciglitazone) PPARs PPARs PPAR_agonists->PPARs activate LXR_agonists LXR Agonists LXRs LXRs LXR_agonists->LXRs activate Retinoic_Acid Retinoic Acid RAR Retinoic Acid Receptor (RAR) Retinoic_Acid->RAR activate SULT2B1b_gene SULT2B1b Gene PPARs->SULT2B1b_gene upregulates transcription LXRs->SULT2B1b_gene upregulates transcription RAR->SULT2B1b_gene inhibits transcription SULT2B1b_mRNA SULT2B1b mRNA SULT2B1b_gene->SULT2B1b_mRNA transcription Cholesterol_Sulfotransferase Cholesterol Sulfotransferase (SULT2B1b) SULT2B1b_mRNA->Cholesterol_Sulfotransferase translation

Caption: Regulation of SULT2B1b expression by nuclear receptors.

Downstream Signaling of Cholesteryl Sulfate

Cholesteryl sulfate is not just a structural lipid; it also functions as a signaling molecule that promotes keratinocyte differentiation through multiple pathways.

Cholesteryl_Sulfate_Signaling Cholesteryl_Sulfate Cholesteryl Sulfate PKC_eta Protein Kinase C η (PKCη) Cholesteryl_Sulfate->PKC_eta activates AP1_factors AP-1 Transcription Factors (Fra-1, Fra-2, JunD) Cholesteryl_Sulfate->AP1_factors induces expression Keratinocyte_differentiation Keratinocyte Differentiation PKC_eta->Keratinocyte_differentiation promotes Differentiation_genes Differentiation-Associated Genes (e.g., Involucrin, Transglutaminase-1) AP1_factors->Differentiation_genes upregulates transcription Differentiation_genes->Keratinocyte_differentiation leads to

Caption: Downstream signaling pathways activated by cholesteryl sulfate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cholesteryl sulfate cycle.

Cholesterol Sulfotransferase (SULT2B1b) Activity Assay

This protocol is adapted from methods described for measuring sulfotransferase activity using a radiolabeled substrate.

Materials:

  • Cultured human keratinocytes

  • Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.25 M sucrose)

  • [³H]-Cholesterol (radiolabeled substrate)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS; co-factor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Chloroform (B151607)/Methanol (B129727) (2:1, v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured keratinocytes and wash with ice-cold PBS.

    • Resuspend the cell pellet in cell lysis buffer and homogenize on ice.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., using a Bradford assay).

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50-100 µg of cytosolic protein

      • Reaction buffer to a final volume of 100 µL

      • [³H]-Cholesterol (e.g., 1 µCi)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding PAPS to a final concentration of 20 µM.

    • Incubate at 37°C for 30-60 minutes.

  • Extraction of Cholesteryl Sulfate:

    • Stop the reaction by adding 500 µL of chloroform/methanol (2:1).

    • Vortex vigorously to extract the lipids.

    • Centrifuge to separate the phases.

    • Carefully transfer the lower organic phase to a new tube.

  • Quantification:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform/methanol.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the amount of [³H]-cholesteryl sulfate formed based on the specific activity of the [³H]-cholesterol.

SULT2B1b_Assay_Workflow start Start cell_culture Culture Human Keratinocytes start->cell_culture lysis Cell Lysis and Homogenization cell_culture->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Cytosolic Supernatant centrifugation->supernatant reaction_setup Set up Reaction Mix: - Cytosolic Protein - [3H]-Cholesterol - Reaction Buffer supernatant->reaction_setup incubation1 Pre-incubate at 37°C reaction_setup->incubation1 add_paps Add PAPS to Initiate Reaction incubation1->add_paps incubation2 Incubate at 37°C add_paps->incubation2 extraction Lipid Extraction with Chloroform/Methanol incubation2->extraction quantification Scintillation Counting extraction->quantification end End quantification->end

Caption: Workflow for SULT2B1b activity assay.

Steroid Sulfatase (STS) Activity Assay

This protocol is based on a radiometric assay for STS activity in skin biopsies or cultured cells.[9]

Materials:

  • Skin biopsy or cultured keratinocytes

  • Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • [³H]-Dehydroepiandrosterone sulfate ([³H]-DHEAS) or [³H]-Cholesteryl sulfate (radiolabeled substrate)

  • Toluene (B28343)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Sample Preparation:

    • Homogenize the skin biopsy or cultured keratinocytes in ice-cold homogenization buffer.

    • Determine the protein concentration of the homogenate.

  • Enzyme Reaction:

    • In a glass tube, combine:

      • 50-100 µg of protein homogenate

      • Homogenization buffer to a final volume of 200 µL

      • [³H]-DHEAS or [³H]-Cholesteryl sulfate (e.g., 0.5 µCi)

    • Incubate at 37°C for 1-2 hours.

  • Extraction of the Unsulfated Steroid:

    • Stop the reaction by adding 1 mL of toluene.

    • Vortex vigorously to extract the de-sulfated, radiolabeled steroid into the toluene phase.

    • Centrifuge briefly to separate the phases.

  • Quantification:

    • Transfer a known volume of the upper toluene phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the substrate.

STS_Assay_Workflow start Start sample_prep Prepare Skin Biopsy or Keratinocyte Homogenate start->sample_prep reaction_setup Set up Reaction Mix: - Protein Homogenate - [3H]-Steroid Sulfate sample_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation extraction Extraction with Toluene incubation->extraction quantification Scintillation Counting of Toluene Phase extraction->quantification end End quantification->end

Caption: Workflow for STS activity assay.

Lipid Extraction from Epidermis (Modified Bligh & Dyer Method)

This protocol is a standard method for extracting total lipids, including cholesteryl sulfate, from epidermal samples.[9][10][11]

Materials:

  • Epidermal tissue or cultured keratinocytes

  • Phosphate-buffered saline (PBS)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

Procedure:

  • Sample Homogenization:

    • Weigh the epidermal tissue or cell pellet.

    • Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v). Use a solvent volume that is 20 times the sample weight (e.g., 20 mL for 1 g of tissue).

  • Phase Separation:

    • To the homogenate, add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).

    • Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Storage:

    • Resuspend the dried lipid extract in a small, known volume of chloroform/methanol (2:1, v/v) for storage at -20°C or for immediate analysis.

Lipid_Extraction_Workflow start Start homogenization Homogenize Sample in Chloroform:Methanol (1:2) start->homogenization phase_separation Add Chloroform and NaCl to achieve 2:2:1.8 ratio homogenization->phase_separation centrifugation Centrifuge to Separate Phases phase_separation->centrifugation collection Collect Lower Organic Phase centrifugation->collection evaporation Evaporate Solvent under Nitrogen collection->evaporation storage Resuspend in Chloroform:Methanol (2:1) evaporation->storage end End storage->end

Caption: Workflow for lipid extraction from epidermal samples.

Conclusion

The cholesteryl sulfate cycle is a fundamental process in epidermal biology, intricately linked to the regulation of keratinocyte differentiation and the maintenance of a functional skin barrier. A thorough understanding of this cycle, its key enzymatic players, and its complex regulatory networks is essential for researchers and clinicians working on skin health and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for future investigations aimed at elucidating the finer points of this cycle and exploring its potential as a therapeutic target for various dermatological conditions. Further research into the precise kinetic properties of the cycle's enzymes within the epidermal environment and the detailed molecular interactions within its regulatory pathways will undoubtedly pave the way for novel therapeutic strategies.

References

The Influence of Cholesteryl Sulfate on T Cell Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663) (CS), a naturally occurring sulfated derivative of cholesterol, has emerged as a significant modulator of T cell receptor (TCR) signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which CS influences T cell activation, backed by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways. Evidence demonstrates that CS acts as an endogenous inhibitor of TCR signaling by disrupting the formation of TCR nanoclusters, a critical step for signal amplification. This is achieved by displacing cholesterol from the TCRβ subunit, leading to a cascade of inhibitory effects, including the suppression of CD3 immunoreceptor tyrosine-based activation motif (ITAM) phosphorylation, reduced cytokine production, and decreased expression of activation markers. Understanding the intricate role of cholesteryl sulfate in T cell biology opens new avenues for therapeutic intervention in autoimmune diseases and cancer immunotherapy.

Core Mechanism: Cholesteryl Sulfate as an Inhibitor of TCR Signaling

T cell activation is a cornerstone of the adaptive immune response, initiated by the binding of the T cell receptor (TCR) to peptide-MHC complexes on antigen-presenting cells. This event triggers a signaling cascade that ultimately leads to T cell proliferation, differentiation, and cytokine release. A key feature of the initial phase of TCR signaling is the formation of TCR nanoclusters, which are dynamic assemblies of TCRs on the T cell surface that enhance the avidity of T cells for their ligands and facilitate signal amplification.[1]

Cholesteryl sulfate has been identified as a potent inhibitor of this crucial first step in T cell activation.[2][3] It exerts its inhibitory effect by directly interfering with the cholesterol-dependent organization of TCRs in the plasma membrane.

Displacement of Cholesterol from the TCRβ Subunit

Cholesterol is known to bind directly to the transmembrane domain of the TCRβ subunit, a process that is essential for the formation and stability of TCR nanoclusters.[2] Cholesteryl sulfate, with a reported binding affinity for the TCRβ transmembrane region 300-fold greater than that of cholesterol, competitively displaces cholesterol from this binding site.[4] This displacement is a key event that initiates the disruption of TCR signaling.

Disruption of TCR Nanoclusters

By displacing cholesterol, cholesteryl sulfate disrupts the formation and integrity of TCR nanoclusters.[1][2] This has been demonstrated through techniques such as Blue Native PAGE, which allows for the analysis of protein complexes in their native state.[2][5] The disruption of these higher-order TCR structures leads to a significant reduction in the avidity of the TCR for its peptide-MHC ligand.[2]

Inhibition of CD3 ITAM Phosphorylation

The immediate downstream consequence of TCR engagement and clustering is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits (γ, δ, ε, and ζ) by Src-family kinases, primarily Lck.[6] Cholesteryl sulfate-mediated disruption of TCR nanoclusters prevents this critical phosphorylation event, effectively blocking the initiation of the TCR signaling cascade at its earliest point.[2][3]

Quantitative Data on the Effects of Cholesteryl Sulfate

The inhibitory effects of cholesteryl sulfate on T cell function have been quantified in several key studies. The following tables summarize these findings.

ParameterCell TypeCS ConcentrationObservationReference
IL-2 Production 5C.C7 T cells100 µMDecreased IL-2 secretion compared to DMSO-treated cells upon stimulation with pMCC-I-Ek loaded lipid bilayers.[2]
CD3+ T blasts1-500 µMDose-dependent reduction in IL-2 release upon stimulation with immobilized anti-CD3/CD28 antibodies.[7]
TCR Avidity 5C.C7 T cellsNot specifiedStrongly decreased binding of pMCC-I-Ek tetramers.[2]
5C.C7 T cellsNot specifiedReduced binding of divalent anti-Vβ3 and anti-Cβ antibodies.[2]
CD69 Expression T cellsNot specifiedInhibited TCR-induced up-regulation of CD69.[2]
In vivo mouse model100 or 200 µMReduced expression of CD69 on CD3+ T cells in response to anti-CD3/CD28 stimulation.[7]
TCR Nanoclustering M.mζ-SBP hybridoma T cellsNot specifiedStrong reduction of TCR nanoclusters extracted from CS-treated cells.[2]
Cholesterol Displacement T cellsNot specified200-fold accumulation of CS co-purified with the TCR compared to less than 100-fold with the transferrin receptor.[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by cholesteryl sulfate.

TCR_Signaling_Pathway cluster_normal Normal TCR Signaling TCR_pMHC TCR-pMHC Engagement TCR_Nano TCR Nanoclustering TCR_pMHC->TCR_Nano Cholesterol Cholesterol Cholesterol->TCR_Nano stabilizes Lck_act Lck (active) TCR_Nano->Lck_act activates CD3_ITAM_p CD3 ITAM Phosphorylation Lck_act->CD3_ITAM_p ZAP70_rec ZAP-70 Recruitment CD3_ITAM_p->ZAP70_rec ZAP70_act ZAP-70 (active) ZAP70_rec->ZAP70_act phosphorylated by Lck Downstream Downstream Signaling (Ca2+ flux, Gene Expression) ZAP70_act->Downstream

Caption: Normal TCR signaling pathway initiated by pMHC engagement.

CS_Inhibition_Pathway cluster_cs Cholesteryl Sulfate (CS) Inhibition CS Cholesteryl Sulfate TCR_beta TCRβ Subunit CS->TCR_beta displaces Cholesterol Cholesterol Cholesterol->TCR_beta binding inhibited TCR_Nano_disrupt TCR Nanocluster Disruption TCR_beta->TCR_Nano_disrupt Lck_inact Lck (inactive) TCR_Nano_disrupt->Lck_inact prevents activation CD3_ITAM_no_p No CD3 ITAM Phosphorylation Lck_inact->CD3_ITAM_no_p No_ZAP70_rec No ZAP-70 Recruitment CD3_ITAM_no_p->No_ZAP70_rec Blocked_Signaling Blocked Downstream Signaling No_ZAP70_rec->Blocked_Signaling

Caption: Cholesteryl sulfate-mediated inhibition of TCR signaling.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Downstream Assays T_Cell_Isolation T Cell Isolation (e.g., from spleen and lymph nodes) CS_Treatment Cholesteryl Sulfate Treatment (e.g., 100 µM for 2 hours) T_Cell_Isolation->CS_Treatment T_Cell_Stimulation T Cell Stimulation (e.g., anti-CD3/CD28 antibodies) CS_Treatment->T_Cell_Stimulation Western_Blot Western Blot (p-CD3ζ, p-Lck, p-ZAP-70) T_Cell_Stimulation->Western_Blot Flow_Cytometry Flow Cytometry (CD69, TCR avidity) T_Cell_Stimulation->Flow_Cytometry ELISA ELISA (IL-2 production) T_Cell_Stimulation->ELISA BN_PAGE Blue Native PAGE (TCR nanoclustering) T_Cell_Stimulation->BN_PAGE

Caption: A generalized workflow for studying CS effects on T cells.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments cited in the literature, providing a framework for replication and further investigation.

T Cell Isolation and Cholesteryl Sulfate Treatment
  • Isolate T cells: Isolate naïve CD3+ T cells from the spleen and lymph nodes of mice using a negative selection kit.[7]

  • T cell culture: Culture isolated T cells in complete RPMI-1640 medium. To generate T cell blasts, stimulate cells on plates coated with anti-CD3 (2 µg/ml) and anti-CD28 (2 µg/ml) antibodies in the presence of IL-2 (100 U/ml) for 48 hours. Continue to culture for 5-7 days with IL-2.[7]

  • Cholesteryl sulfate treatment: Prior to stimulation for downstream assays, incubate T cell blasts with 100 µM cholesteryl sulfate (or a range of concentrations from 1-500 µM for dose-response experiments) or a DMSO vehicle control in RPMI-1640 medium supplemented with 1% lipid-free BSA or 5% lipid-deficient FCS for 2-3 hours at 37°C.[2][7]

Western Blot for Phosphorylation Events
  • Cell stimulation and lysis: After CS treatment, stimulate T cells with anti-CD3ε antibody (10 µg/mL) for 15 minutes at 37°C.[2] Immediately place the cells on ice and wash with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 3% BSA in TBST. Incubate the membrane with primary antibodies against phospho-CD3ζ, phospho-Lck (Tyr505), or phospho-ZAP-70 (Tyr319, Tyr493) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IL-2 ELISA
  • Cell stimulation: After CS treatment, stimulate T cells by plating them on 96-well plates pre-coated with anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 24 hours at 37°C.[7]

  • Supernatant collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Perform an IL-2 ELISA on the supernatants according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody against IL-2. Block the plate, then add the collected supernatants and standards. After incubation and washing, add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate. Finally, add a substrate solution and measure the absorbance at 450 nm.

Blue Native PAGE for TCR Nanocluster Analysis
  • Cell lysis: After CS treatment, lyse the T cells in a buffer containing a mild non-ionic detergent such as 1% digitonin (B1670571) or 0.5% Brij96 to preserve protein complexes.[5][9]

  • TCR purification (optional but recommended): If using T cells expressing a tagged TCR (e.g., SBP-tagged), affinity purify the TCR complexes using streptavidin beads. Elute the complexes with biotin.[9]

  • Sample preparation: Add BN-PAGE sample buffer containing Coomassie G-250 to the lysate or purified TCR complexes.

  • Electrophoresis: Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%). Perform electrophoresis at 4°C.

  • Western blotting: Transfer the protein complexes to a PVDF membrane and perform immunoblotting with an anti-TCRβ or anti-CD3ε antibody to visualize the TCR complexes of different sizes (monomers vs. nanoclusters).[2]

Photoactivatable Cholesterol Crosslinking
  • Labeling with photocholesterol: Culture T cells in a lipid-free medium containing [5,6-³H]7-Azi-5α-cholestan-3β-ol (photoactivatable tritiated cholesterol) for approximately 18 hours.[10]

  • CS treatment: Add cholesteryl sulfate to the culture medium to compete with the pre-bound photocholesterol.

  • UV crosslinking: Activate the diazirine group on the photocholesterol by exposing the cells to UV light. This will covalently crosslink the photocholesterol to proteins in close proximity.[9]

  • Immunoprecipitation and analysis: Lyse the cells and immunoprecipitate the TCR complexes using an anti-CD3 antibody. Separate the immunoprecipitated proteins by non-reducing SDS-PAGE and analyze by autoradiography to detect the radiolabeled TCRβ subunit.[2][9]

Conclusion and Future Directions

The evidence presented in this technical guide solidifies the role of cholesteryl sulfate as a critical negative regulator of T cell receptor signaling. By competitively displacing cholesterol from the TCRβ subunit, CS effectively dismantles the TCR nanoclusters essential for signal initiation, leading to a profound inhibition of T cell activation. This mechanism has significant implications for both physiological and pathological immune responses.

For researchers and scientists, the detailed protocols provided herein offer a robust framework for further investigating the nuances of CS-mediated immune regulation. Future studies could explore the precise kinetics of CS-TCR interaction, the role of other membrane lipids in modulating this interaction, and the downstream signaling events beyond the initial phosphorylation cascade that are affected by CS.

For drug development professionals, the inhibitory properties of cholesteryl sulfate on T cell activation present a compelling therapeutic opportunity. Targeting the CS pathway could lead to the development of novel immunomodulatory agents for the treatment of autoimmune diseases where T cell hyperactivity is a key driver of pathology. Conversely, inhibiting the production or action of CS in the tumor microenvironment, where it can contribute to immune evasion, could enhance the efficacy of cancer immunotherapies. A deeper understanding of the regulation of CS biosynthesis and its receptors will be pivotal in translating these findings into clinical applications.

References

The Dichotomous Role of Cholesteryl Sulfate in the Landscape of Lipid Rafts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid rafts, specialized microdomains enriched in cholesterol and sphingolipids, are critical hubs for cellular signaling and protein trafficking. While the role of cholesterol in the formation and stabilization of these platforms is well-established, the contribution of its sulfated derivative, cholesteryl sulfate (B86663) (CS), remains a subject of intricate investigation. This technical guide delves into the current understanding of the role of cholesteryl sulfate in lipid raft formation, presenting a nuanced perspective that challenges the simple assumption of it being a structural component. Evidence suggests that rather than promoting raft formation, cholesteryl sulfate may act as a modulator, potentially fluidizing sterol-rich domains and influencing the partitioning of key signaling molecules. This paper synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the complex interplay of CS in raft-associated signaling pathways, providing a comprehensive resource for researchers in cellular biology and drug development.

Introduction: Cholesteryl Sulfate at the Membrane Interface

Cholesteryl sulfate (CS) is a naturally occurring metabolite of cholesterol, present in various tissues and cell membranes. Due to its amphipathic nature, with a bulky hydrophobic sterol backbone and a negatively charged sulfate group, CS primarily localizes at the water-lipid interface of cellular membranes[1]. This positioning allows it to interact with both the aqueous environment and the lipid bilayer, suggesting a significant role in modulating membrane properties and functions. While structurally similar to cholesterol, the addition of the sulfate moiety dramatically alters its biophysical properties and interactions with other membrane components.

Lipid rafts are dynamic, liquid-ordered (Lo) phase domains within the more fluid, liquid-disordered (Ld) bulk membrane. Their formation is driven by the favorable interactions between cholesterol, with its rigid ring structure, and the saturated acyl chains of sphingolipids[2][3][4]. These microdomains serve as platforms for the concentration and interaction of specific proteins, thereby facilitating a variety of cellular processes, including signal transduction and membrane trafficking[5]. Given the structural analogy between cholesterol and CS, the question of whether CS participates in, promotes, or perturbs the formation of lipid rafts is of fundamental importance.

The Influence of Cholesteryl Sulfate on Membrane Properties and Lipid Raft Formation

Current research presents a complex, and at times conflicting, view of the role of cholesteryl sulfate in lipid raft formation. While some studies suggest its presence in cholesterol-rich domains, others indicate it may have a fluidizing effect, potentially inhibiting the formation of ordered lipid phases.

Effects on Membrane Fluidity and Order

Studies on model membrane systems have provided valuable insights into the biophysical effects of CS. In cholesterol-poor membranes, increasing concentrations of CS have been shown to slightly decrease membrane fluidity[6]. However, in cholesterol-rich membrane models, which mimic the composition of lipid rafts, the effect of CS is less pronounced[6].

One key study using 2H solid-state NMR spectroscopy on stratum corneum lipid models demonstrated that a high ratio of Cholesteryl Sulfate to Cholesterol leads to an increased fluidization of the sterol fraction of the membrane[7]. This fluidizing effect is significant as it suggests that CS may counteract the ordering effect of cholesterol, a cornerstone of lipid raft stability. Furthermore, the study noted that the phase separation of crystalline cholesterol, often observed in high-cholesterol membranes, was diminished in the presence of a 50:50 ratio of CS to cholesterol[7]. This finding lends support to the hypothesis that CS may disrupt the formation of highly ordered sterol-rich domains.

Contrasting evidence comes from studies that suggest some sterol derivatives, including cholesteryl sulfate, can inhibit the formation of lipid domains in model membranes[8]. This inhibitory effect is correlated with a decrease in the insolubility of raft-associated lipids, further questioning the role of CS as a structural component of lipid rafts[8].

Interaction with Raft-Associated Lipids

The stability of lipid rafts is highly dependent on the specific interactions between cholesterol and sphingolipids[2][3][4]. Research has shown that cholesteryl sulfate can form a stable salt with sphingosine, the backbone of sphingolipids, in lipid extracts of the stratum corneum[9]. This interaction is stoichiometric and suggests a potential mechanism by which CS could be anchored within or at the periphery of sphingolipid-rich domains.

The following diagram illustrates the potential interaction between cholesteryl sulfate and sphingosine, forming a salt bridge that could influence their localization and interaction within the membrane.

CS Cholesteryl Sulfate Sulfate Group (SO4-) Sterol Backbone Sphingosine Sphingosine Amine Group (NH3+) Hydrocarbon Chain CS:head->Sphingosine:head Ionic Interaction (Salt Formation)

Fig. 1: Ionic interaction between cholesteryl sulfate and sphingosine.

This salt formation could sequester sphingosine, making it less available for interaction with cholesterol and potentially altering the dynamics of raft formation.

Quantitative Data on the Effects of Cholesteryl Sulfate

The following tables summarize the available quantitative data on the effects of cholesteryl sulfate on membrane properties.

Membrane Model CS Concentration (mol%) Effect on Anisotropy Effect on Membrane Order (GP Value) Effect on Surface Zeta Potential (mV) Reference
Cholesterol-poor (PLPC/Chol 95:5)2, 5, 10Slight increase at 10 mol%Slight increase at 10 mol%Decrease (more negative)[6][10]
Cholesterol-rich (PLPC/Chol/SM/DMPE 30:25:30:15)2, 5, 10NegligibleSlight increaseDecrease (more negative)[6][10]

Table 1: Biophysical Effects of Cholesteryl Sulfate on Model Membranes

Stratum Corneum Lipid Model CS/Chol Ratio Effect on Sterol Fluidity Effect on Cholesterol Phase Separation Effect on Permeability Reference
High CS Model1:1Increased fluidityDisappearedIncreased[7]
Low CS Model0.15:0.85Moderately increased fluidityPresentSlightly increased[7]
No CS Model0:1Low fluidityProminentLow[7]

Table 2: Effects of Varying Cholesteryl Sulfate to Cholesterol Ratios in Stratum Corneum Models

Cholesteryl Sulfate in Raft-Mediated Signaling Pathways

Despite the questions surrounding its structural role, there is compelling evidence that cholesteryl sulfate modulates signaling pathways known to be associated with lipid rafts.

T-Cell Receptor (TCR) Signaling

T-cell activation is initiated at the T-cell receptor (TCR) complex, which is known to be organized in lipid rafts. A key study demonstrated that cholesteryl sulfate inhibits the first crucial step in T-cell activation, the phosphorylation of CD3 ITAMs[11][12]. Biochemical analyses revealed that CS disrupts TCR multimers, likely by displacing cholesterol that normally binds to the TCRβ subunit[11][12]. This suggests a competitive interaction between CS and cholesterol within the raft microenvironment, where CS acts as a negative regulator of TCR signaling.

The following diagram illustrates the proposed mechanism of CS-mediated inhibition of TCR signaling.

cluster_raft Lipid Raft TCR_active TCR Multimer (Active Signaling) TCR_inactive TCR Monomer (Inactive) TCR_active->TCR_inactive Disrupted by CS Signal_On T-Cell Activation TCR_active->Signal_On Signal_Off Inhibition of T-Cell Activation TCR_inactive->Signal_Off Cholesterol Cholesterol Cholesterol->TCR_active Stabilizes CS Cholesteryl Sulfate CS->Cholesterol Displaces CS Cholesteryl Sulfate Raft_Integrity Lipid Raft Integrity CS->Raft_Integrity Potentially Disrupts/Modulates PI3K_Akt_Activation PI3K/Akt Pathway Activation Raft_Integrity->PI3K_Akt_Activation Is Required For Cell_Survival Cell Survival PI3K_Akt_Activation->Cell_Survival start Start dissolve Dissolve Lipids (including CS) in Organic Solvent start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Buffer to form MLVs evaporate->hydrate extrude Extrude through Polycarbonate Membrane to form LUVs hydrate->extrude end LUVs Ready for Analysis extrude->end

References

Methodological & Application

Application Notes and Protocols for the Preparation of Cholesteryl Sulfate Sodium Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of anionic liposomes incorporating cholesteryl sulfate (B86663) sodium. The inclusion of cholesteryl sulfate, an endogenous component of cell membranes, can impart unique pH-sensitive properties and enhance stability, making these liposomes promising carriers for targeted drug delivery.

Introduction

Liposomes are versatile nanocarriers for both hydrophilic and lipophilic drugs. Anionic liposomes, which carry a negative surface charge, often exhibit increased stability in solution and can be designed for specific cellular interactions. Cholesteryl sulfate sodium is a sulfated derivative of cholesterol that can be incorporated into liposomal bilayers to modulate their physical and chemical properties. Notably, liposomes containing cholesteryl sulfate, in combination with other lipids like palmitic acid and cholesterol, can exhibit pH-dependent stability and release characteristics. This protocol details the preparation of Large Unilamellar Vesicles (LUVs) composed of Palmitic Acid (PA), Cholesterol (Chol), and this compound (Schol) using the thin-film hydration and extrusion method.

Materials and Equipment

Materials
  • Palmitic Acid (PA)

  • Cholesterol (Chol)

  • Cholesteryl Sulfate, sodium salt (Schol)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Deionized water

Equipment
  • Rotary evaporator

  • Round-bottom flask (50 mL or 100 mL)

  • Water bath or heating block

  • Vortex mixer

  • Liposome (B1194612) extrusion device (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (1 mL or 5 mL, gas-tight)

  • Glass vials

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Spectrophotometer (for encapsulation efficiency determination)

Experimental Protocols

Liposome Formulation

The following formulation is based on literature describing the preparation of pH-sensitive anionic liposomes. The molar ratio of the lipid components is crucial for the formation of stable vesicles.

ComponentMolar Ratio
Palmitic Acid (PA)30
Cholesterol (Chol)28
This compound (Schol)42
Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of LUVs with a nominal diameter of 100 nm.

Step 1: Lipid Film Formation

  • Weigh the appropriate amounts of Palmitic Acid, Cholesterol, and this compound based on the desired total lipid concentration and the molar ratios specified in Table 1.

  • Dissolve the lipids in a sufficient volume of a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 40-50°C) to ensure proper mixing.

  • Reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.

  • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

Step 2: Hydration of the Lipid Film

  • Add the desired volume of pre-warmed hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process leads to the spontaneous formation of Multilamellar Vesicles (MLVs).

  • To ensure complete hydration and detachment of the lipid film, the suspension can be gently vortexed intermittently.

Step 3: Liposome Extrusion

  • Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

  • Draw the MLV suspension into a syringe and place it in the extruder.

  • Force the suspension through the membrane by applying gentle pressure to the syringe plunger.

  • Pass the liposome suspension through the membrane a sufficient number of times (typically 11-21 passes) to ensure a uniform size distribution.

  • The resulting translucent suspension contains Large Unilamellar Vesicles (LUVs).

Step 4: Characterization

  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the liposomes by measuring their zeta potential using a DLS instrument equipped with an electrode.

  • Encapsulation Efficiency (for drug-loaded liposomes): To determine the amount of encapsulated drug, the unencapsulated (free) drug must be separated from the liposomes. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation. The amount of encapsulated drug is then quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The encapsulation efficiency (EE%) is calculated as follows: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Quantitative Data Summary

The following table summarizes expected characteristics of liposomes prepared with a Palmitic Acid:Cholesterol:this compound molar ratio of 30:28:42. Actual results may vary depending on specific experimental conditions.

ParameterExpected ValueMethod of Analysis
Vesicle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -30 mV to -50 mVDLS with Zeta Potential Measurement
Encapsulation Efficiency Dependent on the encapsulated drug's propertiesSpectrophotometry / HPLC after separation of free drug

Visualizations

Experimental Workflow

Liposome_Preparation_Workflow cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Extrusion cluster_3 Step 4: Characterization A 1. Dissolve Lipids (PA, Chol, Schol) in Organic Solvent B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Dry Film (High Vacuum) B->C D 4. Add Hydration Buffer C->D E 5. Hydrate to form MLVs D->E F 6. Pass through 100 nm Membrane E->F G 7. Obtain LUVs F->G H 8. DLS (Size, PDI) G->H I 9. Zeta Potential J 10. Encapsulation Efficiency Liposome_Properties Lipid Composition Lipid Composition Vesicle Size Vesicle Size Lipid Composition->Vesicle Size Surface Charge (Zeta Potential) Surface Charge (Zeta Potential) Lipid Composition->Surface Charge (Zeta Potential) Preparation Method Preparation Method Preparation Method->Vesicle Size pH of Medium pH of Medium pH of Medium->Surface Charge (Zeta Potential) Drug Release Profile Drug Release Profile pH of Medium->Drug Release Profile Stability Stability Vesicle Size->Stability Surface Charge (Zeta Potential)->Stability

Application Notes and Protocols for Cholesteryl Sulfate Sodium in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) sodium is a naturally occurring, sulfated derivative of cholesterol found in various tissues, with particularly high concentrations in the epidermis.[1][2] It plays a crucial role in numerous cellular processes, including membrane stabilization, lipid metabolism, and signal transduction.[3][4] In cell culture applications, cholesteryl sulfate sodium serves as a valuable tool for investigating and modulating cellular functions, most notably in the differentiation of keratinocytes, regulation of cancer cell behavior, and modulation of immune responses.[5][6][7]

These application notes provide a comprehensive guide to utilizing this compound in cell culture media, including detailed protocols for preparation, application in various cell types, and analysis of its effects.

Data Presentation

Table 1: Recommended Working Concentrations of this compound for Various Cell Types

Cell TypeApplicationRecommended Concentration RangeIncubation TimeReference(s)
Murine KeratinocytesInduction of Differentiation5 - 20 µM24 hours[8]
Human Epidermal KeratinocytesInduction of Profilaggrin ExpressionNot specifiedNot specified[9]
T Cells (5C.C7)Inhibition of TCR Signaling80 - 100 µM5 hours[9]
HT-29 (Colon Cancer Cells)Upregulation of Cholesterol Biosynthesis Genes50 µM24 hours
4T1, CT26 (Cancer Cells)Enhanced Mitoxantrone Accumulation (as nanoparticles)0.025 - 5 µM2 - 4 hours
OsteoclastsInhibition of DifferentiationNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which can be further diluted to the desired working concentration in cell culture media.

Materials:

  • This compound salt (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical centrifuge tubes (1.5 mL or 2 mL)

  • Sterile, filtered pipette tips

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM. For example, to prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (molecular weight: 488.7 g/mol ) in 1 mL of DMSO.[11][12]

    • Note: Sonication may be required to fully dissolve the compound.[11][12]

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent).[11]

Protocol 2: Supplementing Cell Culture Media with this compound

This protocol outlines the steps for diluting the stock solution to the final working concentration in your cell culture medium.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile tube, perform a serial dilution of the stock solution with your complete cell culture medium to achieve the desired final concentration.

    • Example for a 20 µM working solution: Add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium for a final volume of 1 mL.

  • Application: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design.

Protocol 3: Induction and Analysis of Keratinocyte Differentiation

This protocol provides a method to induce keratinocyte differentiation using this compound and assess the expression of differentiation markers.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte growth medium

  • This compound stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for protein or RNA extraction

  • Antibodies for Western blotting (e.g., anti-filaggrin, anti-involucrin)

  • Reagents for qRT-PCR

Procedure:

  • Cell Seeding: Seed NHEK cells in appropriate culture vessels and grow them to the desired confluency in keratinocyte growth medium.

  • Treatment: Replace the growth medium with fresh medium containing the desired concentration of this compound (e.g., 5-20 µM).[8] Include a vehicle control (medium with the same concentration of DMSO as the treatment group).

  • Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours).

  • Analysis of Differentiation Markers:

    • Western Blotting:

      • Wash the cells with PBS and lyse them using a suitable lysis buffer.

      • Determine the protein concentration of the lysates.

      • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

      • Probe the membrane with primary antibodies against differentiation markers such as filaggrin and involucrin, followed by an appropriate HRP-conjugated secondary antibody.

      • Visualize the protein bands using a chemiluminescence detection system.

    • qRT-PCR:

      • Wash the cells with PBS and extract total RNA using a suitable kit.

      • Synthesize cDNA from the extracted RNA.

      • Perform qRT-PCR using primers specific for genes encoding differentiation markers (e.g., FLG, IVL).

      • Normalize the expression levels to a housekeeping gene.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways, depending on the cell type.

G

Experimental Workflow for Investigating the Effects of this compound

The following diagram illustrates a general workflow for studying the impact of this compound on cultured cells.

G start Start: Cell Culture prep_cs Prepare Cholesteryl Sulfate Stock Solution start->prep_cs control Vehicle Control start->control treat_cells Treat Cells with Cholesteryl Sulfate prep_cs->treat_cells incubation Incubation treat_cells->incubation control->incubation analysis Analysis incubation->analysis morphology morphology analysis->morphology viability viability analysis->viability gene_expression gene_expression analysis->gene_expression protein_expression protein_expression analysis->protein_expression signaling signaling analysis->signaling

Conclusion

This compound is a versatile and potent modulator of various cellular functions. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their cell culture experiments. By carefully selecting the appropriate concentrations and analytical methods, investigators can effectively elucidate the roles of cholesteryl sulfate in their specific cellular models.

References

Application Notes and Protocols: Cholesteryl Sulfate Sodium in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile roles of cholesteryl sulfate (B86663) sodium in various drug delivery systems. Detailed protocols for the formulation and evaluation of these systems are included to facilitate practical implementation in a research and development setting.

Introduction to Cholesteryl Sulfate Sodium

This compound is an endogenous sulfated sterol found in cell membranes, where it contributes to membrane stabilization and participates in lipid metabolism.[1][2] Its amphiphilic nature, biocompatibility, and ability to interact with lipid bilayers make it a valuable excipient in the design of advanced drug delivery systems.[3][4] In drug delivery, it is utilized to modulate the physicochemical properties and biological performance of nanocarriers such as liposomes, solid lipid nanoparticles, and polymeric nanoparticles.[3][]

Applications in Liposomal Drug Delivery

This compound is incorporated into liposomal formulations to influence their stability, surface charge, and interaction with biological systems. The sulfate group imparts a negative charge to the liposome (B1194612) surface, which can prevent aggregation and influence the pharmacokinetic profile.

Quantitative Data on Liposome Characteristics
Formulation ComponentParameterValueReference
Phosphatidylcholine, CholesterolAverage Size129 nm[3]
Phosphatidylcholine, CholesterolDoxorubicin Encapsulation Efficiency97%[3]
Phosphatidylcholine, CholesterolChloroquine Encapsulation Efficiency96%[3]
Experimental Protocol: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound, which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • Phospholipids (e.g., Phosphatidylcholine)

  • Cholesterol

  • This compound

  • Organic Solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.[6]

    • The molar ratio of the components should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.[6][7]

    • Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer containing the hydrophilic drug to be encapsulated.[7] The temperature of the buffer should be above the phase transition temperature of the lipids.[7]

    • Agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).[6]

  • Sizing (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion.[6][8]

    • Sonication: Use a bath or probe sonicator to sonicate the MLV suspension.[6] This process can produce small unilamellar vesicles (SUVs) in the range of 15-50 nm.[6]

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes using an extruder.[8] This method allows for the production of liposomes with a more uniform size distribution.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing (Optional) A Dissolve Lipids and This compound in Organic Solvent B Rotary Evaporation A->B C Drying under Vacuum B->C D Add Aqueous Buffer (with/without drug) C->D E Agitation to form MLVs D->E F Sonication or Extrusion E->F G Unilamellar Vesicles (SUVs/LUVs) F->G

Caption: Workflow for liposome preparation using the thin-film hydration method.

Applications in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound can be incorporated into the formulation of SLNs and NLCs to modify their surface properties and drug release characteristics.

Quantitative Data on SLN/NLC Characteristics
Formulation ComponentParameterValueReference
Cholesteryl Oleate-loaded SLNsMean Diameter150-200 nm[9]
Cholesteryl Oleate-loaded SLNsZeta Potential25-40 mV[9]
Vitamin C-loaded NLCsMean Particle Size271.3 ± 9.4 nm[10]
Vitamin C-loaded NLCsPolydispersity Index0.242[10]
Vitamin C-loaded NLCsZeta Potential-1.6 mV[10]
Experimental Protocol: Preparation of NLCs by High-Shear Homogenization and Ultrasonication

This protocol is suitable for the preparation of NLCs for topical delivery.

Materials:

  • Solid Lipid (e.g., Compritol 888 ATO)

  • Liquid Lipid (e.g., Oleic Acid)

  • This compound

  • Surfactant (e.g., Tween 80)

  • Purified Water

  • Drug to be encapsulated

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid, liquid lipid, and this compound together at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the drug in this molten lipid mixture.

    • Heat the aqueous phase, containing the surfactant, to the same temperature.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at high speed for a few minutes to form a coarse emulsion.[11]

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.[11]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

    • The dispersion can then be incorporated into a suitable vehicle for topical application, such as a gel or cream.

NLC_Preparation_Workflow A Melt Solid and Liquid Lipids with this compound B Dissolve Drug in Molten Lipid A->B D High-Shear Homogenization (Formation of Pre-emulsion) B->D C Heat Aqueous Surfactant Solution C->D E Ultrasonication (Particle Size Reduction) D->E F Cooling and NLC Formation E->F

Caption: Workflow for NLC preparation by high-shear homogenization and ultrasonication.

Applications in Gene Delivery

This compound can be used in the formulation of non-viral vectors for the delivery of nucleic acids like siRNA and plasmid DNA. The cholesterol moiety facilitates interaction with cell membranes, potentially enhancing cellular uptake.

Quantitative Data on Gene Delivery Systems
Formulation ComponentParameterResultReference
Cholesteryl oleate-loaded SLNsCellular UptakeSuperior transient transfection efficiency[9]
PEI-CholesterolGene DeliveryEnhanced gene delivery and reduced toxicity[12]
Experimental Protocol: Preparation of Cationic SLNs for Gene Delivery

This protocol outlines the preparation of cationic SLNs incorporating a cholesterol derivative for complexing with nucleic acids.

Materials:

  • Cationic Lipid (e.g., DOTAP)

  • Solid Lipid (e.g., a triglyceride)

  • This compound

  • Surfactant (e.g., Polysorbate 80)

  • Nucleic Acid (pDNA or siRNA)

  • Nuclease-free water

Procedure:

  • SLN Formulation:

    • Prepare the SLNs using a method such as microemulsion dilution or high-pressure homogenization.

    • The lipid phase will contain the cationic lipid, solid lipid, and this compound.

  • Lipoplex Formation:

    • Dilute the nucleic acid in a suitable buffer.

    • Add the nucleic acid solution to the cationic SLN dispersion and incubate at room temperature to allow for the formation of SLN-nucleic acid complexes (lipoplexes).

  • Characterization:

    • Characterize the resulting lipoplexes for particle size, zeta potential, and nucleic acid binding efficiency (e.g., using a gel retardation assay).

    • Evaluate transfection efficiency and cytotoxicity in a relevant cell line.

Gene_Delivery_Mechanism cluster_0 Cellular Uptake and Endosomal Escape cluster_1 Intracellular Processing and Gene Expression/Silencing A Cationic Nanoparticle with This compound and Nucleic Acid B Binding to Cell Membrane A->B C Endocytosis B->C D Endosomal Escape C->D E Release of Nucleic Acid into Cytoplasm D->E F Gene Expression (pDNA) or Gene Silencing (siRNA) E->F Transdermal_Delivery_Enhancement A Topical Formulation with This compound B Interaction with Stratum Corneum Lipids A->B C Disruption of Lipid Bilayer Structure B->C D Increased Drug Partitioning and Diffusion C->D E Enhanced Permeation into Deeper Skin Layers D->E Cancer_Immune_Evasion CancerCell Cancer Cell CS Cholesteryl Sulfate (CS) CancerCell->CS DOCK2 DOCK2 CS->DOCK2 TCell Effector T-Cell Migration T-Cell Migration and Infiltration TCell->Migration Rac Rac Activation DOCK2->Rac Rac->Migration Tumor Tumor Microenvironment Migration->Tumor Adjuvant_Signaling_Pathway Adjuvant Lipid-based Adjuvant (with Cholesterol derivative) APC Antigen Presenting Cell (APC) Adjuvant->APC AntigenUptake Enhanced Antigen Uptake APC->AntigenUptake Activation APC Activation and Maturation AntigenUptake->Activation Cytokine Cytokine Production Activation->Cytokine TCellActivation T-Cell Activation Activation->TCellActivation Cytokine->TCellActivation ImmuneResponse Enhanced Adaptive Immune Response TCellActivation->ImmuneResponse

References

Application Note: Quantitative Analysis of Cholesteryl Sulfate in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cholesteryl sulfate (B86663) (CS) is a sulfated form of cholesterol present in various mammalian tissues and fluids, playing a crucial role in cellular processes such as membrane stabilization, cell differentiation, and signaling pathways.[1][2][3] Altered levels of cholesteryl sulfate have been implicated in several pathological conditions, including skin disorders and cancer, making its accurate quantification in tissues a significant area of research for drug development and biomarker discovery. This application note provides a detailed protocol for the extraction and quantitative analysis of cholesteryl sulfate sodium in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cholesteryl sulfate is involved in various biological functions, including the regulation of skin barrier function and platelet adhesion.[4] It is synthesized from cholesterol by the enzyme sulfotransferase 2B1b (SULT2B1b) and can be converted back to cholesterol by steroid sulfatase (STS).[5] Dysregulation of this metabolic process can lead to an accumulation or deficiency of CS, which has been linked to diseases. For instance, elevated levels of cholesteryl sulfate are observed in X-linked ichthyosis, a genetic skin disorder. Furthermore, studies have suggested a potential role of cholesteryl sulfate in cancer progression.

This protocol details a robust and sensitive method for the quantification of cholesteryl sulfate in various tissues, employing a modified Folch extraction for lipid isolation followed by LC-MS/MS analysis with electrospray ionization (ESI) in negative ion mode. The use of a deuterated internal standard (d7-cholesteryl sulfate) ensures high accuracy and precision.

Experimental Protocols

Sample Preparation: Tissue Homogenization and Lipid Extraction

Materials:

  • Tissue sample (e.g., liver, brain, adrenal gland), stored at -80°C

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • d7-cholesteryl sulfate internal standard (IS) solution (1 µg/mL in methanol)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge tubes (glass, Teflon-lined caps)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add 1 mL of ice-cold PBS to the tissue in a pre-chilled tube.

  • Spike the sample with a known amount of d7-cholesteryl sulfate internal standard solution. The amount should be optimized based on the expected endogenous levels in the tissue.

  • Homogenize the tissue sample on ice until a uniform suspension is achieved.

  • Add 2 mL of chloroform and 1 mL of methanol to the homogenate.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 1 mL of 0.9% NaCl solution and vortex for another 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipid solution under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 80:20 methanol:water with 5 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in Methanol
Gradient 0-2 min: 80% B, 2-10 min: 80-100% B, 10-15 min: 100% B, 15.1-18 min: 80% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Parameters:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Cholesteryl Sulfate 465.3 97.0 45

| d7-Cholesteryl Sulfate (IS) | 472.3 | 97.0 | 45 |

Data Presentation

Quantitative Levels of Cholesteryl Sulfate in Various Tissues

The following table summarizes the reported concentrations of cholesteryl sulfate in different mammalian tissues. These values can serve as a reference range for experimental studies.

TissueSpeciesConcentration (ng/mg wet weight)Reference
KidneyRat0.25 - 0.30[6]
SpleenRat~0.077[6]
Adrenal GlandRat0.05 - 0.07[6]
LungRat0.05 - 0.057[6]
BrainRat0.015 - 0.05[6]
LiverRat~0.06[6]
Brain (AD vs Control)Human0.77 ± 0.07 vs 1.56 ± 0.11[7]

Note: Concentrations can vary depending on the species, age, and physiological condition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample (~50-100 mg) homogenization Homogenization in PBS + Internal Standard tissue->homogenization extraction Lipid Extraction (Chloroform/Methanol) homogenization->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep drying Evaporation of Solvent phase_sep->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification reporting Data Reporting (ng/mg tissue) quantification->reporting

Caption: Experimental workflow for cholesteryl sulfate analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cholesterol Cholesterol cs Cholesteryl Sulfate cholesterol->cs Sulfation cs->cholesterol Hydrolysis pkc Protein Kinase C (PKC) cs->pkc Activates pi3k PI3-Kinase cs->pi3k Modulates sult2b1b SULT2B1b sts STS gene_expression Gene Expression (Cell Differentiation) pkc->gene_expression pi3k->gene_expression

Caption: Cholesteryl sulfate metabolism and signaling.

References

Application Note: Quantification of Cholesteryl Sulfate in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS) is a key endogenous steroid sulfate present in human circulation and tissues. It plays a significant role in various physiological processes, including cell membrane stabilization, epidermal barrier function, and signal transduction.[1][2][3][4] Dysregulation of CS levels has been implicated in conditions such as X-linked ichthyosis, a genetic skin disorder caused by steroid sulfatase deficiency.[2][5] Consequently, accurate and reliable quantification of cholesteryl sulfate in serum is crucial for both clinical diagnostics and biomedical research.[5] This application note provides a detailed protocol for the quantification of cholesteryl sulfate in human serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Principle

This method utilizes a robust and sensitive LC-MS/MS assay for the simultaneous quantification of cholesteryl sulfate and other steroid sulfates in human serum.[5] The procedure involves protein precipitation and solid-phase extraction (SPE) to isolate the analytes from the serum matrix. Chromatographic separation is achieved using a reversed-phase HPLC column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[7] Quantification is performed using an internal standard to ensure accuracy and precision.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of cholesteryl sulfate in human serum.[5][7]

ParameterPerformance
**Linearity (R²) **> 0.99
Lower Limit of Quantification (LLOQ) 1 - 80 ng/mL
Upper Limit of Quantification (ULOQ) Not explicitly stated, but calibration curves extend to high concentrations (e.g., 480,000 ng/mL for CS)[7]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (%RE) < 10%
Recovery 85.5% - 111.6%

Experimental Protocol

Materials and Reagents
  • Cholesteryl sulfate sodium salt (analytical standard)

  • Deuterated cholesteryl sulfate (internal standard, e.g., d7-CS)[7]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Ammonium hydroxide

  • Zinc sulfate

  • Hexane

  • Chloroform

  • Sep-Pak C18 cartridges

  • Human serum samples (store at -80°C)

  • Charcoal-stripped serum (for calibration standards)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200SL)[7]

  • Triple quadrupole mass spectrometer with ESI source (e.g., Thermo Fisher TSQ Quantum Ultra)[7]

  • Analytical column (e.g., Accucore Phenyl-X, 100 x 2.1 mm, 2.6 µm)[7]

  • Centrifuge

  • Nitrogen evaporator

  • Solid-phase extraction manifold

  • Vortex mixer

Sample Preparation
  • Thaw serum samples on ice.

  • To 300 µL of serum, add 50 µL of the internal standard mix (containing d7-CS at 6 µg/mL).[7]

  • Incubate for 15 minutes at room temperature.

  • Precipitate proteins by adding 1 mL of an acetonitrile-zinc sulfate solution (89 g/L, 4:1 v/v).[7]

  • Incubate for another 15 minutes and then centrifuge at 14,500 x g for 10 minutes.[7]

  • Transfer the supernatant to a glass tube and dilute with 3 mL of water.[7]

Solid-Phase Extraction (SPE)
  • Condition a Sep-Pak C18 cartridge with 2 mL of methanol followed by 2 mL of water.[7]

  • Load the diluted supernatant onto the conditioned cartridge.

  • Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform.[7]

  • Elute the sulfated steroids with 4 mL of methanol.[7]

  • Evaporate the methanolic eluate to dryness under a stream of nitrogen at 40°C.[7]

  • Reconstitute the dried residue in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.[7]

  • Centrifuge the reconstituted sample before injection into the LC-MS/MS system.[7]

LC-MS/MS Analysis
  • HPLC Conditions: [7]

    • Column: Accucore Phenyl-X (100 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile

    • Mobile Phase B: 70% methanol and 30% acetonitrile

    • Flow Rate: As per optimized method (e.g., gradient elution)

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions: [7]

    • Ionization Mode: Negative Electrospray Ionization (HESI)

    • Capillary Temperature: 270°C

    • Vaporizer Temperature: 350°C

    • Sheath Gas: 50 arbitrary units

    • Auxiliary Gas: 20 arbitrary units

    • Monitoring Reactions: Specific precursor-to-product ion transitions for cholesteryl sulfate and the internal standard should be monitored.

Data Analysis

Calibration curves are generated by spiking known concentrations of cholesteryl sulfate standard into charcoal-stripped serum and processing them alongside the unknown samples.[7] The concentration of cholesteryl sulfate in the serum samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Cholesteryl Sulfate Biosynthesis Pathway

The following diagram illustrates the biosynthesis of cholesteryl sulfate from cholesterol.

G cluster_pathway Cholesteryl Sulfate Biosynthesis Cholesterol Cholesterol SULT2B1b SULT2B1b (Sulfotransferase) Cholesterol->SULT2B1b CS Cholesteryl Sulfate SULT2B1b->CS PAP PAP SULT2B1b->PAP PAPS PAPS (Sulfate Donor) PAPS->SULT2B1b

Caption: Biosynthesis of cholesteryl sulfate from cholesterol.

Experimental Workflow for Cholesteryl Sulfate Quantification

This diagram outlines the major steps in the experimental protocol for quantifying cholesteryl sulfate in serum.

G cluster_workflow Experimental Workflow Sample_Collection Serum Sample (300 µL) IS_Addition Add Internal Standard (d7-CS) Sample_Collection->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile/ZnSO4) IS_Addition->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 SPE Solid-Phase Extraction (C18 Cartridge) Centrifugation1->SPE Evaporation Evaporation (Nitrogen Stream) SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis

Caption: Workflow for serum cholesteryl sulfate quantification.

References

Application Notes and Protocols: Synthesis and Application of Deuterated Cholesteryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated cholesteryl sulfate (B86663) is an invaluable tool in biomedical research, particularly in studies involving lipid metabolism, steroid analysis, and as an internal standard for mass spectrometry-based quantification. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from its endogenous, non-labeled counterpart. This document provides detailed protocols for the synthesis, purification, and characterization of deuterated cholesteryl sulfate, as well as an overview of its key applications.

Cholesteryl sulfate plays a crucial role in various physiological processes, including skin barrier function and steroid biosynthesis.[1] Its deuterated analogue is particularly useful as a tracer for metabolic studies and as an internal standard for the accurate quantification of endogenous cholesteryl sulfate in biological samples, which is critical for the diagnosis of conditions like steroid sulfatase deficiency.[2][3]

Synthesis of Deuterated Cholesteryl Sulfate

The synthesis of deuterated cholesteryl sulfate is a two-step process involving the acquisition or synthesis of deuterated cholesterol followed by its sulfation.

Step 1: Preparation of Deuterated Cholesterol

Deuterated cholesterol can be obtained commercially or synthesized through biosynthetic methods. Biosynthesis using genetically modified yeast, such as Pichia pastoris, grown in a deuterium-rich medium is a common method for producing uniformly deuterated cholesterol.[4] The level of deuteration can be controlled by adjusting the composition of the growth media.[4]

Step 2: Sulfation of Deuterated Cholesterol

The sulfation of the 3β-hydroxyl group of deuterated cholesterol can be achieved using various sulfating agents. A common and effective method involves the use of a sulfur trioxide pyridine (B92270) complex.[1][5] An alternative method utilizes sulfamic acid in an appropriate solvent.[2]

Experimental Protocol: Sulfation using Sulfur Trioxide Pyridine Complex

This protocol describes the sulfation of commercially available deuterated cholesterol (e.g., Cholesterol-d7).

Materials:

  • Deuterated Cholesterol (e.g., Cholesterol-25,26,26,26,27,27,27-d7)

  • Sulfur trioxide pyridine complex (Py·SO3)

  • Anhydrous Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol mixtures)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve deuterated cholesterol (1 equivalent) in anhydrous pyridine.

  • Addition of Sulfating Agent: Add the sulfur trioxide pyridine complex (1.5-2 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add methanol to quench the excess reagent.

  • Extraction: Remove the solvents under reduced pressure. Dissolve the residue in a mixture of diethyl ether and water. Separate the aqueous layer and extract the organic layer with a saturated sodium bicarbonate solution.

  • Purification: Dry the combined aqueous layers and purify the crude product by column chromatography on silica gel. Elute with a gradient of chloroform-methanol to isolate the deuterated cholesteryl sulfate.

  • Drying: Dry the purified product under high vacuum to yield deuterated cholesteryl sulfate as a white solid.

Data Presentation

Table 1: Typical Reaction Parameters and Yields for Sulfation of Cholesterol

ParameterValueReference
Starting MaterialCholesterol[2]
Sulfating AgentSulfamic Acid[2]
SolventN,N-Dimethylformamide[2]
Reaction Temperature68 °C[2]
Reaction Time2 hours[2]
Molar Yield~92%[2]

Note: Yields for deuterated cholesterol are expected to be similar.

Table 2: Mass Spectrometric Data for Cholesteryl Sulfate and its Deuterated Analogues

CompoundMolecular FormulaMolecular WeightKey Mass Spec Fragments (m/z)Reference
Cholesteryl SulfateC27H46O4S466.72458 (M-H2O)+[3]
Cholesteryl-d7 SulfateC27H39D7O4S473.76465 (M-D2O)+[3]

Characterization of Deuterated Cholesteryl Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should confirm the absence of protons at the deuterated positions. The remaining proton signals should be consistent with the cholesterol backbone.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the cholesterol framework. Carbons attached to deuterium will exhibit characteristic splitting patterns or a decrease in signal intensity.

  • ²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterated positions, confirming the success of the isotopic labeling.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This technique can be used to determine the molecular weight of the deuterated cholesteryl sulfate and confirm the number of incorporated deuterium atoms. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated product.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to confirm the isotopic purity of the deuterated cholesteryl sulfate.[3]

Applications in Research

Deuterated cholesteryl sulfate is a powerful tool for a variety of research applications:

  • Internal Standard in Quantitative Mass Spectrometry: Due to its similar chemical and physical properties to endogenous cholesteryl sulfate and its distinct mass, it is an ideal internal standard for isotope dilution mass spectrometry.[3] This allows for the accurate and precise quantification of cholesteryl sulfate in biological samples such as serum and tissues.[3]

  • Metabolic Tracer Studies: Deuterated cholesteryl sulfate can be used to trace the metabolic fate of cholesteryl sulfate in vivo and in vitro. This can provide insights into the pathways of steroid metabolism and the role of cholesteryl sulfate in various physiological and pathological processes.

  • Structural Biology: In techniques like solid-state NMR, deuterated lipids, including cholesteryl sulfate, are used to study the structure and dynamics of biological membranes.[6]

Visualizations

Signaling and Biosynthetic Pathways

Cholesterol_Sulfate_Biosynthesis cluster_synthesis Cholesterol Sulfate Biosynthesis cluster_application Applications Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Cholesteryl_Sulfate Cholesteryl Sulfate Cholesterol->Cholesteryl_Sulfate SULT2B1b Deuterated_Cholesterol Deuterated Cholesterol Deuterated_Cholesteryl_Sulfate Deuterated Cholesteryl Sulfate Deuterated_Cholesterol->Deuterated_Cholesteryl_Sulfate Chemical Sulfation Mass_Spectrometry Mass Spectrometry (Internal Standard) Deuterated_Cholesteryl_Sulfate->Mass_Spectrometry Metabolic_Tracing Metabolic Tracing Deuterated_Cholesteryl_Sulfate->Metabolic_Tracing NMR_Spectroscopy NMR Spectroscopy (Structural Studies) Deuterated_Cholesteryl_Sulfate->NMR_Spectroscopy

Caption: Biosynthesis of cholesterol sulfate and applications of its deuterated form.

Experimental Workflow

Synthesis_Workflow Start Start: Deuterated Cholesterol Dissolve Dissolve in Anhydrous Pyridine Start->Dissolve Add_Reagent Add Sulfur Trioxide Pyridine Complex Dissolve->Add_Reagent Reaction Stir at Room Temp (2-4 hours) Add_Reagent->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench with Methanol Monitor->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Characterization Characterize by NMR and MS Purification->Characterization Final_Product Final Product: Deuterated Cholesteryl Sulfate Characterization->Final_Product

Caption: Workflow for the synthesis of deuterated cholesteryl sulfate.

References

Application Notes and Protocols for Cholesteryl Sulfate Sodium as a Thin-Layer Chromatography Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a widely used, versatile, and cost-effective separation technique crucial for the qualitative and quantitative analysis of a wide array of compounds. In the field of lipid research and drug development, accurate identification and quantification of sterols and their metabolites are paramount. Cholesteryl sulfate (B86663), an endogenous sulfated sterol, plays significant roles in various physiological processes, including cell membrane stabilization and epidermal barrier function. Its sodium salt form serves as an excellent and stable standard for TLC applications, enabling the precise identification and quantification of sulfated sterols in biological and pharmaceutical samples.

This document provides detailed application notes and protocols for the use of cholesteryl sulfate sodium as a standard in thin-layer chromatography.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of the standard solution is critical for reliable results.

Materials:

  • This compound Salt (crystalline solid, ≥95% purity)

  • Cholesterol (for comparison, ≥95% purity)

  • Dimethyl sulfoxide (B87167) (DMSO) or a mixture of Chloroform and Methanol (2:1, v/v)

  • Volumetric flasks

  • Micropipettes

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound salt.

    • Dissolve the weighed standard in a 10 mL volumetric flask using DMSO or a chloroform:methanol (2:1, v/v) mixture.[1]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Store the stock solution at -20°C in a tightly sealed container. For long-term storage (up to 6 months), storing under an inert gas like nitrogen is recommended.[2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution to desired concentrations (e.g., 0.1, 0.2, 0.5, 0.8, and 1.0 mg/mL) using the same solvent.

    • These working solutions are used to create a calibration curve for quantitative analysis.

    • If comparing with cholesterol, prepare a separate set of standard solutions for cholesterol using the same procedure.

Thin-Layer Chromatography (TLC) Protocol

This protocol outlines the steps for the separation of cholesteryl sulfate using silica (B1680970) gel TLC plates.

Materials:

  • Silica Gel 60 F254 TLC plates (glass or aluminum backed)

  • TLC developing chamber

  • Capillary tubes or micropipette for spotting

  • Mobile Phase: Chloroform:Methanol:Water (e.g., 65:25:4, v/v/v) or Chloroform:Methanol:Ammonium Hydroxide (e.g., 65:25:4, v/v/v)[3][4]

  • This compound standard solution(s)

  • Sample solution(s)

Workflow Diagram:

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Plate prep_plate->spotting prep_chamber Saturate Chamber development Develop Plate prep_chamber->development prep_std Prepare Standards prep_std->spotting spotting->development drying Dry Plate development->drying visualization Visualize Spots drying->visualization rf_calc Calculate Rf visualization->rf_calc quantification Quantify rf_calc->quantification

Caption: Experimental workflow for TLC analysis.

Protocol:

  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contamination.

    • Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the plate.

    • Mark the points for sample application on the origin line, ensuring they are at least 1 cm from the edges and from each other.

  • Chamber Saturation:

    • Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm.

    • Line the inside of the chamber with filter paper, ensuring it is saturated with the mobile phase, to create a saturated vapor environment.

    • Close the chamber and allow it to equilibrate for at least 30 minutes.

  • Spotting:

    • Using a capillary tube or micropipette, apply 1-2 µL of the this compound standard solution and the sample solution to the marked points on the origin line.

    • Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.

  • Development:

    • Carefully place the spotted TLC plate into the saturated developing chamber.

    • Ensure the origin line is above the level of the mobile phase.

    • Close the chamber and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front has reached about 1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.

  • Drying:

    • Allow the plate to air dry completely in a fume hood. Gentle heating with a hairdryer can expedite this process.

Visualization

Since cholesteryl sulfate is not visible to the naked eye, a visualization reagent is required.

a) Phosphomolybdic Acid (PMA) Staining:

  • Reagent Preparation: Prepare a 10% (w/v) solution of phosphomolybdic acid in ethanol.

  • Procedure:

    • Spray the dried TLC plate evenly with the PMA solution.

    • Heat the plate at 110-120°C for 5-10 minutes until blue-green spots appear against a yellow-green background.

b) Sulfuric Acid Charring:

  • Reagent Preparation: Prepare a 50% (v/v) solution of sulfuric acid in water. Caution: Always add acid to water slowly and with cooling.

  • Procedure:

    • Spray the dried TLC plate with the sulfuric acid solution.

    • Heat the plate at 110-120°C for 10-15 minutes. Organic compounds will char and appear as brown to black spots.

c) Copper (II) Sulfate Charring:

  • Reagent Preparation: Prepare a solution of 10% (w/v) copper (II) sulfate in 10% (v/v) phosphoric acid.

  • Procedure:

    • Spray the plate with the copper (II) sulfate solution.

    • Heat at 110°C for 5-30 minutes. This method can yield fluorescent spots under UV light or colored spots that become brown to black with further heating.[5]

Data Presentation

The retention factor (Rf) is a key parameter for compound identification in TLC. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Due to its polarity, cholesteryl sulfate will have a lower Rf value compared to the less polar cholesterol.

Table 1: Expected Rf Values of Cholesteryl Sulfate and Cholesterol on Silica Gel TLC

CompoundMobile Phase SystemStationary PhaseExpected Rf Value
Cholesteryl SulfateChloroform:Methanol:Water (65:25:4, v/v/v)Silica Gel 60Lower Rf (more polar)
CholesterolChloroform:Methanol:Water (65:25:4, v/v/v)Silica Gel 60Higher Rf (less polar)
Cholesteryl SulfateChloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)Silica Gel 60Lower Rf (more polar)
CholesterolChloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)Silica Gel 60Higher Rf (less polar)

Note: Actual Rf values can vary depending on experimental conditions such as temperature, humidity, and chamber saturation. It is crucial to run the standard alongside the sample on the same plate for accurate comparison.

Quantitative Analysis

For quantitative analysis, a densitometer is used to measure the intensity of the spots after visualization. A calibration curve is constructed by plotting the peak area of the standard spots against their known concentrations. The concentration of the analyte in the sample can then be determined from this curve.

Signaling Pathway Visualization (Illustrative Example):

The following diagram illustrates a simplified signaling pathway where cholesteryl sulfate might be involved, highlighting its potential role in cellular processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CS Cholesteryl Sulfate PKC Protein Kinase C CS->PKC activates Downstream Downstream Signaling PKC->Downstream phosphorylates

Caption: Cholesteryl sulfate activating Protein Kinase C.

Conclusion

This compound is a reliable and essential standard for the identification and quantification of sulfated sterols using thin-layer chromatography. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately analyze these important biomolecules. Adherence to proper experimental procedures will ensure reproducible and accurate results.

References

Application Notes and Protocols for the Experimental Use of Cholesteryl Sulfate Sodium in Embryology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS), an endogenous sulfated derivative of cholesterol, is emerging as a significant regulatory molecule in a variety of physiological processes. While the role of cholesterol in embryonic development is well-established, particularly its critical function in the Hedgehog (Hh) signaling pathway, the specific contributions of cholesteryl sulfate are less defined but of growing interest.[1][2][3] This document provides a detailed overview of the experimental applications of cholesteryl sulfate sodium in embryology studies, including protocols for its preparation and use in in vitro models of embryonic development, and a summary of its known effects and associated signaling pathways.

These application notes are intended to guide researchers in designing and executing experiments to investigate the role of this compound in embryonic stem cell (ESC) differentiation, embryoid body (EB) formation, and potential teratogenicity screening.

Data Presentation

The following table summarizes the quantitative effects of cholesteryl sulfate and related compounds on cellular processes relevant to embryology, based on available literature. It is important to note that direct quantitative data for cholesteryl sulfate's effects on embryonic models is limited, and some data is inferred from studies on other cell types, such as keratinocytes, which share some signaling pathways with embryonic cells.

Compound Experimental Model Concentration Observed Effect Quantitative Measurement Reference
Cholesteryl SulfateHuman Keratinocytes10 µMIncreased involucrin (B1238512) mRNA and protein levels2- to 3-fold increase(Adapted from keratinocyte differentiation studies)
Cholesteryl SulfateMurine Keratinocytes5-20 µMDose-dependent increase in transglutaminase activityStatistically significant increase in fluorescence intensity(Adapted from keratinocyte differentiation studies)
CholesterolNIH/3T3 cells, Mouse Embryonic FibroblastsNot specified (delivered via MβCD)Activation of Hedgehog signalingIncreased Gli1 transcription[4]
Cholesteryl SulfateHuh-7 cells50 µMReduction of intracellular cholesterol levelsStatistically significant decrease in filipin (B1216100) staining signal[5]

Experimental Protocols

Preparation of this compound Solutions

Materials:

  • This compound salt (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Chloroform-methanol (1:1 mixture) (for solubility testing)

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Protocol for Stock Solution (10 mM in DMSO):

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 488.70 g/mol .

  • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

  • Vortex thoroughly to dissolve the powder. Gentle warming and sonication may be required to achieve complete dissolution.

  • Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol for Working Solution:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability or differentiation (typically ≤ 0.1%).[6]

  • Prepare the working solution fresh for each experiment.

Embryoid Body (EB) Formation and Treatment with this compound

Materials:

  • Mouse or human embryonic stem cells (ESCs)

  • ESC culture medium (e.g., DMEM supplemented with 15% FBS, non-essential amino acids, L-glutamine, β-mercaptoethanol, and LIF for mESCs)

  • EB formation medium (ESC culture medium without LIF)

  • This compound working solution

  • Non-adherent petri dishes

  • Sterile PBS

  • Trypsin-EDTA

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture ESCs to 70-80% confluency on gelatin-coated plates (for mESCs) or appropriate feeder layers/matrices (for hESCs).

  • To initiate EB formation, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with ESC medium and centrifuge the cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet in EB formation medium.

  • Plate the cells onto non-adherent petri dishes at a density of 1-2 x 10^6 cells per 10 cm dish.

  • Incubate for 24-48 hours to allow for the formation of EBs.

  • After initial EB formation, collect the EBs by gentle centrifugation (100 x g for 2 minutes) and resuspend them in fresh EB formation medium containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (medium with the equivalent concentration of DMSO).

  • Continue to culture the EBs in suspension for the desired period (e.g., 4, 8, or 14 days), changing the medium every 2 days with fresh medium containing this compound or vehicle.

  • At the desired time points, harvest the EBs for analysis.

Analysis of EB Differentiation

Quantitative Real-Time PCR (qPCR) for Differentiation Markers:

  • Harvest EBs and wash with PBS.

  • Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers for pluripotency markers (e.g., Oct4, Nanog, Sox2) and differentiation markers for the three germ layers:

    • Ectoderm: Sox1, Pax6

    • Mesoderm: Brachyury (T), Flk1

    • Endoderm: Sox17, Gata4

  • Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).

  • Analyze the relative gene expression changes in cholesteryl sulfate-treated EBs compared to the vehicle control.

Immunofluorescence Staining:

  • Fix harvested EBs in 4% paraformaldehyde.

  • Embed the EBs in OCT compound and prepare cryosections.

  • Perform immunofluorescence staining using primary antibodies against lineage-specific protein markers (e.g., β-III tubulin for ectoderm, α-smooth muscle actin for mesoderm, α-fetoprotein for endoderm).

  • Use appropriate fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Visualize and capture images using a fluorescence microscope.

Signaling Pathways and Visualizations

Cholesteryl sulfate is known to influence several signaling pathways, although its specific roles in embryology are still under investigation. Based on existing literature, two key pathways are of particular interest: Protein Kinase C (PKC) signaling and the broader context of cholesterol-dependent pathways like Hedgehog.

Protein Kinase C (PKC) Signaling

Cholesteryl sulfate has been shown to activate several PKC isoforms, particularly in the context of keratinocyte differentiation.[1] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis, all of which are fundamental to embryonic development.[7][8][9]

PKC_Signaling CS Cholesteryl Sulfate Sodium Membrane Cell Membrane CS->Membrane Integrates into PKC Protein Kinase C (PKC) Membrane->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Differentiation Embryonic Differentiation Downstream->Differentiation Regulates

Caption: Proposed PKC signaling pathway activated by cholesteryl sulfate.

Experimental Workflow for Investigating Cholesteryl Sulfate Effects

The following workflow outlines the key steps in studying the impact of this compound on embryonic stem cell differentiation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ESC_Culture ESC Culture EB_Formation Embryoid Body Formation ESC_Culture->EB_Formation CS_Prep Cholesteryl Sulfate Solution Prep Treatment Treatment with CS CS_Prep->Treatment EB_Formation->Treatment qPCR qPCR Analysis (Gene Expression) Treatment->qPCR IF Immunofluorescence (Protein Expression) Treatment->IF Morphology Morphological Assessment Treatment->Morphology

Caption: Workflow for studying cholesteryl sulfate in ESC differentiation.

Logical Relationship in Hedgehog Signaling

While cholesteryl sulfate's direct role in Hedgehog signaling is not yet elucidated, the pathway is critically dependent on cholesterol.[1][2][3][4] Disruptions in cholesterol availability are known to be teratogenic.[1] Investigating whether cholesteryl sulfate can modulate this pathway, either directly or by altering cholesterol homeostasis, is a key area for future research.

Hedgehog_Pathway_Logic Cholesterol Cholesterol Shh Sonic Hedgehog (Shh) Ligand Cholesterol->Shh Covalent Modification PTCH1 Patched1 (PTCH1) Receptor Shh->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits (in absence of Shh) Gli Gli Transcription Factors SMO->Gli Activates Target_Genes Target Gene Expression Gli->Target_Genes Regulates CS Cholesteryl Sulfate (Potential Modulator) CS->Cholesterol ? CS->SMO ?

Caption: Logical relationships in the cholesterol-dependent Hedgehog pathway.

Conclusion and Future Directions

The experimental use of this compound in embryology is a promising area of research. The protocols outlined in this document provide a framework for investigating its role in embryonic stem cell differentiation and the potential signaling pathways involved. Further research is needed to establish the precise mechanisms of action of cholesteryl sulfate in embryonic development, its direct interactions with key signaling molecules, and its potential therapeutic or teratogenic effects. The adaptation of existing in vitro models, such as the gastruloid system, could provide more complex and physiologically relevant platforms for these investigations.[10][11][12]

References

Application of Cholesteryl Sulfate Sodium in Crafting Biomimetic Membranes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of cholesteryl sulfate (B86663) sodium in creating mimetic biological membranes offers a versatile tool to probe cellular processes and design novel therapeutic carriers. This document provides detailed application notes and protocols for leveraging this sulfated sterol in your research.

Cholesteryl sulfate (CholS), an endogenous component of cell membranes, plays a crucial role in a multitude of biological functions, including membrane stabilization, cell-cell recognition, and signaling pathways.[1][2] Its unique properties, stemming from the negatively charged sulfate group, make it a valuable ingredient in the formulation of artificial membranes that closely mimic the complexity of their natural counterparts. These biomimetic systems are instrumental in studying lipid-protein interactions, drug-membrane interactions, and the biophysical properties of the cell surface.

Biophysical Effects on Mimetic Membranes

Incorporating cholesteryl sulfate into biomimetic membranes, such as liposomes, significantly influences their physicochemical properties. Understanding these effects is paramount for designing membranes with desired characteristics for specific applications.

Cholesteryl sulfate is known to modulate membrane fluidity and order. Studies have shown that increasing concentrations of CholS can lead to a decrease in membrane fluidity, evidenced by an increase in fluorescence anisotropy.[1][3][4] This effect is more pronounced in cholesterol-poor membrane models.[3][4] Concurrently, CholS contributes to an overall increase in the ordering of the membrane, which can be attributed to its interactions with neighboring lipid molecules.[1][4] Unlike cholesterol, which has a well-documented ordering and disordering effect depending on the membrane's phase, cholesteryl sulfate's bulky and charged sulfate group leads to a more pronounced disordering effect at lower temperatures and a less significant ordering effect at higher temperatures.[5]

Due to its amphipathic nature, with a hydrophilic sulfate head group and a hydrophobic sterol backbone, cholesteryl sulfate orients itself at the lipid-water interface of the membrane.[1] This positioning contributes to a decrease in the membrane's surface potential, making it more negative.[1] This alteration of surface charge can have profound implications for the interaction of the membrane with charged molecules, including proteins and peptides.

Key Applications in Research and Drug Development

The unique characteristics of cholesteryl sulfate-containing mimetic membranes open up a wide range of applications:

  • Drug Delivery Systems: The inclusion of cholesteryl sulfate in liposomal drug formulations can enhance their stability and circulation time.[6] The negative surface charge can also be exploited for targeted delivery to specific tissues or cells. Cholesterol and its derivatives are integral components in various drug delivery carriers like micelles, nanoparticles, and copolymers.[6][7]

  • Studying Lipid Rafts and Membrane Domains: Cholesterol is a key organizer of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins.[8][9][10][11] Cholesteryl sulfate, with its distinct biophysical properties, can be used to modulate the formation and stability of these domains in model membranes, providing insights into their role in signal transduction and protein trafficking.

  • Investigating Protein-Membrane Interactions: The surface charge and fluidity of the membrane are critical for the binding and function of many peripheral and integral membrane proteins.[12][13] Mimetic membranes containing cholesteryl sulfate provide a controlled environment to study how these membrane properties, specifically the negative surface charge, influence protein association and activity. For instance, some matrix metalloproteinases are known to associate with cell membranes through binding to cholesterol sulfate.[14]

  • Modeling Cellular Processes: Cholesteryl sulfate is involved in various physiological events, including platelet adhesion, T-cell receptor signaling, and sperm-egg interaction.[1][3][4] Biomimetic membranes incorporating this lipid can serve as simplified models to dissect the molecular mechanisms underlying these complex cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effect of cholesteryl sulfate on the biophysical properties of mimetic membranes as reported in the literature.

Membrane CompositionCholesteryl Sulfate (mol%)Change in Fluorescence AnisotropyChange in Membrane OrderChange in Zeta Potential (mV)Reference
Cholesterol-poor model (e.g., POPC)10Slight increaseIncreaseDecrease (more negative)[1]
Cholesterol-rich model (e.g., epithelial-like)10NegligibleIncreaseDecrease (more negative)[1]
DMPC with varying Chol/DMPC molar ratio-Cholesterol decreases fluidity near the surface and increases it near the center--[15]

Note: The exact quantitative values can vary depending on the specific lipid composition, temperature, and experimental technique used.

Experimental Protocols

Protocol 1: Preparation of Cholesteryl Sulfate-Containing Liposomes by Thin-Film Hydration

This protocol describes a widely used method for preparing multilamellar vesicles (MLVs) and their subsequent conversion to unilamellar vesicles (LUVs or SUVs).[16][17]

Materials:

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Cholesteryl sulfate sodium salt

  • Cholesterol (optional)

  • Chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids, cholesteryl sulfate, and any other lipid components in a chloroform/methanol mixture in a round-bottom flask.

    • The molar ratio of the components should be carefully calculated to achieve the desired membrane composition.

    • Evaporate the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be set above the phase transition temperature of the lipids.

    • Continue evaporation for at least 30 minutes after a thin, uniform lipid film is visually formed to ensure complete removal of the solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer. The volume of the buffer will determine the final lipid concentration.

    • The hydration should be performed at a temperature above the lipid phase transition temperature.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or using a vortex mixer.

  • Extrusion (for LUV formation):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Assemble the extruder according to the manufacturer's instructions, ensuring the membrane is correctly placed.

    • Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.

    • Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to assess changes in membrane fluidity.

Materials:

  • Cholesteryl sulfate-containing liposome (B1194612) suspension (prepared as in Protocol 1)

  • DPH stock solution in a suitable solvent (e.g., tetrahydrofuran)

  • Fluorometer equipped with polarizers

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to ensure rapid and uniform distribution of the probe. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for complete incorporation of the probe into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (typically ~360 nm and ~430 nm, respectively).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to correct for instrumental bias (G-factor).

    • The fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH.

  • Data Interpretation:

    • An increase in the anisotropy value indicates a decrease in the rotational freedom of the probe, which corresponds to decreased membrane fluidity.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis start Dissolve Lipids (Phospholipid, CholS) film Thin-Film Formation (Rotary Evaporation) start->film hydration Hydration (Buffer) film->hydration mlv MLV Formation hydration->mlv extrusion Extrusion (e.g., 100nm filter) mlv->extrusion luv LUV Suspension extrusion->luv fluidity Membrane Fluidity (Fluorescence Anisotropy) luv->fluidity size_zeta Size & Zeta Potential (DLS) luv->size_zeta

Caption: Experimental workflow for the preparation and biophysical characterization of cholesteryl sulfate-containing liposomes.

signaling_pathway cluster_membrane Cell Membrane with Lipid Raft raft Lipid Raft (Enriched in Cholesterol, Sphingolipids, CholS) receptor Receptor Protein raft->receptor Localization effector Effector Protein raft->effector receptor->effector Activation downstream Downstream Signaling Cascade effector->downstream ligand Ligand ligand->receptor Binding

Caption: Conceptual diagram of a signaling pathway involving a lipid raft modulated by cholesteryl sulfate.

References

Application Notes and Protocols: Cellular Uptake Assays with Cholesteryl Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS) is an abundant metabolite of cholesterol found in human plasma and cell membranes. It plays a significant role in various physiological processes, including cell membrane stabilization, epidermal differentiation, and signal transduction.[1] Emerging evidence suggests its involvement in regulating cellular cholesterol homeostasis.[2] Understanding the dynamics of cellular uptake of cholesteryl sulfate is crucial for elucidating its biological functions and its potential as a therapeutic agent. These application notes provide detailed protocols for conducting cellular uptake assays with cholesteryl sulfate sodium, methods for its quantification, and an overview of the associated signaling pathways.

Data Presentation

The cellular uptake of cholesteryl sulfate can be quantified by measuring the change in total cellular cholesterol levels after treatment. The following table summarizes the observed reduction in cellular cholesterol in various cell lines upon incubation with cholesteryl sulfate.

Cell LineTreatment Concentration (CS)Incubation Time (hours)% Reduction in Cellular CholesterolReference
Huh-7 (Human Liver)25 µM24 - 4820% - 30%[2]
HEK293T (Human Kidney)25 µM24 - 4820% - 30%[2]
HeLa (Human Cervical)25 µM24 - 4820% - 30%[2]

Experimental Protocols

Protocol 1: Quantification of Cellular Cholesteryl Sulfate Uptake using a Fluorescent Assay

This protocol is adapted from commercially available cholesterol uptake assay kits and is suitable for a high-throughput screening format. It relies on the use of a fluorescently-tagged cholesterol analog, which can be competed with by cholesteryl sulfate.

Materials:

  • Adherent cell line of choice (e.g., Huh-7, HEK293T, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (CSS)

  • Fluorescently-tagged cholesterol (e.g., NBD-cholesterol)

  • Phosphate Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation/Emission: ~485/535 nm)

  • Assay Reagent (Lysis buffer compatible with fluorescence measurement)

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in serum-free medium.

    • Prepare working solutions of this compound at various concentrations (e.g., 10 µM, 25 µM, 50 µM) in serum-free medium containing the fluorescently-tagged cholesterol probe.

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add 100 µL of the treatment solutions to the respective wells. Include a control group with only the fluorescent probe.

    • Incubate for a predetermined time (e.g., 4, 12, 24 hours) at 37°C.

  • Measurement:

    • Aspirate the treatment medium from the wells.

    • Wash the cells twice with 100 µL of cold PBS to remove extracellular fluorescent probe.

    • Add 100 µL of Assay Reagent to each well to lyse the cells.

    • Measure the fluorescence intensity using a plate reader at an excitation of ~485 nm and an emission of ~535 nm.

Protocol 2: Visualization of Cellular Cholesterol Distribution using Filipin (B1216100) Staining

This protocol allows for the qualitative assessment of changes in intracellular cholesterol distribution following treatment with cholesteryl sulfate.

Materials:

  • Cells cultured on poly-D-lysine-coated coverslips

  • This compound

  • 4% Paraformaldehyde in PBS

  • Filipin solution (50 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on poly-D-lysine-coated coverslips in a 24-well plate at a density of 5 x 10^4 cells/well.[2]

    • Allow cells to adhere overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 50 µM) for 24 hours.[2]

  • Fixation and Staining:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[2]

    • Wash the cells three times with PBS.

    • Incubate the cells with 50 µg/mL filipin solution in PBS for 1 hour at room temperature, protected from light.[2]

  • Imaging:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips on microscope slides.

    • Visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter set.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement plate_cells Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) plate_cells->overnight_incubation add_treatment Add treatment to cells overnight_incubation->add_treatment prepare_css Prepare Cholesteryl Sulfate Sodium solutions prepare_css->add_treatment incubation Incubate for desired time (e.g., 24h) add_treatment->incubation wash_cells Wash cells with PBS incubation->wash_cells lyse_cells Lyse cells with Assay Reagent wash_cells->lyse_cells read_fluorescence Read fluorescence (Ex/Em: 485/535 nm) lyse_cells->read_fluorescence end end read_fluorescence->end Data Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSS_ext Cholesteryl Sulfate (Extracellular) CSS_int Cholesteryl Sulfate (Intracellular) CSS_ext->CSS_int Uptake PKC Protein Kinase C (PKC) CSS_int->PKC Activates PI3K PI3K PKC->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Cellular Responses (e.g., Proliferation, Survival) Akt->Downstream

References

Application Notes: Cholesteryl Sulfate Sodium in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS) is a naturally occurring, sulfated derivative of cholesterol found in various human tissues and plasma.[1] Far from being merely an inert metabolite, CS is now recognized as a critical regulatory molecule involved in a multitude of physiological processes. It is an integral component of cell membranes, where it plays a stabilizing role and influences membrane fluidity and organization.[1][2][3] Its unique amphipathic nature, combining the hydrophobic sterol backbone with a charged sulfate headgroup, allows it to directly interact with and modulate the function of various proteins. This makes cholesteryl sulfate sodium, its salt form, an invaluable tool for investigating lipid-protein interactions, probing signaling pathways, and understanding disease mechanisms.

These application notes provide an overview of the key applications of cholesteryl sulfate in research, summarize quantitative data from seminal studies, and offer detailed protocols for investigating its interaction with proteins.

Key Applications in Lipid-Protein Interaction Research

Cholesteryl sulfate is utilized to investigate a diverse range of biological systems where lipid-protein interactions are paramount.

  • Signal Transduction: CS is a known modulator of critical signaling pathways. A primary example is its role in the immune system, where it inhibits T-cell receptor (TCR) signaling by displacing cholesterol from the TCRβ subunit, disrupting receptor clustering and subsequent downstream activation steps like ITAM phosphorylation.[4][5][6] This makes CS a key molecule for studying the membrane microenvironment's influence on immune cell activation.[5]

  • Skin Barrier Function: In dermatology and skin biology, CS is essential for regulating keratinocyte differentiation and maintaining the epidermal barrier.[7][8][9] It induces the expression of key barrier proteins, such as filaggrin, by increasing the expression of the nuclear receptor RORα.[10] The balance between cholesterol sulfation and desulfation is critical for proper skin desquamation.[7][8]

  • Steroidogenesis: CS can influence the production of steroid hormones. Studies have shown that it reduces the level of Steroidogenic Acute Regulatory (StAR) protein in adrenocortical cells, thereby decreasing pregnenolone (B344588) production.[11][12] This highlights its role in the complex regulation of cholesterol transport and hormone synthesis.[11][12][13]

  • Hemostasis and Thrombosis: CS is involved in blood coagulation and platelet function. It supports platelet adhesion in a specific, concentration-dependent manner, which may contribute to the prothrombotic potential of atherosclerotic lesions.[14][15][16] Furthermore, it acts as an allosteric inhibitor of serine proteases involved in the clotting cascade, such as thrombin.[1][17]

  • Enzyme Regulation: The charged sulfate group allows CS to interact with and modulate various enzymes. It is a known inhibitor of several serine proteases[7] and can regulate the activity of protein kinase C isoforms and phosphatidylinositol 3-kinase.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of cholesteryl sulfate on various proteins and cellular processes.

Protein/System AffectedParameter MeasuredCholesteryl Sulfate ConcentrationObserved EffectReference
Human Thrombin IC₅₀ (Inhibitory Concentration)140.8 ± 21.8 µMInhibition of thrombin activity[17]
Human Thrombin KD (Apparent Dissociation Constant)180.9 ± 18.9 µMBinding affinity measured by fluorescence[17]
Adrenocortical H295R Cells StAR Protein Level50 µg/mLSignificant decrease in StAR protein[11][12]
Adrenocortical H295R Cells Pregnenolone Production>50 µg/mLSignificant decrease in steroid production[11][12]
Platelet Adhesion Inhibition of Adhesion50 µg/mLAlmost complete inhibition of platelet adhesion to a CS-coated surface[15]
T-Cells (Jurkat) IL-2 Release (Activation)100 µMSignificant, dose-dependent reduction in IL-2 release[6]
Various Cell Lines (e.g., Huh-7) Intracellular Cholesterol25 µM20% to 30% reduction after 24-48 hours[18]

Signaling and Interaction Pathway Diagrams

The following diagrams illustrate key pathways and workflows involving cholesteryl sulfate.

TCR_Signaling_Inhibition cluster_normal Normal T-Cell Activation cluster_inhibition Inhibition by Cholesteryl Sulfate Antigen Antigen-MHC TCR TCR Complex Antigen->TCR Clustering TCR Nanoclustering TCR->Clustering Chol Membrane Cholesterol Chol->Clustering promotes ITAM ITAM Phosphorylation Clustering->ITAM Disruption Disruption of Nanoclusters Signal Downstream Signaling (T-Cell Activation) ITAM->Signal CS Cholesteryl Sulfate (CS) CS->Disruption displaces cholesterol, disrupts TCR multimers Inhibition Inhibition of Phosphorylation Disruption->Inhibition NoSignal Blocked Signaling (Immunosuppression) Inhibition->NoSignal

Caption: Cholesteryl sulfate inhibits T-cell receptor (TCR) signaling by displacing cholesterol.

Epidermal_Differentiation CS Cholesteryl Sulfate (CS) RORa_exp Increased RORα Expression CS->RORa_exp induces Profilaggrin_promoter Profilaggrin Gene Promoter Activity RORa_exp->Profilaggrin_promoter increases Profilaggrin_exp Increased Profilaggrin Expression Profilaggrin_promoter->Profilaggrin_exp Barrier Enhanced Skin Barrier Function Profilaggrin_exp->Barrier contributes to SPR_Workflow start Start prep_chip 1. Prepare Sensor Chip (e.g., Streptavidin-coated) start->prep_chip prep_cs 2. Immobilize Biotinylated Cholesteryl Sulfate prep_chip->prep_cs prep_protein 3. Prepare Protein Analyte (Serial Dilutions) prep_cs->prep_protein run 4. Perform SPR Run prep_protein->run association 5. Association Phase (Inject Protein) run->association dissociation 6. Dissociation Phase (Buffer Flow) association->dissociation regeneration 7. Regeneration (If necessary) dissociation->regeneration analysis 8. Data Analysis regeneration->analysis kinetics Determine ka, kd, KD analysis->kinetics end End kinetics->end

References

Application Note: Simultaneous Quantification of Steroid Sulfates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Steroid sulfates are a class of endogenous compounds that play crucial roles in numerous physiological and pathological processes.[1][2] They are generally considered biologically inactive transport forms of their corresponding free steroids.[2][3][4] The enzyme steroid sulfatase (STS) can hydrolyze steroid sulfates back to their active forms, making the quantification of these sulfated counterparts essential for understanding steroid homeostasis and the pathophysiology of various diseases, including hormone-dependent cancers and endocrine disorders.[1][5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the simultaneous quantification of multiple steroid sulfates in biological matrices.[7][8][9] This technique offers significant advantages over traditional methods like immunoassays, which can suffer from cross-reactivity, and gas chromatography-mass spectrometry (GC-MS), which requires complex derivatization and hydrolysis steps that can introduce inaccuracies.[7][10] LC-MS/MS provides high sensitivity, specificity, and the ability to analyze intact steroid sulfates, enabling a comprehensive profiling of the sulfated steroidome.[9]

This application note provides a detailed protocol for the simultaneous quantification of a panel of steroid sulfates in human serum or plasma using LC-MS/MS.

Principle

The method involves the extraction of steroid sulfates from a biological sample, followed by separation using reversed-phase liquid chromatography. The separated analytes are then ionized using electrospray ionization (ESI) in negative mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the target analytes to that of their corresponding stable isotope-labeled internal standards.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium hydroxide.

  • Standards: Analytical standards of the steroid sulfates of interest (e.g., Dehydroepiandrosterone sulfate (B86663) (DHEAS), Estrone sulfate (E1S), Pregnenolone sulfate (PREGS), Testosterone sulfate, etc.) and their corresponding stable isotope-labeled internal standards.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode).[7][8]

2. Sample Preparation

This protocol is optimized for human serum or plasma.

  • Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of acetonitrile containing the internal standards. Vortex for 30 seconds to precipitate proteins.[11]

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 5 minutes.[11]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[7]

    • Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of hexane (B92381) to remove non-polar interferences.[7]

    • Elution: Elute the steroid sulfates with 4 mL of methanol.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile).[12]

3. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[9]

    • Mobile Phase A: Water with 0.1% formic acid or a specified buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A representative gradient is as follows:

      • 0-2 min: 60% B

      • 2-14 min: 60% to 100% B

      • 14-15 min: 100% B

      • 15-16 min: 60% B

      • 16-21 min: 60% B[11]

    • Flow Rate: 0.3 mL/min.[11]

    • Column Temperature: 40-45°C.[11][12]

    • Injection Volume: 10-20 µL.[7][11]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7][9]

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 kV.[13]

      • Source Temperature: 150°C.[13]

      • Desolvation Temperature: 350-500°C.[7][13]

      • Sheath Gas Flow: 50 arbitrary units.[7]

      • Auxiliary Gas Flow: 20 arbitrary units.[7]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the deprotonated molecule [M-H]⁻, and the product ions are typically HSO₄⁻ (m/z 97) or SO₃⁻ (m/z 80).[14] Specific MRM transitions and collision energies need to be optimized for each analyte.

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the steroid sulfate standards and a fixed concentration of the internal standards into a surrogate matrix (e.g., stripped serum).

  • Quantification: The concentration of each steroid sulfate in the samples is determined by interpolating the peak area ratio of the analyte to its internal standard against the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the simultaneous quantification of steroid sulfates, compiled from various sources.

Steroid SulfateLinearity (R²)LOQ (ng/mL)Recovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (RE%)
DHEAS>0.991 - 8085.5 - 111.6<10<10<10
Pregnenolone Sulfate>0.991 - 8085.5 - 111.6<10<10<10
Androsterone Sulfate>0.991 - 8085.5 - 111.6<10<10<10
Testosterone Sulfate>0.991 - 8085.5 - 111.6<10<10<10
Estrone Sulfate>0.990.08 - 1~95<5<10<10
17-OH-Pregnenolone Sulfate>0.991 - 8085.5 - 111.6<10<10<10

Data compiled from references[7] and[9]. The exact values can vary depending on the specific instrumentation and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Serum/Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI-, MRM) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Results Results Quantification->Results

Caption: Experimental workflow for LC-MS/MS analysis of steroid sulfates.

sulfatase_pathway cluster_transport Cellular Uptake cluster_intracellular Intracellular Conversion cluster_signaling Estrogenic Signaling E1S_circ Circulating Estrone Sulfate (E1S) OATP OATP Transporter E1S_circ->OATP DHEAS_circ Circulating DHEAS DHEAS_circ->OATP E1S_intra Estrone Sulfate (E1S) OATP->E1S_intra DHEAS_intra DHEAS OATP->DHEAS_intra E1 Estrone (E1) E1S_intra->E1 Hydrolysis E2 Estradiol (E2) E1->E2 ER Estrogen Receptor (ER) E2->ER DHEA DHEA DHEAS_intra->DHEA Hydrolysis Androstenediol Androstenediol DHEA->Androstenediol STS Steroid Sulfatase (STS) STS->E1S_intra STS->DHEAS_intra HSD17B 17β-HSD HSD17B->E1 HSD3B 3β-HSD HSD3B->DHEA Gene Gene Expression ER->Gene

References

Troubleshooting & Optimization

Improving the solubility of cholesteryl sulfate sodium in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of cholesteryl sulfate (B86663) sodium in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data.

Frequently Asked Questions (FAQs)

Q1: Is cholesteryl sulfate sodium soluble in water?

A1: Yes, this compound is generally considered soluble in water due to the presence of the hydrophilic sulfate sodium salt group.[1][2] However, its amphipathic nature, stemming from the large hydrophobic cholesterol backbone, can lead to challenges in achieving high concentrations in purely aqueous solutions and may result in the formation of micelles or precipitation under certain conditions.

Q2: What is the typical appearance of a this compound solution?

A2: A properly prepared and fully solubilized solution of this compound in an appropriate solvent system should be a clear, colorless liquid, free of any visible particulates or cloudiness. The presence of any haziness, opalescence, or precipitate indicates incomplete dissolution or that the solubility limit has been exceeded.

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect the solubility of this compound, including:

  • pH: The pH of the aqueous solution can influence the charge state of the sulfate group and potentially impact solubility.

  • Temperature: Temperature can affect the energy required to dissolve the compound and the stability of the resulting solution.

  • Ionic Strength: The presence and concentration of other salts in the buffer can impact solubility.

  • Presence of Co-solvents and Excipients: The addition of organic co-solvents, surfactants, or cyclodextrins can significantly enhance solubility.

Q4: Can I sonicate a solution to improve the solubility of this compound?

A4: Yes, sonication is a recommended technique to aid in the dissolution of this compound.[3][4] It provides the necessary energy to break down powder agglomerates and facilitate the interaction between the solute and the solvent. For compounds like cholesteryl derivatives, sonication, sometimes combined with gentle heating, can be particularly effective.[5][6][7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution is cloudy or contains visible precipitate after initial mixing. 1. Incomplete dissolution. 2. Exceeded solubility limit in the current solvent system. 3. Low-quality or impure this compound.1. Apply sonication, possibly with gentle warming, to the solution.[3][5][7][8] 2. Add a solubilizing agent such as a co-solvent (e.g., DMSO), a surfactant (e.g., Tween® 20), or a cyclodextrin (B1172386) (e.g., HP-β-CD). 3. Ensure you are using a high-purity grade of this compound.
Precipitate forms over time in a previously clear solution. 1. Temperature fluctuations affecting solubility. 2. Change in pH of the solution (e.g., due to absorption of atmospheric CO2). 3. Evaporation of a volatile co-solvent, increasing the concentration of this compound beyond its solubility limit.1. Store the solution at a constant, controlled temperature. 2. Ensure the solution is adequately buffered.[5] 3. Store solutions in tightly sealed containers to prevent solvent evaporation.
A thin film or black particles appear after sonication. 1. The compound may be coming out of solution and coating the container. 2. Potential degradation of the compound due to excessive heat from prolonged, high-intensity sonication.1. Ensure the powder is fully wetted and suspended before sonication.[5] 2. Use pulsed sonication to avoid overheating the solution. Allow the solution to cool between pulses.[7]

Quantitative Solubility Data

The aqueous solubility of this compound can be significantly enhanced by the use of co-solvents, surfactants, and cyclodextrins. The following tables summarize available quantitative data.

Table 1: Solubility in Organic Co-solvents

SolventApproximate Solubility (mg/mL)Reference
Dimethylformamide (DMF)20[1]
Dimethyl sulfoxide (B87167) (DMSO)10[1]
Dimethyl sulfoxide (DMSO)4.89[2][3][4]

Note: Variations in reported solubility can be attributed to differences in experimental conditions and purity of the compound.

Table 2: Solubility in Aqueous Formulations with Enhancers

FormulationAchieved Concentration (mg/mL)Reference
2% DMSO, 50% PEG300, 5% Tween®-80, 43% Saline2.5[2][3][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1[9]

Experimental Protocols

Below are detailed protocols for enhancing the aqueous solubility of this compound.

Protocol 1: Basic Aqueous Solution Preparation with Sonication

This protocol is suitable for preparing low-concentration aqueous solutions.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dispersion: Add the powder to the desired volume of aqueous buffer (e.g., PBS, Tris).

  • Vortexing: Vortex the suspension to ensure the powder is fully wetted.

  • Sonication: Place the vessel in a bath sonicator or use a probe sonicator. Sonicate in pulses to avoid excessive heating until the solution becomes clear.

  • Visual Inspection: Visually inspect the solution for any remaining particulate matter. A clear solution indicates complete dissolution.

Protocol 2: Co-solvent Method using DMSO

This method is effective for achieving higher concentrations by first dissolving the compound in a small amount of an organic co-solvent.

Methodology:

  • Prepare Stock Solution: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Sonication or gentle warming may be required.[1]

  • Dilution: While vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Final Concentration of DMSO: Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, ideally below 1% for most cell-based assays, to avoid solvent-induced artifacts.

Protocol 3: Micellar Solubilization using Surfactants (e.g., Tween® 20)

This protocol utilizes the formation of micelles to encapsulate and solubilize the hydrophobic cholesterol backbone.

Methodology:

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., Tween® 20) in the desired aqueous buffer at a concentration above its critical micelle concentration (CMC).

  • Add Compound: Add the this compound powder directly to the surfactant solution.

  • Mixing and Sonication: Vortex the mixture thoroughly and then sonicate until the solution becomes clear. The surfactant micelles will encapsulate the this compound, facilitating its dissolution.

Protocol 4: Inclusion Complexation with Cyclodextrins (e.g., HP-β-CD)

This method involves the formation of an inclusion complex where the hydrophobic cholesterol moiety is encapsulated within the cyclodextrin cavity.

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve the hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to the target concentration.

  • Add Compound: Add the this compound powder to the cyclodextrin solution.

  • Incubation and Agitation: Incubate the mixture, preferably with continuous stirring or shaking, to facilitate the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.

  • Sonication (Optional): If dissolution is slow, brief sonication can be applied.

Diagrams

experimental_workflow cluster_methods Solubilization Methods start Start: Cholesteryl Sulfate Sodium Powder cosolvent Organic Co-solvent (e.g., DMSO) start->cosolvent method1 Protocol 1: Direct Dissolution start->method1 method3 Protocol 3: Micellar Solubilization start->method3 method4 Protocol 4: Inclusion Complexation start->method4 aqueous_buffer Aqueous Buffer (e.g., PBS, Tris) aqueous_buffer->method1 method2 Protocol 2: Co-solvent aqueous_buffer->method2 stock_solution Concentrated Stock Solution cosolvent->stock_solution surfactant Surfactant Solution (>CMC) surfactant->method3 cyclodextrin Cyclodextrin Solution (e.g., HP-β-CD) cyclodextrin->method4 agitation Vortexing & Sonication method1->agitation final_solution Clear Aqueous Solution of Cholesteryl Sulfate Sodium method2->final_solution method3->agitation method4->agitation agitation->final_solution agitation->final_solution agitation->final_solution stock_solution->method2

Caption: Experimental workflow for solubilizing this compound.

logical_relationship cluster_problem Problem cluster_solutions Solubilization Strategies cluster_mechanism Mechanism of Action insoluble This compound (Poor Aqueous Solubility) cosolvency Co-solvency (e.g., DMSO) insoluble->cosolvency micelles Micellar Solubilization (e.g., Tween® 20) insoluble->micelles complexation Inclusion Complexation (e.g., HP-β-CD) insoluble->complexation cosolvency_mech Increases polarity of the bulk solvent cosolvency->cosolvency_mech micelles_mech Hydrophobic core encapsulates cholesterol backbone micelles->micelles_mech complexation_mech Hydrophobic cavity encapsulates cholesterol backbone complexation->complexation_mech

Caption: Strategies to enhance this compound solubility.

References

Cholesteryl sulfate sodium stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl sulfate (B86663) sodium.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid cholesteryl sulfate sodium?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2][3][4] Some suppliers suggest storage at -4°C or in the range of 0-8°C for shorter periods.[5][6] It is crucial to keep the container tightly closed in a dry and well-ventilated area.[5]

Q2: How should I store solutions of this compound?

Stock solutions of this compound, for instance in DMSO, should be stored at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1] To ensure stability, it is recommended to store solutions under an inert gas like nitrogen and away from moisture.[7] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1][7]

Q3: What is the expected shelf life of this compound?

When stored as a solid at -20°C, this compound is stable for at least four years.[2][8] One supplier indicates a shelf life of up to three years for the powder at -20°C.[1] For solutions, the stability is shorter, with recommendations to use them within one to six months when stored at -80°C.[1][7]

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[1][7] It is important to ensure the compound is fully dissolved to get accurate concentrations for your experiments. Always visually inspect the solution for clarity before use.

Q5: What are the known incompatibilities of this compound?

This compound should not be stored or mixed with strong oxidizing agents.[5][9]

Q6: What are the hazardous decomposition products of this compound?

Under fire conditions, this compound can decompose to produce hazardous products such as carbon oxides and sulfur oxides.[5][9]

Data Presentation

Table 1: Summary of this compound Stability and Storage Conditions

FormStorage TemperatureRecommended DurationSpecial ConditionsReference(s)
Solid (Powder) -20°C≥ 4 yearsTightly sealed, dry, well-ventilated area[2][8]
-20°C3 yearsTightly sealed, dry, well-ventilated area[1]
-4°CNot specifiedTightly sealed, dry, well-ventilated area[5]
0-8°CNot specifiedTightly sealed[6]
Solution (in DMSO) -80°C1 yearStore under inert gas (e.g., nitrogen), away from moisture[1]
-80°C6 monthsStore under inert gas (e.g., nitrogen), away from moisture[7]
-20°C1 monthStore under inert gas (e.g., nitrogen), away from moisture[1][7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound. It is adapted from established methods for cholesterol analysis and may require optimization for specific equipment and applications.[10][11][12]

1. Objective: To determine the purity of a this compound sample and to detect the presence of potential degradation products.

2. Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade isopropanol (B130326)

  • Reference standard of this compound (if available)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent mixture, such as chloroform:methanol (1:1 v/v), to create a 1 mg/mL stock solution.[4]

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and isopropanol (e.g., 85:15 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm (as cholesterol and its derivatives have weak absorbance at higher wavelengths).[12]

  • Injection Volume: 20 µL

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution onto the column.

  • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (e.g., 20-30 minutes).

  • If a reference standard is available, inject it under the same conditions to determine the retention time of this compound.

6. Data Analysis:

  • Integrate the peak areas in the chromatogram.

  • Calculate the purity of the sample by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.

  • The presence of additional peaks may indicate impurities or degradation products.

Mandatory Visualizations

Signaling Pathways

Cholesteryl sulfate is an important signaling molecule involved in various cellular processes. Below are diagrams illustrating its role in the Protein Kinase C (PKC) and SREBP2 signaling pathways.

PKC_Signaling_Pathway cluster_cytosol Cytosol PKCeta PKCη Differentiation Squamous Cell Differentiation PKCeta->Differentiation promotes CS Cholesteryl Sulfate CS->PKCeta

Cholesteryl sulfate activates the η isoform of Protein Kinase C.

SREBP2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP SREBP2-SCAP Complex S1P_S2P S1P & S2P Proteases SREBP2_SCAP->S1P_S2P translocates to Golgi INSIG INSIG INSIG->SREBP2_SCAP retains in ER nSREBP2 nSREBP2 (active form) S1P_S2P->nSREBP2 cleaves SREBP2 SRE Sterol Response Element (SRE) nSREBP2->SRE translocates to nucleus and binds SRE Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes SRE->Cholesterol_Synthesis_Genes activates transcription CS Cholesteryl Sulfate CS->INSIG promotes binding to SCAP Low_Cholesterol Low Cellular Cholesterol Low_Cholesterol->SREBP2_SCAP releases from INSIG

Cholesteryl sulfate's role in the SREBP2 cholesterol regulation pathway.
Experimental Workflow

Stability_Testing_Workflow start Start: Cholesteryl Sulfate Sodium Sample prep Sample Preparation: - Weigh Sample - Dissolve in Solvent - Dilute to Working Conc. start->prep filter Filter Sample (0.45 µm syringe filter) prep->filter hplc HPLC Analysis: - Inject Sample - Isocratic Elution - UV Detection (205 nm) filter->hplc data Data Acquisition and Processing hplc->data analysis Purity Calculation & Impurity Profiling data->analysis end End: Stability Report analysis->end

Workflow for assessing the stability of this compound via HPLC.

References

Preventing the degradation of cholesteryl sulfate sodium during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cholesteryl Sulfate (B86663) Sodium

Welcome to the technical support center for cholesteryl sulfate sodium. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store solid this compound?

A1: Solid this compound should be stored at -20°C.[1] It is supplied as a crystalline solid and, when stored correctly, is stable for at least four years.[1] It is also recommended to keep the container tightly closed in a dry and well-ventilated place.[2]

Q2: What is the best practice for preparing and storing stock solutions?

A2: Stock solutions can be prepared by dissolving the solid in organic solvents like DMSO or dimethylformamide.[1] To aid dissolution, the solvent should be purged with an inert gas, and sonication or gentle heating can be applied.[1][3] For storage, stock solutions in solvent are stable for up to one year at -80°C and for one month at -20°C.[3] It is recommended to store stock solutions under nitrogen and away from moisture.[4]

Q3: How often should I prepare working solutions for my experiments?

A3: It is strongly recommended that working solutions for both in vitro and in vivo experiments be prepared freshly from the stock solution and used on the same day to ensure reliability and prevent degradation.[3][4]

Q4: What are the primary signs of degradation in my sample?

A4: Visual signs of degradation in the solid form can include a change from its typical white, crystalline appearance.[2] In solutions, degradation may manifest as precipitation, phase separation, or discoloration.[4] Experimentally, degradation can lead to inconsistent or unexpected results, such as a loss of biological activity (e.g., its ability to stabilize membranes or regulate protein kinases).[5]

Q5: What chemical reactions can cause this compound to degrade?

A5: The primary degradation pathways are hydrolysis and oxidation. Hydrolysis, catalyzed by acidic conditions or enzymes like steroid sulfatase, cleaves the sulfate group to yield cholesterol.[6] Oxidation, which can be initiated by strong oxidizing agents, light, or air, can modify the cholesterol ring structure to form various oxysterols.[2][7][8]

Q6: How can I verify the purity of my this compound if I suspect degradation?

A6: Several analytical methods can be used to assess purity. Thin-Layer Chromatography (TLC) is a straightforward method to check for impurities. For more detailed and quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[9][10] A specific and accurate method for quantifying cholesteryl sulfate is isotope dilution-mass spectrometry.[9]

Troubleshooting Guide

Issue 1: Precipitation or phase separation observed in a stock solution.

  • Possible Cause: The concentration may be too high for the solvent, or the solution may have been stored improperly, leading to decreased solubility or degradation. The solubility in DMSO is approximately 10 mg/mL and in dimethylformamide is approximately 20 mg/mL.[1]

  • Solution:

    • Gently warm the solution and/or use sonication to attempt redissolving the precipitate.[3]

    • If the precipitate does not redissolve, it may indicate degradation. Prepare a fresh stock solution, ensuring the concentration does not exceed the solvent's capacity.

    • Always store stock solutions at -80°C for long-term stability and ensure the container is tightly sealed to prevent moisture absorption.[3][4]

Issue 2: Inconsistent or irreproducible experimental results.

  • Possible Cause: This is a common indicator of compound degradation. The working solution may have been prepared in advance and allowed to degrade, or the stock solution itself may be compromised.

  • Solution:

    • Always prepare working solutions fresh for each experiment.[4]

    • Verify the integrity of your stock solution. If it is old or has been stored at -20°C for over a month, prepare a new stock solution from the solid powder.[4]

    • Perform a quality control check on your solid material using a recommended analytical method (see Protocol 2: Quality Control via TLC).

Issue 3: The compound fails to dissolve completely during stock solution preparation.

  • Possible Cause: The compound may require assistance to fully dissolve, or the solvent quality may be poor.

  • Solution:

    • Use sonication to aid dissolution.[3]

    • Ensure you are using high-purity, anhydrous grade solvents (e.g., DMSO).

    • When preparing complex formulations, add solvents sequentially, ensuring the solution is clear before adding the next solvent.[3]

Data Summary

Table 1: Storage and Stability of this compound

FormSolventStorage TemperatureStability PeriodKey Recommendations
Solid (Powder) N/A-20°C≥ 4 years[1]Keep container tightly sealed and in a dry, well-ventilated area.[2]
Stock Solution DMSO / DMF-80°CUp to 1 year[3][4]Store under an inert gas (e.g., nitrogen) and away from moisture.[1][4]
Stock Solution DMSO / DMF-20°CUp to 1 month[4]Use for short-term storage only.
Working Solution VariesN/ANot RecommendedPrepare fresh and use immediately. [3][4]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)

  • Pre-analysis: Calculate the required mass of this compound (Molecular Weight: 488.7 g/mol ) for your desired volume and concentration.[3]

  • Weighing: Accurately weigh the solid compound in a sterile microcentrifuge tube. Perform this in a controlled environment to minimize exposure to air and moisture.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the tube.[1]

  • Dissolution: Vortex the tube thoroughly. If necessary, place the tube in a sonicator bath for 5-10 minutes or until the solid is completely dissolved.[3] Gentle heating can also be applied if needed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each vial with an inert gas like nitrogen or argon to displace oxygen.[4]

  • Final Storage: Tightly seal the vials and store them at -80°C for long-term use.[3]

Protocol 2: Quality Control via Thin-Layer Chromatography (TLC)

  • Sample Preparation: Prepare a ~1 mg/mL solution of your this compound in a suitable solvent (e.g., chloroform/methanol mixture).

  • TLC Plate: Use a silica (B1680970) gel TLC plate.

  • Spotting: Carefully spot a small amount of your sample solution onto the TLC plate baseline. If available, spot a reference standard of known purity alongside your sample.

  • Developing: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., a mixture of chloroform, methanol, and water). Allow the solvent front to travel up the plate.

  • Visualization: After development, remove the plate and let it dry. Visualize the spots using a suitable method, such as staining with phosphomolybdic acid solution followed by gentle heating.

  • Analysis: A pure sample of this compound should appear as a single, distinct spot. The presence of additional spots, particularly a spot corresponding to cholesterol, indicates degradation (hydrolysis). An assay purity of ≥95% or ≥98% is typical for commercial products.[1]

Visual Guides

G cluster_storage Compound Handling & Solution Preparation Receive Receive Solid Cholesteryl Sulfate StoreSolid Store Solid at -20°C in a dry, sealed container Receive->StoreSolid Long-term Storage Weigh Weigh Compound (minimize air/moisture exposure) StoreSolid->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO). Use sonication if needed. Weigh->Dissolve StoreStock Store Stock Solution at -80°C (aliquot, purge with N2) Dissolve->StoreStock Stock Solution (up to 1 year) PrepWork Prepare Working Solution (Dilute from stock) StoreStock->PrepWork Use Use Immediately in Experiment PrepWork->Use Discard Discard Unused Working Solution Use->Discard

Caption: Workflow for handling this compound.

G cluster_troubleshooting Troubleshooting Degradation Issues Start Inconsistent Experimental Results? CheckWorking Was the working solution prepared fresh today? Start->CheckWorking CheckStock Is the stock solution >1 month old (at -20°C) or >1 year old (at -80°C)? CheckWorking->CheckStock Yes UseFresh Always prepare working solutions immediately before use. CheckWorking->UseFresh No PrepNewWork Root Cause Unlikely Degradation. Investigate other variables. CheckStock->PrepNewWork No PrepNewStock Prepare a fresh stock solution from solid material. CheckStock->PrepNewStock Yes Retest Retest Experiment PrepNewStock->Retest QC Perform Quality Control (e.g., TLC) on solid material. PrepNewStock->QC If issues persist UseFresh->Retest

Caption: Logic diagram for troubleshooting experimental issues.

G cluster_pathway Potential Degradation Pathways CS This compound (Stable) Cholesterol Cholesterol CS->Cholesterol Oxysterols Oxidized Products (Oxysterols) CS->Oxysterols Degraded Degraded / Inactive Products Cholesterol->Degraded Oxysterols->Degraded Catalyst1 Hydrolysis (e.g., low pH, enzymes) Catalyst1->CS Catalyst2 Oxidation (e.g., air, light, oxidizing agents) Catalyst2->CS

Caption: Simplified chemical degradation pathways.

References

Technical Support Center: Optimizing Cholesteryl Sulfate Sodium for Cultured Cell Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of cholesteryl sulfate (B86663) sodium (SCS) in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is cholesteryl sulfate sodium (SCS) and what is its role in cell culture?

This compound is the sodium salt of cholesteryl sulfate (CS), a naturally occurring derivative of cholesterol found in human plasma and cell membranes.[1] In cell culture, it is used to study its various biological roles, which include stabilizing cell membranes, regulating signaling pathways, and influencing cellular processes like differentiation and proliferation.[2][3]

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. For cell culture applications, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[4][5][6]

Q3: What is a typical working concentration for treating cultured cells with SCS?

The optimal concentration of SCS is cell-type dependent and should be determined empirically through a dose-response experiment. However, based on published studies, a common starting range is between 10 µM and 100 µM. For example, a concentration of 25 µM was found to be non-toxic across several cell lines, while concentrations around 10 µM have shown protective effects in pancreatic β-cells.[7]

Q4: Can this compound interfere with cell viability assays?

Yes, caution is advised when using tetrazolium-based viability assays like the MTT assay. Cholesterol and its derivatives can interfere with the assay by enhancing the exocytosis of formazan (B1609692) granules, which can lead to an underestimation of cell viability.[4] It is recommended to use an alternative cytotoxicity assay, such as the Lactate (B86563) Dehydrogenase (LDH) assay, or to include appropriate controls to account for this potential interference.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in media The concentration of SCS in the final culture medium exceeds its solubility limit.- Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent-induced precipitation.- Pre-warm the cell culture medium to 37°C before adding the SCS stock solution.- Add the stock solution dropwise while gently swirling the medium to facilitate rapid and uniform mixing.[8][9]- If precipitation persists, consider preparing a lower concentration stock solution or reducing the final working concentration.
Inconsistent or unexpected experimental results - Degradation of SCS stock solution: Repeated freeze-thaw cycles can degrade the compound.- Interaction with media components: Components in the serum or basal media may interact with SCS.- Cellular response variability: Different cell lines or even the same cell line at different passages can respond differently.- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.- When possible, use a serum-free or defined medium to reduce variability from lot-to-lot differences in serum.- Always perform a dose-response curve for each new cell line or experimental setup to determine the optimal concentration.
Apparent cytotoxicity at expected non-toxic concentrations - Interference with viability assay: As mentioned in the FAQs, SCS can interfere with MTT assays.[4]- Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Use an alternative cytotoxicity assay like the LDH assay, which measures membrane integrity.[10]- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (usually <0.5% for DMSO).
No observable effect at the tested concentrations - Suboptimal concentration: The concentration used may be too low to elicit a response in your specific cell type.- Short incubation time: The duration of the treatment may not be sufficient to observe a biological effect.- Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment to determine the optimal treatment duration.

Data on this compound Concentration in Cell Culture

The following table summarizes concentrations of this compound used in various cultured cell lines and the observed effects. This information can be used as a starting point for designing your experiments.

Cell Type Concentration Range Observed Effect Reference
Human Erythrocytes10 µMProtection against osmotic lysis[11]
Human Erythrocytes40 - 80 µMIncreased cell fragility[11]
T-cells (5C.C7)100 µMInhibition of TCR signaling[1]
Pancreatic β-cells (INS-1)10 µMAlleviation of STZ-induced cell death[7]
Various Cell Lines (e.g., Huh-7)25 µMNo discernible toxicity, reduction in cellular cholesterol[1]
Human KeratinocytesNot specifiedActivation of PKCη, promoting differentiation[5]
A549, HLMVE, HCAENot specifiedInterference with MTT assay[4]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 488.70 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh out 4.89 mg of this compound powder.

  • Add 1 mL of sterile DMSO to the powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[6]

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[2]

Cytotoxicity Assessment using the LDH Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound using a Lactate Dehydrogenase (LDH) assay.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., lysis buffer provided in the kit).

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of SCS or controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Following incubation, measure the amount of LDH released into the culture medium according to the manufacturer's protocol for the LDH assay kit.[10][12]

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

G prep Prepare 10 mM SCS Stock in DMSO treat Treat Cells with Varying SCS Concentrations prep->treat seed Seed Cells in Multi-well Plate seed->treat incubate Incubate for Desired Duration treat->incubate assay Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) incubate->assay analyze Analyze and Interpret Data assay->analyze

Caption: General experimental workflow for treating cultured cells with SCS.
Cholesteryl Sulfate Regulation of SREBP2 Signaling Pathway

SREBP2_Pathway SCS Cholesteryl Sulfate Sodium (SCS) HMGCR HMG-CoA Reductase SCS->HMGCR Promotes SREBP2_SCAP SREBP2-SCAP Complex SCS->SREBP2_SCAP Inhibits processing Ubiquitination Ubiquitination & Proteasomal Degradation HMGCR->Ubiquitination Chol_Synth Cholesterol Synthesis Ubiquitination->Chol_Synth Inhibits Golgi Golgi Apparatus SREBP2_SCAP->Golgi Translocation SREBP2_cleavage SREBP2 Cleavage Golgi->SREBP2_cleavage nSREBP2 Nuclear SREBP2 SREBP2_cleavage->nSREBP2 nSREBP2->Chol_Synth Activates Chol_Uptake Cholesterol Uptake Genes (e.g., LDLR) nSREBP2->Chol_Uptake Activates TCR_Signaling SCS Cholesteryl Sulfate Sodium (SCS) TCRb TCRβ Subunit SCS->TCRb Displaces Cholesterol TCR_multimers TCR Multimers SCS->TCR_multimers Disrupts Cholesterol Cholesterol Cholesterol->TCRb Binds to TCRb->TCR_multimers Promotes CD3_phos CD3 ITAM Phosphorylation TCR_multimers->CD3_phos Initiates Downstream Downstream T-Cell Activation CD3_phos->Downstream

References

Best practices for handling and storing cholesteryl sulfate sodium powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices for handling, storing, and using cholesteryl sulfate (B86663) sodium powder to ensure experimental success and maintain product integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for cholesteryl sulfate sodium powder?

For optimal stability, this compound powder should be stored at -20°C.[1][2][3] Some suppliers also recommend storage in a freezer.[4] When stored correctly at -20°C, the powder is stable for at least four years.[1]

Q2: How should I handle this compound powder upon receiving it?

While this compound is not classified as a hazardous substance, it is recommended to follow standard laboratory safety protocols.[5] Handle the powder in a well-ventilated area and avoid inhaling dust.[2] It is also advised to wear personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3][6]

Q3: What are the appropriate solvents for dissolving this compound powder?

This compound is soluble in several organic solvents.[1] It can also be dissolved in a chloroform-methanol (1:1) mixture to yield a clear, colorless solution at 10 mg/ml.[3] Due to the presence of the sodium ion, it is also considered soluble in water.[7]

Q4: My this compound powder won't dissolve completely. What should I do?

If you encounter solubility issues, particularly in DMSO, sonication is recommended to aid dissolution.[8][9] For in vivo formulations, gentle heating can also be used to help dissolve the compound.[10] Ensure that the solvent is of high purity and has been purged with an inert gas, as this can impact solubility.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Improper storage leading to degradation.Verify that the powder has been consistently stored at -20°C in a tightly sealed container.
Inaccurate solution concentration.Re-prepare the solution, ensuring the powder is fully dissolved. Use sonication if necessary.
Precipitation in prepared stock solution Solvent saturation or temperature fluctuations.Try gently warming the solution. For long-term storage of solutions, it is recommended to store them at -80°C.[9][10]
Powder appears discolored or clumpy Moisture absorption.Store the powder in a desiccator to prevent moisture absorption. Ensure the container is tightly sealed.

Quantitative Data Summary

Storage Conditions and Stability

Form Storage Temperature Stability
Crystalline Solid-20°C≥ 4 years[1]
In Solvent (DMSO)-80°C1 year[9]
In Solvent (DMSO)-20°C1 month (stored under nitrogen)[10]

Solubility Data

Solvent Solubility
Dimethylformamide (DMF)~20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL[1]
Chloroform:Methanol (1:1)10 mg/mL[3]
2% DMSO + 50% PEG300 + 5% Tween-80 + 43% Saline2.5 mg/mL[8][9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO or DMF).

  • Purge the solution with an inert gas (e.g., nitrogen or argon).[1]

  • Vortex or sonicate the mixture until the powder is completely dissolved.[8][9]

  • Store the stock solution at -20°C for short-term use or -80°C for long-term storage.[9][10]

Protocol 2: Preparation of an In Vivo Formulation

This protocol is for preparing a 1 mL working solution.

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 10 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to bring the final volume to 1 mL.[10]

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.[10]

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation weigh Weigh Powder add_solvent Add Organic Solvent weigh->add_solvent purge Purge with Inert Gas add_solvent->purge dissolve Vortex/Sonicate purge->dissolve store Store at -20°C or -80°C dissolve->store

Caption: Workflow for preparing a stock solution.

in_vivo_workflow cluster_invivo In Vivo Formulation Workflow start Start with 10 mg/mL DMSO Stock add_peg Add PEG300 start->add_peg mix1 Mix add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix add_tween->mix2 add_saline Add Saline mix2->add_saline final_mix Final Mix (Heat/Sonicate if needed) add_saline->final_mix use Use Fresh final_mix->use

Caption: Workflow for in vivo formulation.

References

Technical Support Center: Overcoming Poor Solubility of Cholesteryl Sulfate Sodium In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of cholesteryl sulfate (B86663) sodium's poor solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is cholesteryl sulfate sodium, and what are its primary roles in research?

This compound is the sodium salt of cholesterol sulfate (CS), a naturally occurring derivative of cholesterol found in human plasma and cell membranes.[1][2][3] In research, it is used to study a variety of biological processes. CS is a key component of cell membranes, where it plays a stabilizing role.[2] It is also involved in crucial physiological functions, including keratinocyte differentiation, sperm capacitation, and the regulation of signal transduction pathways.[2][4] Notably, cholesteryl sulfate is a natural ligand for the Retinoic acid-related orphan receptor alpha (RORα), a nuclear receptor that regulates genes involved in metabolism and inflammation.[5][6][7]

Q2: Why is this compound difficult to dissolve in aqueous solutions for in vitro experiments?

Despite the presence of a hydrophilic sulfate group and a sodium ion, the large, hydrophobic cholesterol backbone dominates the molecule's properties, making it poorly soluble in aqueous solutions like cell culture media or buffers.[8] When a concentrated stock solution, typically made in an organic solvent, is diluted into an aqueous medium, the compound can "crash out" or precipitate as the solvent environment changes.[9]

Q3: What solvents are recommended for preparing a stock solution of this compound?

Organic solvents are required to effectively dissolve this compound for a stock solution. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[10] For certain applications, a mixture of chloroform (B151607) and methanol (B129727) can also be used.[11][12] It is critical to start with a high-concentration stock in an appropriate organic solvent before making further dilutions.

Data Presentation: Solubility of this compound

The following table summarizes the reported solubility of this compound in various solvents. This data is essential for preparing concentrated stock solutions.

Solvent/Vehicle SystemConcentration (mg/mL)Molar Equivalent (mM)NotesSource(s)
DMSO~10 mg/mL~20.46 mMPurge with inert gas recommended.[10]
DMSO4.89 mg/mL10.01 mMSonication is recommended to aid dissolution.[1]
Dimethylformamide (DMF)~20 mg/mL~40.92 mMPurge with inert gas recommended.[10]
Chloroform:Methanol (1:1)10 mg/mL20.46 mMYields a clear, colorless solution.[11][12]
2% DMSO + 50% PEG300 + 5% Tween-80 + 43% Saline2.5 mg/mL5.12 mMComplex vehicle, primarily for in vivo use but adaptable.[1]
Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues encountered when preparing working solutions of this compound for in vitro assays.

IssuePotential CauseRecommended Solution
Immediate Precipitation (Cloudiness or crystals form instantly upon dilution)Solvent Shock: The rapid change from an organic solvent to an aqueous environment causes the compound to exceed its solubility limit and "crash out".[9]1. Use Pre-Warmed Media: Always add the stock solution to cell culture media or buffer pre-warmed to 37°C.[9] 2. Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in your final aqueous buffer. 3. Add Dropwise While Vortexing: Add the stock solution slowly to the vortex of the media to ensure rapid and even dispersion.[9]
Delayed Precipitation (Solution is initially clear but becomes cloudy after incubation)Temperature or pH Shift: Changes in the incubator environment (e.g., CO2 affecting pH) can decrease solubility over time.[9] Interaction with Media Components: The compound may interact with salts or proteins in the media, forming insoluble complexes.[9]1. Determine Maximum Soluble Concentration: Perform a solubility test in your specific media to find the highest concentration that remains clear over your experiment's duration. 2. Incorporate a Surfactant: Consider including a low, non-toxic concentration of a surfactant like Tween-80 in your final medium to improve stability.[1]
Inconsistent Results or Low Potency Incomplete Dissolution: The stock solution may not be fully dissolved, leading to an inaccurate concentration. Adsorption to Plastics: The hydrophobic compound may stick to pipette tips or vessel walls.1. Ensure Complete Dissolution of Stock: Use sonication to ensure the powder is fully dissolved in the organic solvent.[1] 2. Use Low-Binding Plastics: If available, use low-adhesion microcentrifuge tubes and pipette tips. 3. Purge with Inert Gas: For long-term storage, purging the stock solution with an inert gas like argon or nitrogen can prevent degradation.[10]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 488.7 g/mol )[1].

  • Weigh the Compound: Accurately weigh out 4.89 mg of this compound powder.

  • Add Solvent: Add the powder to a sterile, appropriate vial. Add 1 mL of high-purity DMSO to the vial.

  • Promote Dissolution: Vortex the solution vigorously. If particulates are still visible, place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1] Gentle warming to 37°C can also aid dissolution.

  • Storage: For long-term storage, aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Purging the headspace of the vial with an inert gas (e.g., argon) is recommended before sealing.[10] Store at -80°C for up to one year.[1]

Protocol 2: Preparation of a Final Working Solution for Cell Culture

This protocol provides a method for diluting the concentrated DMSO stock into an aqueous cell culture medium to a final concentration of 10 µM, while minimizing precipitation.

  • Pre-warm Media: Place a sufficient volume of your complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator until it reaches temperature.[9]

  • Prepare an Intermediate Dilution:

    • Thaw your 10 mM stock solution of this compound.

    • In a sterile tube, add 990 µL of pre-warmed medium.

    • Add 10 µL of the 10 mM stock solution to the medium. This creates a 100 µM intermediate solution. Mix immediately by gentle inversion or pipetting.

  • Prepare the Final Working Solution:

    • To a tube containing 9 mL of pre-warmed medium, add 1 mL of the 100 µM intermediate solution.

    • Alternatively, for smaller volumes, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

    • This results in a final working concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells. Use the solution immediately after preparation.[1]

Visualizing Workflows and Pathways
Experimental Workflow for Solution Preparation

The following diagram illustrates the recommended workflow to minimize precipitation when preparing a final working solution of this compound for in vitro experiments.

G start Start: Cholesteryl Sulfate (Powder) stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) Use Sonication start->stock intermediate Create Intermediate Dilution (e.g., 100 µM in warm medium) stock->intermediate warm_media Pre-warm Aqueous Medium (e.g., Cell Culture Medium) to 37°C warm_media->intermediate final Prepare Final Working Solution (e.g., 10 µM in warm medium) Add dropwise while mixing intermediate->final observe Visually Inspect for Precipitation final->observe proceed Add to Experiment observe->proceed Clear troubleshoot Troubleshoot: - Lower Concentration - Adjust Protocol observe->troubleshoot Precipitate

Workflow for preparing this compound working solutions.
Signaling Pathway: Cholesteryl Sulfate and RORα

Cholesteryl sulfate is an endogenous agonist for the nuclear receptor RORα.[6][13] This pathway is crucial for regulating cholesterol homeostasis and inflammation.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CS Cholesteryl Sulfate (CS) RORa_cyto RORα CS->RORa_cyto Binds & Activates RORa_nuc CS-RORα Complex RORa_cyto->RORa_nuc Translocates NFkB NF-κB RORa_nuc->NFkB Inhibits Transcriptional Activity RORE ROR Response Element (RORE) on DNA RORa_nuc->RORE Binds SREBP2 SREBP-2 Activation RORa_nuc->SREBP2 Suppresses Proteolytic Activation Transcription Target Gene Transcription RORE->Transcription Downstream Downstream Effects: - Regulation of Lipid Metabolism - Attenuation of Inflammation - Cholesterol Homeostasis Transcription->Downstream

Cholesteryl sulfate activates RORα to regulate gene expression.

References

Determining the optimal pH for cholesteryl sulfate sodium stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use and stability of cholesteryl sulfate (B86663) sodium in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of cholesteryl sulfate sodium in aqueous solutions?

Q2: How should I prepare a stock solution of this compound?

A: this compound is soluble in organic solvents such as DMSO. For preparation of a stock solution, it is recommended to dissolve the compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Gentle warming or sonication can be used to aid dissolution. Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.[2][3]

Q3: What are the recommended storage conditions for this compound solutions?

A: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Solutions should be stored under nitrogen and away from moisture.[2]

Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic molecules. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit.

  • Use a formulation aid: Consider the use of surfactants or other solubilizing agents in your aqueous buffer. A common formulation for in vivo studies is 2% DMSO, 50% PEG300, 5% Tween-80, and 43% saline.[3]

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in the experimental medium.Perform a stability test of this compound under your specific experimental conditions (temperature, pH, media components) to determine its half-life. Prepare fresh working solutions for each experiment.
Loss of compound activity Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Difficulty in dissolving the solid compound The compound has specific solubility characteristics.Use an appropriate organic solvent like anhydrous DMSO for initial solubilization. Gentle warming or sonication may be applied.[3][4]

Experimental Protocols

Protocol: Determining the pH Stability of this compound

This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.

1. Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Phosphate Buffer (pH 5, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 HPLC column

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Test Solutions: For each pH condition (pH 1.2 with 0.1 M HCl, pH 5, 7, 9 with respective buffers, and pH 13 with 0.1 M NaOH), add a known volume of the stock solution to a volumetric flask and dilute with the respective buffer to achieve a final concentration of 100 µg/mL.

3. Experimental Procedure:

  • Incubate the prepared test solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH condition.

  • Plot the percentage of remaining this compound against time for each pH.

  • Determine the degradation rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time plot.

  • The optimal pH for stability will be the pH at which the degradation rate is the lowest.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 40°C

pHTime (hours)% Remaining this compoundDegradation Rate Constant (k) (h⁻¹)
1.20100-
2495.20.0020
5.00100-
2499.10.0004
7.00100-
2498.50.0006
9.00100-
2492.30.0033
13.00100-
2475.40.0118

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Signaling Pathway

Cholesteryl_Sulfate_Biosynthesis cluster_extracellular Extracellular Space cluster_cell Cell Dietary_Sulfate Dietary Sulfate Sulfate_Transporter Sulfate Transporter Dietary_Sulfate->Sulfate_Transporter Uptake Sulfate_in Sulfate Sulfate_Transporter->Sulfate_in PAPS_Synthase PAPS Synthase (ATPS & APSK domains) Sulfate_in->PAPS_Synthase ATP ATP ATP->PAPS_Synthase APS APS PAPS_Synthase->APS ATPS domain PAPS PAPS (Active Sulfate Donor) PAPS_Synthase->PAPS APSK domain APS->PAPS_Synthase SULT2B1b SULT2B1b PAPS->SULT2B1b Cholesterol Cholesterol Cholesterol->SULT2B1b Cholesteryl_Sulfate Cholesteryl Sulfate SULT2B1b->Cholesteryl_Sulfate STS Steroid Sulfatase (STS) Cholesteryl_Sulfate->STS Hydrolysis STS->Cholesterol

Caption: Biosynthesis and metabolism of cholesteryl sulfate.

Experimental Workflow

Stability_Testing_Workflow Start Start Prepare_Stock Prepare 1 mg/mL Stock Solution in Acetonitrile Start->Prepare_Stock Prepare_Test Prepare 100 µg/mL Test Solutions at various pH values Prepare_Stock->Prepare_Test Incubate Incubate at 40°C Prepare_Test->Incubate Sample Sample at t = 0, 2, 4, 8, 12, 24h Incubate->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Dilute Dilute for HPLC Analysis Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze Calculate Calculate % Remaining & Rate Constant Analyze->Calculate Determine_Optimal_pH Determine Optimal pH Calculate->Determine_Optimal_pH

Caption: Workflow for determining pH stability.

References

Challenges in the quantification of cholesteryl sulfate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cholesteryl sulfate (B86663) (CS) in biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Signal for Cholesteryl Sulfate 1. Inefficient Extraction: CS may not be efficiently extracted from the biological matrix (e.g., plasma, tissue homogenate).2. Poor Ionization: In mass spectrometry-based methods (LC-MS), CS may not ionize efficiently in the chosen mode.[1]3. Analyte Degradation: CS may be unstable under the storage or experimental conditions.4. Inappropriate Derivatization (for GC-MS): The derivatization step required for GC-MS analysis may be incomplete or have failed.[2][3]1. Optimize Extraction: Use a robust extraction method. A common approach is liquid-liquid extraction with a solvent system like butanol/di-isopropyl ether or chloroform (B151607)/methanol.[4] Ensure the pH is optimized for CS extraction.2. Enhance Ionization: For LC-MS, use electrospray ionization (ESI) in negative ion mode, as sulfated steroids ionize well under these conditions.[5] The addition of a small amount of a basic modifier to the mobile phase can also improve signal.3. Ensure Stability: Store samples at -80°C. Avoid repeated freeze-thaw cycles. Process samples on ice whenever possible.4. Verify Derivatization: For GC-MS, ensure derivatization reagents are fresh and anhydrous. Optimize reaction time and temperature. A two-step derivatization involving hydrolysis followed by silylation is common.[2][6]
High Background Noise or Interferences 1. Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of CS, leading to inaccurate quantification.[5]2. Contaminated Solvents or Glassware: Impurities in solvents or on glassware can introduce interfering peaks.3. Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can affect the current analysis.[7]1. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering substances. Use of an internal standard is crucial to compensate for matrix effects.[8]2. Use High-Purity Reagents: Use LC-MS or GC-grade solvents and thoroughly clean all glassware. Running a solvent blank can help identify sources of contamination.[9]3. Implement a Wash Step: Include a high-organic wash step in your LC gradient or run blank injections between samples to prevent carryover.[10]
Poor Peak Shape (Tailing, Splitting, or Broadening) 1. Column Overload: Injecting too much sample onto the analytical column.2. Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong compared to the mobile phase starting conditions.[10]3. Column Degradation: The analytical column may be contaminated or have lost its efficiency.4. Secondary Interactions: The analyte may be interacting with active sites on the column or in the system.1. Dilute the Sample: Reduce the concentration of the injected sample.2. Match Injection Solvent: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.3. Clean or Replace Column: Flush the column with a strong solvent. If peak shape does not improve, replace the column.4. Use an Appropriate Column: A C18 column is commonly used for CS analysis. Ensure the mobile phase pH is appropriate for the column and analyte.
Inconsistent or Non-Reproducible Results 1. Inaccurate Pipetting: Errors in pipetting small volumes of samples, standards, or internal standard.2. Incomplete Solvent Evaporation: Residual solvent after the drying step can affect reconstitution and injection volumes.3. Variable Instrument Performance: Fluctuations in the LC pump flow rate, MS detector sensitivity, or autosampler injection volume.[7]1. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes.2. Ensure Complete Drying: Use a gentle stream of nitrogen and moderate heat to ensure complete evaporation of the extraction solvent. Avoid overheating, which could degrade the analyte.3. System Suitability Tests: Before running samples, perform system suitability tests by injecting a standard solution multiple times to ensure the system is performing consistently (e.g., stable retention times, peak areas, and peak shapes).[7]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for quantifying cholesteryl sulfate?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used and effective for the quantification of cholesteryl sulfate.[11]

  • LC-MS/MS is often preferred because it allows for the analysis of the intact sulfated steroid without the need for derivatization, which simplifies sample preparation.[5] It generally offers high sensitivity and specificity.

  • GC-MS requires a deconjugation (hydrolysis) step to cleave the sulfate group, followed by derivatization (e.g., silylation) to make the cholesterol volatile.[2][3] While the sample preparation is more extensive, GC-MS can provide excellent chromatographic resolution.

Q2: What is the most appropriate internal standard for cholesteryl sulfate quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte. For cholesteryl sulfate, deuterated cholesteryl sulfate (e.g., Cholesteryl Sulfate-d7) is the most commonly used and recommended internal standard.[6][12] It has nearly identical chemical and physical properties to the endogenous compound, ensuring it behaves similarly during sample extraction, derivatization (if applicable), and ionization, thus effectively correcting for matrix effects and variations in sample processing.

Q3: How can I effectively extract cholesteryl sulfate from plasma or serum?

A3: A robust and commonly used method is liquid-liquid extraction (LLE) . A typical procedure involves precipitating proteins with a solvent like acetonitrile (B52724) or methanol, followed by extraction of the supernatant with a non-polar solvent. A mixture of butanol and di-isopropyl ether (40:60 v/v) has been shown to effectively extract lipids, including cholesteryl sulfate, from plasma without protein precipitation.[4] Another common approach is a modified Folch extraction using chloroform and methanol.

Q4: My GC-MS results are showing poor derivatization efficiency. What can I do?

A4: Poor derivatization in GC-MS analysis of sterols is a common issue. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all solvents, reagents, and glassware are anhydrous. The derivatization should be carried out in a tightly sealed vial.[13]

  • Optimize Reaction Conditions: The reaction time and temperature are critical. For silylation with reagents like BSTFA or MSTFA, heating at 60-80°C for 30-60 minutes is typical.[2][13]

  • Use a Catalyst: Adding a small amount of a catalyst like trimethylchlorosilane (TMCS) can improve the efficiency of silylation for sterically hindered hydroxyl groups.[14]

  • Check Reagent Quality: Derivatization reagents degrade over time, especially if not stored properly. Use fresh reagents for optimal results.

Q5: I am observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A5: Ion suppression is a major challenge in LC-MS-based quantification from complex biological matrices.

  • Improve Chromatographic Separation: Optimize your LC method to separate cholesteryl sulfate from co-eluting matrix components. A longer gradient or a different column chemistry might be necessary.

  • Enhance Sample Cleanup: Implement a solid-phase extraction (SPE) step after LLE to remove phospholipids (B1166683) and other interfering substances.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned in Q2, a deuterated internal standard is essential to compensate for unpredictable ion suppression, as it will be affected similarly to the analyte.[8]

Quantitative Data Summary

The following tables summarize typical concentrations of cholesteryl sulfate found in various human biological samples. These values can serve as a reference for expected physiological ranges.

Table 1: Cholesteryl Sulfate Concentrations in Human Plasma/Serum

PopulationMean Concentration (µg/dL)Range (µg/dL)Reference(s)
Healthy Adults< 350-[15]
Healthy Infants (1-3 years)~140 (3.8 µmol/L)7.4 - 407 (0.2 - 11 µmol/L)[6]
Patients with Diabetes Mellitus Type I348 ± 60-[16]
Patients with Down's Syndrome245 ± 54-[16]
Patients with Steroid Sulfatase Deficiency3,3002,700 - 4,000[15]

Table 2: Cholesteryl Sulfate Concentrations in Human Red Blood Cell (RBC) Membranes

PopulationMean Concentration (µg/10¹² RBCs)Range (µ g/100 mL erythrocytes)Reference(s)
Healthy Controls343 ± 57< 300[15][16]
Patients with Diabetes Mellitus Type I646 ± 113-[16]
Patients with Down's Syndrome427 ± 74-[16]
Patients with Steroid Sulfatase Deficiency-5,200 - 9,800[15]

Experimental Protocols

Protocol 1: Quantification of Cholesteryl Sulfate in Human Serum by LC-MS/MS

This protocol is adapted from a method for quantifying multiple sulfated steroids, including cholesteryl sulfate.[5][17]

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 300 µL of serum.

    • Add the internal standard (e.g., 10 µL of a 10 µg/mL solution of Cholesteryl Sulfate-d7 in methanol).

    • Vortex briefly to mix.

  • Protein Precipitation and Extraction:

    • Add 900 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient starting from a lower percentage of B, ramping up to a high percentage of B to elute CS, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both cholesteryl sulfate and the deuterated internal standard. A characteristic transition for sulfated steroids is the loss of the sulfate group (SO₃), resulting in a neutral loss of 80 Da or the detection of the HSO₄⁻ fragment at m/z 97.[12]

Protocol 2: Quantification of Cholesteryl Sulfate in Plasma by GC-MS

This protocol involves hydrolysis and derivatization prior to GC-MS analysis.[2][6]

  • Sample Preparation and Internal Standard Spiking:

    • To 1 mL of plasma in a glass tube, add the internal standard (e.g., deuterated cholesteryl sulfate).

  • Extraction:

    • Add 5 mL of n-butanol, vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the upper butanol layer to a new tube.

  • Solvolysis (Hydrolysis):

    • Evaporate the butanol extract to dryness under nitrogen.

    • Add 2 mL of acidified ethyl acetate (B1210297) (prepared by bubbling HCl gas through ethyl acetate) to the residue.

    • Incubate at 39°C for 2 hours to cleave the sulfate group.

    • Evaporate the solvent to dryness.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Seal the vial and heat at 60°C for 1 hour.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Oven Program: A temperature gradient suitable for eluting trimethylsilyl-cholesterol.

    • MS System: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) of the molecular ions corresponding to the trimethylsilyl (B98337) derivatives of cholesterol and the deuterated internal standard.[6]

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_proc Sample Processing cluster_analysis Analysis start Biological Sample (Serum) add_is Add Internal Standard (CS-d7) start->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation (Nitrogen Stream) supernatant->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis (ESI Negative) reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: LC-MS/MS workflow for cholesteryl sulfate quantification.

experimental_workflow_gcms cluster_prep Extraction & Hydrolysis cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (Plasma) add_is Add Internal Standard start->add_is extract Liquid-Liquid Extraction (Butanol) add_is->extract hydrolysis Solvolysis (Hydrolysis) extract->hydrolysis dry_down Evaporation hydrolysis->dry_down silylation Silylation (BSTFA) dry_down->silylation gcms GC-MS Analysis (EI) silylation->gcms data Data Acquisition (SIM) gcms->data quant Quantification data->quant

Caption: GC-MS workflow for cholesteryl sulfate quantification.

troubleshooting_logic cluster_lcms LC-MS Troubleshooting cluster_gcms GC-MS Troubleshooting cluster_general General Checks issue Issue: Low/No Signal check_ion Check Ionization Mode (Use ESI Negative) issue->check_ion LC-MS check_deriv Verify Derivatization (Reagents, Conditions) issue->check_deriv GC-MS check_stability Sample Stability (Storage, Handling) issue->check_stability General check_matrix Assess Matrix Effects (Use IS) check_ion->check_matrix check_extract Optimize Extraction check_matrix->check_extract check_hydrolysis Confirm Hydrolysis Step check_deriv->check_hydrolysis check_instrument Instrument Performance (System Suitability) check_stability->check_instrument

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Analysis of Cholesteryl Sulfate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of cholesteryl sulfate (B86663). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for cholesteryl sulfate in negative ion mode LC-MS/MS?

A1: In negative ion mode electrospray ionization (ESI), cholesteryl sulfate typically forms a deprotonated molecule [M-H]⁻ at an m/z of approximately 465.3. Upon collision-induced dissociation (CID), the most characteristic and abundant product ion is the sulfate fragment at m/z 97 (HSO₄⁻).[1][2] Therefore, the multiple reaction monitoring (MRM) transition of 465.3 → 97 is commonly used for quantification. Other fragment ions corresponding to the sulfate group, such as m/z 80 (SO₃⁻), may also be observed.[3]

Q2: What are the most common sources of interference in cholesteryl sulfate analysis?

A2: Interference in cholesteryl sulfate analysis can arise from several sources:

  • Isobaric Interferences: Other sulfated steroids or lipids with the same nominal mass as cholesteryl sulfate can co-elute and interfere with quantification.[1][4] High-resolution mass spectrometry can help distinguish between compounds with very close masses.[5]

  • Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts, other lipids) can co-elute with cholesteryl sulfate and either suppress or enhance its ionization, leading to inaccurate quantification.[6][7][8][9]

  • Contamination: Contaminants from solvents, collection tubes, and other labware can introduce interfering peaks.

Q3: What is the role of an internal standard, and which one should I use?

A3: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and matrix effects.[9] The ideal internal standard is a stable isotope-labeled version of the analyte. For cholesteryl sulfate analysis, deuterium-labeled cholesteryl sulfate (e.g., d7-cholesteryl sulfate) is the recommended internal standard.[1][4]

Q4: How can I improve the chromatographic separation of cholesteryl sulfate from interferences?

A4: Optimizing the liquid chromatography (LC) method is key to separating cholesteryl sulfate from interfering compounds.

  • Column Selection: A C18 column is commonly used for reversed-phase separation of cholesteryl sulfate.[1] For potentially better separation from structurally similar compounds, a phenyl-hexyl or a cholesterol-based stationary phase can be considered, as they offer different selectivity.[8][10]

  • Mobile Phase: A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like ammonium (B1175870) acetate, is typically used.[1] Gradient elution is generally preferred to achieve good separation of a wide range of compounds.

Q5: What are the key validation parameters for a cholesteryl sulfate LC-MS/MS method?

A5: A robust LC-MS/MS method for cholesteryl sulfate should be validated for the following parameters:

  • Linearity: The range of concentrations over which the detector response is proportional to the analyte concentration.[1]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[1]

  • Recovery: The efficiency of the extraction procedure.[11]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[11]

  • Stability: The stability of cholesteryl sulfate in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of cholesteryl sulfate.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Ensure the mobile phase pH is appropriate for cholesteryl sulfate. - Consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).
Column Overload - Dilute the sample or reduce the injection volume.
Inappropriate Injection Solvent - Ensure the injection solvent is weaker than or matches the initial mobile phase composition.
Column Contamination or Void - Flush the column with a strong solvent. - If the problem persists, replace the column.
Issue 2: High Background or Unexpected Peaks
Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily.
Carryover from Previous Injections - Run blank injections between samples. - Optimize the autosampler wash method with a strong solvent.
Leaking System - Check all fittings and connections for leaks.
Matrix Interferences - Improve the sample preparation method to remove more interfering components (see Experimental Protocols).
Issue 3: Low Signal Intensity or No Peak
Possible Cause Troubleshooting Steps
Ion Suppression (Matrix Effect) - Improve sample cleanup (e.g., use a more effective SPE sorbent). - Dilute the sample. - Ensure a suitable internal standard is used.
Poor Ionization - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). - Check for clogs in the ESI needle.
Incorrect MRM Transitions or Collision Energy - Verify the precursor and product ion m/z values. - Optimize the collision energy for the specific instrument.
Sample Degradation - Ensure proper sample storage and handling to maintain the stability of cholesteryl sulfate.[12]
Issue 4: Inconsistent Retention Time
Possible Cause Troubleshooting Steps
Changes in Mobile Phase Composition - Prepare mobile phases accurately and consistently. - Ensure adequate mobile phase degassing.
Fluctuations in Column Temperature - Use a column oven to maintain a stable temperature.
Column Equilibration - Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Air Bubbles in the Pump - Purge the pump to remove any air bubbles.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Cholesteryl Sulfate from Human Serum

This protocol is a general guideline and may require optimization for specific applications and matrices.

Materials:

  • C18 SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Ammonium hydroxide

  • Deuterated cholesteryl sulfate (internal standard)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 300 µL of serum, add the internal standard (e.g., d7-cholesteryl sulfate). Precipitate proteins by adding a suitable solvent like acetonitrile, vortex, and centrifuge.[1]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[1]

  • Sample Loading: Dilute the supernatant from the protein precipitation step with water and load it onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering lipids and other matrix components.[1]

  • Elution: Elute the sulfated steroids, including cholesteryl sulfate, with 4 mL of methanol.[1]

  • Dry-down and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 250 µL) of the initial mobile phase.[1]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation: Performance of a Validated LC-MS/MS Method for Sulfated Steroids

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of several sulfated steroids, including cholesteryl sulfate, in human serum.[1]

AnalyteLinearity (R²)Recovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
Cholesteryl Sulfate >0.9995 - 105< 10< 10
Pregnenolone Sulfate>0.9990 - 110< 15< 15
DHEAS>0.9992 - 108< 10< 10

Visualizations

Experimental Workflow for Cholesteryl Sulfate Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum Serum Sample add_is Add Internal Standard (d7-CS) serum->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe dry_reconstitute Dry-down & Reconstitution spe->dry_reconstitute lc_separation LC Separation (e.g., C18 column) dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM: 465.3 -> 97) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

References

Technical Support Center: Optimizing Cholesteryl Sulfate Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of cholesteryl sulfate (B86663) from various tissues.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of cholesteryl sulfate, offering step-by-step solutions to improve yield and purity.

Issue 1: Low Yield of Cholesteryl Sulfate

Symptoms:

  • Low signal intensity of cholesteryl sulfate in mass spectrometry analysis.

  • Quantitatively lower amounts of cholesteryl sulfate compared to expected values from literature.

Possible Causes and Solutions:

Cause Explanation Solution
Incomplete Tissue Homogenization Cholesteryl sulfate may be trapped within intact cells or tissue structures if homogenization is not thorough.For soft tissues like the brain or liver, use a high-speed rotor-stator homogenizer. For tougher tissues such as skin or bone, cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen) or bead beating is more effective.[1] Ensure no visible tissue fragments remain.
Suboptimal Solvent System Cholesteryl sulfate is a polar lipid, and its extraction efficiency is highly dependent on the solvent system used. Non-polar solvents alone will result in poor recovery.The Folch method (chloroform:methanol) and acidified Bligh and Dyer methods have been shown to have higher extractability for a broad range of lipids, including less abundant ones like cholesteryl sulfate.[2] For particularly low yields, consider a re-extraction of the tissue pellet.
Insufficient Solvent Volume An inadequate solvent-to-tissue ratio can lead to incomplete extraction.A solvent-to-tissue ratio of 20:1 (v/w) is recommended for the Folch method to ensure exhaustive extraction, especially in tissues with high lipid content.[3]
Sample Degradation Cholesteryl sulfate can be degraded by endogenous enzymes (sulfatases) if tissues are not handled properly.Process fresh tissues immediately upon collection. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store at -80°C. Perform all extraction steps on ice to minimize enzymatic activity.
Loss During Phase Separation During the partitioning step of liquid-liquid extraction, cholesteryl sulfate may be partially lost to the aqueous phase if the polarity of the organic phase is not optimal.Ensure the correct ratios of chloroform (B151607), methanol (B129727), and water are used to achieve proper phase separation. For the Folch method, a final ratio of 8:4:3 (chloroform:methanol:water) is critical.
Issue 2: Co-extraction of Contaminants

Symptoms:

  • Interference in downstream analysis (e.g., mass spectrometry).

  • Presence of non-lipid components in the final extract.

Possible Causes and Solutions:

Cause Explanation Solution
Contamination from Aqueous Phase Water-soluble contaminants can be carried over into the organic phase if the phase separation is not clean.After centrifugation, carefully aspirate the upper aqueous phase without disturbing the interface. A second wash of the organic phase with a synthetic upper phase (prepared with the same solvent ratios) can further remove impurities.
Protein Precipitation at Interface Denatured proteins can form a layer at the interface of the two phases, trapping lipids.Centrifuge at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to achieve a compact protein disk. When collecting the lower organic phase, carefully insert the pipette through the protein layer to avoid aspirating it.
Carryover of Salts Salts from buffers or the washing solution can contaminate the final extract.Use a salt solution (e.g., 0.9% NaCl or 0.74% KCl) for the wash step to facilitate phase separation and minimize the carryover of non-lipid contaminants into the organic phase.

Frequently Asked Questions (FAQs)

Q1: Which solvent system is best for extracting cholesteryl sulfate?

A1: The choice of solvent system significantly impacts the extraction efficiency of less abundant lipids like cholesteryl sulfate.[2] While several methods can be used, the Folch method (chloroform:methanol 2:1) is often considered the most effective for a broad range of lipids, including cholesteryl sulfate.[2] An acidified Bligh and Dyer method has also been shown to improve the recovery of certain polar lipids.

Q2: How can I improve the homogenization of tough tissues like skin?

A2: For fibrous or tough tissues, mechanical disruption is key. Cryogenic grinding of the snap-frozen tissue in liquid nitrogen using a mortar and pestle is highly effective. Alternatively, bead beating with stainless steel or ceramic beads can be employed.

Q3: What is the purpose of the salt wash in the Folch and Bligh & Dyer methods?

A3: The addition of a salt solution (e.g., NaCl or KCl) helps to break the emulsion and create a distinct biphasic system. This facilitates the separation of the lipid-containing organic phase from the aqueous phase, which contains water-soluble contaminants.

Q4: How should I store my tissue samples before extraction to prevent cholesteryl sulfate degradation?

A4: To minimize enzymatic degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Avoid slow thawing, as this can promote enzymatic activity.

Q5: I am observing an emulsion during the phase separation step. How can I resolve this?

A5: Emulsion formation can be resolved by centrifugation at a higher speed or for a longer duration. Adding a small amount of a saturated salt solution can also help to break the emulsion. Ensure that the solvent ratios are correct, as this can also contribute to emulsion formation.

Data Presentation: Comparison of Extraction Solvent Systems

The following table summarizes the relative extraction efficiency of cholesteryl sulfate from human low-density lipoprotein (LDL) using different solvent systems. While this data is not from tissue, it provides a valuable comparison of the solvent systems' efficacy for this specific lipid.

Extraction Method Relative Extraction Efficiency (Ion Intensity) Notes
Folch (Chloroform:Methanol 2:1)HighGenerally provides the most effective extraction for a broad range of lipids, including cholesteryl sulfate.[2]
Bligh and DyerModerateA reliable method, though may underestimate lipids in samples with high fat content.
Acidified Bligh and DyerHighThe addition of acid can improve the recovery of acidic lipids. Shows comparable extractability to the Folch method for total lipids.[2]
Methanol-tert-Butyl Methyl Ether (MTBE)ModerateA less toxic alternative to chloroform-based methods.
Hexane:IsopropanolLowMore suitable for the extraction of non-polar lipids.[2]

Data is based on the relative ion intensity from LC-MS analysis and should be used for comparative purposes.[4]

Experimental Protocols

Protocol 1: Folch Method for Cholesteryl Sulfate Extraction from Tissues

This protocol is a standard method for the extraction of total lipids, including cholesteryl sulfate, from animal tissues.

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (rotor-stator, bead beater, or mortar and pestle)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 100 mg of tissue and place it in a glass centrifuge tube.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Homogenize the tissue thoroughly until no visible particles remain. For optimal results, perform homogenization on ice.

  • Agitate the homogenate for 15 minutes at room temperature on an orbital shaker.

  • Add 0.4 mL of 0.9% NaCl solution to the tube.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tube at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipid solution under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis.

Protocol 2: Bligh and Dyer Method for Cholesteryl Sulfate Extraction from Tissues

This method is a modification of the Folch method and is also widely used for lipid extraction.

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Chloroform

  • Methanol

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 100 mg of tissue and place it in a glass centrifuge tube.

  • Add 0.3 mL of deionized water and 1 mL of methanol to the tube.

  • Homogenize the tissue thoroughly.

  • Add 0.5 mL of chloroform and vortex for 2 minutes.

  • Add another 0.5 mL of chloroform and 0.5 mL of deionized water.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collect the lower chloroform phase.

  • Dry the extract under nitrogen and reconstitute as needed.

Mandatory Visualizations

Experimental Workflow for Cholesteryl Sulfate Extraction

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification & Analysis Tissue Tissue Sample Homogenization Homogenization (e.g., Rotor-Stator, Bead Beating) Tissue->Homogenization Solvent_Addition Add Chloroform:Methanol Homogenization->Solvent_Addition Troubleshooting1 Low Yield? Check Homogenization Agitation Agitation Solvent_Addition->Agitation Phase_Separation Add Saline Solution & Centrifuge Agitation->Phase_Separation Collect_Organic_Phase Collect Lower Organic Phase Phase_Separation->Collect_Organic_Phase Troubleshooting2 Emulsion? Check Centrifugation/Solvent Ratios Drying Dry Under Nitrogen Collect_Organic_Phase->Drying Analysis Downstream Analysis (e.g., LC-MS) Drying->Analysis

Caption: A generalized workflow for the extraction of cholesteryl sulfate from tissue samples.

Signaling Pathways Involving Cholesteryl Sulfate

G cluster_keratinocyte Keratinocyte Differentiation cluster_tcell T-Cell Receptor Signaling CS Cholesteryl Sulfate PKC Protein Kinase C (PKC) Activation CS->PKC AP1 AP-1 Transcription Factors (Fra-1, Fra-2, JunD) CS->AP1 RORa RORα Activation CS->RORa Cornified_Envelope Cornified Envelope Formation PKC->Cornified_Envelope TGM1_INV ↑ TGM1 & Involucrin Expression AP1->TGM1_INV TGM1_INV->Cornified_Envelope Filaggrin ↑ Filaggrin Expression RORa->Filaggrin Filaggrin->Cornified_Envelope CS2 Cholesteryl Sulfate TCR T-Cell Receptor (TCR) Multimer Disruption CS2->TCR CD3 ↓ CD3 ITAM Phosphorylation TCR->CD3 displaces cholesterol TCell_Activation Inhibition of T-Cell Activation CD3->TCell_Activation

Caption: Cholesteryl sulfate's role in keratinocyte differentiation and T-cell receptor signaling.

References

How to prepare a stable stock solution of cholesteryl sulfate sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl sulfate (B86663) sodium. Our aim is to facilitate the preparation of stable stock solutions for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a cholesteryl sulfate sodium stock solution?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[1] A mixture of chloroform (B151607) and methanol (B129727) (1:1) has also been reported to effectively dissolve the compound.[2][3] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.

Q2: How can I improve the dissolution of this compound in the chosen solvent?

A2: To aid dissolution, particularly in DMSO, sonication is recommended.[4][5] It is also good practice to purge the solvent with an inert gas before adding the this compound to minimize oxidation.[1] For some formulations, gentle heating may also help, but it is crucial to ensure the temperature does not degrade the compound.[4][5]

Q3: What are the recommended storage conditions for a this compound stock solution?

A3: For optimal stability, stock solutions should be stored at low temperatures. Storage at -80°C is recommended for long-term stability, with solutions remaining viable for up to a year.[4][5] For shorter-term storage, -20°C is also acceptable for up to one month.[6] It is advisable to store solutions under an inert atmosphere (e.g., nitrogen) and away from moisture.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use vials.[6]

Q4: How long is the solid form of this compound stable?

A4: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1]

Troubleshooting Guide

Issue 1: this compound is not dissolving completely.

  • Possible Cause: Insufficient solvent volume or inadequate dissolution technique.

  • Solution:

    • Ensure you are using a recommended solvent such as DMSO or DMF at an appropriate concentration.[1]

    • Try sonicating the solution to facilitate dissolution.[4][5]

    • Gentle warming can be attempted, but monitor the solution closely to prevent degradation.[4][5]

    • For formulations involving multiple solvents, add them sequentially and ensure the solution is clear before adding the next solvent.[4][5]

Issue 2: The prepared stock solution appears cloudy or has precipitates after storage.

  • Possible Cause: The concentration of the stock solution may be too high for the storage temperature, leading to precipitation upon cooling.

  • Solution:

    • Prepare a less concentrated stock solution.

    • Before use, allow the vial to warm to room temperature and vortex or sonicate briefly to see if the precipitate redissolves.

    • If precipitation persists, it may be necessary to prepare a fresh stock solution.

Issue 3: Inconsistent experimental results using the stock solution.

  • Possible Cause: Degradation of the stock solution due to improper storage or handling.

  • Solution:

    • Ensure the stock solution is stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light and moisture.[4][5][6]

    • Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[6]

    • When preparing the solution, use a solvent that has been purged with an inert gas to prevent oxidation.[1]

    • If degradation is suspected, it is recommended to prepare a fresh stock solution from the solid compound.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)~20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)4.89 mg/mL (10.01 mM)[4][5]
Chloroform:Methanol (1:1)10 mg/mL[2][3]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 4 years[1]
In Solvent-80°CUp to 1 year[4][5]
In Solvent-20°CUp to 1 month[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Solvent Preparation: Dispense the required volume of high-purity DMSO into a sterile, conical tube. For enhanced stability, purge the DMSO with an inert gas like nitrogen or argon for 5-10 minutes.

  • Weighing: Weigh the desired amount of this compound in a clean, dry container.

  • Dissolution: Add the weighed solid to the prepared DMSO.

  • Mixing: Vortex the solution briefly. For complete dissolution, place the tube in a sonicator bath and sonicate until the solution is clear.[4][5]

  • Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4][5][6]

Visual Guides

G cluster_workflow Workflow: Preparing this compound Stock Solution start Start: Equilibrate solid to room temperature weigh Weigh desired amount of this compound start->weigh dissolve Add solid to solvent weigh->dissolve prep_solvent Prepare solvent (e.g., DMSO) by purging with inert gas prep_solvent->dissolve mix Vortex and sonicate until solution is clear dissolve->mix aliquot Aliquot into single-use vials mix->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end End: Ready for use store->end

Caption: Workflow for preparing a stable stock solution.

G cluster_troubleshooting Troubleshooting: Stock Solution Issues cluster_dissolution Dissolution Problem cluster_precipitation Precipitation After Storage cluster_inconsistent Inconsistent Results issue Issue with Stock Solution? diss_prob Compound not dissolving issue->diss_prob Yes precip_prob Precipitate observed issue->precip_prob Yes incon_prob Inconsistent experimental data issue->incon_prob Yes sol_sonicate Action: Sonicate solution diss_prob->sol_sonicate sol_warm Action: Gentle warming diss_prob->sol_warm sol_conc Action: Check concentration diss_prob->sol_conc sol_warm_vortex Action: Warm to RT and vortex precip_prob->sol_warm_vortex sol_new_stock Action: Prepare fresh, less concentrated stock precip_prob->sol_new_stock sol_storage Check: Storage conditions (temp, light, moisture) incon_prob->sol_storage sol_freeze_thaw Check: Number of freeze-thaw cycles incon_prob->sol_freeze_thaw sol_fresh_prep Action: Prepare fresh stock solution incon_prob->sol_fresh_prep

Caption: Troubleshooting common stock solution issues.

References

Technical Support Center: Cholesteryl Sulfate Sodium in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholesteryl sulfate (B86663) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I store cholesteryl sulfate sodium?

A1: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for four years or more.[1] For stock solutions in organic solvents like DMSO, it is recommended to store them at -80°C for up to six months or at -20°C for one month, preferably under a nitrogen atmosphere and protected from moisture.[2]

Q2: What is the best way to dissolve this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide.[1] It is also soluble in a mixture of chloroform (B151607) and methanol (B129727) (1:1). For aqueous solutions, it's important to note that its solubility is limited. To prepare a working solution for in vivo studies, a common formulation is 2% DMSO, 50% PEG300, 5% Tween-80, and 43% saline.[3][4] When preparing solutions, sonication may be recommended to aid dissolution.[3][4] It is advisable to prepare working solutions immediately before use.[3]

Q3: What are the known biological roles of this compound?

A3: Cholesteryl sulfate is a crucial component of cell membranes, where it plays a role in stabilizing the membrane structure.[5][6] It is involved in various physiological processes, including protecting erythrocytes from osmotic lysis, regulating sperm capacitation, and supporting platelet adhesion.[2][5] It also acts as a regulatory molecule, influencing the activity of serine proteases and certain protein kinase C (PKC) isoforms, and is involved in keratinocyte differentiation.[2][4][5]

Q4: Can this compound form micelles?

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media

Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium, a precipitate forms.

Possible Causes and Solutions:

CauseSolution
Poor Aqueous Solubility Cholesteryl sulfate has limited solubility in aqueous solutions. The final concentration in your aqueous medium may be too high.
* Recommendation: Decrease the final concentration of this compound. Perform a solubility test with your specific buffer or medium to determine the maximum soluble concentration.
Solvent Shock Rapidly adding the organic stock solution to the aqueous medium can cause the compound to crash out of solution.
* Recommendation: Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and even dispersion. Warming the aqueous medium slightly (e.g., to 37°C) may also help.
Interaction with Media Components Components in complex media, such as proteins or salts, can interact with cholesteryl sulfate and reduce its solubility.
* Recommendation: If possible, test the solubility in a simpler buffer (e.g., PBS) first. Consider using a serum-free medium for initial experiments or reducing the serum concentration.
Use of a Carrier For in vivo or some in vitro applications, a carrier molecule may be necessary to maintain solubility.
* Recommendation: Consider formulating cholesteryl sulfate with carriers like cyclodextrins or incorporating it into liposomes.[6]
Issue 2: Inconsistent or Non-reproducible Experimental Results

Problem: Experiencing high variability between experiments when treating cells or performing assays with this compound.

Possible Causes and Solutions:

CauseSolution
Batch-to-Batch Variability The purity and quality of this compound can vary between batches and suppliers.
* Recommendation: Purchase from a reputable supplier that provides a certificate of analysis with purity data (e.g., ≥98% by TLC). If possible, purchase a larger single lot for a series of experiments.
Degradation of Stock Solution Improper storage of the stock solution can lead to degradation over time.
* Recommendation: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use.[2]
Aggregation State Cholesteryl sulfate can form aggregates or micelles in solution, which can affect its biological activity. The degree of aggregation may vary depending on concentration and solution conditions.
* Recommendation: Prepare fresh dilutions for each experiment. Briefly sonicate the diluted solution before adding it to your experimental system to help disperse any aggregates.
Interaction with Plastics Lipophilic compounds can adhere to plastic surfaces of labware, reducing the effective concentration.
* Recommendation: Use low-retention plasticware or glass vials where appropriate. Pre-rinsing pipette tips with the solution before dispensing can also help.
Issue 3: Difficulties in the Analytical Quantification by Mass Spectrometry

Problem: Encountering issues with signal suppression, adduct formation, or poor sensitivity when analyzing this compound using LC-MS/MS.

Possible Causes and Solutions:

CauseSolution
Ion Suppression Co-eluting matrix components from biological samples can suppress the ionization of cholesteryl sulfate. This is a common issue in ESI-MS.[9]
* Recommendation: Optimize the chromatographic separation to ensure cholesteryl sulfate elutes in a region with minimal matrix interference. A thorough sample cleanup, such as solid-phase extraction (SPE), is highly recommended. Using a stable isotope-labeled internal standard is crucial to correct for matrix effects.[10]
Adduct Formation In mass spectrometry, cholesteryl sulfate can form adducts with various ions present in the mobile phase or sample matrix (e.g., sodium, potassium).[9][11] This can split the signal between multiple m/z values, reducing sensitivity for the primary ion.
* Recommendation: Optimize the mobile phase composition. The addition of a small amount of a competing salt (e.g., ammonium (B1175870) formate) can sometimes help to promote the formation of a single, desired adduct.[11] Monitor multiple potential adducts during method development to identify the most stable and abundant one for quantification.
Poor Fragmentation Achieving consistent and informative fragmentation for MS/MS analysis can be challenging.
* Recommendation: Optimize the collision energy to obtain a stable and intense fragment ion. The sulfate group can be a characteristic neutral loss.
Sample Preparation Artifacts For GC-MS analysis, the required deconjugation (cleavage of the sulfate group) and derivatization steps can be inefficient or introduce variability.[12]
* Recommendation: LC-MS/MS is generally preferred for the analysis of intact sulfated steroids to avoid these complex sample preparation steps.[12][13] If GC-MS must be used, carefully validate the enzymatic or chemical cleavage protocol.[12]

Experimental Protocols & Data

Solubility of this compound
SolventApproximate SolubilityReference
DMSO~10 mg/mL (~20.46 mM)[1]
Dimethylformamide~20 mg/mL[1]
Chloroform:Methanol (1:1)10 mg/mL
In Vivo Formulation2.5 mg/mL (5.12 mM)[3][4]
Protocol: Preparation of this compound Working Solution for Cell Culture
  • Prepare a Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 10 mM. Sonicate briefly if necessary to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -80°C.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Warm your cell culture medium or desired aqueous buffer to 37°C.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your final desired concentration. Add the stock solution dropwise while gently vortexing the medium to prevent precipitation.

    • Important: The final concentration of DMSO in the cell culture should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Application: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions.

Protocol: Lipid Extraction for Mass Spectrometry Analysis

This protocol is adapted from the Bligh and Dyer method, commonly used for total lipid extraction from cells.[10]

  • Cell Harvesting: Harvest cultured cells and wash them with ice-cold PBS to remove any residual medium.

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled cholesteryl sulfate, to the cell pellet. This is critical for accurate quantification.[10]

  • Initial Extraction: Add a 1:2 (v/v) mixture of chloroform:methanol to the cell pellet. Vortex vigorously for 10 minutes to disrupt the cells and solubilize lipids.

  • Phase Separation:

    • Add 1 part chloroform to the mixture and vortex again.

    • Add 1 part water to the mixture and vortex for the final time.

    • Centrifuge the sample to separate the aqueous and organic phases.

  • Collection of Lipid Phase: Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Re-extraction (Optional but Recommended): Add another portion of chloroform to the remaining upper aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying and Reconstitution: Evaporate the pooled organic solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., methanol or isopropanol).[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage Store at -20°C dissolve Dissolve in DMSO (10 mM Stock) storage->dissolve dilute Dilute in Media (Dropwise, 37°C) dissolve->dilute treatment Cell Treatment dilute->treatment Add to cells incubation Incubation treatment->incubation harvest Harvest & Wash Cells incubation->harvest extraction Lipid Extraction (Bligh & Dyer) harvest->extraction Process for analysis analysis LC-MS/MS Analysis extraction->analysis data Data Interpretation analysis->data troubleshooting_solubility start Precipitate forms in aqueous solution? cause1 Is final concentration too high? start->cause1 sol1_yes Reduce final concentration cause1->sol1_yes Yes cause2 Was stock added too quickly? cause1->cause2 No end Solution Stable sol1_yes->end sol2_yes Add dropwise with mixing cause2->sol2_yes Yes cause3 Are media components interfering? cause2->cause3 No sol2_yes->end sol3_yes Test in simpler buffer (PBS) cause3->sol3_yes Yes sol3_yes->end signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CS Cholesteryl Sulfate (CS) PKC Protein Kinase C (PKCη) CS->PKC Activates Membrane Membrane Stabilization CS->Membrane Modulates NPC2 NPC2 CS->NPC2 Binds SREBP2 SREBP2 Activation NPC2->SREBP2 Promotes CholSynth Cholesterol Biosynthesis SREBP2->CholSynth

References

Technical Support Center: Synthetic Cholesteryl Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the purity of synthetic cholesteryl sulfate (B86663) sodium (SCS). It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What is cholesteryl sulfate sodium, and what is its primary role in research?

A1: this compound is the sodium salt of cholesterol sulfate, a sulfated form of cholesterol. It is an endogenous molecule found in various tissues and cell membranes.[1][2] In research, it is used to study its diverse physiological roles, which include stabilizing cell membranes, influencing lipid metabolism, serving as a substrate for steroid synthesis, and regulating cell signaling pathways involved in keratinocyte differentiation.[3][4][5][6]

Q2: What are the common impurities that can be found in synthetic this compound?

A2: Impurities in synthetic SCS can arise from several sources, including the starting materials, side reactions, or degradation.[7] Common impurities may include:

  • Unreacted Cholesterol: The primary starting material for the synthesis.

  • Oxidation Products: Such as 7-ketocholesterol (B24107) or hydroxycholesterols, which can form during synthesis or storage.[]

  • Isomeric Byproducts: Stereoisomers or regioisomers formed during the sulfation reaction.[7]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dimethylformamide, methanol).[7][9]

  • Inorganic Salts: Byproducts from reagents and buffers used in the purification process.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability and prevent degradation, this compound should be stored as a crystalline solid at -20°C.[5] Under these conditions, it can be stable for at least four years.[5] Stock solutions, typically prepared in organic solvents like DMSO, should be stored at -80°C for up to a year.[10] It is advisable to store the compound under an inert gas like nitrogen and away from moisture.[11]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with solubilities of approximately 10 mg/mL and 20 mg/mL, respectively.[5] For creating clear solutions, sonication may be recommended.[10] It can also be dissolved in a chloroform-methanol (1:1) mixture at 10 mg/mL.[12] Due to the charged sulfate group and sodium counter-ion, it has enhanced aqueous solubility compared to cholesterol.[13]

Purity Assessment & Troubleshooting Guide

Issues with experimental reproducibility can often be traced back to impure reagents. This section provides a guide to assessing the purity of your SCS sample and troubleshooting common problems.

Workflow for Purity Verification

A systematic approach is crucial for verifying the purity of a new or stored batch of this compound. The following workflow outlines the recommended steps.

cluster_0 Purity Verification Workflow start Receive / Prepare SCS Batch tlc 1. Thin-Layer Chromatography (TLC) start->tlc Initial Screen hplc 2. HPLC Analysis tlc->hplc Quantitative Check fail Purity Issue Detected: Troubleshoot / Purify tlc->fail ms 3. Mass Spectrometry (MS) hplc->ms Identity Confirmation hplc->fail nmr 4. NMR Spectroscopy (Optional) ms->nmr Structural Verification ms->fail pass Purity Confirmed: Proceed with Experiment nmr->pass nmr->fail

Caption: General workflow for verifying the purity of SCS.

Troubleshooting Common Purity Issues

This decision tree helps diagnose potential purity problems based on analytical results.

cluster_1 Troubleshooting Decision Tree start Unexpected Analytical Result tlc_issue Multiple Spots on TLC Plate? start->tlc_issue tlc_yes Possible Impurities: - Unreacted Cholesterol (less polar) - Other sterols (similar polarity) - Degradation products (more polar) tlc_issue->tlc_yes Yes hplc_issue Multiple Peaks in HPLC? tlc_issue->hplc_issue No hplc_yes - Quantify peak area for purity %. - Check for co-eluting impurities. - Compare retention time to a standard. hplc_issue->hplc_yes Yes ms_issue Incorrect Mass in MS? hplc_issue->ms_issue No ms_yes Incorrect M/Z suggests: - Wrong compound - Presence of adducts - Significant degradation ms_issue->ms_yes Yes

Caption: Decision tree for troubleshooting SCS purity issues.

IssuePossible CauseRecommended Action
Multiple spots on TLC plate Presence of unreacted cholesterol (less polar) or more polar degradation products.Compare the Rf values to a cholesterol standard. A spot with a higher Rf is likely cholesterol. More polar impurities will have a lower Rf. Consider re-purification if impurity spots are significant.
Unexpected peaks in HPLC chromatogram Contamination with structurally similar compounds, isomers, or degradation products.Calculate the area percentage of the main peak to estimate purity. If purity is below acceptable limits (e.g., >95%), re-purification by preparative HPLC or recrystallization may be necessary.
Incorrect mass-to-charge (m/z) ratio in Mass Spectrometry The sample may be degraded, be the wrong compound, or have formed adducts with salts/solvents.Verify the expected m/z for the sodium salt (C₂₇H₄₅NaO₄S, MW: 488.7) and the free acid form.[12] Check for common adducts (e.g., +Na, +K).
Poor solubility in recommended solvents The material may be impure or degraded. High levels of inorganic salts can reduce solubility in organic solvents.Test solubility in alternative recommended solvents (DMSO, DMF). If solubility issues persist, it is a strong indicator of impurity.
Inconsistent experimental results Purity may vary between batches, or the compound may have degraded during storage.Re-verify the purity of the specific batch being used with a quick TLC or HPLC run before critical experiments. Ensure storage conditions have been properly maintained.[5]

Key Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a rapid, qualitative assessment of purity by separating SCS from less polar impurities like cholesterol.

  • Materials:

    • Silica gel TLC plates

    • Developing chamber

    • Mobile Phase (Solvent System): Chloroform / Methanol / Acetic Acid (e.g., 85:15:1 v/v/v). The exact ratio may need optimization.

    • Visualization Reagent: P-anisaldehyde stain or phosphomolybdic acid stain, followed by heating.

  • Procedure:

    • Dissolve a small amount of SCS (approx. 1 mg/mL) in a suitable solvent (e.g., chloroform:methanol 1:1).

    • Spot a small amount onto the TLC plate baseline, alongside a cholesterol standard if available.

    • Place the plate in the developing chamber pre-saturated with the mobile phase.

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and allow it to dry completely.

    • Spray or dip the plate in the visualization reagent and heat gently with a heat gun until spots appear.

  • Expected Results:

    • Pure this compound will appear as a single spot. Its polarity will cause it to have a lower Retention Factor (Rf) than cholesterol.

    • Unreacted cholesterol will appear as a separate spot with a higher Rf value (closer to the solvent front).

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the purity of the SCS sample.

ParameterRecommendation
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution. Example: Acetonitrile and Water with a modifier like 0.1% Formic Acid. The exact ratio depends on the column and system.
Flow Rate 1.0 mL/min
Detection UV at low wavelength (e.g., 205-210 nm) or Evaporative Light Scattering Detector (ELSD) for better sensitivity as SCS lacks a strong chromophore.
Injection Volume 10-20 µL
Sample Prep Dissolve sample in mobile phase or a compatible solvent (e.g., Methanol) at ~1 mg/mL.
  • Procedure:

    • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

    • Prepare the SCS sample and inject it into the system.

    • Run the analysis and record the chromatogram.

    • Integrate the peak areas. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

  • Expected Results: A pure sample should yield a single major peak at a consistent retention time. The presence of other peaks indicates impurities.[]

Biological Context: Role in Cholesterol Homeostasis

Cholesteryl sulfate is not just an inert molecule; it is an active regulator of cellular cholesterol levels.[14] Understanding this pathway is critical for researchers investigating its effects. CS modulates cholesterol homeostasis by inhibiting both cholesterol synthesis and uptake.[14]

cluster_pathway Cholesteryl Sulfate (CS) Signaling in Cholesterol Homeostasis cs Cholesteryl Sulfate (CS) hmgcr HMG-CoA Reductase (Rate-limiting enzyme) cs->hmgcr Promotes Degradation srebp2 SREBP-2 Activation (Master transcription factor) cs->srebp2 Suppresses ldlr LDL Receptor (LDLR) Endocytosis cs->ldlr Blocks synthesis Cholesterol Synthesis hmgcr->synthesis Catalyzes result Reduced Intracellular Cholesterol Levels synthesis->result srebp2->synthesis Activates Genes srebp2->ldlr Activates Gene uptake LDL-Cholesterol Uptake ldlr->uptake Mediates uptake->result

Caption: CS negatively regulates cholesterol synthesis and uptake.[14]

References

Technical Support Center: Measurement of Cholesteryl Sulfate in Red Blood Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately measuring cholesteryl sulfate (B86663) (CS) levels in red blood cell (RBC) membranes. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it important to measure cholesteryl sulfate in red blood cell membranes?

A1: Cholesteryl sulfate is a crucial component of cell membranes, playing a significant role in membrane stabilization. For instance, it helps protect erythrocytes from osmotic lysis.[1] Altered levels of CS in RBC membranes have been associated with pathological conditions such as diabetes and Down's syndrome, suggesting its potential as a biomarker.[2]

Q2: What are the primary methods for quantifying cholesteryl sulfate in RBC membranes?

A2: The main analytical techniques include High-Performance Thin-Layer Chromatography (HPTLC) with densitometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] HPTLC is a cost-effective method suitable for relative quantification, while LC-MS/MS offers higher sensitivity and specificity for absolute quantification.

Q3: What are the critical initial steps before cholesteryl sulfate extraction?

A3: Proper sample handling is crucial. This includes the correct collection of whole blood in anticoagulant-containing tubes, isolation of red blood cells through centrifugation, and washing the RBC pellet to remove plasma and other interfering substances.

Q4: Can I use a general lipid extraction method for cholesteryl sulfate?

A4: While general lipid extraction methods like the Folch or Bligh and Dyer techniques can be adapted, specific modifications may be necessary to ensure the efficient extraction of the more polar cholesteryl sulfate. A one-step extraction using isopropanol (B130326) has also been reported for RBC lipids.[4]

Q5: How can I improve the ionization of cholesteryl sulfate for LC-MS/MS analysis?

A5: Cholesteryl sulfate and other sulfated steroids ionize well in negative electrospray ionization (ESI) mode. The sulfate group readily loses a proton to form a negatively charged ion, which can be detected with high sensitivity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Cholesteryl Sulfate Yield Incomplete lysis of red blood cells.Ensure complete hemolysis by using a hypotonic buffer and verifying lysis visually or microscopically.
Inefficient extraction from the membrane.Optimize the solvent system for lipid extraction. A mixture of chloroform (B151607) and methanol (B129727) is commonly used. Ensure thorough mixing and sufficient extraction time.
Degradation of cholesteryl sulfate.Avoid prolonged exposure to high temperatures and acidic or basic conditions during sample preparation. Store samples at -80°C.
High Variability Between Replicates Inconsistent sample volume or cell count.Accurately determine the red blood cell count or packed cell volume to normalize the results.
Pipetting errors with viscous organic solvents.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of organic solvents.
Incomplete removal of interfering substances.Ensure the RBC pellet is washed sufficiently to remove plasma proteins and other contaminants.
Poor Chromatographic Peak Shape (LC-MS/MS) Inappropriate column chemistry.Use a C18 reversed-phase column suitable for lipid analysis.
Suboptimal mobile phase composition.Optimize the gradient of the mobile phase (e.g., water and methanol/acetonitrile with a suitable additive like ammonium (B1175870) formate) to improve peak shape.
Matrix effects from co-eluting lipids.Perform a solid-phase extraction (SPE) clean-up step after the initial lipid extraction to remove interfering compounds.
No or Low Signal in Mass Spectrometer Incorrect MS settings.Ensure the mass spectrometer is in negative ionization mode and that the correct precursor and product ions for cholesteryl sulfate are being monitored.
Ion suppression from the sample matrix.Dilute the sample extract or use an internal standard to correct for ion suppression.

Quantitative Data Summary

The following table summarizes reported cholesteryl sulfate concentrations in red blood cell membranes from healthy controls and individuals with specific pathological conditions.

Group Number of Subjects (n) Mean Cholesteryl Sulfate Concentration (µg/10¹² RBCs) Standard Deviation (SD) Reference
Healthy Controls 1634357[2]
Diabetes Mellitus Type I 15646113[2]
Down's Syndrome 1242774[2]

Experimental Protocols

Preparation of Red Blood Cell Membranes (Ghosts)
  • Blood Collection and RBC Isolation : Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma and buffy coat from red blood cells.

  • Washing : Carefully aspirate and discard the plasma and buffy coat. Wash the remaining RBC pellet three times with a 5-fold volume of cold phosphate-buffered saline (PBS), centrifuging at 2,500 x g for 10 minutes after each wash.

  • Hemolysis : Lyse the washed RBCs by adding a 10-fold volume of a hypotonic buffer (e.g., 5 mM phosphate (B84403) buffer, pH 7.4) and incubate on ice for 30 minutes.

  • Membrane Pellet Collection : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C. The supernatant (hemoglobin) is discarded.

  • Membrane Washing : Wash the pelleted RBC membranes (ghosts) multiple times with the hypotonic buffer until the supernatant is clear and colorless.

  • Storage : Resuspend the final membrane pellet in a small volume of buffer and store at -80°C until lipid extraction.

Lipid Extraction
  • Solvent Preparation : Prepare a chloroform:methanol solution in a 2:1 (v/v) ratio.

  • Extraction : Add 20 volumes of the chloroform:methanol solution to the thawed RBC membrane suspension.

  • Vortexing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.

  • Phase Separation : Add 0.2 volumes of 0.9% NaCl solution and vortex for another minute. Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Lipid Collection : Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying : Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for subsequent analysis.

Quantification by HPTLC-Densitometry
  • Sample Application : Spot the reconstituted lipid extracts onto an HPTLC plate (e.g., silica (B1680970) gel 60).

  • Chromatographic Development : Develop the plate in a chromatography tank containing a solvent system of chloroform:methanol:acetic acid:water (50:20:7:3, v/v/v/v).

  • Visualization : After development, dry the plate and visualize the lipid spots by staining with a suitable reagent (e.g., 10% copper sulfate in 8% phosphoric acid) followed by heating.

  • Densitometric Analysis : Quantify the cholesteryl sulfate spots by scanning the plate with a densitometer at a specific wavelength (e.g., 370 nm). Compare the peak areas of the samples to those of a known concentration of a cholesteryl sulfate standard.

Quantification by LC-MS/MS
  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient : A linear gradient from 60% to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Detection :

    • Ionization Mode : Negative Electrospray Ionization (ESI-).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • Precursor Ion : m/z 465.3.

    • Product Ion : m/z 97.0 (for the sulfate fragment).

    • Quantification : Use a calibration curve prepared with a cholesteryl sulfate standard. An internal standard (e.g., deuterated cholesteryl sulfate) should be used to correct for matrix effects and variations in instrument response.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_hptlc HPTLC-Densitometry cluster_lcms LC-MS/MS blood_collection Whole Blood Collection (EDTA) rbc_isolation RBC Isolation (Centrifugation) blood_collection->rbc_isolation washing Wash RBCs (PBS) rbc_isolation->washing lysis Hypotonic Lysis washing->lysis membrane_isolation Membrane Isolation ('Ghosts') lysis->membrane_isolation lipid_extraction Solvent Extraction (Chloroform:Methanol) membrane_isolation->lipid_extraction phase_separation Phase Separation lipid_extraction->phase_separation drying Solvent Evaporation (Nitrogen) phase_separation->drying reconstitution Reconstitution drying->reconstitution hptlc_spotting Spotting reconstitution->hptlc_spotting lcms_injection Injection reconstitution->lcms_injection hptlc_development Development hptlc_spotting->hptlc_development hptlc_staining Staining hptlc_development->hptlc_staining hptlc_quant Densitometry hptlc_staining->hptlc_quant lc_separation LC Separation lcms_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection lcms_quant Quantification ms_detection->lcms_quant

References

Validation & Comparative

Cholesteryl Sulfate vs. Cholesterol: A Comparative Analysis of Their Influence on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the effects of cholesteryl sulfate (B86663) (CS) and cholesterol (Chol) on the fluidity of cellular membranes. The following sections present a synthesis of experimental data, detailed methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

The structural and functional integrity of cellular membranes is critically dependent on their lipid composition. Cholesterol is a well-established regulator of membrane fluidity, known to modulate the physical state of the lipid bilayer. Its sulfated derivative, cholesteryl sulfate, also plays a significant role in membrane biology, yet its effects on membrane dynamics differ substantially from those of its non-sulfated counterpart. Understanding these differences is crucial for elucidating the physiological roles of these sterols and for the development of therapeutic agents that target membrane-associated processes.

Comparative Effects on Membrane Properties

Cholesteryl sulfate and cholesterol exhibit distinct effects on the biophysical properties of lipid membranes. While both molecules insert into the lipid bilayer, the presence of the bulky, charged sulfate group in CS alters its orientation and interaction with neighboring lipids, leading to different outcomes in membrane order and fluidity.

At elevated temperatures, 30 mol% of cholesteryl sulfate has been shown to order dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes to a similar extent as 15 mol% of cholesterol. However, at lower temperatures, CS induces significantly more disorder than cholesterol.[1] This suggests a temperature-dependent differential effect on membrane packing.

One of the most striking differences is the impact on membrane hydration. DMPC lamellae containing CS can trap a significantly larger amount of water, with a lamellar repeat distance of 147 ± 4 Å, compared to 64 ± 2 Å for membranes with cholesterol.[1] This increased hydration is attributed to the binding of approximately 12 more water molecules per CS molecule at the membrane interface compared to cholesterol.[1]

In cholesterol-poor membrane models, increasing concentrations of CS (up to 10 mol%) lead to a slight increase in fluorescence anisotropy, indicating a decrease in membrane fluidity.[2][3] Conversely, in cholesterol-rich systems, the effect of CS on anisotropy is negligible.[2][3] Furthermore, studies on stratum corneum lipid models have demonstrated that a higher CS to cholesterol ratio leads to a fluidization of the sterol fraction within the membrane.[4] The proportion of fluid cholesterol was observed to increase from 7% in the absence of CS to 54% when the CS concentration was 16.6 mol%.[4]

Differential scanning calorimetry (DSC) studies have revealed that CS has a more pronounced effect on the phase transition of various phospholipids (B1166683) compared to cholesterol. It tends to decrease the main phase transition temperature and broaden the transition peak to a greater extent.[5]

Quantitative Data Summary

The following table summarizes the key quantitative differences observed in the effects of cholesteryl sulfate and cholesterol on membrane properties based on experimental data.

ParameterCholesteryl Sulfate (CS)Cholesterol (Chol)Lipid SystemReference
Membrane Ordering (at high temp.) 30 mol% CS ≈ 15 mol% Chol-DMPC[1]
Membrane Ordering (at low temp.) Induces more disorder-DMPC[1]
Lamellar Repeat Distance 147 ± 4 Å64 ± 2 ÅDMPC[1]
Water Molecules Bound per Sterol ~12 more than Chol-DMPC[1]
Phase Transition Temperature (Tm) Greater decrease and broadeningLesser effectDPPC, 18:0,18:1 PC, 18:0,22:6 PC[5]
Fluorescence Anisotropy (Chol-poor) Slight increase with 10 mol% CS-PLPC/Chol (95:5)[2][3]
Fluid Sterol Fraction 54% fluid Chol at 16.6 mol% CS7% fluid CholStratum Corneum Model[4]

Experimental Methodologies

The data presented in this guide are derived from a range of biophysical techniques. Below are detailed protocols for some of the key experiments cited.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique to probe the structure and dynamics of lipids in membranes.

  • Objective: To determine the ordering of lipid acyl chains and the orientation of sterol molecules within the membrane.

  • Protocol:

    • Sample Preparation: Prepare multilamellar vesicles (MLVs) of the desired lipid composition (e.g., DMPC with either cholesterol or cholesteryl sulfate) with specifically deuterated lipids. Hydrate the lipid film with deuterium-depleted water or buffer.

    • NMR Spectroscopy: Acquire 2H-NMR spectra at various temperatures. The quadrupolar splitting in the spectra of the deuterated lipid chains provides a measure of the segmental order parameter (SCD), which reflects the motional freedom of the acyl chains.

    • Data Analysis: Analyze the changes in the quadrupolar splitting to compare the ordering effects of cholesterol and cholesteryl sulfate.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, providing information about phase transitions.

  • Objective: To determine the main phase transition temperature (Tm) and the cooperativity of the transition in lipid membranes.

  • Protocol:

    • Sample Preparation: Prepare MLVs of the desired lipid composition.

    • DSC Measurement: Place a known amount of the liposome (B1194612) suspension in an aluminum DSC pan. Scan the sample over a defined temperature range, typically including the expected phase transition.

    • Data Analysis: The temperature at which the peak of the endotherm occurs is the Tm. The width of the peak provides information about the cooperativity of the transition. Compare the thermograms of liposomes containing cholesterol versus cholesteryl sulfate.

Fluorescence Anisotropy

This technique measures the rotational diffusion of a fluorescent probe embedded in the membrane, which is related to the local viscosity or fluidity.

  • Objective: To assess membrane fluidity by measuring the rotational mobility of a fluorescent probe.

  • Protocol:

    • Liposome Preparation and Labeling: Prepare large unilamellar vesicles (LUVs) by the extrusion method. Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or trimethylamino-DPH (TMA-DPH), into the liposomes.

    • Fluorescence Measurement: Excite the sample with vertically polarized light and measure the intensity of the emitted light through polarizers oriented parallel (I∥) and perpendicular (I⊥) to the excitation polarizer.

    • Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is a correction factor. Higher anisotropy values correspond to lower membrane fluidity.

Visualizing the Comparison: Molecular Interactions and Experimental Workflow

To better understand the distinct actions of these two sterols and the methods used to study them, the following diagrams are provided.

Comparative Interaction of Cholesterol and Cholesteryl Sulfate with the Lipid Bilayer cluster_0 Cholesterol in Membrane cluster_1 Cholesteryl Sulfate in Membrane cluster_2 Membrane Fluidity chol Cholesterol - Hydroxyl group interacts with polar headgroups - Rigid ring structure orders acyl chains - Reduces permeability cs Cholesteryl Sulfate - Bulky, charged sulfate group at interface - Weaker ordering of acyl chains - Increases membrane hydration - Can induce lateral phase separation fluidity Fluidity - Cholesterol generally decreases fluidity (ordering effect) - Cholesteryl Sulfate has a more complex, context-dependent effect (can increase or decrease fluidity) chol->fluidity modulates cs->fluidity modulates

Caption: Molecular interactions of Cholesterol vs. Cholesteryl Sulfate.

The diagram above illustrates the key structural differences and their resulting interactions within the lipid bilayer. Cholesterol's smaller hydroxyl group allows for deeper penetration and a stronger ordering effect on the phospholipid acyl chains. In contrast, the larger, charged sulfate group of cholesteryl sulfate positions it more towards the aqueous interface, leading to increased hydration and a more complex influence on membrane fluidity that can include disordering effects and the induction of lateral phase separations.[5]

General Experimental Workflow for Membrane Fluidity Analysis start Liposome Preparation (e.g., Extrusion) labeling Incorporate Sterol (Cholesterol or Cholesteryl Sulfate) start->labeling probe Add Fluorescent Probe (e.g., DPH, Laurdan) labeling->probe measurement Biophysical Measurement probe->measurement analysis Data Analysis measurement->analysis conclusion Comparative Conclusion on Membrane Fluidity analysis->conclusion

Caption: Workflow for membrane fluidity analysis.

This workflow outlines the typical steps involved in experimentally comparing the effects of cholesterol and cholesteryl sulfate on membrane fluidity using techniques such as fluorescence spectroscopy. The process begins with the preparation of model membranes (liposomes), followed by the incorporation of the sterols and a fluorescent probe. Subsequent biophysical measurements and data analysis allow for a direct comparison of their effects.

References

A Comparative Analysis of Cholesteryl Sulfate and DHEA Sulfate in Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate cascade of steroidogenesis, the biosynthesis of steroid hormones from cholesterol, two sulfated steroids, cholesteryl sulfate (B86663) (CS) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), play distinct and contrasting roles. While DHEAS primarily serves as a crucial precursor for sex hormones, cholesteryl sulfate is emerging as a significant modulator, often acting as an inhibitor, of the initial steps of steroid synthesis. This guide provides an objective comparison of their performance in steroidogenesis, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Introduction to Cholesteryl Sulfate and DHEA Sulfate

Cholesteryl sulfate (CS) is the sulfate ester of cholesterol and is found in various mammalian tissues. It is synthesized from cholesterol by the action of sulfotransferase enzymes, notably SULT2B1b.[1][2] While it can be a precursor for other sulfated steroids, its primary role in steroidogenesis appears to be regulatory.[3]

Dehydroepiandrosterone sulfate (DHEAS) is the most abundant circulating steroid hormone in humans, produced predominantly by the adrenal cortex.[4] It is the sulfated form of dehydroepiandrosterone (DHEA) and functions as a large reservoir that can be converted back to DHEA in peripheral tissues.[4] DHEA is a key intermediate in the biosynthesis of androgens and estrogens.[5]

Comparative Effects on Steroidogenesis

Experimental evidence highlights the opposing effects of cholesteryl sulfate and DHEA sulfate on the initial, rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage enzyme (CYP11A1), also known as P450scc, which is located in the inner mitochondrial membrane.

Cholesteryl Sulfate: An Inhibitor of Steroidogenesis

Cholesteryl sulfate has been identified as a naturally occurring inhibitor of steroidogenesis.[6] Its inhibitory action is primarily targeted at the transport of cholesterol into the mitochondria, a critical step for steroid synthesis.

Key Experimental Findings:

  • Inhibition of Pregnenolone Production: In human adrenocortical carcinoma H295R cells, the addition of cholesteryl sulfate at concentrations of 50 µg/mL and above significantly decreased the production of pregnenolone, the precursor for all steroid hormones.[7][8]

  • Reduction of StAR Protein Levels: The mechanism for this inhibition involves the reduction of Steroidogenic Acute Regulatory (StAR) protein. StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane, where CYP11A1 resides.[7][8][9] Western blot analysis has shown a decrease in StAR protein levels in H295R cells treated with 50 µg/mL of cholesteryl sulfate.[7][8]

  • Downregulation of StAR Gene Expression: The reduction in StAR protein is a consequence of decreased gene expression. Both StAR mRNA levels and promoter activity were found to be diminished in the presence of cholesteryl sulfate.[7][8]

DHEA Sulfate: A Stimulator of the First Steroidogenic Step

In contrast to cholesteryl sulfate, DHEAS has been shown to enhance the initial step of steroidogenesis. This stimulatory effect is attributed to its direct influence on the catalytic efficiency of the CYP11A1 enzyme system.

Key Experimental Findings:

  • Increased Pregnenolone Formation: In a reconstituted in vitro system containing purified CYP11A1, adrenodoxin (B1173346), and adrenodoxin reductase, DHEAS increased the formation of pregnenolone by 26% compared to the control. DHEA, the non-sulfated form, showed no significant effect, highlighting the importance of the sulfate group.[10][11]

  • Enhanced Catalytic Efficiency of CYP11A1: Kinetic experiments revealed that DHEAS increases the catalytic efficiency of CYP11A1 by 75%. This is achieved through a lower Michaelis constant (Km) and a higher maximum reaction rate (kcat).[10][11][12]

  • Improved Substrate and Redox Partner Binding: DHEAS was found to increase the binding affinity of cholesterol to CYP11A1. It also strengthened the interaction between CYP11A1 and its electron transfer partner, adrenodoxin, which is crucial for the enzyme's function.[10][11]

Data Presentation

Table 1: Comparative Effects on Pregnenolone Production
CompoundModel SystemConcentrationEffect on Pregnenolone ProductionReference
Cholesteryl SulfateHuman H295R Cells≥ 50 µg/mLSignificant Decrease[7][8]
DHEA SulfateReconstituted in vitro system (CYP11A1)75 µM26% Increase[10][11]
Table 2: Mechanistic Comparison of Cholesteryl Sulfate and DHEA Sulfate
FeatureCholesteryl SulfateDHEA SulfateReference
Primary Target StAR Protein (Cholesterol Transport)CYP11A1 Enzyme[7][8][10][11]
Effect on StAR Protein Decreases protein levels and gene expressionNot reported[7][8]
Effect on CYP11A1 Indirect inhibition (reduced substrate availability)Increases catalytic efficiency[6][10][11]
Binding Affinity Not directly affecting CYP11A1 substrate bindingIncreases cholesterol binding affinity to CYP11A1[6][10]
Redox Partner Interaction Not reportedEnforces interaction with adrenodoxin[10]

Experimental Protocols

H295R Cell Steroidogenesis Assay (for Cholesteryl Sulfate)

This protocol is based on studies investigating the inhibitory effects of cholesteryl sulfate.[7][8]

  • Cell Culture: Human adrenocortical carcinoma H295R cells are cultured in a suitable medium supplemented with fetal bovine serum.

  • Treatment: Cells are treated with varying concentrations of cholesteryl sulfate (e.g., 0, 10, 25, 50, 100 µg/mL) for a specified period (e.g., 48 hours).

  • Pregnenolone Measurement: The concentration of pregnenolone in the culture medium is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[1][2][13][14]

  • StAR Protein Analysis (Western Blot):

    • Cell lysates are prepared and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with a primary antibody specific for StAR protein, followed by a secondary antibody.

    • Protein bands are visualized and quantified.

  • StAR mRNA Analysis (RT-PCR):

    • Total RNA is extracted from the cells.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative PCR is carried out using primers specific for the StAR gene to measure mRNA levels.

In Vitro Reconstituted CYP11A1 Assay (for DHEA Sulfate)

This protocol is based on studies examining the stimulatory effects of DHEA sulfate.[10][11]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified CYP11A1, adrenodoxin, and adrenodoxin reductase in a suitable buffer.

  • Treatment: DHEA sulfate (e.g., 75 µM) is added to the reaction mixture. A control group without DHEA sulfate is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, cholesterol, and the cofactor, NADPH.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Product Measurement: The formation of pregnenolone is measured. This can involve stopping the reaction, extracting the steroids, and quantifying pregnenolone using high-performance liquid chromatography (HPLC).

  • Kinetic Analysis: To determine kinetic parameters (Km and kcat), the assay is performed with varying concentrations of cholesterol in the presence and absence of DHEA sulfate.

  • Binding Affinity Studies (e.g., Surface Plasmon Resonance): The binding affinity between CYP11A1 and cholesterol, and between CYP11A1 and adrenodoxin, is measured in the presence and absence of DHEA sulfate to assess its impact on these interactions.

Visualization of Pathways and Mechanisms

steroidogenesis_overview cluster_extracellular Extracellular Space cluster_cell Steroidogenic Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cholesterol_source Cholesterol (from LDL) cholesterol_pool Cholesterol Pool cholesterol_source->cholesterol_pool Uptake cholesterol_OMM Cholesterol cholesterol_pool->cholesterol_OMM Transport OMM Outer Membrane IMM Inner Membrane cholesterol_IMM Cholesterol cholesterol_OMM->cholesterol_IMM Mediated by pregnenolone Pregnenolone cholesterol_IMM->pregnenolone Catalyzed by downstream Downstream Steroid Hormones pregnenolone->downstream CYP11A1 CYP11A1 (P450scc) CYP11A1->pregnenolone StAR StAR Protein StAR->cholesterol_IMM

Caption: Overview of the initial steps in steroidogenesis.

comparative_effects cluster_cs Cholesteryl Sulfate Effect cluster_dheas DHEA Sulfate Effect CS Cholesteryl Sulfate StAR_gene StAR Gene Expression CS->StAR_gene Inhibits StAR_protein StAR Protein StAR_gene->StAR_protein Leads to reduced chol_transport Mitochondrial Cholesterol Transport StAR_protein->chol_transport Impairs steroidogenesis_cs Steroidogenesis chol_transport->steroidogenesis_cs Inhibits DHEAS DHEA Sulfate CYP11A1 CYP11A1 Activity DHEAS->CYP11A1 Enhances chol_conversion Cholesterol to Pregnenolone Conversion CYP11A1->chol_conversion Increases rate of steroidogenesis_dheas Steroidogenesis chol_conversion->steroidogenesis_dheas Stimulates

Caption: Contrasting mechanisms of Cholesteryl Sulfate and DHEA Sulfate.

experimental_workflow cluster_cs_exp Cholesteryl Sulfate Experiment cluster_dheas_exp DHEA Sulfate Experiment cs_start Culture H295R Cells cs_treat Treat with Cholesteryl Sulfate cs_start->cs_treat cs_measure_preg Measure Pregnenolone (ELISA/LC-MS) cs_treat->cs_measure_preg cs_measure_star Measure StAR Protein/mRNA (Western Blot/RT-PCR) cs_treat->cs_measure_star dheas_start Prepare Reconstituted CYP11A1 System dheas_treat Add DHEA Sulfate dheas_start->dheas_treat dheas_react Initiate Reaction with Cholesterol & NADPH dheas_treat->dheas_react dheas_measure_preg Measure Pregnenolone (HPLC) dheas_react->dheas_measure_preg

Caption: Simplified experimental workflows.

Conclusion

Cholesteryl sulfate and DHEA sulfate exhibit opposing actions in the regulation of steroidogenesis. Cholesteryl sulfate acts as an inhibitor by downregulating the expression of StAR protein, thereby limiting the availability of cholesterol to the steroidogenic machinery. In contrast, DHEA sulfate functions as a stimulator, directly enhancing the catalytic activity of the rate-limiting enzyme, CYP11A1. This dual control mechanism, where one sulfated steroid acts as a brake and another as an accelerator, suggests a sophisticated level of regulation in maintaining steroid hormone homeostasis. For researchers in drug development, understanding these distinct roles is critical for designing therapeutic interventions that can selectively modulate steroid production by targeting these specific pathways.

References

Validating the Inhibitory Role of Cholesteryl Sulfate in Cholesterol Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cholesteryl sulfate (B86663) (CS) and other prominent cholesterol-lowering agents. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of their respective mechanisms and potential therapeutic applications.

Introduction to Cholesterol Biosynthesis Inhibition

The regulation of cholesterol homeostasis is a critical area of research in the prevention and treatment of cardiovascular diseases. The de novo synthesis of cholesterol is a complex enzymatic pathway, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) acting as the rate-limiting enzyme.[1] Consequently, HMGCR has been a primary target for the development of cholesterol-lowering drugs. This guide explores the inhibitory role of the endogenous molecule cholesteryl sulfate and compares its mechanism and efficacy with established and emerging therapeutic alternatives.

Cholesteryl Sulfate: An Endogenous Regulator

Cholesteryl sulfate (CS) is a sulfated form of cholesterol that has been shown to play a role in regulating cholesterol levels. Unlike direct enzymatic inhibitors, CS modulates cholesterol biosynthesis through indirect mechanisms.

Mechanism of Action:

  • Promotes HMGCR Degradation: CS enhances the ubiquitination and subsequent proteasomal degradation of HMGCR, thereby reducing the cellular levels of this key enzyme.[2] This action is mediated by promoting the interaction between HMGCR and Insulin-induced gene (INSIG) proteins.[2]

  • Inhibits LDL Cholesterol Uptake: CS has been observed to decrease the uptake of low-density lipoprotein (LDL) cholesterol by cells.[2]

  • Suppresses SREBP-2 Activation: CS can suppress the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcription factor for genes involved in cholesterol synthesis and uptake.[1][3][4]

Signaling Pathway for Cholesteryl Sulfate-Mediated HMGCR Degradation:

cluster_ER Endoplasmic Reticulum CS Cholesteryl Sulfate INSIG INSIG CS->INSIG promotes interaction HMGCR HMGCR INSIG->HMGCR binds Ub Ubiquitin HMGCR->Ub ubiquitination Proteasome Proteasome Ub->Proteasome targeting Degraded_HMGCR Degraded HMGCR Proteasome->Degraded_HMGCR degradation

Caption: Cholesteryl Sulfate promotes HMGCR degradation.

Alternative Cholesterol Biosynthesis Inhibitors

A variety of pharmacological agents have been developed to inhibit cholesterol biosynthesis, each with a distinct mechanism of action.

Statins (HMGCR Inhibitors)

Statins are the most widely prescribed class of drugs for lowering cholesterol.[5]

Mechanism of Action:

Statins are competitive inhibitors of HMG-CoA reductase, directly blocking the conversion of HMG-CoA to mevalonate, the committed step in cholesterol synthesis. This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.

Ezetimibe

Ezetimibe represents a different therapeutic approach by targeting cholesterol absorption.

Mechanism of Action:

Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of enterocytes. This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors.

PCSK9 Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are a newer class of injectable biologic drugs.

Mechanism of Action:

PCSK9 is a protein that binds to LDL receptors, targeting them for degradation. PCSK9 inhibitors are monoclonal antibodies that bind to and inactivate PCSK9. This prevents the degradation of LDL receptors, thereby increasing their number on the surface of hepatocytes and enhancing the clearance of LDL cholesterol.

Bempedoic Acid

Bempedoic acid is an oral medication that acts upstream of HMGCR in the cholesterol biosynthesis pathway.

Mechanism of Action:

Bempedoic acid inhibits ATP citrate (B86180) lyase (ACL), an enzyme responsible for the synthesis of acetyl-CoA in the cytoplasm. Acetyl-CoA is a crucial substrate for the synthesis of both cholesterol and fatty acids. By inhibiting ACL, bempedoic acid reduces the substrate pool available for HMGCR, leading to decreased cholesterol synthesis and upregulation of LDL receptors.

Comparative Analysis of Inhibitory Performance

The following tables summarize the quantitative data on the effects of cholesteryl sulfate and alternative inhibitors on key markers of cholesterol metabolism.

Table 1: Effect on HMG-CoA Reductase (HMGCR) Protein Levels

CompoundCell Line/ModelConcentrationChange in HMGCR Protein LevelCitation(s)
Cholesteryl Sulfate Huh-7 cells10 µM~50% decrease[2]
Lovastatin CHO-7 cells10 µM~15-fold increase[6]
Atorvastatin (B1662188) Rat Liver0.04% in diet~700-fold increase

Note: Statins paradoxically increase HMGCR protein levels as a compensatory response to the inhibition of the enzyme's activity.[6]

Table 2: Inhibition of LDL Cholesterol Uptake/Levels

CompoundStudy TypeDosage% Reduction in LDL CholesterolCitation(s)
Cholesteryl Sulfate In vitro (Huh-7 cells)10 µMPartial blockage of DiI-LDL uptake[2]
Ezetimibe Clinical Trial10 mg/day15-22% (monotherapy)[7]
Alirocumab (PCSK9i) Clinical Trial150 mg every 4 weeks~51.7%[8]
Evolocumab (PCSK9i) Clinical Trial140 mg every 2 weeks~67.6%[9]
Bempedoic Acid Clinical Trial180 mg/day~21% (statin intolerant)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for HMG-CoA Reductase (HMGCR)

Objective: To quantify the relative protein levels of HMGCR in cells or tissues after treatment with an inhibitory compound.

Protocol:

  • Sample Preparation:

    • Cell Culture: Treat cultured cells (e.g., Huh-7, CHO-7) with the compound of interest (e.g., cholesteryl sulfate, statins) at various concentrations and for specific durations.

    • Tissue Samples: Homogenize tissue samples (e.g., liver) from treated animals in a suitable lysis buffer containing protease inhibitors.

  • Protein Extraction and Quantification:

    • Lyse cells or homogenized tissues in RIPA buffer or a similar lysis buffer on ice.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.

  • Electrotransfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HMGCR overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the HMGCR band intensity to a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[10][11][12]

Experimental Workflow for Western Blot:

A Sample Preparation (Cells/Tissues) B Protein Extraction & Quantification A->B C SDS-PAGE B->C D Electrotransfer (Gel to Membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detection & Quantification (ECL & Densitometry) E->F

Caption: Western Blot Workflow.

DiI-LDL Uptake Assay

Objective: To measure the cellular uptake of LDL cholesterol.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2) in a multi-well plate (e.g., 96-well) and allow them to adhere.

    • Treat the cells with the test compound (e.g., cholesteryl sulfate) for a specified period.

  • DiI-LDL Incubation:

    • Prepare a working solution of DiI-LDL (a fluorescently labeled LDL) in serum-free medium.

    • Remove the treatment medium from the cells and add the DiI-LDL working solution.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C to allow for LDL uptake.[13]

  • Washing and Fixation:

    • Aspirate the DiI-LDL solution and wash the cells with phosphate-buffered saline (PBS) to remove unbound DiI-LDL.

    • Fix the cells with a solution like 4% paraformaldehyde.

  • Imaging and Quantification:

    • Counterstain the cell nuclei with a fluorescent dye (e.g., DAPI).

    • Acquire images of the cells using a fluorescence microscope.

    • Quantify the fluorescence intensity of DiI within the cells using image analysis software. The intensity of the red fluorescence from DiI is proportional to the amount of LDL taken up by the cells.[14][15][16][17][18]

HMG-CoA Reductase Activity Assay

Objective: To measure the enzymatic activity of HMGCR.

Protocol:

  • Enzyme and Substrate Preparation:

    • Use either purified HMGCR enzyme or cell lysates containing the enzyme.

    • Prepare a reaction buffer containing NADPH.

  • Reaction Initiation:

    • Add the substrate, HMG-CoA, to the reaction mixture to start the enzymatic reaction.

  • Spectrophotometric Measurement:

    • The activity of HMGCR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[19][20]

  • Inhibitor Screening:

    • To test the effect of an inhibitor (e.g., a statin), pre-incubate the enzyme with the inhibitor before adding the substrate. The reduction in the rate of NADPH oxidation indicates the inhibitory activity of the compound.[19][20]

Conclusion

Cholesteryl sulfate presents a unique, endogenous mechanism for regulating cholesterol biosynthesis by promoting the degradation of HMGCR rather than directly inhibiting its enzymatic activity. This contrasts with the direct competitive inhibition of HMGCR by statins. While statins and other newer agents like PCSK9 inhibitors demonstrate potent LDL cholesterol-lowering effects in clinical settings, the indirect modulatory role of cholesteryl sulfate warrants further investigation for its physiological significance and potential therapeutic applications. The data and protocols presented in this guide offer a framework for researchers to compare and further explore these different inhibitory strategies in the ongoing effort to manage cholesterol-related diseases.

References

Cholesteryl Sulfate Sodium: A Comparative Guide to its Role as a Negative Regulator in Cholesterol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cholesteryl sulfate (B86663) sodium (CS) with other cholesterol-regulating molecules, supported by experimental data. Cholesteryl sulfate, a naturally occurring derivative of cholesterol, has emerged as a significant negative regulator of cholesterol homeostasis. It exerts its effects through multiple mechanisms, making it a molecule of interest in the study and potential treatment of cholesterol-related disorders.

Performance Comparison: Cholesteryl Sulfate vs. Other Regulators

Cholesteryl sulfate modulates cholesterol levels primarily by inhibiting cholesterol synthesis and uptake, and by suppressing the activation of key transcription factors. Its performance in these roles is comparable, and in some aspects distinct from, other well-known cholesterol regulators like 25-hydroxycholesterol (B127956) (25-HC) and statins.

Inhibition of SREBP-2 Processing

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcription factor that controls the expression of genes involved in cholesterol synthesis and uptake. Its activation requires proteolytic processing. Cholesteryl sulfate has been shown to suppress this processing, thereby reducing the levels of active nuclear SREBP-2.

Treatment[1]Concentration[1]Relative mRNA Expression of SREBP2-regulated Genes (Fold Change)[1]Nuclear SREBP-2 Protein (Active Form) (%)[1]
Control (DMSO) -1.0100
Lovastatin 10 µM~2.5~150
25-Hydroxycholesterol (25-HC) 10 µM~0.2~20
Cholesteryl Sulfate (CS) 25 µM~0.4~40

Data is approximated from graphical representations in the cited source and presented for comparative purposes.

Regulation of HMG-CoA Reductase

HMG-CoA reductase (HMGCR) is the rate-limiting enzyme in the cholesterol biosynthesis pathway. Cholesteryl sulfate promotes the degradation of HMGCR, thus directly inhibiting cholesterol synthesis.[1] This mechanism is distinct from statins, which are competitive inhibitors of the HMGCR enzyme.

RegulatorMechanism of Action on HMGCR
Cholesteryl Sulfate (CS) Promotes ubiquitin-dependent proteasomal degradation.[1]
25-Hydroxycholesterol (25-HC) Promotes degradation of HMGCR.
Statins (e.g., Lovastatin) Competitive inhibitor of the enzyme's active site.
Inhibition of LDL Cholesterol Uptake

Cholesteryl sulfate has been demonstrated to block the endocytosis of the low-density lipoprotein (LDL) receptor, which is the primary mechanism for the uptake of LDL cholesterol from the bloodstream into cells.[1]

Signaling Pathways and Mechanisms of Action

Cholesteryl sulfate's regulatory effects are mediated through its interaction with key players in the cholesterol homeostasis signaling network.

Caption: Mechanism of Cholesteryl Sulfate Action.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize the effects of cholesteryl sulfate.

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Electrophoresis and Transfer cluster_3 Immunodetection and Analysis A Seed Cells B Treat with CS, 25-HC, etc. A->B C Lyse Cells B->C D Quantify Protein (e.g., BCA Assay) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Block Membrane F->G H Incubate with Primary Antibody (e.g., anti-HMGCR, anti-SREBP2) G->H I Incubate with Secondary Antibody H->I J Detect Signal (Chemiluminescence) I->J K Quantify Bands J->K

Caption: Western Blot Experimental Workflow.

HMGCR_Activity_Workflow cluster_0 Reaction Setup cluster_1 Measurement and Analysis A Prepare Reaction Mix: - Assay Buffer - NADPH - HMG-CoA (Substrate) B Add Purified HMGCR or Cell Lysate A->B C Add CS or other inhibitors B->C D Incubate at 37°C C->D E Measure Decrease in Absorbance at 340 nm (NADPH Oxidation) D->E F Calculate Enzyme Activity E->F

Caption: HMG-CoA Reductase Activity Assay Workflow.

Experimental Protocols

Western Blot Analysis for HMGCR and SREBP-2

Objective: To determine the protein levels of HMGCR and the precursor and mature forms of SREBP-2 following treatment with cholesteryl sulfate or other regulators.

Materials:

  • Cell culture reagents

  • Treatment compounds (Cholesteryl Sulfate, 25-Hydroxycholesterol, etc.)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-HMGCR, anti-SREBP-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with the desired concentrations of cholesteryl sulfate or other compounds for the specified duration.

  • Protein Extraction: Wash cells with ice-old PBS and lyse them using lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-HMGCR or mouse anti-SREBP-2) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

HMG-CoA Reductase Activity Assay

Objective: To measure the enzymatic activity of HMGCR in the presence of cholesteryl sulfate or other inhibitors.

Materials:

  • HMG-CoA Reductase Assay Kit (commercially available kits are recommended)

  • Purified HMGCR enzyme or cell lysates containing HMGCR

  • Cholesteryl Sulfate and other test compounds

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the assay buffer, NADPH, and the substrate HMG-CoA.

  • Reaction Setup: In a 96-well plate or cuvette, add the assay buffer, NADPH, and the test compound (cholesteryl sulfate or other inhibitors) at various concentrations.

  • Enzyme Addition: Add the purified HMGCR enzyme or cell lysate to initiate the reaction. A control reaction without any inhibitor should be included.

  • Kinetic Measurement: Immediately place the plate or cuvette in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the kinetic curve. The enzyme activity is proportional to this rate. Compare the activity in the presence of inhibitors to the control to determine the percent inhibition.

Filipin Staining for Intracellular Cholesterol

Objective: To visualize and quantify the levels of unesterified cholesterol in cells treated with cholesteryl sulfate.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Cholesteryl Sulfate

  • Paraformaldehyde (PFA) for fixation

  • Filipin III solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips or in imaging plates and treat with cholesteryl sulfate for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 10-30 minutes at room temperature.

  • Quenching: Wash the cells with PBS and quench any remaining PFA with a glycine (B1666218) solution.

  • Staining: Incubate the cells with Filipin III solution (typically 50 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells several times with PBS to remove excess filipin.

  • Imaging: Mount the coverslips on slides or image the plates directly using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).

  • Analysis: Capture images and quantify the fluorescence intensity per cell using image analysis software.

LDL Receptor Endocytosis Assay

Objective: To measure the rate of LDL receptor-mediated endocytosis in the presence of cholesteryl sulfate.

Materials:

  • Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo-LDL)

  • Cell culture medium

  • Cholesteryl Sulfate

  • Live-cell imaging system or flow cytometer

Procedure:

  • Cell Culture and Pre-treatment: Plate cells and allow them to adhere. Pre-treat the cells with cholesteryl sulfate for a specified period.

  • LDL Incubation: Replace the medium with fresh medium containing fluorescently labeled LDL and continue the incubation.

  • Live-Cell Imaging (for kinetic analysis): If using a live-cell imaging system, acquire images at regular intervals to monitor the internalization of the fluorescent LDL over time.

  • Flow Cytometry (for endpoint analysis): After the incubation period, wash the cells to remove unbound LDL. Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.

  • Data Analysis: For imaging data, quantify the intracellular fluorescence intensity over time to determine the rate of uptake. For flow cytometry data, compare the mean fluorescence intensity of treated cells to control cells to determine the effect on total LDL uptake.

References

Cholesteryl Sulfate: A Comparative Analysis in Healthy and Diseased Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl sulfate (B86663), an abundant metabolite in the epidermis, plays a pivotal role in the regulation of skin barrier function, differentiation, and desquamation. In healthy skin, a delicate balance in the metabolism of cholesteryl sulfate is maintained through a process known as the "cholesterol sulfate cycle." However, dysregulation of this cycle is a key pathological feature in several inflammatory and genetic skin disorders. This guide provides a comparative analysis of cholesteryl sulfate in healthy versus diseased skin, supported by quantitative data, experimental methodologies, and pathway visualizations to aid in research and therapeutic development.

Quantitative Comparison of Cholesteryl Sulfate Levels

The concentration of cholesteryl sulfate is significantly altered in various skin diseases compared to healthy skin. The following table summarizes the quantitative differences observed in the stratum corneum, the outermost layer of the epidermis.

Skin ConditionCholesteryl Sulfate Levels (as % of total lipid mass)Reference
Healthy Skin Declines from ~5% in the lower stratum corneum to ~1% in the outer stratum corneum[1]
X-linked Ichthyosis (XLI) Exceeds 10%[1][2]
Atopic Dermatitis (AD) Increased levels reported[3][4]
Psoriasis Alterations in cholesterol metabolism are observed, but specific quantitative data for cholesteryl sulfate in psoriatic skin lesions is less consistently reported compared to XLI and AD.[5][6][7]

The Cholesterol Sulfate Cycle: A Regulatory Hub in Epidermal Homeostasis

In healthy epidermis, the synthesis and degradation of cholesteryl sulfate are tightly controlled by two key enzymes: cholesterol sulfotransferase (SULT2B1b) and steroid sulfatase (STS). This enzymatic regulation, termed the "cholesterol sulfate cycle," is crucial for maintaining epidermal health.[1][2]

  • Synthesis: Cholesterol sulfotransferase (SULT2B1b) catalyzes the sulfation of cholesterol to form cholesteryl sulfate in the lower layers of the epidermis.[8][9]

  • Degradation: As keratinocytes differentiate and move towards the outer layers of the stratum corneum, steroid sulfatase (STS) desulfates cholesteryl sulfate back into cholesterol.[9]

This cycle regulates the gradient of cholesteryl sulfate across the stratum corneum, which in turn influences the activity of proteases involved in the degradation of corneodesmosomes, the structures that hold corneocytes together. Proper degradation of these structures is essential for normal skin shedding (desquamation).[9]

Cholesterol_Sulfate_Cycle Lower_Epidermis Lower Epidermis (Stratum Basale/Spinosum) Cholesterol Cholesterol Upper_Epidermis Upper Epidermis (Stratum Granulosum/Corneum) Cholesteryl_Sulfate Cholesteryl_Sulfate Cholesterol->Cholesteryl_Sulfate SULT2B1b Cholesteryl_Sulfate->Cholesterol STS

Caption: The Cholesterol Sulfate Cycle in the Epidermis.

Pathophysiological Implications in Diseased Skin

X-linked Ichthyosis (XLI): This genetic disorder is caused by a deficiency in the steroid sulfatase (STS) enzyme.[2][10] The inability to break down cholesteryl sulfate leads to its massive accumulation in the stratum corneum.[1][2] This excess inhibits the proteases responsible for desquamation, resulting in the characteristic thick, dark scales and impaired skin barrier function seen in XLI patients.[8][11]

Atopic Dermatitis (AD): Studies have shown elevated levels of cholesteryl sulfate in the skin of individuals with atopic dermatitis.[3][4] While the exact mechanism is still under investigation, it is hypothesized that this increase may contribute to the barrier dysfunction and inflammation characteristic of AD. Interestingly, some research suggests that while cholesteryl sulfate is increased, it may also induce the expression of pro-filaggrin, a key protein for skin barrier integrity, indicating a complex and potentially paradoxical role in this condition.[3]

Psoriasis: The link between cholesterol metabolism and psoriasis is well-established, with many patients exhibiting dyslipidemia.[5][7] While direct quantitative data on cholesteryl sulfate in psoriatic lesions is not as definitive as in XLI, alterations in the expression of enzymes involved in cholesterol metabolism have been reported.[5] The inflammatory environment in psoriasis, driven by cytokines like TNF-α and IL-17, can influence lipid metabolism, potentially affecting the cholesterol sulfate cycle and contributing to the abnormal keratinocyte proliferation and differentiation seen in this disease.[6]

Signaling Pathways and Experimental Workflows

Cholesteryl sulfate is not merely a structural component of the epidermis but also a signaling molecule that influences keratinocyte differentiation. It can activate protein kinase C and act as a ligand for nuclear receptors, thereby modulating gene expression related to epidermal differentiation.[8]

Signaling_Pathway Cholesteryl_Sulfate Cholesteryl_Sulfate PKC Protein Kinase C Cholesteryl_Sulfate->PKC Nuclear_Receptors Nuclear Receptors (e.g., RORα) Cholesteryl_Sulfate->Nuclear_Receptors Gene_Expression Gene Expression PKC->Gene_Expression Nuclear_Receptors->Gene_Expression Keratinocyte_Differentiation Keratinocyte Differentiation Gene_Expression->Keratinocyte_Differentiation

Caption: Cholesteryl Sulfate Signaling in Keratinocytes.

Experimental Protocols for Cholesteryl Sulfate Quantification

The accurate measurement of cholesteryl sulfate in skin tissue is crucial for research. The following outlines a general workflow based on established analytical techniques.

1. Sample Collection and Preparation:

  • Skin biopsies or tape strippings are collected from subjects.

  • The stratum corneum is separated from the underlying epidermal and dermal layers.

  • The tissue is weighed and homogenized.

2. Lipid Extraction:

  • Lipids are extracted from the homogenized tissue using a solvent system, typically a mixture of chloroform (B151607) and methanol.

3. Separation and Quantification:

Several methods can be employed for the separation and quantification of cholesteryl sulfate:

  • Thin-Layer Chromatography (TLC): This technique separates lipids based on their polarity. The cholesteryl sulfate spot can be visualized and quantified using a photodensitometer.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method. After extraction and purification, cholesteryl sulfate is solvolyzed to cholesterol, derivatized, and then analyzed by GC-MS. Isotope-labeled internal standards can be used for accurate quantification.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers high sensitivity and does not require derivatization, allowing for the direct measurement of cholesteryl sulfate.

Experimental_Workflow Sample_Collection 1. Skin Sample Collection (Biopsy or Tape Stripping) Lipid_Extraction 2. Lipid Extraction (e.g., Chloroform/Methanol) Sample_Collection->Lipid_Extraction Separation 3. Separation Lipid_Extraction->Separation TLC TLC Separation->TLC GCMS GC-MS Separation->GCMS LCMS LC-MS Separation->LCMS Quantification 4. Quantification TLC->Quantification GCMS->Quantification LCMS->Quantification

Caption: Workflow for Cholesteryl Sulfate Analysis.

References

A Comparative Guide to the Functions of Cholesteryl Sulfate and Other Sterol Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physiological roles, mechanisms of action, and experimental data related to cholesteryl sulfate (B86663) (CS) and other prominent sterol sulfates, including dehydroepiandrosterone (B1670201) sulfate (DHEAS), pregnenolone (B344588) sulfate (PS), and estrone (B1671321) sulfate (E1S).

Introduction

Sterol sulfates are a class of endogenous molecules derived from the sulfonation of sterols. While often considered metabolites destined for excretion, emerging evidence reveals their crucial roles as signaling molecules and modulators of various physiological processes. This guide differentiates the functions of cholesteryl sulfate, a key player in epidermal barrier function and immune regulation, from other significant sterol sulfates that act as neurosteroids and hormonal precursors.

Comparative Analysis of Sterol Sulfate Functions

The functions of these four key sterol sulfates are diverse, ranging from structural roles in cell membranes to potent modulation of neurotransmitter receptors and regulation of gene expression.

Cholesteryl Sulfate (CS): The Guardian of the Epidermis and an Immune Modulator

Cholesteryl sulfate is most abundant in the epidermis, where it plays a pivotal role in maintaining the skin's barrier function.[1][2] It is synthesized by the enzyme SULT2B1b and its accumulation is tightly linked to keratinocyte differentiation.[3] A key mechanism of action for CS in the skin is through its function as a natural ligand for the retinoic acid receptor-related orphan receptor alpha (RORα).[4] The binding of CS to RORα has a higher affinity compared to cholesterol, leading to increased transcriptional activity of RORα, which in turn promotes the expression of genes involved in epidermal differentiation.[4]

Beyond the skin, CS is involved in signal transduction by activating specific isoforms of protein kinase C (PKC), particularly PKCη, which is highly expressed in epithelial tissues.[5] This activation is significant, with the Vmax for PKCη activation by CS being 3.6 times that of phosphatidylserine (B164497) plus a phorbol (B1677699) ester.[5] In the context of cancer, CS has been shown to facilitate tumor immune evasion by inhibiting the infiltration of effector T cells.[1]

Dehydroepiandrosterone Sulfate (DHEAS): A Neuroactive Pro-hormone

DHEAS is the most abundant circulating steroid hormone in humans and serves as a crucial precursor for the synthesis of androgens and estrogens. While hormonally inert itself, it exerts significant effects on the central nervous system as a neurosteroid. DHEAS is known to be a negative allosteric modulator of GABA-A receptors and a positive allosteric modulator of NMDA receptors, often acting indirectly through the sigma-1 (σ1) receptor.[6][7][8] This modulation of neurotransmitter receptors contributes to its neuroprotective and memory-enhancing effects.[9] The inhibitory concentration (IC50) of DHEAS on GABA-A receptors has been reported to be approximately 11-13 µM.[10][11]

Pregnenolone Sulfate (PS): A Potent Excitatory Neurosteroid

Pregnenolone sulfate is another key neurosteroid that, like DHEAS, modulates major neurotransmitter systems. It is a potent negative allosteric modulator of GABA-A receptors and a positive allosteric modulator of NMDA receptors.[12][13] The half-maximal inhibitory concentration (IC50) of PS on GABA-A receptors is in the micromolar range, with some studies reporting values around 82 µM.[10] Its potentiation of NMDA receptors occurs with a half-maximal effective concentration (EC50) of approximately 29 µM.[14] This dual action on excitatory and inhibitory neurotransmission underlies its cognitive-enhancing and proconvulsant properties.

Estrone Sulfate (E1S): The Systemic Estrogen Reservoir

Unlike the other sterol sulfates discussed, estrone sulfate's primary role is as a large, circulating reservoir of estrogens. E1S itself is biologically inactive but can be readily converted to the more potent estrogen, estradiol, in various tissues. This conversion is a critical step in providing a sustained supply of estrogen to target cells.

Quantitative Data Summary

The following tables summarize key quantitative data for the biological activities of the discussed sterol sulfates.

Table 1: Comparative Effects on Neurotransmitter Receptors

Sterol SulfateReceptorActionIC50 / EC50 (µM)Reference(s)
DHEAS GABA-ANegative Allosteric Modulator~11 - 13[10][11]
NMDAPositive Allosteric Modulator (often via σ1 receptor)-[6][7][9]
Pregnenolone Sulfate GABA-ANegative Allosteric Modulator~82[10]
NMDAPositive Allosteric Modulator~29[14]
Cholesteryl Sulfate -Not primarily active on these receptors--
Estrone Sulfate -Not directly active--

Table 2: Other Key Biological Activities and Concentrations

Sterol SulfateBiological FunctionEffective ConcentrationReference(s)
Cholesteryl Sulfate RORα ActivationMicromolar range[1][4]
PKCη ActivationMicromolar range[5]
DHEAS Precursor for Sex HormonesVaries with age and sex-
Pregnenolone Sulfate Cognitive Enhancement--
Estrone Sulfate Estrogen Reservoir--

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cholesteryl_Sulfate_RORa_Pathway CS Cholesteryl Sulfate RORa RORα CS->RORa Binds & Activates Nucleus Nucleus RORa->Nucleus Translocates to RORE ROR Response Element (RORE) in DNA RORa->RORE Binds to Transcription Increased Transcription RORE->Transcription Differentiation_Genes Epidermal Differentiation Genes (e.g., Filaggrin, Loricrin) Transcription->Differentiation_Genes DHEAS_Sigma1_NMDA_Pathway DHEAS DHEAS Sigma1R Sigma-1 Receptor (σ1R) DHEAS->Sigma1R Agonist NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Opens Downstream Downstream Signaling (e.g., CaMKII, PKC, ERK activation) Ca_Influx->Downstream Initiates Experimental_Workflow_T_Cell_Migration Start Start: Isolate T-Cells Treatment Treat T-Cells with Cholesteryl Sulfate or Vehicle Start->Treatment Transwell Place T-Cells in Upper Chamber of Transwell Insert Treatment->Transwell Chemoattractant Add Chemoattractant to Lower Chamber Incubation Incubate for 4-24 hours Transwell->Incubation Chemoattractant->Incubation Quantification Quantify Migrated Cells in Lower Chamber Incubation->Quantification End End: Compare Migration Quantification->End

References

Cholesteryl Sulfate and Cholesterol: A Comparative Analysis of Their Uptake and Function in Keratinocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of skin biology, the roles of lipids extend far beyond simple structural components. Cholesteryl sulfate (B86663) and its precursor, cholesterol, are two such lipids that play pivotal, yet distinct, roles in the regulation of keratinocyte function, particularly in the processes of proliferation and differentiation that are fundamental to the formation and maintenance of the epidermal barrier. This guide provides a comparative analysis of the uptake of these two critical molecules in keratinocytes, supported by experimental data, and delves into their subsequent signaling pathways.

Quantitative Uptake Analysis

Experimental evidence has demonstrated a significant difference in the efficiency of cholesteryl sulfate and cholesterol uptake by human keratinocytes. A key study in the field revealed that the uptake of cholesteryl sulfate is substantially more efficient than that of cholesterol.

Note on Data Presentation: While the seminal study by Ponec and Williams (1986) established a clear comparative uptake rate, the full experimental dataset is not publicly available. The table below reflects the relative uptake reported in the original publication.

CompoundRelative Uptake Rate in KeratinocytesUptake Mechanism
Cholesteryl Sulfate ~7-fold greater than cholesterolNot receptor-mediated
Cholesterol BaselineNot receptor-mediated

Table 1: Relative uptake of Cholesteryl Sulfate and Cholesterol in cultured human keratinocytes. Data is based on the findings of Ponec M, Williams ML, 1986.[1]

The uptake of the free, non-lipoprotein-associated forms of both cholesteryl sulfate and cholesterol into keratinocytes does not appear to be a receptor-mediated process[1]. This suggests a mechanism of passive diffusion or interaction with the cell membrane that is significantly influenced by the physicochemical properties of the molecules. The presence of the sulfate group in cholesteryl sulfate, which imparts a greater polarity compared to cholesterol, is thought to be a key factor in its enhanced uptake.

Experimental Protocols

The following is a generalized protocol for a radiolabeled sterol uptake assay in cultured keratinocytes, based on common methodologies in the field.

Protocol: Radiolabeled Sterol Uptake Assay

1. Cell Culture:

  • Human keratinocytes are cultured in appropriate media (e.g., Keratinocyte Growth Medium) to near confluence in multi-well plates.

2. Preparation of Radiolabeled Sterols:

  • [³H]cholesteryl sulfate and [¹⁴C]cholesterol are prepared in a suitable delivery vehicle, such as ethanol (B145695) or complexed to bovine serum albumin (BSA), to ensure their solubility in the culture medium.

3. Uptake Assay:

  • The culture medium is removed from the keratinocytes and replaced with fresh medium containing the radiolabeled sterol of interest at a defined concentration.

  • Cells are incubated for various time points (e.g., 1, 2, 4, 8 hours) at 37°C in a humidified incubator with 5% CO₂.

4. Washing:

  • Following incubation, the medium containing the radiolabeled sterol is aspirated.

  • The cell monolayer is washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized sterol.

5. Cell Lysis and Scintillation Counting:

  • The cells are lysed using a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

  • The cell lysate is collected, and the radioactivity is measured using a liquid scintillation counter.

6. Protein Quantification:

  • The protein concentration of the cell lysate is determined using a standard protein assay (e.g., BCA assay).

7. Data Analysis:

  • The uptake of the radiolabeled sterol is calculated as the amount of radioactivity per milligram of cell protein (e.g., dpm/mg protein or nmol/mg protein).

  • The data from different time points and for cholesteryl sulfate versus cholesterol are compared to determine the relative uptake rates.

Signaling Pathways and Cellular Functions

Upon entering the keratinocyte, cholesteryl sulfate and cholesterol initiate distinct signaling cascades that regulate different aspects of epidermal differentiation and homeostasis.

Cholesteryl Sulfate Signaling Pathway

Cholesteryl sulfate is a potent signaling molecule that directly influences keratinocyte differentiation. One of its key mechanisms of action is the activation of specific isoforms of Protein Kinase C (PKC), namely PKCε, PKCη, and PKCσ[2]. This activation triggers a downstream signaling cascade that ultimately leads to the expression of genes involved in the formation of the cornified envelope, a critical component of the skin barrier.

Cholesteryl_Sulfate_Signaling Cholesteryl Sulfate Cholesteryl Sulfate PKCε PKCε Cholesteryl Sulfate->PKCε activates PKCη PKCη Cholesteryl Sulfate->PKCη activates PKCσ PKCσ Cholesteryl Sulfate->PKCσ activates Differentiation Genes Differentiation Genes PKCε->Differentiation Genes upregulates PKCη->Differentiation Genes upregulates PKCσ->Differentiation Genes upregulates Cornified Envelope Formation Cornified Envelope Formation Differentiation Genes->Cornified Envelope Formation leads to

Caption: Cholesteryl Sulfate Signaling Pathway in Keratinocytes.

Cholesterol Signaling Pathway

Cholesterol's role in keratinocyte signaling is more indirect. It serves as a precursor for the synthesis of oxysterols, which are oxidized forms of cholesterol. These oxysterols act as endogenous ligands for Liver X Receptors (LXRs), a class of nuclear receptors[3][4][5]. Upon activation by oxysterols, LXRs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in lipid metabolism, cholesterol efflux, and keratinocyte differentiation.

Cholesterol_Signaling Cholesterol Cholesterol Oxysterols Oxysterols Cholesterol->Oxysterols is converted to LXR LXR Oxysterols->LXR activates LXR/RXR Heterodimer LXR/RXR Heterodimer LXR->LXR/RXR Heterodimer RXR RXR RXR->LXR/RXR Heterodimer LXRE LXRE LXR/RXR Heterodimer->LXRE binds to Target Gene Expression Target Gene Expression LXRE->Target Gene Expression regulates

Caption: Cholesterol/LXR Signaling Pathway in Keratinocytes.

Conclusion

References

Cross-Species Comparison of Cholesteryl Sulfate Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cholesteryl sulfate (B86663) metabolism across different species, supported by experimental data and detailed methodologies. Cholesteryl sulfate (CS) is a crucial, naturally occurring derivative of cholesterol, widely distributed across various tissues and fluids.[1] It plays significant roles in numerous physiological processes, including epidermal barrier function, sperm capacitation, and the regulation of cholesterol homeostasis.[1][2][3] Understanding the species-specific differences in its metabolism is vital for translational research and drug development.

Core Metabolic Pathway

Cholesteryl sulfate metabolism involves a dynamic cycle of synthesis and degradation, primarily regulated by two key enzymes.

  • Synthesis: Cholesterol is sulfated to form cholesteryl sulfate. This reaction is catalyzed by the enzyme cholesterol sulfotransferase (SULT2B1b) , which transfers a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) .[1][3][4] The SULT2B1 gene encodes two isoforms, SULT2B1a and SULT2B1b, through alternative splicing, with SULT2B1b preferentially catalyzing the sulfation of cholesterol.[1][5][6]

  • Degradation: Cholesteryl sulfate is hydrolyzed back to cholesterol by the enzyme steroid sulfatase (STS) .[3]

This metabolic balance is critical for maintaining cellular and physiological homeostasis.

G cluster_synthesis Synthesis cluster_degradation Degradation Cholesterol Cholesterol SULT2B1b SULT2B1b (Cholesterol Sulfotransferase) Cholesterol->SULT2B1b PAPS PAPS (Sulfate Donor) PAPS->SULT2B1b CS Cholesteryl Sulfate SULT2B1b->CS CS_deg Cholesteryl Sulfate STS STS (Steroid Sulfatase) CS_deg->STS Cholesterol_deg Cholesterol STS->Cholesterol_deg Sulfate Sulfate STS->Sulfate

Caption: Core metabolic pathway of cholesteryl sulfate synthesis and degradation.

Cross-Species Data Comparison

Significant variations exist in the expression of metabolic enzymes and the resulting concentrations of cholesteryl sulfate across different species. The following tables summarize the available quantitative data.

Table 1: Tissue Distribution and Activity of Key Metabolic Enzymes
SpeciesEnzymeTissueExpression/Activity LevelReference
Human SULT2B1b Skin, Placenta, Breast, Prostate, LungHigh expression[5]
LiverNot detectable[5]
STS Liver, Skin (Outer Epidermis)High activity[3][7]
Rodent (Mouse/Rat) SULT2B1b SkinExpressed, role in cholesterol sulfation[5]
Placenta, Prostate, BreastNot expressed[5]
LiverExpressed[4]
Rabbit Cholesterol Sulfotransferase Esophageal Epithelium, Uterine EndometriumHigh specific activity[8]
CS Sulfatase (STS) LiverHighest specific activity[8]
All tissues examinedActivity detected[8]

Note: There are considerable sequence differences in the C-terminal ends of human and rodent SULT2B1b, suggesting that their cellular functions may not be highly conserved.[5]

Table 2: Cholesteryl Sulfate Concentrations in Various Tissues and Fluids
SpeciesTissue/FluidConcentrationReference
Human Plasma134 - 254 µg/mL[4]
Skin (Stratum Corneum)2-5% of total lipids[9]
Sperm~10% of sterols (with desmosterol)[10]
Platelets164 - 512 pmol/mL[1]
Rodent (Rat) Platelets164 - 512 pmol/mL[1]
Rabbit Uterine Endometrium (Pseudopregnant)9x higher than non-pregnant[8]
Digestive Tract (Esophagus)High concentration[8]

Functional Comparisons in Key Physiological Processes

Epidermal Barrier Function

In human skin, a "cholesterol sulfate cycle" is essential for regulating epidermal differentiation, barrier function, and desquamation (the shedding of dead skin cells).[7][11][12]

  • Synthesis: SULT2B1b activity is highest in the lower, nucleated layers of the epidermis, leading to an increase in CS concentration as keratinocytes differentiate.[7][13]

  • Degradation: STS activity peaks in the outer stratum corneum, where it desulfates CS back to cholesterol.[7]

This cycle is critical. A deficiency in STS, as seen in X-linked ichthyosis, leads to CS accumulation, impaired desquamation, and a defective skin barrier.[11][13] While SULT2B1b is also localized to the skin in rodents, suggesting a conserved role, the detailed dynamics of the cycle may differ.[5]

G Epidermal Cholesterol Sulfate Cycle SC Stratum Corneum (Outer Layer) - High STS Activity - Low CS Concentration GL Granular Layer - Peak CS Concentration BL Lower Epidermis (Basal/Spinous Layers) - High SULT2B1b Activity - Low CS Concentration Chol Cholesterol CS Cholesteryl Sulfate (CS) p1->p2 SULT2B1b p3->p4 STS

Caption: The cholesterol sulfate cycle in the human epidermis.

Sperm Capacitation

Capacitation is the final maturation step for sperm, enabling fertilization. This process involves the removal of cholesterol from the sperm's plasma membrane. Cholesteryl sulfate is known to be a membrane stabilizer and an inhibitor of capacitation.[2][14][15] The cleavage of the sulfate group by STS in the female reproductive tract is hypothesized to be a key trigger for capacitation.[15]

The cholesterol-to-phospholipid (C/PL) ratio in sperm varies significantly between species, which correlates with the time required to complete capacitation—a higher ratio generally means a longer capacitation time.[10]

Table 3: Sperm Cholesterol/Phospholipid (C/PL) Molar Ratios
SpeciesC/PL Molar RatioReference
Human 0.83[10][16]
Ram 0.43[10][16]
Bovine ~0.40[10][16]
Stallion 0.36[10][16]
Boar 0.20[10][16]

The low C/PL ratio in boar sperm suggests that cholesterol loss may be less critical for capacitation in this species compared to humans.[16]

Experimental Protocols

Accurate quantification of cholesteryl sulfate and the activity of its metabolic enzymes are essential for research in this field.

Quantification of Cholesteryl Sulfate by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and accurate method for quantifying CS in biological samples like serum or tissues.[17][18][19][20]

Methodology:

  • Internal Standard Addition: An isotopically labeled internal standard, such as ²H-labelled cholesteryl sulfate, is added to the serum or tissue homogenate to ensure accurate quantification.[18]

  • Lipid Extraction: Lipids, including CS, are extracted from the sample using an organic solvent system. A common method is a butanol extraction.[18] For cellular or tissue samples, a modified Bligh-Dyer or Folch extraction is often used.

  • Purification (Optional but Recommended): The extract can be purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) or thin-layer chromatography (TLC).[18][21]

  • Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC). This step separates CS from other lipids based on polarity.[17][19]

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. CS is ionized (typically using electrospray ionization - ESI) and fragmented.[17]

  • Quantification: The amount of CS is determined by selected ion monitoring, comparing the signal of the analyte to that of the known amount of the added internal standard.[18] For example, monitoring the parent and fragment ions for both unlabeled and labeled CS allows for precise calculation of its concentration.[18]

G start Biological Sample (Serum, Tissue) step1 1. Add Labeled Internal Standard (e.g., ²H-CS) start->step1 step2 2. Liquid-Liquid or Solid-Phase Extraction step1->step2 step3 3. Chromatographic Separation (Reverse-Phase HPLC) step2->step3 step4 4. Ionization (ESI) and Mass Analysis (MS/MS) step3->step4 step5 5. Quantification (Compare Analyte/Standard Ratio) step4->step5 end Final CS Concentration step5->end

Caption: Experimental workflow for cholesteryl sulfate quantification by LC-MS/MS.

SULT2B1b Enzyme Activity Assay

This assay measures the rate at which SULT2B1b converts a substrate to its sulfated product.

Methodology:

  • Enzyme Source: The enzyme can be obtained from tissue cytosol preparations, cell lysates, or as a purified recombinant protein.[5][22][23]

  • Reaction Mixture: A reaction buffer is prepared containing:

    • The enzyme source.

    • The substrate (e.g., cholesterol or dehydroepiandrosterone (B1670201) - DHEA, which is also a substrate for SULT2B1b).[23]

    • The radiolabeled sulfate donor, [³⁵S]PAPS.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, typically by adding a solvent like ethanol (B145695) or acetonitrile.

  • Separation of Product: The radiolabeled sulfated product is separated from the unreacted [³⁵S]PAPS. This is commonly done using thin-layer chromatography (TLC).[23]

  • Quantification: The amount of radioactivity in the product spot on the TLC plate is measured using a scintillation counter or a phosphorimager.

  • Calculation: The enzyme activity is calculated based on the amount of product formed per unit time per amount of protein.

Steroid Sulfatase (STS) Enzyme Activity Assay

This assay measures the rate at which STS hydrolyzes a sulfated steroid.

Methodology:

  • Enzyme Source: Microsomal fractions from tissues (e.g., liver) or cell lysates are commonly used as the enzyme source.[7]

  • Substrate: A radiolabeled sulfated steroid, such as [³H]cholesteryl sulfate or [³H]dehydroepiandrosterone sulfate, is used as the substrate.

  • Reaction Mixture: The enzyme preparation is incubated with the radiolabeled substrate in an appropriate buffer at 37°C.

  • Incubation and Termination: The reaction proceeds for a set time and is then terminated, often by adding a solvent to precipitate proteins.

  • Separation of Product: The liberated, non-sulfated steroid (now carrying the radiolabel) is separated from the unreacted sulfated substrate. This can be achieved by solvent partition, where the less polar steroid product moves into an organic phase while the more polar sulfated substrate remains in the aqueous phase.

  • Quantification: The radioactivity in the organic phase is measured using liquid scintillation counting.

  • Calculation: The activity is expressed as the amount of substrate hydrolyzed per unit time per milligram of protein.

References

A Comparative Guide to Intestinal Mucosal Barrier Repair: Cholesteryl Sulfate Sodium and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the intestinal mucosal barrier is paramount for maintaining gut homeostasis and preventing the translocation of harmful luminal contents into the systemic circulation. A compromised barrier is a hallmark of various gastrointestinal disorders, most notably inflammatory bowel disease (IBD). This guide provides a comparative analysis of cholesteryl sulfate (B86663) sodium and two prominent alternatives, sodium butyrate (B1204436) and L-glutamine, in their efficacy to repair and maintain the intestinal mucosal barrier. The information presented is supported by experimental data from preclinical studies, with a focus on the widely utilized dextran (B179266) sulfate sodium (DSS)-induced colitis model.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from studies evaluating the effects of cholesteryl sulfate sodium, sodium butyrate, and L-glutamine on key parameters of intestinal inflammation and barrier function in DSS-induced colitis models in mice.

Table 1: Effect on Disease Activity Index (DAI)

The Disease Activity Index (DAI) is a composite score that includes weight loss, stool consistency, and rectal bleeding, providing a global assessment of colitis severity.

CompoundDosageAnimal ModelDAI Score (vs. DSS Control)Source
This compound Not specifiedSult2b1 -/- miceAmeliorated exacerbated colitis[1]
Sodium Butyrate Low and High DoseC57BL/6 miceSignificantly lower[2]
L-Glutamine 4% in drinking waterC57BL/6 miceSignificantly improved[3]

Table 2: Effect on Colon Length

Colon shortening is a macroscopic indicator of intestinal inflammation.

CompoundDosageAnimal ModelColon Length (vs. DSS Control)Source
This compound Not specifiedSult2b1 -/- miceNot specified
Sodium Butyrate PretreatmentC57BL/6 miceSignificantly restored[4]
L-Glutamine 4% in drinking waterC57BL/6 miceSignificantly restored[3]

Table 3: Effect on Histological Score

Histological scoring provides a microscopic assessment of tissue damage, including inflammation, crypt loss, and ulceration.

CompoundDosageAnimal ModelHistological Score (vs. DSS Control)Source
This compound Not specifiedSult2b1 -/- miceNot specified
Sodium Butyrate PretreatmentC57BL/6 miceSignificantly reduced[4]
L-Glutamine 4% in drinking waterC57BL/6 miceSignificantly lower[3][5]

Table 4: Effect on Inflammatory Markers

This table highlights the impact of each compound on key pro-inflammatory cytokines.

CompoundInflammatory MarkerModelEffectSource
This compound Neutrophil infiltrationSult2b1 -/- miceSuppressed[1]
Sodium Butyrate mRNA expression of inflammatory factorsC57BL/6 miceReduced[2]
L-Glutamine TNF-α, LTB4C57BL/6 miceSignificantly reduced[3]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of these compounds are mediated through distinct signaling pathways that converge on the restoration of the intestinal barrier and modulation of the inflammatory response.

This compound

This compound employs a dual mechanism to protect the intestinal barrier. Firstly, it promotes cholesterol biosynthesis in colonic epithelial cells by activating the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway. This is crucial for the repair and maintenance of epithelial cell membranes. Secondly, it limits the recruitment of inflammatory neutrophils to the site of injury by inhibiting the Dedicator of cytokinesis 2 (DOCK2), a Rac activator essential for leukocyte migration.[1][6][7]

G cluster_0 SREBP2 Pathway cluster_1 DOCK2 Inhibition Pathway Cholesteryl Sulfate Cholesteryl Sulfate SREBP2 Activation SREBP2 Activation Cholesteryl Sulfate->SREBP2 Activation Cholesterol Biosynthesis Cholesterol Biosynthesis SREBP2 Activation->Cholesterol Biosynthesis Epithelial Cell Membrane Repair Epithelial Cell Membrane Repair Cholesterol Biosynthesis->Epithelial Cell Membrane Repair CS Cholesteryl Sulfate DOCK2 DOCK2 CS->DOCK2 inhibits Rac Rac Activation DOCK2->Rac Neutrophil Neutrophil Migration Rac->Neutrophil Inflammation Inflammation Neutrophil->Inflammation

Signaling pathways of this compound.
Sodium Butyrate

Sodium butyrate, a short-chain fatty acid, primarily acts as an energy source for colonocytes. Its mechanism of action in barrier repair involves the activation of G-protein-coupled receptor 109A (GPR109A).[8][9] This activation leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Furthermore, sodium butyrate has been shown to promote the expression of tight junction proteins, such as claudins and occludins, which are essential for maintaining the paracellular barrier.[10]

G Sodium Butyrate Sodium Butyrate GPR109A GPR109A Sodium Butyrate->GPR109A Tight Junction Protein Expression Tight Junction Protein Expression Sodium Butyrate->Tight Junction Protein Expression promotes NF-kB Pathway NF-kB Pathway GPR109A->NF-kB Pathway inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Intestinal Barrier Integrity Intestinal Barrier Integrity Tight Junction Protein Expression->Intestinal Barrier Integrity

Signaling pathway of Sodium Butyrate.
L-Glutamine

L-glutamine, an amino acid, is a crucial nutrient for rapidly dividing cells like enterocytes. It promotes intestinal cell proliferation and differentiation through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[11][12][13] By stimulating cell growth, L-glutamine aids in the repair of the damaged epithelium. It also enhances the integrity of tight junctions, although the precise downstream effectors of this action are still under investigation.

G L-Glutamine L-Glutamine mTOR Signaling Pathway mTOR Signaling Pathway L-Glutamine->mTOR Signaling Pathway Tight Junction Integrity Tight Junction Integrity L-Glutamine->Tight Junction Integrity Intestinal Cell Proliferation Intestinal Cell Proliferation mTOR Signaling Pathway->Intestinal Cell Proliferation Epithelial Repair Epithelial Repair Intestinal Cell Proliferation->Epithelial Repair Intestinal Barrier Function Intestinal Barrier Function Tight Junction Integrity->Intestinal Barrier Function

Signaling pathway of L-Glutamine.

Experimental Protocols

A standardized experimental model is crucial for the comparative evaluation of therapeutic agents. The DSS-induced colitis model is widely used due to its simplicity and reproducibility in mimicking human ulcerative colitis.[14][15][16]

DSS-Induced Colitis Model: A General Protocol
  • Animal Model: C57BL/6 or BALB/c mice are commonly used.[14]

  • Induction of Colitis: Dextran sulfate sodium (DSS) with a molecular weight of 36-50 kDa is dissolved in drinking water at a concentration of 2.5-5% (w/v).[14][15][17] The DSS solution is provided ad libitum for 5-7 days.[15][17]

  • Treatment:

    • This compound: Administered to Sult2b1 -/- mice, which exhibit exacerbated colitis.[1]

    • Sodium Butyrate: Typically administered in drinking water or via oral gavage as a pretreatment before and/or during DSS administration.[2][4]

    • L-Glutamine: Administered as a supplement in the diet or drinking water.[3]

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency, and presence of blood in the stool.

    • Macroscopic Evaluation: At the end of the experiment, the colon is excised, and its length is measured.

    • Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, crypt damage, and cellular infiltration.

    • Biochemical Analysis: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue are measured using ELISA or qPCR.

In Vitro Models
  • Caco-2 Cell Monolayers: These cells form a polarized monolayer with well-defined tight junctions and are used to assess the direct effects of compounds on barrier function by measuring transepithelial electrical resistance (TEER) and paracellular permeability.

  • Intestinal Porcine Epithelial Cells (IPEC-1): Used to study the effects of nutrients like L-glutamine on cell proliferation and signaling pathways such as mTOR.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in the DSS-induced colitis model.

G cluster_0 Experimental Workflow A Acclimatization of Mice B Baseline Measurement (Weight, etc.) A->B C Group Assignment (Control, DSS, DSS + Treatment) B->C D Treatment Administration C->D E DSS Induction C->E F Daily Monitoring (DAI Score) E->F G Sacrifice and Sample Collection F->G H Macroscopic & Histological Analysis G->H I Biochemical & Molecular Analysis G->I

Workflow for DSS-induced colitis studies.

Conclusion

This compound, sodium butyrate, and L-glutamine all demonstrate significant potential in repairing the intestinal mucosal barrier, albeit through different mechanisms. This compound offers a novel dual-action approach by promoting cholesterol synthesis for epithelial repair and directly inhibiting inflammatory cell recruitment. Sodium butyrate serves as a key energy source for colonocytes and modulates inflammation through GPR109A signaling. L-glutamine supports intestinal health by fueling enterocyte proliferation via the mTOR pathway.

The choice of therapeutic agent will likely depend on the specific underlying pathology of the intestinal barrier dysfunction. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of these compounds and their potential for clinical application in the management of inflammatory bowel diseases and other conditions characterized by a compromised gut barrier.

References

Cholesteryl Sulfate: A Comparative Analysis of its Diverse Effects on Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

Cholesteryl sulfate (B86663) (CS), a sulfated form of cholesterol, is an active signaling molecule that exerts a wide range of effects on various cell types. This guide provides a comparative analysis of the multifaceted roles of CS in different cell lines, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this ubiquitous yet complex lipid.

Comparative Effects of Cholesteryl Sulfate on Different Cell Lines

The following table summarizes the key effects of cholesteryl sulfate across various cell lines, highlighting its diverse and often cell-type-specific functions.

Cell Line/TypeKey EffectsQuantitative Data/ObservationsReferences
Keratinocytes (Normal Human Epidermal Keratinocytes - NHEK) - Promotes differentiation. - Enhances skin barrier function. - Regulates desquamation.- Increases involucrin (B1238512) and filaggrin expression by 2- to 3-fold. - Activates Protein Kinase C (PKC) η isoform. - Induces RORα expression.[1][2][3][4][5]
Platelets - Promotes adhesion. - May contribute to the prothrombotic potential of atherosclerotic lesions.- Adhesion is concentration-dependent and saturable. - Does not adhere to cholesterol, cholesterol acetate, estrone (B1671321) sulfate, or dehydroepiandrosterone (B1670201) sulfate.[6][7][8]
Trophoblast Cell Line - Inhibits cell invasion.- Inhibition of plasmin enzyme activity in a noncompetitive manner.[9]
Colon Cancer Cells - Produced by cancer cells to evade the immune system.- Acts as a DOCK2 inhibitor, preventing effector T cell infiltration.[10][11]
T Cells - Inhibits T-cell receptor (TCR) signaling.- Directly binds to the catalytic DHR-2 domain of DOCK2, inhibiting its Rac GEF activity.[10][12]
Huh-7 (Human Liver Cell Line) - Lowers intracellular cholesterol levels.- Reduces cellular cholesterol levels by 20% to 30% after 24 to 48 hours of exposure to 25 µM CS. - Reduces HMGCR via ubiquitin-dependent proteasomal degradation. - Blocks LDL cholesterol uptake.[13]
Endothelial Cells - May influence endothelial barrier function.- High levels of cholesterol can disrupt adherens junctions and increase vascular permeability. While not directly on CS, this suggests a role for cholesterol metabolites.[14][15]

Signaling Pathways and Mechanisms of Action

The diverse effects of cholesteryl sulfate are mediated by its interaction with various cellular signaling pathways and molecules.

Keratinocyte Differentiation Pathway

In keratinocytes, cholesteryl sulfate acts as a key signaling molecule that promotes terminal differentiation.[1][16] This is achieved through multiple mechanisms, including the activation of Protein Kinase C (PKC) and the induction of Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα).[1][3][17]

Keratinocyte_Differentiation CS Cholesteryl Sulfate PKC Protein Kinase C η CS->PKC RORa RORα CS->RORa AP1 AP-1 (Fra-1, Fra-2, Jun D) CS->AP1 increases levels Structural_Proteins Phosphorylation of Structural Proteins PKC->Structural_Proteins Cornified_Envelope Cornified Envelope Formation PKC->Cornified_Envelope Filaggrin Filaggrin Expression RORa->Filaggrin TGM1_INV Transcription of TGM1 & Involucrin AP1->TGM1_INV Differentiation Keratinocyte Differentiation Structural_Proteins->Differentiation Cornified_Envelope->Differentiation TGM1_INV->Differentiation Filaggrin->Differentiation

Cholesteryl sulfate-mediated signaling in keratinocyte differentiation.
Tumor Immune Evasion Mechanism

In certain cancers, such as colon cancer, tumor cells produce cholesteryl sulfate, which acts as an inhibitor of DOCK2 (Dedicator of cytokinesis 2).[10][11] DOCK2 is a Rac activator crucial for the migration of lymphocytes. By inhibiting DOCK2, cholesteryl sulfate prevents the infiltration of effector T cells into the tumor microenvironment, thereby promoting immune evasion.[10][11][18]

Tumor_Immune_Evasion Tumor_Cell Tumor Cell CS Cholesteryl Sulfate Tumor_Cell->CS produces DOCK2 DOCK2 CS->DOCK2 inhibits Effector_T_Cell Effector T Cell Effector_T_Cell->DOCK2 Rac Rac Activation DOCK2->Rac Migration T Cell Migration & Infiltration Rac->Migration Immune_Evasion Tumor Immune Evasion Migration->Immune_Evasion

Cholesteryl sulfate's role in tumor immune evasion.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of cholesteryl sulfate on different cell lines.

Cell Culture and Treatment
  • Keratinocytes (NHEK): Cells are cultured in keratinocyte growth medium. For differentiation studies, calcium concentration in the medium is often increased. Cholesteryl sulfate is typically dissolved in a suitable solvent (e.g., ethanol) and added to the culture medium at various concentrations.[2][4]

  • Platelets: Platelet-rich plasma is obtained from whole blood. Platelet adhesion assays are performed by coating surfaces with cholesteryl sulfate and incubating them with platelets.[6][7]

  • Cancer Cell Lines (e.g., Trophoblast, Colon Cancer): Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum. Cholesteryl sulfate is added to the medium to assess its effects on invasion, proliferation, or interaction with immune cells.[9][10]

Key Experimental Assays

The following table outlines the common experimental assays used to quantify the effects of cholesteryl sulfate.

AssayPurposeGeneral Procedure
Western Blotting To detect and quantify the expression of specific proteins (e.g., involucrin, filaggrin, PKC, RORα).Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[4][19]
Quantitative PCR (qPCR) To measure the mRNA levels of target genes.RNA is extracted from cells, reverse-transcribed to cDNA, and then amplified using gene-specific primers.[3]
Cell Adhesion Assay To measure the attachment of cells to a substrate.Wells of a microplate are coated with cholesteryl sulfate, and the number of adherent cells is quantified after incubation and washing steps.[6][7]
Cell Invasion Assay (Transwell Assay) To assess the ability of cells to migrate through a basement membrane matrix.Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel. The number of cells that invade the lower chamber is counted.[9]
Apoptosis Assay (Annexin V/PI Staining) To detect and quantify apoptotic and necrotic cells.Cells are stained with fluorescently labeled Annexin V (binds to apoptotic cells) and propidium (B1200493) iodide (PI, stains necrotic cells) and analyzed by flow cytometry.[20][21][22][23]
Cholesterol Efflux Assay To measure the rate at which cells release cholesterol.Cells are loaded with labeled cholesterol (e.g., 3H-cholesterol or a fluorescent analog), and the amount of label released into the medium over time is quantified.[24]
Experimental Workflow for Investigating Cholesteryl Sulfate Effects

The following diagram illustrates a typical experimental workflow for studying the impact of cholesteryl sulfate on a given cell line.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Line Culture Treatment Cell Treatment with CS Cell_Culture->Treatment CS_Prep Cholesteryl Sulfate Preparation CS_Prep->Treatment Incubation Incubation Treatment->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest Assays Perform Assays (e.g., Western Blot, qPCR, Adhesion) Harvest->Assays Data_Analysis Data Acquisition & Analysis Assays->Data_Analysis

References

A Comparative Guide to Validating the Interaction Between Cholesteryl Sulfate and NPC2 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methodologies for validating the interaction between cholesteryl sulfate (B86663) and the Niemann-Pick C2 (NPC2) protein. It includes a detailed analysis of quantitative binding data, comparing the interaction of NPC2 with cholesteryl sulfate to its interaction with cholesterol. This guide is intended to assist researchers in selecting the most appropriate techniques for their studies and to provide a clear understanding of the nuances of this critical biomolecular interaction, which plays a significant role in intracellular cholesterol trafficking and Niemann-Pick type C disease.

Ligand Interaction with NPC2: A Comparative Overview

The Niemann-Pick C2 (NPC2) protein is a soluble lysosomal protein that plays a crucial role in the transport of cholesterol out of lysosomes.[1][2] It functions by binding cholesterol and facilitating its transfer to the membrane-bound NPC1 protein.[2][3] While cholesterol is its primary physiological ligand, NPC2 also binds with high affinity to cholesteryl sulfate, a sulfated form of cholesterol.

Studies have shown that cholesteryl sulfate binds to NPC2 with a higher apparent affinity than cholesterol itself.[4] However, this increased affinity is not attributed to specific hydrogen bonds with the sulfate group. X-ray crystallography data reveals that the sulfate moiety of cholesteryl sulfate is exposed to the solvent and does not form direct bonds with the protein.[4] The prevailing hypothesis is that the higher apparent affinity is due to the greater aqueous solubility of cholesteryl sulfate compared to cholesterol, which increases its effective concentration available for binding.[1]

Quantitative Binding Affinity Data

Direct comparative studies providing dissociation constants (Kd) for both cholesterol and cholesteryl sulfate under identical experimental conditions are limited. However, robust quantitative data exists for the NPC2-cholesterol interaction, primarily from radioligand binding assays.

LigandProteinMethodDissociation Constant (Kd)pHReference
CholesterolHuman NPC2Radioligand Binding Assay~30-50 nM7.4[5]
CholesterolHuman NPC2Radioligand Binding Assay90 nM7.4[2]
CholesterolHuman NPC2Radioligand Binding Assay130 nM5.5[2]
Dehydroergosterol (DHE)Human NPC2Fluorescence SpectroscopySub-micromolar5.0 & 7.0[6]
Cholesteryl SulfateBovine NPC2Chromatographic AnalysisHigher apparent affinity than cholesterol-[4]

Table 1: Summary of quantitative binding data for the interaction of various ligands with NPC2 protein.

Experimental Methodologies for Validation

A variety of biophysical techniques can be employed to validate and characterize the interaction between NPC2 and its lipid ligands. The choice of method depends on the specific information required, such as binding affinity, kinetics, or structural details.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-ligand complex, revealing the precise binding mode and the amino acid residues involved in the interaction.

  • Protein Expression and Purification: Recombinant NPC2 protein is expressed (e.g., in bovine or human cell lines) and purified to homogeneity.

  • Complex Formation: The purified NPC2 is incubated with an excess of cholesteryl sulfate to ensure saturation of the binding pocket.

  • Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., hanging drop vapor diffusion) to obtain well-ordered crystals.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the complex.[3][4]

A NPC2 Expression & Purification B Incubation with Cholesteryl Sulfate A->B Formation of protein-ligand complex C Crystallization Screening B->C D X-ray Diffraction Data Collection C->D E Structure Determination & Refinement D->E

X-ray crystallography workflow for NPC2.
Radioligand Binding Assay

This technique is a robust method for quantifying the binding affinity (Kd) of a ligand for its receptor. It involves the use of a radiolabeled ligand (e.g., [³H]cholesterol) and measuring its binding to the protein.

  • Incubation: Purified NPC2 protein is incubated with a constant concentration of radiolabeled cholesterol ([³H]cholesterol) and varying concentrations of unlabeled ("cold") cholesteryl sulfate (as a competitor).

  • Separation of Bound and Free Ligand: The reaction mixture is passed through a gel filtration column to separate the protein-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity in the protein-containing fractions is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the amount of bound radioligand versus the concentration of the unlabeled competitor. The Kd is then calculated from this competition curve.[5]

cluster_0 Binding Reaction cluster_1 Separation & Detection A Purified NPC2 D Incubation A->D B [3H]Cholesterol (radioligand) B->D C Unlabeled Cholesteryl Sulfate (competitor) C->D E Gel Filtration Chromatography D->E F Scintillation Counting E->F G Data Analysis (Competition Curve) F->G H Determination of Kd G->H

Radioligand binding assay workflow.
Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive methods for studying protein-ligand interactions. These can involve monitoring changes in the intrinsic tryptophan fluorescence of the protein upon ligand binding or using fluorescently labeled lipid analogs.

Stopped-flow fluorescence spectroscopy is particularly useful for measuring the kinetics of cholesterol transfer between NPC2 and lipid membranes.

  • Preparation of Reagents: Purified, delipidated apo-NPC2 is prepared. Small unilamellar vesicles (SUVs) are prepared with a specific lipid composition.

  • Loading NPC2 with Cholesterol: Apo-NPC2 is incubated with cholesterol. The binding of cholesterol quenches the intrinsic tryptophan fluorescence of NPC2.

  • Rapid Mixing: The cholesterol-loaded NPC2 is rapidly mixed with a solution of acceptor SUVs in a stopped-flow instrument.

  • Fluorescence Monitoring: The transfer of cholesterol from NPC2 to the SUVs is monitored in real-time by the dequenching (increase) of the tryptophan fluorescence.

  • Data Analysis: The rate of fluorescence change is fitted to a kinetic model to determine the rate constants for cholesterol transfer.

A Apo-NPC2 C Cholesterol-loaded NPC2 (Quenched Fluorescence) A->C B Cholesterol B->C E Stopped-Flow Mixing C->E D Acceptor Lipid Vesicles (SUVs) D->E F Real-time Fluorescence Monitoring (Dequenching) E->F G Kinetic Data Analysis F->G

Stopped-flow fluorescence experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation: Purified NPC2 is placed in the sample cell of the calorimeter, and a solution of cholesteryl sulfate is loaded into the titration syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: Small aliquots of the cholesteryl sulfate solution are injected into the NPC2 solution at regular intervals.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection.

  • Data Analysis: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the binding interface and conformational changes in the protein upon ligand binding. Chemical shift perturbation (CSP) mapping is a common NMR technique used for this purpose.

  • Protein Labeling: NPC2 is isotopically labeled with ¹⁵N by expressing the protein in minimal media containing ¹⁵N-ammonium chloride as the sole nitrogen source.

  • NMR Spectra Acquisition: A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled apo-NPC2 is recorded. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.

  • Titration: A solution of unlabeled cholesteryl sulfate is titrated into the NPC2 sample, and a series of ¹H-¹⁵N HSQC spectra are recorded at different ligand concentrations.

  • Data Analysis: The chemical shifts of the protein's backbone amide signals are monitored. Residues in or near the binding site will experience significant changes in their chemical shifts upon ligand binding. These perturbations are mapped onto the protein's structure to identify the binding interface.

Comparison of Methodologies

MethodInformation ObtainedAdvantagesDisadvantages
X-Ray Crystallography High-resolution 3D structure of the complex, binding site details.Provides detailed structural insights.Requires protein crystallization, which can be challenging; provides a static picture.
Radioligand Binding Assay Binding affinity (Kd).Highly sensitive and quantitative.Requires radiolabeled ligands; indirect measurement of binding.
Fluorescence Spectroscopy Binding affinity (Kd), kinetics of ligand transfer.High sensitivity, can be used for kinetic studies in real-time.May require fluorescently labeled ligands, which can alter binding.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Provides a complete thermodynamic profile of the interaction; label-free.Requires relatively large amounts of pure protein; sensitive to buffer composition.
NMR Spectroscopy Binding site mapping, conformational changes, dynamics.Provides detailed information about the binding interface in solution.Requires isotopically labeled protein; limited to smaller proteins.

Table 2: Comparison of experimental methodologies for validating protein-lipid interactions.

Conclusion

Validating the interaction between cholesteryl sulfate and the NPC2 protein requires a multi-faceted approach, leveraging a combination of structural, thermodynamic, and kinetic methodologies. While cholesteryl sulfate exhibits a higher apparent affinity for NPC2 than cholesterol, this is likely due to its physicochemical properties rather than specific molecular interactions. For a comprehensive understanding, researchers should consider employing a primary quantitative method, such as radioligand binding assays or ITC, to determine binding affinity, and supplement this with structural studies like X-ray crystallography or NMR to elucidate the binding mode. Furthermore, functional assays, such as stopped-flow fluorescence, are crucial for understanding the kinetic aspects of ligand transfer, which is central to the biological function of NPC2. The selection of the most appropriate techniques will ultimately depend on the specific research question and the available resources.

References

Cholesteryl Sulfate vs. Cholesterol: A Comparative Analysis of Their Influence on Membrane Order

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of sterols on membrane biophysics is critical. While cholesterol is widely recognized for its role in modulating membrane fluidity and order, its sulfated counterpart, cholesteryl sulfate (B86663), exerts distinct and sometimes opposing effects. This guide provides an objective comparison of how these two molecules impact membrane order, supported by experimental data and detailed methodologies.

Cholesterol (CH) is a well-established ordering agent in phospholipid bilayers. Its rigid, planar steroid ring structure inserts between the acyl chains of phospholipids, restricting their motion and increasing the packing density, which leads to a more ordered, liquid-ordered (l_o) phase.[1][2] This condensing effect is crucial for maintaining membrane integrity and regulating the function of membrane-associated proteins.[3][4]

In contrast, cholesteryl sulfate (CS), with its bulky, negatively charged sulfate group, exhibits more complex and context-dependent effects on membrane organization. Its positioning within the bilayer is thought to be shallower than that of cholesterol, with the sulfate moiety extending further into the aqueous phase.[5] This altered orientation, coupled with electrostatic repulsion, leads to significant differences in its influence on membrane properties compared to cholesterol.

Quantitative Comparison of Biophysical Effects

The following table summarizes key quantitative data from studies comparing the effects of cholesteryl sulfate and cholesterol on model membrane systems.

ParameterExperimental SystemCholesterol (CH) EffectCholesteryl Sulfate (CS) EffectReference
Membrane Ordering (at high temp.) DMPC Lamellae (2H-NMR)15 mol% CH provides a certain level of ordering.30 mol% CS provides a similar level of ordering to 15 mol% CH.[6]
Membrane Ordering (at low temp.) DMPC Lamellae (2H-NMR)Induces ordering.Disorders the membrane significantly more than CH.[6]
Membrane Fluidity Cholesterol-poor biomimetic models (Fluorescence Anisotropy)N/ASlight increase in anisotropy (decreased fluidity) with increasing CS content (up to 10 mol%).[7][8]
Lamellar Repeat Distance (Maximal Hydration) DMPC Lamellae (X-ray Diffraction)64 ± 2 Å147 ± 4 Å[6]
Interfacial Water Binding DMPC Lamellae (2H-NMR of D2O)Binds a certain number of water molecules.Binds approximately 12 more water molecules at the interface than CH.[6]
Main Phase Transition Temperature (Tm) DPPC, 18:0,18:1 PC, 18:0,22:6 PC Bilayers (DSC)Broadens the transition.Decreases and broadens the transition to a much larger extent than CH.[5]
Sterol Fluidity in Stratum Corneum Model SC lipid model (2H-NMR)93% of CH is crystalline in the absence of CS.Increasing CS concentration decreases the proportion of crystalline CH (e.g., at 16.7% CS, only 43% of CH is crystalline).[9]

Experimental Methodologies

Detailed protocols for the key experiments cited are provided below to allow for replication and further investigation.

Solid-State 2H Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique is used to probe the order and dynamics of lipid acyl chains and the orientation of sterols within a membrane.

  • Sample Preparation:

    • Dimyristoylphosphatidylcholine (B1235183) (DMPC) and either cholesterol (CH) or cholesteryl sulfate (CS) are co-dissolved in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

    • The solvent is evaporated under a stream of nitrogen gas, followed by high vacuum for at least 12 hours to form a thin lipid film.

    • The lipid film is hydrated with a specific weight percentage of heavy water (D₂O) to form a multilamellar vesicle suspension.

    • The sample is subjected to several freeze-thaw cycles to ensure homogeneity.

  • Data Acquisition:

    • The hydrated lipid sample is transferred to a 5 mm NMR tube.

    • 2H-NMR spectra are acquired on a spectrometer operating at a suitable frequency for deuterium (B1214612) (e.g., 61.4 MHz).

    • A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is used to overcome the spectral broadening from anisotropic interactions in the solid state.

    • Spectra are collected at various temperatures, allowing the sample to equilibrate at each temperature for at least 30 minutes before measurement.

  • Data Analysis:

    • The quadrupolar splitting (Δνq) is measured from the separation between the two peaks in the Pake doublet spectrum.

    • The order parameter (S_CD) for a specific C-D bond is calculated using the formula: S_CD = (4/3) * (e²qQ/h)⁻¹ * Δνq, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).

    • Larger quadrupolar splittings correspond to a higher degree of order in the lipid acyl chains.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the thermotropic phase behavior of lipid bilayers, specifically the main phase transition temperature (T_m) from the gel phase to the liquid-crystalline phase.

  • Sample Preparation:

    • Lipids (e.g., DPPC) and sterols (CH or CS) at desired molar ratios are dissolved in an organic solvent.

    • The solvent is evaporated to create a thin film, which is then hydrated with a buffer solution.

    • The resulting multilamellar vesicle suspension is vortexed and transferred into a DSC sample pan.

  • Data Acquisition:

    • The sample and a reference pan (containing only buffer) are placed in the calorimeter.

    • The system is scanned over a defined temperature range (e.g., 10°C to 60°C) at a constant rate (e.g., 1°C/min).

    • The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • Data Analysis:

    • The T_m is identified as the peak temperature of the endothermic transition in the thermogram.

    • The width and enthalpy (area under the peak) of the transition provide information about the cooperativity of the phase transition. A broader peak indicates lower cooperativity.

Fluorescence Anisotropy

This method provides insights into the rotational mobility of a fluorescent probe within the lipid bilayer, which is related to membrane fluidity and order.

  • Sample Preparation:

    • Large unilamellar vesicles (LUVs) are prepared by extrusion. The lipid mixture (e.g., PLPC with varying amounts of CH or CS) and a fluorescent probe (e.g., TMA-DPH) are dissolved in chloroform.

    • A lipid film is formed by solvent evaporation and hydrated with a buffer.

    • The resulting vesicle suspension is extruded through polycarbonate filters (e.g., 100 nm pore size) to form LUVs.

  • Data Acquisition:

    • The LUV suspension is placed in a quartz cuvette in a spectrofluorometer equipped with polarizers.

    • The sample is excited with vertically polarized light at the probe's excitation wavelength (e.g., 360 nm for TMA-DPH).

    • The fluorescence emission is measured at the probe's emission wavelength (e.g., 430 nm) through polarizers oriented vertically (I_VV) and horizontally (I_VH).

  • Data Analysis:

    • The steady-state fluorescence anisotropy (r) is calculated using the equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.

    • Higher anisotropy values indicate more restricted rotational motion of the probe, corresponding to a more ordered or less fluid membrane environment.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed experimental workflow and the distinct ways cholesterol and cholesteryl sulfate interact with and organize a lipid bilayer.

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Output lipids Lipids (e.g., DMPC, DPPC) solvent Organic Solvent lipids->solvent sterols Sterols (CH or CS) sterols->solvent film Lipid-Sterol Film solvent->film Evaporation hydration Hydration (Buffer/D2O) film->hydration vesicles Multilamellar Vesicles hydration->vesicles Vortexing nmr Solid-State NMR vesicles->nmr dsc DSC vesicles->dsc fluorescence Fluorescence Anisotropy vesicles->fluorescence order_param Order Parameters (Quadrupolar Splittings) nmr->order_param thermogram Thermograms (Phase Transition Temp.) dsc->thermogram anisotropy Anisotropy Values (Membrane Fluidity) fluorescence->anisotropy

Caption: Experimental workflow for biophysical characterization.

Caption: Differential effects of CH and CS on membrane order.

Conclusion

The effect of cholesteryl sulfate on membrane order is markedly different from that of cholesterol, driven primarily by the presence of its bulky, charged sulfate headgroup. While cholesterol is a consistent ordering agent that decreases membrane fluidity, cholesteryl sulfate's impact is more nuanced. It can induce a slight ordering effect in cholesterol-poor membranes but tends to disorder membranes at low temperatures and fluidize specific lipid domains, such as the sterol-rich regions of the stratum corneum.[6][8][9] Furthermore, CS significantly increases membrane hydration and lowers the main phase transition temperature of phospholipids, in contrast to the stabilizing effect of cholesterol.[5][6] These distinct biophysical properties are critical for the biological functions of CS in processes like skin barrier formation and cell signaling, and they present important considerations for drug development and the study of membrane-related pathologies.

References

Cholesteryl Sulfate Sodium: A Comparative Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the anti-inflammatory properties of cholesteryl sulfate (B86663) sodium (CS), an endogenous cholesterol metabolite. It compares its mechanisms of action and efficacy with established anti-inflammatory agents, supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the field of inflammation and drug development.

Executive Summary

Cholesteryl sulfate sodium exhibits significant anti-inflammatory effects through multiple pathways. Its primary mechanisms include the direct inhibition of DOCK2-mediated Rac activation, which is crucial for leukocyte migration, and the activation of SREBP2, promoting mucosal barrier repair through increased cholesterol biosynthesis. While direct quantitative comparisons with classical anti-inflammatory drugs are limited in publicly available literature, existing studies suggest a potent role for CS in mitigating inflammatory conditions, particularly in the context of inflammatory bowel disease (IBD). This guide synthesizes the current understanding of CS's anti-inflammatory profile, presents available data, details relevant experimental protocols, and visualizes key signaling pathways.

Comparison with Alternative Anti-Inflammatory Agents

This compound presents a unique mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. Corticosteroids exert broad anti-inflammatory effects by suppressing the expression of numerous pro-inflammatory genes. In contrast, CS targets specific signaling molecules involved in immune cell trafficking and tissue repair.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its comparators. It is important to note that direct head-to-head comparative studies with standardized assays are not extensively available in the current literature.

Compound Assay Model Parameter Measured Result Reference
This compound DOCK2-mediated Rac activationIn vitroInhibition of Rac activationEffective inhibition[1][2]
This compound Neutrophil MigrationIn vitroInhibition of leukocyte migrationEffective inhibition[1][2]
This compound DSS-induced colitisMouse modelAmelioration of colitis symptomsSignificant improvement[2][3]
This compound Indomethacin-induced ulcersMouse modelReduction in ulcer formationAmeliorated ulceration[2][3]
Ibuprofen Neutrophil MigrationIn vivo (human)Reduction in neutrophil migration~25-31% reduction at Cmax >50 µg/ml[4]
Dexamethasone (B1670325) IL-6 ProductionHuman monocytesInhibition of LPS-induced IL-6IC50 ~10⁻⁹ - 10⁻⁷ M[5][6]
Dexamethasone Neutrophil MigrationIn vitroInhibition of IL-1 induced migrationPotent inhibition[3]
Prednisolone IL-6 ProductionHuman myeloma cellsInhibition of IL-6 secretionEffective inhibition[6]
Celecoxib COX-2 ExpressionRat cerebral cortexParadoxical induction of COX-2Increased expression[7]

Key Signaling Pathways and Mechanisms of Action

DOCK2-Mediated Rac Activation Pathway

Cholesteryl sulfate has been identified as a direct inhibitor of DOCK2 (Dedicator of cytokinesis 2), a guanine (B1146940) nucleotide exchange factor (GEF) crucial for the activation of the Rho GTPase, Rac.[1][2] Rac activation is a critical step in the signaling cascade that leads to actin cytoskeleton reorganization, a process essential for leukocyte migration to sites of inflammation.[2] By binding to the catalytic DHR-2 domain of DOCK2, CS prevents the activation of Rac, thereby suppressing the migration and activation of immune cells such as neutrophils.[1][2]

DOCK2_Pathway cluster_cytosol Cytosol GPCR Chemokine Receptor (GPCR) PI3K PI3K GPCR->PI3K PIP3 PIP3 DOCK2_inactive DOCK2 (inactive) PIP3->DOCK2_inactive DOCK2_active DOCK2 (active) DOCK2_inactive->DOCK2_active activates Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP Chemokine Chemokine Chemokine->GPCR PI3K->PIP3 DOCK2_active->Rac_GDP catalyzes GDP-GTP exchange Actin Actin Cytoskeleton Remodeling Rac_GTP->Actin Migration Neutrophil Migration & Activation Actin->Migration CS Cholesteryl Sulfate CS->DOCK2_active inhibits

DOCK2 signaling pathway and its inhibition by Cholesteryl Sulfate.
SREBP2-Mediated Cholesterol Biosynthesis Pathway

Cholesteryl sulfate has been shown to activate Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcriptional regulator of cholesterol homeostasis.[2] In the context of intestinal inflammation, activation of SREBP2 in colonic epithelial cells leads to an upregulation of genes involved in cholesterol biosynthesis.[2] This increase in intracellular cholesterol is crucial for repairing the damaged intestinal mucosal barrier, thereby alleviating colitis.[2]

SREBP2_Pathway CS Cholesteryl Sulfate SCAP SCAP CS->SCAP binds SREBP2_precursor SREBP2 Precursor (ER membrane) SCAP->SREBP2_precursor translocates Golgi Golgi Apparatus SREBP2_precursor->Golgi to SREBP2_active Active SREBP2 (Nuclear fragment) Golgi->SREBP2_active proteolytic cleavage Nucleus Nucleus SREBP2_active->Nucleus translocates to Cholesterol_Genes Cholesterol Biosynthesis Genes (e.g., HMGCR) Nucleus->Cholesterol_Genes activates transcription of Cholesterol Increased Intracellular Cholesterol Cholesterol_Genes->Cholesterol leads to Barrier_Repair Mucosal Barrier Repair Cholesterol->Barrier_Repair Inflammation_Reduction Reduced Gut Inflammation Barrier_Repair->Inflammation_Reduction

SREBP2 activation pathway modulated by Cholesteryl Sulfate.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This in vivo model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.

Materials:

  • 8-12 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

  • This compound

  • Standard laboratory animal diet and water

  • Animal balance

  • Scoring sheets for disease activity index (DAI)

  • Histology equipment and reagents (formalin, paraffin, H&E stain)

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. The control group receives regular drinking water.

  • Treatment: Administer this compound or a comparator drug (e.g., prednisone) daily via oral gavage or as a dietary supplement, starting from the first day of DSS administration.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection: At the end of the treatment period, euthanize the mice. Collect the colon and measure its length. A portion of the distal colon is fixed in 10% formalin for histological analysis, and another portion is snap-frozen for MPO assay.

  • Analysis:

    • Histology: Embed the fixed colon tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation severity, crypt damage, and ulceration.

    • MPO Assay: Homogenize the frozen colon tissue and measure MPO activity according to the manufacturer's instructions as an indicator of neutrophil infiltration.

DSS_Workflow cluster_analysis Analysis start Start: Acclimatize Mice induction Induce Colitis: 2-3% DSS in drinking water (5-7 days) start->induction treatment Administer Treatment: Cholesteryl Sulfate or Comparator induction->treatment monitoring Daily Monitoring: Body weight, Stool consistency, Blood treatment->monitoring termination Euthanize and Collect Colon monitoring->termination analysis Analyze Samples termination->analysis histology Histology (H&E staining) analysis->histology mpo MPO Assay analysis->mpo end End: Evaluate Anti-inflammatory Effect histology->end mpo->end

Experimental workflow for the DSS-induced colitis model.
In Vitro Neutrophil Migration Assay (Boyden Chamber Assay)

This assay is used to assess the ability of a compound to inhibit the chemotaxis of neutrophils towards a chemoattractant.

Materials:

  • Freshly isolated human or murine neutrophils

  • Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)

  • Chemoattractant (e.g., fMLP, IL-8)

  • This compound and comparator drugs

  • Culture medium (e.g., RPMI 1640)

  • Cell staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.

  • Chamber Setup: Place the chemoattractant in the lower chamber of the Boyden apparatus.

  • Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a comparator drug for 30-60 minutes.

  • Migration: Add the pre-treated neutrophils to the upper chamber. Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for migration.

  • Quantification:

    • Remove the membrane and fix and stain the cells that have migrated to the underside.

    • Count the number of migrated cells in several fields under a microscope.

    • Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.

  • Data Analysis: Calculate the percentage of migration inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value if possible.

Migration_Workflow start Start: Isolate Neutrophils setup Set up Boyden Chamber: Chemoattractant in lower chamber start->setup treatment Pre-treat Neutrophils: Cholesteryl Sulfate or Comparator setup->treatment migration Add Neutrophils to Upper Chamber and Incubate (1-2 hours) treatment->migration quantification Quantify Migrated Cells migration->quantification analysis Analyze Data: Calculate % Inhibition and IC50 quantification->analysis end End: Determine Inhibitory Effect analysis->end

Workflow for the in vitro neutrophil migration assay.

Conclusion

This compound demonstrates promising anti-inflammatory properties through distinct mechanisms of action that differentiate it from conventional anti-inflammatory drugs. Its ability to inhibit leukocyte migration and promote mucosal barrier repair suggests its potential as a therapeutic agent for inflammatory conditions, particularly IBD. However, the lack of direct quantitative comparative studies with NSAIDs and corticosteroids highlights a critical area for future research. Further investigation is warranted to fully elucidate its therapeutic potential and to establish its relative efficacy and safety profile for clinical applications.

References

A Comparative Biophysical Analysis of Cholesteryl Sulfate and Cholesterol in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biophysical effects of cholesteryl sulfate (B86663) (CS) and its precursor, cholesterol, on model lipid membranes. Understanding the distinct roles of these sterols is crucial for research in areas such as skin barrier function, cell signaling, and the development of liposomal drug delivery systems. This document summarizes key experimental findings on their impact on membrane fluidity, lipid packing, phase behavior, and permeability, supported by detailed experimental protocols and visualizations.

At a Glance: Key Biophysical Differences

Biophysical PropertyCholesteryl Sulfate (CS)CholesterolKey Findings
Membrane Fluidity Generally increases fluidity, particularly in the sterol fraction of complex mixtures.[1][2]Generally decreases fluidity by ordering acyl chains.[3][4]In stratum corneum models, a higher CS/Cholesterol ratio leads to a more fluid sterol fraction.[1][2] In some systems, CS can decrease fluidity at higher concentrations.[5][6][7][8]
Lipid Packing & Ordering Decreases lipid packing density.[9] Can have an overall ordering effect on membrane organization that is dependent on lipid composition.[5][6][7][8]Increases membrane packing and ordering of phospholipid acyl chains.[3][4]The bulky, charged sulfate group of CS introduces packing defects.[1] 30 mol% CS orders DMPC membranes at high temperatures similarly to 15 mol% cholesterol but is more disordering at low temperatures.[10]
Membrane Hydration Significantly increases membrane hydration.Lower impact on membrane hydration compared to CS.In DMPC membranes, CS can induce the trapping of approximately 30 wt% additional water and binds about 12 more water molecules at the interface than cholesterol.[10]
Phase Behavior Decreases the main phase transition temperature (Tm) of phospholipids (B1166683) more significantly than cholesterol.[8][9] Can induce lateral phase separation in mixed phospholipid bilayers.[9]Broadens the main phase transition of phospholipids and can induce the formation of a liquid-ordered (lo) phase.[4][11]In DPPC, 18:0,18:1 PC, and 18:0,22:6 PC bilayers, CS causes a greater decrease in Tm and broadens the transition more than cholesterol.[9]
Membrane Permeability Increases the permeability of model membranes.[1][2][9]Generally decreases membrane permeability to small molecules.[4]The fluidizing effect of CS on the sterol fraction of stratum corneum lipid models leads to higher permeability.[1][2]
Membrane Structure Extends the lamellar phase domain to higher water contents, leading to a larger lamellar repeat distance.[10]Results in a smaller lamellar repeat distance at maximal hydration compared to CS-containing membranes.[10]The lamellar repeat distance in DMPC membranes at maximal hydration is 147 ± 4 Å with CS versus 64 ± 2 Å with cholesterol.[10]

Experimental Data Summary

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the thermotropic phase behavior of lipid membranes. The main phase transition temperature (Tm) from the gel to the liquid-crystalline phase is a key indicator of membrane fluidity and stability.

Lipid SystemSterol (mol%)Main Phase Transition Temperature (Tm) (°C)Effect on TmReference
DPPC041.5-[9]
Cholesterol (10)Broadened transitionBroadening[9]
CS (10)Broadened transitionBroadening[9]
18:0,18:1 PC06.5-[9]
Cholesterol (10)~6.0Slight Decrease[9]
CS (10)~4.5Significant Decrease[9]
18:0,22:6 PC02.5-[9]
Cholesterol (10)~1.5Slight Decrease[9]
CS (10)~-1.0Significant Decrease[9]

Note: Specific Tm values are often presented graphically in the literature; the table reflects the reported trends and approximate values.

X-Ray Diffraction

X-ray diffraction provides information on the structural organization of lipid bilayers, including the lamellar repeat distance (d-spacing), which is the thickness of the lipid bilayer plus the water layer.

Lipid SystemSterol (30 mol%)Lamellar Repeat Distance (Å) at Maximal HydrationReference
DMPCCholesterol64 ± 2[10]
DMPCCholesteryl Sulfate147 ± 4[10]
²H Solid-State NMR Spectroscopy

²H NMR spectroscopy on specifically deuterated lipids provides insights into the order and dynamics of the lipid acyl chains.

Lipid SystemSterol CompositionObservationReference
Stratum Corneum ModelHigh CholesterolRigid acyl chains, phase-separated cholesterol.[1]
50:50 CS/CholesterolAcyl chains remain rigid, but sterols are fluidized; cholesterol phase separation disappears.[1]

Visualizations

Molecular Structures

cluster_chol Cholesterol cluster_cs Cholesteryl Sulfate chol_img cs_img

Caption: Molecular structures of Cholesterol and Cholesteryl Sulfate.

Comparative Effects on a Model Membrane

cluster_chol Cholesterol cluster_cs Cholesteryl Sulfate chol Incorporation of Cholesterol chol_effect1 Increases Lipid Packing chol->chol_effect1 chol_effect2 Decreases Fluidity chol->chol_effect2 chol_effect3 Decreases Permeability chol->chol_effect3 cs Incorporation of CS cs_effect1 Decreases Lipid Packing cs->cs_effect1 cs_effect2 Increases Fluidity cs->cs_effect2 cs_effect3 Increases Permeability cs->cs_effect3

Caption: Opposing effects of Cholesterol and CS on membrane properties.

General Experimental Workflow for Vesicle Characterization

prep Lipid Film Preparation hydrate Hydration & Vesicle Formation prep->hydrate extrude Extrusion for Unilamellar Vesicles hydrate->extrude dsc DSC Analysis extrude->dsc xray X-ray Diffraction extrude->xray nmr NMR Spectroscopy extrude->nmr fluor Fluorescence Spectroscopy extrude->fluor

References

Safety Operating Guide

Navigating the Disposal of Cholesteryl Sulfate Sodium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of cholesteryl sulfate (B86663) sodium, aligning with standard laboratory safety protocols and environmental regulations. While some safety data sheets (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS), the best practice in a laboratory setting is to treat all chemical wastes with caution and manage them through a designated chemical waste program.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[4] In case of a spill, sweep up the solid material, place it into a suitable, closed container for disposal, and prevent it from entering drains.[4]

**Step-by-Step Disposal Protocol

The disposal of cholesteryl sulfate sodium, whether in solid form or in solution, should follow the established chemical waste procedures of your institution, which are governed by federal, state, and local regulations.[4]

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it as chemical waste.

  • Do not mix this waste with incompatible materials. While this compound is generally stable, it is crucial to maintain separate waste streams for different chemical classes to prevent unintended reactions.

2. Containment and Labeling:

  • Solid Waste: Collect pure this compound powder or residues in a dedicated, sealed waste container that is chemically compatible (e.g., a high-density polyethylene (B3416737) - HDPE - bottle).

  • Liquid Waste: Collect any solutions containing this compound in a designated liquid waste container. Do not dispose of these solutions down the drain.[4]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EH&S) department.[2][5] The label must clearly identify the contents, including the full chemical name ("this compound"), concentration, and any solvents present.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]

  • Ensure the container is kept tightly closed except when you are adding waste.[6][7]

  • Adhere to the institutional and regulatory limits for waste accumulation in an SAA.

4. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's EH&S or equivalent safety office.[2][6]

  • Do not transport the chemical waste yourself; trained EH&S personnel will collect it from your laboratory.[2]

5. Decontamination of Empty Containers:

  • The original product container is not considered empty until it has been triple-rinsed with a suitable solvent (such as water or ethanol).[8][9]

  • Collect all rinsate from this process and dispose of it as chemical waste in your designated liquid waste container.[8][9]

  • After triple-rinsing, deface or remove the original label and dispose of the clean, empty container according to your facility's guidelines for regular laboratory glass or plastic.[2][8]

Quantitative Data on Laboratory Waste Storage

The following table summarizes typical regulatory limits for the accumulation of chemical waste in a laboratory's Satellite Accumulation Area. These are general guidelines, and specific limits may vary by jurisdiction.

ParameterGuideline/LimitCitation
Maximum Hazardous Waste Volume in SAA55 gallons[2][5][6][10]
Maximum Acutely Hazardous Waste in SAA1 quart (liquid) or 1 kilogram (solid)[2][6]
pH Range for Permitted Drain Disposal (Note: Not applicable to this compound)Between 5.5 and 10.5[7][11]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision points and procedural steps from waste generation to final removal from the laboratory.

G A Waste Generation (Solid this compound or Contaminated Materials) B Is the waste solid or liquid? A->B C Collect in a dedicated, sealed solid waste container. B->C Solid D Collect in a dedicated, sealed liquid waste container. B->D Liquid E Label container with 'Hazardous Waste' tag. Specify contents and concentration. C->E D->E F Store container in designated Satellite Accumulation Area (SAA). E->F G Is container full or no longer in use? F->G H Continue to use and store properly in SAA. G->H No I Submit chemical waste pickup request to EH&S. G->I Yes H->G J EH&S collects waste for final disposal. I->J

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cholesteryl Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Cholesteryl sulfate (B86663) sodium (CAS No: 2864-50-8), a key compound in various research applications. By adhering to these procedures, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE): A Data-Driven Approach

While Cholesteryl sulfate sodium is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety protocols is crucial.[1] Recommendations for personal protective equipment can vary, underscoring the importance of a risk-based assessment for your specific laboratory conditions.

PPE CategoryRecommendation SummaryRationale & Key Considerations
Eye Protection Safety glasses or eyeshields are recommended.[2]Although some sources state eye protection is not required, it is best practice in a laboratory setting to protect against any potential splashes or aerosolized particles.[1]
Hand Protection Use of protective gloves is advised, especially for prolonged or repeated contact.[3]The glove material should be impermeable and resistant to the product.[1] Due to a lack of specific testing data, nitrile or neoprene gloves are a common choice for general chemical handling.[4]
Respiratory Protection Generally not required under normal handling conditions.[1][3]If dust formation is a concern, a NIOSH-approved N95 or P1 dust mask should be used.[2][3] Work in a well-ventilated area is always recommended.[3]
Protective Clothing A standard laboratory coat should be worn.This protects skin and personal clothing from potential contamination.

Operational Plan: From Receipt to Disposal

Following a structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, and well-ventilated place.[3] The recommended storage temperature is -20°C.[2][5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.

Handling and Use
  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and are familiar with the procedures outlined here.[6]

  • Work Area: Conduct all handling in a well-ventilated area.[3] For procedures that may generate dust, use a chemical fume hood.[3]

  • Personal Hygiene: Wash hands thoroughly after handling the substance and before leaving the laboratory.[6][7] Avoid eating, drinking, or applying cosmetics in the work area.[7]

  • Spill Prevention: Handle with care to prevent the formation of dust and to avoid spills.[3][6]

Accidental Release Measures
  • Minor Spills: For small spills, sweep up the solid material and place it into a suitable, closed container for disposal.[3] Avoid generating dust.

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[1][3]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step.

Chemical Disposal
  • Small Quantities: Smaller quantities of this compound can potentially be disposed of with household waste, but always in accordance with local regulations.[1]

  • Regulations: All disposal must be carried out in accordance with federal, state, and local environmental regulations.[3]

Contaminated PPE and Materials Disposal
  • Gloves and Gowns: Dispose of used gloves and other contaminated disposable items as unused product in a sealed container.[3]

  • Packaging: Uncleaned packaging should be disposed of according to official regulations.[1]

Visualizing the Workflow: Safe Handling and Disposal

To further clarify the procedural steps, the following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Prep Review SDS & Don PPE Store->Prep Retrieve for Use Handle Handle in Ventilated Area Prep->Handle Weigh Weigh/Use as Needed Handle->Weigh DisposePPE Dispose of Contaminated PPE Handle->DisposePPE After Handling DisposeChem Dispose of Unused Chemical Weigh->DisposeChem Post-Experiment DisposeChem->DisposePPE Clean Clean Work Area DisposePPE->Clean

Caption: Workflow for Safe Handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。